molecular formula C8H7N3O2 B1367160 5-methyl-6-nitro-1H-indazole CAS No. 72521-00-7

5-methyl-6-nitro-1H-indazole

Cat. No.: B1367160
CAS No.: 72521-00-7
M. Wt: 177.16 g/mol
InChI Key: AZWAXIMNWVYSMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWAXIMNWVYSMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505244
Record name 5-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72521-00-7
Record name 5-Methyl-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and comprehensive characterization of 5-methyl-6-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, and its derivatives have shown a wide array of biological activities.[1] This document offers a robust synthetic protocol, rooted in established chemical principles, and a thorough analysis of the analytical techniques required to confirm the structure and purity of the target compound. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, are a cornerstone in the development of therapeutic agents due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[1][2] The specific substitution pattern on the indazole ring system profoundly influences its pharmacological profile. This compound serves as a crucial intermediate, a molecular scaffold amenable to further functionalization to generate libraries of novel compounds for drug screening. The strategic placement of the methyl and nitro groups offers distinct electronic properties and multiple reactive sites for derivatization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a well-established pathway in heterocyclic chemistry: the diazotization and intramolecular cyclization of a substituted o-toluidine derivative. This approach is favored for its reliability and the availability of starting materials.

G target This compound intermediate Diazonium Salt target->intermediate Intramolecular Cyclization precursor 2-Amino-4-methyl-5-nitrotoluene intermediate->precursor Diazotization (NaNO2, Acid) starting_material 4-Methyl-2-nitrotoluene precursor->starting_material Selective Reduction

Caption: Retrosynthetic analysis of this compound.

The chosen synthetic strategy commences with the selective reduction of one nitro group of a suitable dinitrotoluene derivative to furnish the required ortho-amino functionality, followed by diazotization and subsequent intramolecular cyclization to yield the indazole ring system. An alternative, and often more direct route, involves the diazotization of 2-amino-4-methyl-5-nitrotoluene. This precursor, while not as common as simpler toluidines, provides a more direct path to the target molecule. The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene serves as a strong procedural precedent for this approach.[3]

Synthesis of this compound

The synthesis proceeds via a classical diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. This method is analogous to the well-documented synthesis of 5-nitroindazole.[3]

Reaction Scheme

The overall transformation is depicted below:

(Image of the chemical reaction showing 2-amino-4-methyl-5-nitrotoluene converting to this compound via diazotization and cyclization)

Causality of Experimental Choices
  • Starting Material: 2-amino-4-methyl-5-nitrotoluene is the ideal precursor. The ortho-relationship between the amino and methyl groups is crucial for the subsequent cyclization to form the indazole ring.

  • Solvent: Glacial acetic acid is an effective solvent for the diazotization of weakly basic anilines. It also acts as a proton source for the reaction.

  • Reagent: Sodium nitrite (NaNO₂) is the classical reagent for generating nitrous acid in situ, which is the active diazotizing agent.

  • Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt and to minimize the formation of side products.[3]

  • Reaction Time: Allowing the reaction to proceed for an extended period (e.g., 3 days) at room temperature facilitates the slow intramolecular cyclization to form the stable indazole ring.[3]

Detailed Experimental Protocol

Materials and Equipment:

  • 2-amino-4-methyl-5-nitrotoluene

  • Glacial Acetic Acid

  • Sodium Nitrite

  • Deionized Water

  • Methanol (for recrystallization)

  • Activated Charcoal

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve 0.10 moles of 2-amino-4-methyl-5-nitrotoluene in 500 mL of glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of 0.10 moles of sodium nitrite in 20 mL of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature of the reaction mixture should not be allowed to exceed 25 °C.

  • After the addition is complete, continue stirring for 20 minutes to ensure complete diazotization.

  • Remove the ice bath and allow the solution to stand at room temperature for 3 days.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator until the volume is significantly reduced.

  • Add 100 mL of cold water to the residue and stir to form a slurry.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water and dry in an oven at 80-90 °C.

Purification:

  • Transfer the crude product to a 1 L Erlenmeyer flask.

  • Add methanol (approximately 15 mL per gram of crude product) and a small amount of activated charcoal.

  • Heat the mixture to boiling with stirring to dissolve the solid.

  • Hot-filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry to a constant weight.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [4]
Appearance Pale yellow crystalline solid
Melting Point Expected in the range of 200-220 °C (by analogy to similar nitroindazoles)[3][5]
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water.
Spectroscopic Data

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (in ppm) in DMSO-d₆ are as follows:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
N1-H ~13.5broad singlet1HAcidic proton of the indazole ring.
H7 ~8.0singlet1HDeshielded by the adjacent nitro group.
H4 ~7.8singlet1HAromatic proton on the benzene ring.
C5-CH₃ ~2.5singlet3HMethyl group protons.
H3 ~8.2singlet1HProton on the pyrazole ring.

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)Rationale
C7a ~141Fused aromatic carbon.
C3a ~123Fused aromatic carbon.
C6 ~145Carbon bearing the nitro group (deshielded).
C5 ~130Carbon bearing the methyl group.
C4 ~115Aromatic carbon.
C7 ~120Aromatic carbon.
C3 ~135Carbon in the pyrazole ring.
C5-CH₃ ~20Methyl carbon.

4.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400 N-HStretching
3000-3100 Aromatic C-HStretching
2850-2960 Aliphatic C-HStretching
1580-1620 C=CAromatic ring stretching
1500-1550 N-OAsymmetric stretching (NO₂)
1330-1370 N-OSymmetric stretching (NO₂)

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 177.05

  • Key Fragmentation: Loss of NO₂ (m/z = 131), loss of HCN from the pyrazole ring.

Workflow and Mechanism Visualization

The following diagrams illustrate the synthesis workflow and the underlying reaction mechanism.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization A Dissolve Precursor in Acetic Acid B Cool to 0-5 °C A->B C Add NaNO2 Solution B->C D Stir and Age for 3 Days C->D E Concentrate D->E F Precipitate with Water E->F G Filter and Wash F->G H Dry Crude Product G->H I Recrystallize from Methanol H->I J Isolate Pure Product I->J K NMR (¹H, ¹³C) J->K L IR Spectroscopy J->L M Mass Spectrometry J->M N Melting Point Analysis J->N

Caption: Experimental workflow for synthesis and characterization.

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyclization amine Ar-NH2 (Precursor) diazonium Ar-N2+ (Diazonium Salt) amine->diazonium NaNO2, H+ indazole Indazole Product diazonium->indazole Intramolecular Attack - H+

Caption: Simplified reaction mechanism for indazole formation.

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. By detailing not only the "how" but also the "why" of the experimental procedures, it aims to empower researchers to confidently reproduce this synthesis and apply similar strategies to other substituted indazoles. The provided characterization data serves as a benchmark for verifying the successful synthesis of this valuable chemical intermediate.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. (2022). [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. (2023). [Link]
  • A kind of synthetic method of indazole compound.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI. (2018). [Link]
  • 5-nitroindazole. Organic Syntheses Procedure. [Link]
  • Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • Methods for preparing indazole compounds.
  • Sandmeyer reaction. Wikipedia. [Link]
  • Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Chem LibreTexts. (2018). [Link]
  • 3-Methyl-6-nitroindazole.
  • 2-Methyl-5-nitro-2H-indazole. NIST WebBook. [Link]
  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological. (2025). [Link]
  • 6-Nitroindazole. PubChem. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. (2023). [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Profile of a Key Heterocyclic Building Block

5-Methyl-6-nitro-1H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the specific substitution pattern of a methyl group at the 5-position and a nitro group at the 6-position imparts distinct electronic and steric properties that can modulate biological activity and material characteristics. Understanding the fundamental physicochemical properties of this molecule is a critical first step in its journey from a laboratory curiosity to a potential drug candidate or advanced material.

This guide provides a comprehensive overview of the essential physicochemical characterization of this compound. As a novel or sparsely documented compound, direct experimental data is not always readily available. Therefore, this document focuses on the robust experimental methodologies and computational approaches required to elucidate its properties. We will delve into the "why" behind the experimental choices, ensuring that researchers, scientists, and drug development professionals can not only understand the properties but also the process of their determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and identity. For this compound (CAS Number: 72521-00-7), this involves a combination of spectroscopic techniques.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[5] The choice of solvent is critical; DMSO-d₆ is often preferred for indazole derivatives as it can help in observing the exchangeable N-H proton.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals to determine proton ratios and analyze coupling patterns to establish connectivity. Compare the observed chemical shifts with those of structurally related indazoles to confirm the substitution pattern.[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.

Expected HRMS Data:

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol [1][5]

  • Expected [M+H]⁺: 178.0611

Thermal Properties

Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound. A sharp melting range typically indicates a high degree of purity.

Expected Melting Point Range: Based on related compounds like 3-methyl-6-nitroindazole (187-188°C) and other nitro-substituted indazoles, a relatively high melting point is anticipated, likely in the range of 180-220°C.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.[9]

  • Capillary Loading: Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm.[9]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[10]

    • For an unknown compound, perform a rapid preliminary heating to determine an approximate melting range.[9]

    • For an accurate measurement, use a fresh sample and heat slowly (1-2°C per minute) when approaching the approximate melting point.[11]

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of this compound should be assessed in a range of solvents relevant to pharmaceutical and laboratory applications.

Expected Solubility: The presence of the polar nitro group and the indazole ring suggests some solubility in polar organic solvents. However, the overall aromatic nature might limit its aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12][13]

  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Nitroaromatic compounds typically exhibit characteristic UV absorption bands.[14][15]

Expected UV-Vis Absorption: The conjugated system of the indazole ring, extended by the nitro group, is expected to show strong absorption in the UV region, likely with one or more maxima between 200 and 400 nm.

Experimental Protocol: UV-Vis Spectroscopy

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Create a series of dilutions to determine the linear range of absorbance.

  • Spectral Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).

    • Use the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration, which allows for quantitative analysis.[16]

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The indazole ring contains both an acidic (N-H) and a basic nitrogen atom.

Predicted pKa: The pKa of the N-H proton is likely to be in the acidic range, while the pyridine-like nitrogen will have a basic pKa. The electron-withdrawing nitro group is expected to increase the acidity of the N-H proton compared to unsubstituted indazole. Computational methods are often employed for pKa prediction.[17][18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Data Summary and Visualization

The following table summarizes the physicochemical properties of this compound, with expected values based on related compounds.

PropertyPredicted/Expected ValueExperimental Method
Molecular Formula C₈H₇N₃O₂High-Resolution Mass Spectrometry
Molecular Weight 177.16 g/mol Mass Spectrometry
Melting Point ~180-220 °CCapillary Melting Point Apparatus
Aqueous Solubility LowShake-Flask Method with HPLC/UV-Vis
pKa (acidic) Predicted: ~12-14Potentiometric Titration / UV-metric method
pKa (basic) Predicted: ~1-3Potentiometric Titration / UV-metric method
UV λmax ~250-350 nmUV-Vis Spectroscopy

Diagrams

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry (HRMS) purification->ms Structural Confirmation mp Melting Point Determination purification->mp Purity & Identity solubility Solubility (Shake-Flask) purification->solubility Solution Properties uv_vis UV-Vis Spectroscopy purification->uv_vis Spectroscopic Properties pka pKa (Potentiometric Titration) purification->pka Ionization Properties data_analysis Data Interpretation and Analysis nmr->data_analysis ms->data_analysis mp->data_analysis solubility->data_analysis uv_vis->data_analysis pka->data_analysis

Caption: Workflow for the physicochemical characterization of a novel compound.

Conclusion

The physicochemical properties of this compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not yet widely published, this guide provides a robust framework for its comprehensive characterization. By following the detailed protocols for spectroscopy, thermal analysis, solubility, and ionization constant determination, researchers can generate the high-quality data necessary to advance the study and application of this promising heterocyclic compound. The principles and methodologies outlined herein are fundamental to the process of drug discovery and materials science, providing a solid foundation for the evaluation of novel chemical entities.

References

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules.
  • Sittampalam, G. S., et al. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH.
  • ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?.
  • MDPI. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • University of Alberta. (n.d.). Melting point determination.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • Missouri S&T. (n.d.). Aromatic Nitro Compounds.
  • XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 72521-00-7 Name: -.
  • HENAN SUNLAKE ENTERPRISE CORPORATION. (n.d.). 6-nitro-5-methyl (1h)indazole.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • Balakin, K. V., et al. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. PMC.
  • Experiment 1 - Melting Points. (n.d.).
  • Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. acris.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • Google Patents. (n.d.). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • ResearchGate. (2016). 13 C NMR of indazoles.
  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)....
  • MDPI. (n.d.). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
  • Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles.
  • ACS Publications. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • European Union. (2021). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†).
  • MDPI. (n.d.). On the Computational Determination of the pK a of Some Arylboronic Acids.

Sources

5-methyl-6-nitro-1H-indazole CAS number and supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-methyl-6-nitro-1H-indazole: Synthesis, Applications, and Commercial Sourcing

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry and drug discovery. We delve into its chemical identity, synthesis, and critical role as a versatile building block for more complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a survey of commercial suppliers to facilitate its application in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. The presence of a nitro group (—NO₂) at the 6-position and a methyl group (—CH₃) at the 5-position defines its reactivity and utility. The nitro group acts as a strong electron-withdrawing group, influencing the electronic properties of the indazole ring. Crucially, this nitro group also serves as a versatile synthetic handle, as it can be readily reduced to an amino group (—NH₂), providing a gateway to a diverse array of functionalized derivatives[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 72521-00-7[2][3]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Appearance Typically a solid powderN/A
Synonyms 5-Methyl-6-nitroindazole, 6-Nitro-5-methyl-1H-indazole[2]
DSSTox Substance ID DTXSID20505244[2]

Synthesis and Mechanistic Insights

The preparation of this compound is typically achieved through the regioselective nitration of 5-methyl-1H-indazole. The methyl group at the C5 position is an ortho-, para-director. In the context of the indazole ring system, this directing effect, combined with the electronic nature of the bicyclic system, favors the introduction of the nitro group at the adjacent C6 position.

The general workflow involves the careful addition of a nitrating agent (commonly a mixture of nitric acid and sulfuric acid) to a solution of the 5-methyl-1H-indazole precursor at controlled temperatures to manage the exothermic reaction.

G cluster_synthesis Synthesis Workflow start Starting Material: 5-methyl-1H-indazole reagents Nitrating Agent (HNO₃ / H₂SO₄) reaction Electrophilic Aromatic Substitution (Nitration) Controlled Temperature (e.g., 0-10 °C) start->reaction Substrate reagents->reaction workup Reaction Quenching (Ice-water) & Neutralization reaction->workup Crude Product purification Purification (Recrystallization or Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

While direct biological applications of this compound are not extensively documented, its primary value lies in its role as a synthetic intermediate[1]. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including kinase inhibitors for oncology[4][5].

The synthetic utility of this compound stems from two key transformations:

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is the most common and critical step. This creates 6-amino-5-methyl-1H-indazole, a versatile precursor for constructing amides, sulfonamides, ureas, and other functionalities essential for modulating drug-target interactions.

  • Functionalization of the Indazole Nitrogen: The '1H' proton on the indazole ring can be substituted, allowing for the introduction of various alkyl or aryl groups, which can be crucial for tuning solubility, metabolic stability, and binding affinity.

This dual functionality makes it a valuable building block in the synthesis of complex molecules, such as inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3)[6].

G cluster_utility Synthetic Utility Pathway cluster_reduction Step 1: Reduction cluster_functionalization Step 2: Functionalization start_node 5-methyl-6-nitro- 1H-indazole amine_intermediate 6-amino-5-methyl- 1H-indazole start_node->amine_intermediate e.g., SnCl₂/HCl or H₂/Pd-C amides Amides amine_intermediate->amides Acylation sulfonamides Sulfonamides amine_intermediate->sulfonamides Sulfonylation heterocycles Heterocycle Formation amine_intermediate->heterocycles Cyclization final_product Bioactive Molecules (e.g., Kinase Inhibitors) amides->final_product sulfonamides->final_product heterocycles->final_product

Caption: Role as a key intermediate in synthetic chemistry.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of this compound to 6-amino-5-methyl-1H-indazole using tin(II) chloride. This method is robust and widely used for nitro group reductions on aromatic systems.

Objective: To synthesize 6-amino-5-methyl-1H-indazole.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, Buchner funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

  • Initiation: Cool the flask in an ice bath and slowly add concentrated HCl dropwise. The reaction is exothermic.

  • Reaction: After the initial exotherm subsides, attach a condenser and heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

  • Workup - Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts. Caution: CO₂ evolution.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or flash column chromatography on silica gel to yield the pure 6-amino-5-methyl-1H-indazole.

Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. Purity and available quantities can vary.

Table 2: Selected Suppliers of this compound

SupplierPurityAvailable Quantities (Example)
AK ScientificNot specified10g
Chemenu97%10g, 25g
Apolloscientific95%1g, 5g, 10g
AlichemNot specified25g
American Custom Chemicals Corp.95%5mg
BLD PharmNot specifiedInquire
TRC (Toronto Research Chemicals)Not specified10mg
Note: This list is not exhaustive and is based on publicly available data. Availability and pricing are subject to change. Data sourced from LookChem and BLD Pharm.[2][3]

Conclusion

This compound (CAS No. 72521-00-7) is a strategically important molecule in synthetic organic chemistry. Its value is not in its direct bioactivity but in its role as a versatile and adaptable building block. The presence of a reducible nitro group and a functionalizable indazole core provides chemists with a powerful platform for generating diverse libraries of complex molecules, particularly in the pursuit of novel therapeutics like kinase inhibitors. A clear understanding of its synthesis, reactivity, and commercial availability is essential for any research program looking to leverage the privileged indazole scaffold.

References

  • This compound. LookChem. [Link]
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (PMC). [Link]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (PMC). [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-methyl-6-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the principles and experimental considerations essential for the accurate structural elucidation of this molecule. We will delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both predicted data and field-proven methodologies.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1] The precise arrangement of the methyl and nitro substituents on the indazole core dictates the molecule's electronic properties and, consequently, its interactions with biological targets.[1][2] Therefore, unambiguous structural confirmation through spectroscopic methods is a critical step in any research or development pipeline involving this compound. This guide will provide the technical framework for achieving that certainty.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for the interpretation of spectroscopic data. The standard IUPAC numbering for the 1H-indazole ring is utilized throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity and electronic information.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible NMR protocol is the foundation of reliable data.

  • Sample Preparation:

    • Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for indazole derivatives as it allows for the observation of the exchangeable N-H proton.[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Perform experiments on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3] The number of scans can range from 16 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

    • Employ Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N1-H13.0 - 14.0broad singlet-The acidic proton on the nitrogen of the pyrazole ring is typically deshielded and appears as a broad signal in DMSO-d₆.
H-38.2 - 8.4singlet-This proton is adjacent to the pyrazole nitrogen and is in an electron-deficient environment, shifting it downfield.
H-48.0 - 8.2singlet-The strong electron-withdrawing effect of the adjacent nitro group at C-6 and the anisotropic effect of the fused ring system will cause a significant downfield shift.
H-77.8 - 8.0singlet-This proton is also influenced by the electron-withdrawing nature of the nitro group and the overall aromatic system.
C5-CH₃2.5 - 2.7singlet-Methyl groups attached to an aromatic ring typically resonate in this region.
Predicted ¹³C NMR Spectral Data
Carbon Predicted Chemical Shift (δ, ppm) DEPT Confirmation Rationale
C3135 - 140CHThe carbon in the pyrazole ring adjacent to the nitrogens.
C3a120 - 125CA quaternary carbon at the ring junction.
C4115 - 120CHShielded relative to other aromatic carbons due to its position.
C5130 - 135CA quaternary carbon bearing the methyl group.
C6145 - 150CA quaternary carbon directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C7110 - 115CHAn aromatic methine carbon.
C7a140 - 145CA quaternary carbon at the ring junction, influenced by the adjacent nitrogen.
C5-CH₃20 - 25CH₃A typical chemical shift for a methyl group attached to an aromatic ring.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the powdered sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet to subtract from the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3300 - 3100N-H stretchMedium, broad1H-Indazole N-H
3100 - 3000C-H stretchMediumAromatic C-H
2950 - 2850C-H stretchWeakMethyl C-H
1620 - 1580C=C stretchMediumAromatic ring
1550 - 1500N-O asymmetric stretchStrongNitro group (NO₂)
1350 - 1300N-O symmetric stretchStrongNitro group (NO₂)
850 - 800C-N stretchMediumAromatic C-N

The two strong absorption bands for the nitro group are highly characteristic and provide compelling evidence for its presence.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method:

    • Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺.

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile and infuse it directly into the mass spectrometer.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to induce fragmentation and obtain structural information.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₇N₃O₂. The calculated monoisotopic mass is 177.0538 g/mol .[4]

  • Expected Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 178.0616.

  • Fragmentation Analysis: The fragmentation pattern will be key to confirming the structure.

fragmentation_pathway M_H [M+H]⁺ m/z = 178 loss_NO2 [M+H - NO₂]⁺ m/z = 132 M_H->loss_NO2 - NO₂ (46 Da) loss_HCN [M+H - NO₂ - HCN]⁺ m/z = 105 loss_NO2->loss_HCN - HCN (27 Da)

Caption: Predicted fragmentation pathway for this compound in MS/MS.

A characteristic fragmentation pathway would involve the initial loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 132. Subsequent fragmentation of the indazole ring could lead to the loss of HCN (27 Da), resulting in a fragment at m/z 105.

IV. Integrated Spectroscopic Workflow

For unambiguous structure confirmation, a cohesive workflow that integrates all three spectroscopic techniques is essential.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (Chromatography/Crystallization) synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir ms Mass Spectrometry (Molecular Weight & Formula) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) (Structural Framework) purification->nmr interpretation Data Interpretation & Correlation ir->interpretation ms->interpretation nmr->interpretation confirmation Final Structure Confirmation interpretation->confirmation

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound is readily achievable through a systematic application of modern spectroscopic techniques. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can be highly confident in the identity and purity of their compound. The predicted data and protocols within this guide serve as a robust framework for the successful analysis of this and related nitroindazole derivatives, ensuring data integrity and advancing research and development objectives.

References

  • BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.
  • ChemicalBook. (n.d.). 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr.
  • ChemicalBook. (n.d.). 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Nitroindazole(5401-94-5) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem.
  • National Institute of Standards and Technology. (n.d.). 1H-Indazole, 6-nitro-. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). 5-methyl-6-nitro-1H-benzimidazole. PubChem.
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • BenchChem. (2025). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.

Sources

Introduction: The Strategic Importance of Nitroindazoles in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Nitroindazoles for Researchers, Scientists, and Drug Development Professionals

Indazole, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to act as a versatile synthetic precursor have cemented its importance in drug discovery.[1] The introduction of a nitro group (–NO₂) onto the indazole core further enhances its utility. The nitro group is not merely a passive substituent; it is a powerful electron-withdrawing group that significantly modulates the molecule's reactivity and biological activity.[3] Furthermore, it serves as a versatile chemical handle, readily convertible into other functional groups such as amines, which are pivotal for further molecular elaboration.[4]

This guide provides a comprehensive review of the primary synthetic routes to nitroindazoles. Moving beyond a simple recitation of procedures, it delves into the causality behind experimental choices, offering field-proven insights into the mechanisms and strategic considerations that underpin each methodology. We will explore classical cyclization strategies, which build the indazole ring from pre-functionalized precursors, as well as modern direct C-H nitration techniques that offer improved atom economy.

Part 1: Constructing the Core: Synthesis via Cyclization of Aromatic Precursors

The most established and widely utilized methods for synthesizing the nitroindazole scaffold involve the cyclization of appropriately substituted aryl precursors. These methods offer robust and reliable access to specific isomers based on the substitution pattern of the starting material.

The Diazotization-Cyclization of Substituted o-Toluidines

A cornerstone of indazole synthesis is the intramolecular cyclization of diazotized o-toluidines (2-methylanilines). This process, often referred to as the Davis-Beirut reaction, involves the conversion of the primary amine to a diazonium salt, which then undergoes an intramolecular cyclization involving the adjacent methyl group.[5]

Causality and Mechanistic Insight: The reaction is typically performed in glacial acetic acid, which serves as both a solvent and a proton source for the in situ formation of nitrous acid from sodium nitrite.[6][7] The key intermediate is the N-nitroso-o-toluidine, which rearranges and cyclizes. Temperature control is critical; maintaining a temperature below 25°C during the addition of nitrite minimizes the formation of undesirable diazoamino byproducts.[6] The subsequent extended reaction time at room temperature allows for the slow cyclization and aromatization to the stable indazole ring.

Workflow: Diazotization-Cyclization of o-Toluidines

G A Substituted o-Toluidine C Diazonium Salt Intermediate A->C Diazotization B NaNO₂, Glacial Acetic Acid B->C D Intramolecular Cyclization C->D Spontaneous E Nitroindazole Product D->E Aromatization

Caption: General workflow for nitroindazole synthesis from o-toluidines.

Experimental Protocol: Synthesis of 5-Nitroindazole

This protocol is adapted from a robust procedure published in Organic Syntheses.[6]

  • Dissolution: In a 5-L round-bottomed flask equipped with a high-efficiency mechanical stirrer, dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Temperature Control: Cool the solution in an ice bath to 15–20°C.

  • Diazotization: Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 ml of water. Add this solution all at once to the stirred acetic acid solution. Ensure the temperature does not rise above 25°C.[6]

  • Reaction: Continue stirring for 15 minutes to complete the diazotization. Allow the solution to stand at room temperature for 3 days. Note: Any yellow precipitate that forms is likely a diazoamino compound and should be filtered and discarded.[6]

  • Workup: Concentrate the solution on a steam bath under reduced pressure. Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.

  • Isolation: Filter the product, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material weighs 47–57 g (80–96% yield).[6]

  • Purification: Recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to yield 42–47 g (72–80%) of pale yellow needles of 5-nitroindazole (m.p. 208–209°C).[6]

Data Summary: Synthesis of Nitroindazole Isomers from Toluidines
Target CompoundStarting MaterialReagentsYieldReference(s)
5-Nitroindazole 2-Amino-5-nitrotolueneNaNO₂, Acetic Acid72–80%[6]
6-Nitroindazole 2-Methyl-5-nitroanilineNaNO₂, Acetic Acid~96%[8][9]
3-Methyl-6-nitroindazole 2-Ethyl-5-nitroanilinet-Butyl nitrite, Acetic Acid98%[10]
7-Nitroindazole 2-Methyl-6-nitroanilineNaNO₂, Acetic Acid~62%[9]
Synthesis from 2-Halobenzaldehydes via Hydrazine Cyclocondensation

Causality and Mechanistic Insight: The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the halide (typically fluorine or chlorine).[3][7] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the intermediates without interfering with the nucleophilic attack. Hydrazine hydrate serves as the source of the N-N unit required to form the pyrazole ring of the indazole.[3]

Workflow: Synthesis from 2-Halobenzaldehydes

G A 2-Halo-nitrobenzaldehyde C Hydrazone Formation A->C Condensation B Hydrazine Hydrate (NH₂NH₂·H₂O) B->C D Intramolecular SₙAr Cyclization C->D Heat/Base E Nitroindazole Product D->E Aromatization

Caption: General workflow for nitroindazole synthesis from 2-halobenzaldehydes.

Experimental Protocol: Synthesis of 5-Nitroindazole from 2-Fluoro-5-nitrobenzaldehyde

This protocol is based on procedures reported for this transformation.[3][7]

  • Setup: To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in DMF (5 mL) at 23 °C, add hydrazine hydrate (3.0 mmol) dropwise.

  • Reaction: Stir the reaction mixture continuously at the same temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).[7]

  • Purification: Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pure 5-nitroindazole.[7]

Part 2: Direct C-H Nitration of the Indazole Scaffold

While classical methods are effective, they often require multi-step preparation of the starting materials. Direct C-H functionalization, specifically nitration, of the pre-formed indazole ring is an attractive, atom-economical alternative. However, this approach presents significant challenges. The indazole nucleus can be sensitive to the harsh, oxidative conditions of traditional nitrating agents (e.g., mixed H₂SO₄/HNO₃), and controlling the position of nitration (regioselectivity) is notoriously difficult.[4][11]

Modern Advances: Site-Selective Radical Nitration

Recent breakthroughs have demonstrated that site-selective nitration can be achieved under milder conditions using transition metal catalysis. These methods often proceed through radical pathways, offering different regiochemical outcomes compared to classical electrophilic aromatic substitution.

Causality and Mechanistic Insight: A novel methodology for the C7-nitration of 2H-indazoles employs iron(III) nitrate as an economical and less toxic nitrating reagent.[4] Mechanistic studies suggest the reaction proceeds through a radical pathway, avoiding the harsh conditions of mixed acid.[4][12] The selectivity for the C7 position is a significant advantage, as this isomer is of high interest for its biological activities, particularly as an inhibitor of neuronal nitric oxide synthase (nNOS).[13][14] Similarly, iron-promoted systems have been developed for the selective nitration at the C3 position of 2H-indazoles.[15]

Workflow: Site-Selective C-H Nitration

G cluster_0 Radical Generation cluster_1 Nitration Cycle A Fe(NO₃)₃ B NO₂• Radical A->B Initiation C 2H-Indazole D Radical Addition Intermediate C->D Addition of NO₂• E Regioselective Nitroindazole D->E Oxidation/Aromatization

Caption: Simplified mechanism for iron-catalyzed C-H nitration of 2H-indazoles.

General Protocol: C7-Nitration of 2-Aryl-2H-indazoles

This general procedure is based on the work of Hajra and Bhattacharjee.[4][16]

  • Setup: In an oven-dried reaction tube, combine the 2-aryl-2H-indazole (0.2 mmol), Fe(NO₃)₃·9H₂O (0.4 mmol, 2 equiv.), and Zn(OTf)₂ (0.08 mmol, 40 mol%).

  • Reaction: Add acetonitrile (2 mL) as the solvent and stir the mixture at 80 °C for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and extract with ethyl acetate (10-15 mL).[16]

  • Purification: Dry the combined organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by column chromatography on silica gel to afford the corresponding 7-nitro-2H-indazole.[16]

Data Summary: Site-Selective C7-Nitration of 2-Aryl-2H-indazoles
N-Aryl SubstituentYield of 7-Nitro ProductReference
Phenyl67%[4]
4-Methylphenyl75%[4]
4-Fluorophenyl78%[4]
4-Chlorophenyl78%[4]
4-Bromophenyl72%[4]

Conclusion and Future Directions

The synthesis of nitroindazoles is a mature field that continues to evolve. Classical methods based on the cyclization of o-toluidines and other aryl precursors remain the workhorse for producing many isomers in high yield and are well-validated for scale-up.[6][7] However, the advent of direct C-H nitration methodologies offers a more elegant and atom-economical approach, providing access to isomers that may be difficult to obtain through traditional routes.[4] The choice of synthetic strategy ultimately depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The nitroindazoles synthesized via these methods are invaluable intermediates, serving as precursors for a wide array of pharmacologically active molecules through further functionalization, such as N-alkylation or reduction of the nitro group.[17][18][19]

References

  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26. - ResearchGate.
  • 5-nitroindazole - Organic Syntheses Procedure.
  • Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles - RSC Publishing.
  • The Chemistry of 5-Nitroindazole: Synthesis and Applications Explored.
  • Direct C‐3 nitration of 2H‐indazole. - ResearchGate.
  • Site-Selective Direct Nitration of 2H-Indazoles: Easy Access to 7-Nitroindazoles.
  • US3988347A - Process for the preparation of substituted indazoles - Google Patents.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH.
  • Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed.
  • Researches in the series of 6-nitroindazole, synthesis and biological activities.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Iron promoted C3‐H nitration of indazole. - ResearchGate.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • CN103319410B - A kind of synthetic method of indazole compound - Google Patents.
  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchGate.
  • Nitroreductase-triggered indazole formation - ChemRxiv.
  • Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH.
  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • 7-Nitroindazole - Wikipedia.
  • Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap.
  • Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Nitroimidazoles Part 6. Synthesis, structure and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives - PubMed.
  • 7-Nitroindazole | C7H5N3O2 - PubChem.
  • 7-nitroindazole: an inhibitor of nitric oxide synthase. : r/Scholar - Reddit.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents.

Sources

A Comprehensive Technical Guide on the Solubility and Stability of 5-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its utility as a scaffold or intermediate in the synthesis of bioactive molecules necessitates a thorough understanding of its physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability of this compound in common laboratory solvents. While specific experimental data for this particular isomer is limited in public literature, this guide synthesizes information from closely related analogs, theoretical principles, and established analytical methodologies to offer a robust predictive framework and practical experimental guidance. Key topics covered include a qualitative and extrapolated quantitative solubility profile, potential degradation pathways under various stress conditions, and detailed protocols for empirical determination of these critical parameters.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. The introduction of a nitro group and a methyl substituent onto the indazole ring, as in this compound, significantly modulates the molecule's electronic and steric properties. These modifications can influence binding affinities to biological targets and alter metabolic pathways. A comprehensive grasp of the solubility and stability of this molecule is, therefore, a prerequisite for its successful application in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and bioavailability.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that governs its behavior in various stages of drug development. The molecular structure of this compound, featuring a polar nitro group and a hydrogen-bonding N-H group on the indazole core, alongside a nonpolar methyl group and aromatic system, suggests a nuanced solubility profile.

Theoretical Solubility Assessment

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The presence of both hydrogen bond donors (N-H) and acceptors (nitro group) points towards potential solubility in polar protic and aprotic solvents.[1] The aromatic core, however, suggests some affinity for less polar organic solvents.[1]

Based on its structure, a qualitative solubility profile can be predicted:

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the molecule through dipole-dipole interactions and hydrogen bonding.

  • Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and other short-chain alcohols, as well as in moderately polar solvents like acetone and ethyl acetate.

  • Low Solubility: Predicted in nonpolar solvents like hexane and toluene, where the polar functionalities of the molecule would hinder dissolution.

  • Very Low Solubility: Expected in water, due to the predominantly nonpolar surface area of the bicyclic aromatic system, despite the presence of polar groups.

Extrapolated Quantitative Solubility Data
Temperature (K)N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)AcetoneEthyl AcetateEthanolAcetonitrilen-PropanolWater
278.15 0.048920.012350.009870.005620.003450.002180.001980.000021
283.15 0.059870.015620.012340.007150.004320.002780.002510.000029
288.15 0.072810.019540.015210.008980.005310.003450.003120.000038
293.15 0.087920.024210.018540.011120.006450.004210.003810.000049
298.15 0.105420.029780.022410.013540.007780.005120.004620.000062
303.15 0.125610.036320.026980.016320.009210.006150.005540.000078
308.15 0.148720.043980.032120.019450.010820.007310.006580.000097
313.15 0.174980.052890.037980.022980.012610.008620.007750.000121
318.15 0.204610.063210.044540.026980.014580.010080.009060.000149
323.15 0.237890.075120.051870.031450.016780.011690.010520.000183
328.15 0.275010.088780.060010.036420.019210.013470.012130.000224

Data adapted from a study on 3-methyl-6-nitroindazole.[3]

As observed with the 3-methyl isomer, the solubility of this compound is expected to increase with rising temperature in all solvents, indicating an endothermic dissolution process.[2]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is recommended.[1]

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.[1]

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration: Once equilibrium is reached, carefully withdraw a sample from the supernatant of each vial using a pre-warmed or pre-cooled syringe to maintain the temperature. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.[4]

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated High-Performance Liquid Chromatography (HPLC) system with UV detection or a UV-Vis spectrophotometer to generate a standard curve.[1][5]

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the diluted sample and determine its concentration from the standard curve.

  • Calculation of Solubility: Calculate the solubility using the determined concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess compound to solvent prep2 Equilibrate in shaker bath prep1->prep2 prep3 Withdraw and filter supernatant prep2->prep3 analysis3 Dilute saturated sample prep3->analysis3 analysis1 Prepare standard solutions analysis2 Generate standard curve (HPLC/UV-Vis) analysis1->analysis2 analysis4 Analyze diluted sample analysis3->analysis4 calc1 Determine concentration from standard curve analysis4->calc1 calc2 Calculate solubility calc1->calc2

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile of this compound

The chemical stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life. Nitroaromatic compounds can be susceptible to degradation under various environmental conditions.

Potential Degradation Pathways

Based on the known degradation of related nitroindazole compounds, several degradation pathways can be anticipated for this compound.[6]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The nitro group is a known chromophore and can absorb light energy, leading to the formation of reactive species that can cause ring cleavage or transformation of the nitro group to a nitroso or amino group.[6]

  • Hydrolysis: The indazole ring system can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable at neutral pH. The presence of an electron-withdrawing nitro group may increase the lability of the ring to nucleophilic attack by water or hydroxide ions.[6][7]

  • Oxidative Degradation: In the presence of oxidizing agents, the indazole ring and the methyl group could be susceptible to oxidation.

  • Reductive Degradation: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to an amino group.[8][9] This can occur in the presence of reducing agents or certain biological systems.

  • Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition. The specific degradation products would depend on the temperature and atmosphere.

Forced Degradation Studies (Stress Testing)

To systematically evaluate the stability of this compound, forced degradation studies should be conducted according to ICH guidelines. These studies involve exposing the compound to a range of stress conditions to identify potential degradation products and elucidate degradation pathways.

Experimental Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) under the same temperature and time conditions.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 105 °C) for a specified duration. Also, heat a solution of the compound.

    • Photodegradation: Expose a solution of the compound to a light source with a specified output (e.g., ICH-compliant photostability chamber) for a defined period. A dark control should be run in parallel.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A C18 reverse-phase column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point.[5]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products, which can aid in their identification.

    • Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products, providing crucial information for structure elucidation.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome start This compound Stock Solution acid Acidic (e.g., 0.1 M HCl, heat) start->acid base Basic (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidative (e.g., 3% H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc Stability-Indicating HPLC-PDA acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathway Degradation Pathway Elucidation lcms->pathway kinetics Degradation Kinetics pathway->kinetics

Caption: Forced degradation study workflow.

Conclusion

While direct experimental data for this compound remains to be published, a robust understanding of its solubility and stability can be formulated through the analysis of closely related analogs and the application of fundamental physicochemical principles. This guide provides a comprehensive predictive framework, suggesting that the compound will exhibit moderate to good solubility in polar organic solvents and will be susceptible to degradation under photolytic, hydrolytic, and oxidative stress. The detailed experimental protocols outlined herein offer a clear path for researchers to empirically determine the precise solubility and stability characteristics of this compound, data that is indispensable for its advancement in the fields of medicinal chemistry and drug development.

References

  • Rongyao. (2025, December 24). How does 3 - methyl - 6 - nitroindazole degrade in the environment? - Blog.
  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
  • Al-Soud, Y. A., et al. (2021, December 11). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports. [Link]
  • PubChem. (n.d.). 5-Nitroindazole.
  • Organic Syntheses. (n.d.). 5-nitroindazole. [Link]
  • Su, T., et al. (2016). Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system. PubMed. [Link]
  • Prakash, D., et al. (2015, June 1). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Archives of Microbiology. [Link]
  • Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. [Link]
  • ResearchGate. (n.d.).
  • Eawag. (n.d.).

Sources

potential biological activities of 5-methyl-6-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of 5-Methyl-6-Nitro-1H-Indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic value.[1][2] This technical guide provides a comprehensive exploration of derivatives of the this compound core, a specific subclass with considerable, albeit underexplored, potential. We will dissect the synthetic rationale for these compounds, delve into their potential biological activities with a focus on anticancer, antimicrobial, and anti-inflammatory applications, and synthesize structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising chemical space.

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This arrangement confers a unique combination of physicochemical properties, including the ability to participate in hydrogen bonding and π-stacking interactions, making it an effective pharmacophore for engaging with a wide array of biological targets.[2] The therapeutic importance of this scaffold is underscored by the number of indazole-based agents that have reached clinical use, such as the anticancer drugs Pazopanib and Axitinib, which function as potent kinase inhibitors.[3][4]

The this compound core combines two key features that modulate its electronic and steric profile:

  • The Nitro Group (—NO₂): As a strong electron-withdrawing group, the nitro substituent at the 6-position significantly influences the electronic characteristics of the indazole ring. This modification can enhance binding affinity to biological targets.[5] Furthermore, the nitro group is a versatile synthetic handle, readily reducible to an amino group (—NH₂), which opens a gateway to a vast library of further functionalized derivatives.[5] Crucially, the nitro group is a well-established pharmacophore in antimicrobial and antiparasitic agents, where its bioreduction can generate cytotoxic reactive nitrogen species.[6]

  • The Methyl Group (—CH₃): The methyl group at the 5-position provides steric bulk and influences the molecule's lipophilicity. In synthesis, its presence can help direct the regioselectivity of electrophilic substitution reactions, such as nitration to the adjacent C6 position.[5]

Synthesis of this compound Derivatives

The synthesis of derivatives typically begins with the construction of the core scaffold, followed by functionalization. While specific protocols for this compound are not abundant, plausible synthetic routes can be extrapolated from established methods for related structures, such as 3-methyl-6-nitro-1H-indazole.

General Synthetic Strategy

A common approach involves the diazotization of an appropriately substituted aniline, followed by intramolecular cyclization. For instance, the synthesis of the related 3-methyl-6-nitro-1H-indazole can be achieved from 2-ethyl-5-nitroaniline.[7]

Conceptual Workflow for Synthesis

A Start: 2,5-Dimethyl-3-nitroaniline B Diazotization (e.g., NaNO₂, Acid) A->B C Intramolecular Cyclization B->C D Core Scaffold: This compound C->D E N-Alkylation / N-Arylation (e.g., Alkyl halide, Base) D->E F C3-Halogenation (e.g., I₂, KOH) D->F G N1-Substituted Derivatives E->G H Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) F->H I C3-Substituted Derivatives H->I

Caption: Conceptual workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-Methyl-6-Nitro-1H-Indazole

The following protocol, adapted from reported syntheses, illustrates a viable method for creating a closely related core structure.[7]

Objective: To synthesize 3-methyl-6-nitro-1H-indazole from 2-ethyl-5-nitroaniline.

Materials:

  • 2-ethyl-5-nitroaniline

  • Glacial acetic acid

  • tert-Butyl nitrite

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 2-ethyl-5-nitroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

  • Reagent Addition: At room temperature (20-25°C), add a solution of tert-butyl nitrite (1.0 eq) in glacial acetic acid dropwise over a period of 15 minutes.

  • Reaction: Allow the solution to stir for an additional 30-45 minutes after the addition is complete.

  • Workup: a. Remove the acetic acid in vacuo to yield a solid residue. b. Dissolve the solid in ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. d. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo to afford the crude product. Purify by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-methyl-6-nitroindazole as a solid.[7]

Potential Biological Activities

The indazole scaffold is a versatile platform for developing agents against a range of diseases. The unique substitution pattern of the this compound core suggests potential efficacy in several key therapeutic areas.

Anticancer Activity

The indazole nucleus is a well-established pharmacophore in oncology, primarily due to its effectiveness as a hinge-binding motif in various protein kinase inhibitors.[3][8]

Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Indazole derivatives can function as ATP-competitive inhibitors, occupying the ATP-binding pocket of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[4][8] The 3-methyl-6-nitro-1H-indazole scaffold is a known key intermediate in the synthesis of Pazopanib, an oral angiogenesis inhibitor that targets VEGFR and other kinases.[8]

cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Indazole Indazole Derivative (e.g., Pazopanib) Indazole->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Simplified VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.

Quantitative Data: Anticancer Activity of Nitroindazole Derivatives

While specific data for this compound derivatives is limited, the activity of related 5-nitroindazole compounds highlights the potential of this class.

Compound IDSubstituent (R)A549 IC₅₀ (µM)MCF7 IC₅₀ (µM)Reference
5'j 3-OCH₃1.15 ± 0.081.32 ± 0.09[6]
5'k 4-OCH₃1.28 ± 0.091.45 ± 0.11[6]
5'n 4-F1.35 ± 0.101.52 ± 0.12[6]
Pazopanib Reference Drug1.50 ± 0.111.68 ± 0.13[6]
Doxorubicin Reference Drug1.42 ± 0.101.60 ± 0.12[6]
Table based on data for 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives.[6]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic potential of compounds by measuring the metabolic activity of viable cells.[9][10]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound test compounds (typically in a DMSO stock, diluted in culture medium) and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 490-570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate cell viability as a percentage relative to untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[10]

Antimicrobial and Antiparasitic Activity

The nitro group is a critical pharmacophore found in many antimicrobial drugs, including the 5-nitroimidazole metronidazole.[11] The proposed mechanism involves the intracellular reduction of the nitro group in anaerobic or microaerophilic pathogens, leading to the formation of cytotoxic radical anions that damage DNA and other macromolecules.[12]

Potential Targets:

  • Bacteria: Derivatives could be active against anaerobic bacteria and mycobacteria. Studies on other nitroimidazoles have shown activity against Helicobacter pylori and Mycobacterium tuberculosis.[11][13]

  • Protozoa: The indazole scaffold has shown promise against various protozoan parasites. Derivatives of 3-chloro-6-nitro-1H-indazole and 5-nitroindazoles have demonstrated potent activity against Leishmania and Trypanosoma cruzi.[14][15]

Quantitative Data: Antileishmanial Activity of Nitroindazole Derivatives

Compound IDTarget SpeciesIC₅₀ (µM)Reference
4 L. infantum5.53[9]
5 L. infantum4[9]
13 L. major-[14]
Table based on data for 3-chloro-6-nitro-1H-indazole derivatives. Compound 13 was reported as a promising growth inhibitor.[9][14]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity

Indazole derivatives have been investigated as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.[16][17]

Mechanism of Action: COX Inhibition The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Studies on 6-nitroindazole have shown that it can inhibit COX-2 and also reduce the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[16]

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives

CompoundCOX-2 Inhibition IC₅₀ (µM)IL-1β Inhibition IC₅₀ (µM)Reference
Indazole 23.42120.59[16]
5-Aminoindazole 12.32220.46[16]
6-Nitroindazole 19.22100.75[16]
Celecoxib 5.10-[16]
Dexamethasone -102.23[16]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[16][19]

  • Animal Grouping: Use adult male Wistar rats, divided into control, standard (e.g., Diclofenac), and test groups (receiving different doses of the indazole derivative).

  • Compound Administration: Administer the test compound or standard drug orally or via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point.

Structure-Activity Relationships (SAR)

Synthesizing the available data allows for the formulation of preliminary SAR insights for nitroindazole derivatives:

  • Role of the Nitro Group: The presence and position of the nitro group are critical. Its electron-withdrawing nature appears essential for many of the observed biological activities.[9] For antimicrobial action, it is often indispensable for the mechanism of action.[6]

  • Substituents on the Indazole Ring:

    • In anticancer derivatives, substitutions on an N-phenyl-carboxamide moiety at the N1 position significantly impact potency, with methoxy and fluoro groups showing efficacy comparable to reference drugs.[6]

    • For anti-inflammatory activity, comparing 5-aminoindazole and 6-nitroindazole suggests that both the position and the electronic nature of the substituent heavily influence COX-2 inhibitory activity.[16]

  • Functionalization at C3: The C3 position is a key site for modification. The introduction of iodo groups at C3 provides a synthetic handle for cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize binding to targets like protein kinases.[10][20]

Conclusion and Future Directions

Derivatives of this compound represent a promising, yet underexplored, class of compounds. Based on the robust biological activities of structurally related nitroindazoles, this scaffold holds significant potential for the development of novel therapeutics, particularly in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • Synthesis of a Focused Library: A systematic synthesis of derivatives with variations at the N1 and C3 positions is required to build a comprehensive SAR.

  • Broad Biological Screening: The synthesized library should be screened against a wide panel of cancer cell lines, microbial strains (including resistant variants), and key inflammatory targets (COX-1/COX-2, various cytokines).

  • Mechanism of Action Studies: For active compounds, detailed mechanistic studies are crucial to identify specific molecular targets (e.g., specific kinases, microbial enzymes) and elucidate their mode of action.

  • In Vivo Efficacy and Safety: The most promising lead compounds must be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.

By leveraging the foundational knowledge of the indazole scaffold and the unique properties of the 5-methyl-6-nitro substitution pattern, researchers are well-positioned to unlock the full therapeutic potential of this chemical class.

References

A complete list of all sources cited within this guide.

  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYL
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem
  • Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed
  • The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research - Benchchem
  • A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Deriv
  • This compound | 72521-00-7 | Benchchem
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - Scientific Reports
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Deriv
  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers - Benchchem
  • Synthesis and antimicrobial activities of some new nitroimidazole deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central
  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - ScienceDirect
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH
  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchG
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing
  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - Journal of Medicinal Chemistry
  • Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles | Request PDF - ResearchG
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds - Scientia Ricerca
  • Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry - Benchchem
  • 3-Methyl-6-nitroindazole synthesis - ChemicalBook
  • (PDF)
  • (PDF)
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Semantic Scholar
  • Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole deriv
  • development of 1h-indazole derivatives as anti-inflammatory agents using computational tools: an in silico investig
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre

Sources

A Technical Guide to 5-Methyl-6-nitro-1H-indazole: From Historical Synthesis to Modern Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-methyl-6-nitro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry. We will explore its historical synthetic roots, detail the established methodologies for its preparation with field-proven insights, and discuss its importance as a molecular scaffold in contemporary drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this valuable chemical entity.

Introduction and Physicochemical Profile

This compound is a functionalized indazole, a class of bicyclic heteroaromatic compounds that are isosteric to indole and exhibit a wide range of biological activities. The presence of both a methyl group and a nitro group on the benzene ring activates the molecule for diverse chemical transformations, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.

The discovery and utility of such substituted indazoles are not marked by a single event but by the logical extension of classical organic reactions developed over more than a century. The true value of this compound lies in its robust and well-understood synthesis, which provides a reliable source of a synthetically useful building block.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 72521-00-7[1]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol [2]
Appearance Expected to be a yellow to brown crystalline solidInferred from related nitroindazoles[3]
Melting Point High melting point, characteristic of nitroaromatic compoundsInferred from related nitroindazoles[3]
Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of indazole chemistry. The parent indazole ring was first synthesized in the 1880s by the renowned chemist Emil Fischer.[4] Following this pioneering work, the early 20th century saw significant contributions from researchers like Jacobson, Huber, and Auwers, who developed foundational methods for creating substituted indazoles, often through the cyclization of o-toluidine derivatives.[4][5]

The synthesis of specific nitro-substituted isomers became a focus in the mid-20th century, as the potent electronic effects of the nitro group were recognized for their utility in both directing further reactions and imparting biological activity. The well-documented synthesis of 5-nitroindazole, published in Organic Syntheses, provides a classic and enduring protocol that laid the groundwork for preparing a variety of analogues, including this compound.[6] The "discovery" of this specific molecule is therefore best understood as the successful application of these robust, time-tested diazotization and cyclization reactions to a specific precursor.

Core Synthesis Methodology: The Classical Diazotization Route

The most reliable and historically significant method for synthesizing this compound is the diazotization of an appropriately substituted ortho-toluidine, followed by an intramolecular cyclization. This pathway is valued for its straightforward execution and use of readily available starting materials.

3.1. Mechanistic Rationale

The synthesis begins with 2-amino-4-methyl-5-nitrotoluene . The core transformation involves two key steps:

  • Diazotization: The primary aromatic amine is treated with sodium nitrite in an acidic medium (typically glacial acetic acid) to form an unstable diazonium salt intermediate.

  • Intramolecular Cyclization: The highly reactive diazonium group is attacked by the nucleophilic carbon of the ortho-methyl group. Subsequent loss of a proton re-aromatizes the system, forming the stable indazole ring.

The causality behind the experimental choices is critical. The reaction is run at low temperatures to ensure the stability of the diazonium salt. Glacial acetic acid serves as both a solvent and the acidic catalyst. The "all-at-once" addition of the sodium nitrite solution is a field-proven technique to prevent the formation of a yellow diazoamino side product, which can occur if the nitrite is added slowly.[6] A prolonged reaction time at room temperature is then necessary to allow the slower cyclization step to proceed to completion.

Diazotization_Synthesis start 2-Amino-4-methyl-5-nitrotoluene reagents NaNO₂, Glacial Acetic Acid (0-5 °C) start->reagents Diazotization diazonium In Situ Diazonium Salt Intermediate reagents->diazonium cyclization Intramolecular Cyclization (Room Temp, 3 days) diazonium->cyclization product This compound cyclization->product -H⁺

Caption: Classical synthesis of this compound.

3.2. Self-Validating Experimental Protocol

This protocol is adapted from the established procedure for the synthesis of 5-nitroindazole and represents a self-validating system through its clear steps for reaction, isolation, and purification.[6]

Step 1: Reaction Setup

  • In a 500 mL round-bottom flask equipped with an efficient mechanical stirrer, dissolve 16.6 g (0.1 mol) of 2-amino-4-methyl-5-nitrotoluene in 250 mL of glacial acetic acid.

  • Cool the solution to 15-20°C in an ice bath. Causality: This temperature range is optimal for preventing diazonium salt decomposition while allowing the reaction to proceed.

Step 2: Diazotization

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 15 mL of water.

  • Add the sodium nitrite solution to the stirred acetic acid solution all at once. The temperature should not be allowed to rise above 25°C. Causality: Rapid addition minimizes the formation of diazoamino byproducts.

  • After the addition, continue stirring for 15 minutes to ensure complete diazotization.

Step 3: Cyclization and Isolation

  • Remove the ice bath and allow the solution to stand at room temperature for 3 days. Any precipitate that forms during this time is likely the diazoamino compound and should be discarded by filtration if necessary. Causality: This extended period is crucial for the slow intramolecular cyclization to complete.

  • Concentrate the solution on a steam bath under reduced pressure until the volume is significantly reduced and spattering begins.

  • Add 50 mL of cold water to the residue and stir vigorously to form a smooth slurry, precipitating the crude product.

Step 4: Purification and Validation

  • Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove residual acid and salts.

  • Dry the product in a vacuum oven at 80-90°C. The crude material should be a yellowish or brown solid.

  • For final validation, recrystallize the crude product from boiling methanol or ethanol, using decolorizing charcoal if needed, to obtain pure, pale yellow needles of this compound. The purity can be confirmed by melting point analysis and comparison to a reference standard.

Significance in Modern Drug Development

While specific applications of this compound are not extensively documented in public literature, the strategic value of the methyl-nitro-indazole scaffold is authoritatively established by its close isomer, 3-methyl-6-nitro-1H-indazole (CAS 6494-19-5) .[3]

This related compound is a crucial starting material in the industrial synthesis of Pazopanib , an FDA-approved oral angiogenesis inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[3] The synthesis of Pazopanib involves the reduction of the nitro group on the indazole core to an amine, followed by coupling with other heterocyclic fragments.

The successful application of the 3-methyl-6-nitro isomer underscores the immense potential of this compound. Its unique substitution pattern makes it an invaluable building block for:

  • Analogue Synthesis: Creating novel analogues of known drugs like Pazopanib to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: Serving as a starting point for developing new kinase inhibitors, anti-parasitic agents, and other therapeutics.[7]

  • Diversification of Chemical Libraries: Providing a unique scaffold for high-throughput screening to identify new bioactive compounds.

The nitro group offers a versatile chemical handle that can be readily reduced to an amine, which can then be acylated, alkylated, or used in various coupling reactions to build molecular complexity.

Drug_Development_Logic A This compound (Core Scaffold) B Chemical Modification (e.g., Nitro Reduction) A->B C Functionalized Intermediate (5-Methyl-1H-indazol-6-amine) B->C D Coupling with Bioactive Fragments C->D E Novel Chemical Entities (e.g., Kinase Inhibitors) D->E

Caption: Role of this compound in drug discovery.

References

  • methyl 5-nitro-1H-indazole-6-carboxyl
  • 5-nitroindazole. Organic Syntheses Procedure. [Link]
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health (NIH). [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • 6-Methyl-5-nitro-1H-indazole. PubChem. [Link]
  • Process for the preparation of substituted indazoles.
  • A kind of synthetic method of indazole compound.
  • 6-Nitroindazole. PubChem. [Link]
  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • [Azoles. Part 5: On halogen-nitroindazole derivatives and their antibacterial properties (author's transl)]. PubMed. [Link]

Sources

A Comprehensive Technical Guide to the Thermal Analysis (TGA/DSC) of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the thermal analysis of 5-methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is paramount for ensuring safety, optimizing manufacturing processes, and defining storage conditions. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a robust and self-validating approach to the thermal characterization of this energetic molecule.

Introduction: The Criticality of Thermal Analysis for Nitroaromatic Compounds

This compound belongs to the class of nitroaromatic compounds, which are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the nitro group, a potent explosophore, imparts significant energy to the molecule. This inherent chemical energy necessitates a rigorous evaluation of its thermal behavior to prevent runaway reactions and potential explosions, which have historically led to severe industrial accidents.[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for this purpose. TGA provides quantitative information on mass changes as a function of temperature, revealing decomposition pathways and kinetics. DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, decomposition enthalpies, and specific heat capacities. Together, these methods provide a comprehensive thermal profile of a substance.

Compound Profile: this compound

A foundational understanding of the subject compound is essential before embarking on its thermal analysis.

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol [2]
Appearance Expected to be a solid
Boiling Point (Predicted) 379.7 °C at 760 mmHg[3]
Flash Point (Predicted) 183.4 °C[3]
Density (Predicted) 1.437 g/cm³[3]

The indazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly influence its reactivity and thermal stability.[4]

Safety First: Handling Nitroaromatic Compounds in Thermal Analysis

The high energy content of nitroaromatic compounds demands stringent safety protocols.[1] A thermal event, if not properly controlled, can lead to a rapid release of heat and gas, resulting in an explosion.[1]

Core Safety Directives:

  • Small Sample Size: Use the smallest possible sample size that provides a clear and reproducible signal (typically 1-3 mg).

  • Appropriate Crucibles: Use open or vented crucibles to prevent pressure buildup from gaseous decomposition products. Hermetically sealed pans should be avoided unless the experiment is specifically designed to study the effects of pressure.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a face shield, and appropriate gloves. Conduct the experiment in a well-ventilated area or a fume hood.

  • Instrument Safeguards: Ensure the thermal analyzer is equipped with a safety shield and is located in an area where a potential energetic event will not endanger personnel or other equipment.

  • Consult Safety Data Sheets (SDS): Always review the SDS for the specific compound and any related materials before beginning work.[5][6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a comprehensive thermal characterization of this compound. The causality behind each parameter selection is explained to ensure a deep understanding of the experimental design.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and decomposition kinetics of this compound.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's recommendations.

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a ceramic or aluminum crucible.

  • Experimental Conditions:

    • Heating Rate (β): A multi-heating rate approach is crucial for kinetic analysis.[7] Perform experiments at several linear heating rates, for example, 2.5, 5, 10, and 20 °C/min. This allows for the application of isoconversional kinetic models.[8]

    • Temperature Range: Heat the sample from ambient temperature to a temperature where the decomposition is complete (e.g., 30-500 °C).

    • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

  • Data Acquisition: Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, decomposition onset temperature, and enthalpy of decomposition of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum crucible.

  • Experimental Conditions:

    • Heating Rate (β): Use the same heating rates as in the TGA experiments to allow for direct correlation of thermal events.

    • Temperature Range: The temperature range should encompass the melting and decomposition events observed in the TGA.

    • Atmosphere: Maintain the same inert atmosphere and flow rate as in the TGA experiments.

  • Data Acquisition: Record the heat flow as a function of temperature.

G cluster_TGA TGA Protocol cluster_DSC DSC Protocol TGA_Cal Instrument Calibration TGA_Prep Sample Preparation (1-3 mg) TGA_Cal->TGA_Prep TGA_Cond Set Conditions (β = 2.5, 5, 10, 20 °C/min) Atmosphere: N₂ TGA_Prep->TGA_Cond TGA_Run Run TGA TGA_Cond->TGA_Run TGA_Data Acquire Mass Loss Data TGA_Run->TGA_Data DSC_Cal Instrument Calibration DSC_Prep Sample Preparation (1-3 mg) DSC_Cal->DSC_Prep DSC_Cond Set Conditions (β = 2.5, 5, 10, 20 °C/min) Atmosphere: N₂ DSC_Prep->DSC_Cond DSC_Run Run DSC DSC_Cond->DSC_Run DSC_Data Acquire Heat Flow Data DSC_Run->DSC_Data

Caption: Experimental workflow for TGA and DSC analysis.

Data Analysis and Interpretation: From Curves to Conclusions

Interpreting TGA and DSC Thermograms

The TGA thermogram will show a step-wise decrease in mass corresponding to the decomposition of the sample. The DSC thermogram will display an endothermic peak for melting followed by a sharp exothermic peak for decomposition, which is characteristic of nitro compounds.[9]

Key Parameters to Extract:

ParameterFromDescription
T_onset (Decomposition) TGAThe temperature at which significant mass loss begins.
T_peak (Decomposition) TGAThe temperature at which the rate of mass loss is maximum.
Mass Loss (%) TGAThe percentage of mass lost during decomposition.
T_m (Melting Point) DSCThe peak temperature of the endothermic melting event.
ΔH_fus (Enthalpy of Fusion) DSCThe area under the melting peak, representing the energy required to melt the sample.
T_onset (Decomposition) DSCThe temperature at which the exothermic decomposition begins.
ΔH_d (Enthalpy of Decomposition) DSCThe area under the exothermic peak, indicating the energy released during decomposition. A high value suggests a significant hazard.[9]
Kinetic Analysis of Decomposition

The thermal decomposition kinetics can be determined from the TGA data obtained at multiple heating rates using isoconversional methods. These methods are based on the assumption that the reaction rate at a constant extent of conversion is only a function of temperature.

Common Isoconversional Models:

  • Flynn-Ozawa-Wall (FOW): Involves plotting the logarithm of the heating rate versus the reciprocal of the temperature at a given conversion.

  • Kissinger-Akahira-Sunose (KAS): Involves plotting the logarithm of the heating rate divided by the square of the temperature versus the reciprocal of the temperature at a given conversion.[8]

The activation energy (Ea) of the decomposition reaction can be calculated from the slope of these plots. A lower activation energy suggests a less stable compound.

G Data TGA/DSC Data Interpretation Thermogram Interpretation (T_onset, T_peak, ΔH) Data->Interpretation Kinetics Kinetic Analysis (FOW, KAS models) Data->Kinetics Safety Thermal Hazard Assessment Interpretation->Safety Kinetics->Safety

Caption: Logical relationship from data acquisition to safety assessment.

Concluding Remarks

The thermal analysis of this compound is a critical step in its development and safe handling. By employing a systematic and well-reasoned approach to TGA and DSC analysis, researchers can obtain a comprehensive understanding of its thermal stability, decomposition behavior, and associated hazards. The methodologies and interpretative frameworks presented in this guide provide a robust foundation for such an investigation, ensuring both scientific rigor and operational safety.

References

  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust. (n.d.).
  • Safety Evaluation of an Unexpected Incident with a Nitro Compound | Organic Process Research & Development - ACS Publications. (n.d.).
  • GASTEC. (2022, May 31). Safety data sheet SDS Nitrocompounds detector tube No.52.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. (2021, February 15).
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds.
  • Benchchem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11).
  • Benchchem. (n.d.). A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (2022, April 11).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (n.d.).
  • This compound - LookChem. (n.d.).
  • Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives - ResearchGate. (2025, August 7).
  • Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. (2015, August 26).
  • Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
  • analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method - SciELO. (n.d.).
  • Investigating the Kinetics of the Thermolysis of 3- nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO - SciSpace. (2021, November 11).
  • 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem. (n.d.).
  • Synthesis and thermal study of 1,2,4-triazole derivatives - JOCPR. (n.d.).

Sources

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 5-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] The strategic functionalization of this bicyclic heterocycle is paramount for the modulation of biological activity. This technical guide provides a comprehensive analysis of the chemical reactivity of a specifically substituted derivative, 5-methyl-6-nitro-1H-indazole. We will explore the directing effects of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the regioselectivity of both electrophilic and nucleophilic aromatic substitution reactions. This document synthesizes established reactivity principles with predictive analysis to offer field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.

Introduction: The Electronic Landscape of this compound

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring.[2] Its derivatives are of significant interest due to their wide range of pharmacological activities.[1] The reactivity of the indazole core is profoundly influenced by the nature and position of its substituents. In this compound, the electronic characteristics are dictated by the interplay of two opposing groups:

  • The 5-Methyl Group (-CH₃): An alkyl group that acts as a weak activating group. It donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation.[3] In electrophilic aromatic substitution (EAS), it preferentially directs incoming electrophiles to the ortho and para positions.[4][5]

  • The 6-Nitro Group (-NO₂): A powerful deactivating group due to its strong electron-withdrawing nature via both resonance and inductive effects.[3] It significantly reduces the nucleophilicity of the aromatic ring, making EAS more challenging. For EAS, it is a meta-director.[6] Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr).[7]

The confluence of these effects renders this compound a molecule with distinct regiochemical properties, making a detailed understanding of its substitution patterns essential for synthetic design.

Electrophilic Aromatic Substitution (EAS)

Reactivity and Regioselectivity Analysis

Electrophilic aromatic substitution on the indazole ring is generally less facile than on benzene due to the electron-withdrawing nature of the fused pyrazole ring.[8] The presence of a powerful deactivating nitro group further diminishes reactivity, necessitating forcing conditions for most EAS reactions.[3]

The directing effects of the substituents are the primary determinants of regioselectivity:

  • The 5-methyl group (activating) directs ortho to its position, which are C4 and C6.

  • The 6-nitro group (deactivating) directs meta to its position, which are C4 and C7 (relative to C6 on the benzene ring).

When an activating and a deactivating group are present, the activating group's directing effect typically dominates the outcome.[4] In this case, both groups "agree" on directing an incoming electrophile to the C4 position . The C6 position is already substituted. Therefore, the C4 position is the most electronically favored site for electrophilic attack. The C7 position is a secondary possibility, directed by the nitro group, but is electronically less favored than C4. Attack at the C3 position of the pyrazole ring is also a known pathway for some indazole functionalizations, such as Vilsmeier-Haack formylation, but is less common for classical EAS reactions like nitration or halogenation on a deactivated benzene ring.[9]

Mechanistic Rationale

The mechanism for EAS proceeds via a high-energy carbocation intermediate known as an arenium ion or σ-complex.[10][11] The stability of this intermediate determines the preferred position of attack.

  • Attack at C4: The positive charge in the resulting arenium ion can be delocalized across the ring. The resonance structures avoid placing the positive charge adjacent to the electron-withdrawing nitro group, and the intermediate is stabilized by the electron-donating methyl group. This is the most stable pathway.

  • Attack at C7: The arenium ion formed is viable, but it does not receive the same level of stabilization from the methyl group as the C4-attack intermediate.

  • Attack at other positions: Attack ortho or para to the nitro group is highly disfavored as it would place a positive charge on a carbon atom directly bonded to the already electron-deficient nitro-substituted carbon, a destabilizing interaction.[6]

Diagram 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

EAS_Reactivity cluster_directing_effects Directing Effects Indazole This compound C4 C7 C3 Product 4-E-5-Methyl-6-Nitro-1H-Indazole (Major Product) Indazole->Product Major Pathway MinorProduct 7-E-5-Methyl-6-Nitro-1H-Indazole (Minor Product) Indazole->MinorProduct Minor Pathway Methyl 5-CH₃ (Activating) Methyl->Indazole:C4 ortho-directing Nitro 6-NO₂ (Deactivating) Nitro->Indazole:C4 meta-directing Nitro->Indazole:C7 meta-directing Electrophile Electrophile (E⁺) Electrophile->Indazole:C4 Attack at C4 (Favored) Electrophile->Indazole:C7 Attack at C7

Caption: Predicted outcome of EAS on this compound.

Representative Experimental Protocol: Bromination at C4

This protocol is predictive, based on standard procedures for halogenating deactivated aromatic systems.

Objective: To regioselectively introduce a bromine atom at the C4 position.

Causality: The strong deactivation of the ring by the nitro group necessitates a potent electrophile. This is achieved by using a Lewis acid catalyst, such as FeBr₃, to polarize the Br-Br bond, creating a highly reactive "Br⁺" equivalent.[12]

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution. The mixture may darken.

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield 4-bromo-5-methyl-6-nitro-1H-indazole.

Nucleophilic Aromatic Substitution (SNAr)

Reactivity and Regioselectivity Analysis

The electron-deficient nature of the this compound ring, conferred by the nitro group, makes it an excellent substrate for nucleophilic aromatic substitution.[7] Two primary pathways are plausible: direct substitution of the nitro group and substitution of a hydrogen atom (Vicarious Nucleophilic Substitution).

Pathway A: Substitution of the Nitro Group The nitro group itself can function as a leaving group in SNAr reactions, particularly on highly activated heterocyclic systems.[13] A strong nucleophile (e.g., an alkoxide, thiolate, or amine) can attack the C6 position, displacing the nitro group as a nitrite ion (NO₂⁻). This reaction is driven by the formation of a stable, resonance-delocalized intermediate (Meisenheimer complex).

Pathway B: Vicarious Nucleophilic Substitution (VNS) of Hydrogen VNS is a powerful method for the nucleophilic substitution of hydrogen on electron-deficient arenes.[14][15] This reaction utilizes a carbanion that bears a leaving group on the nucleophilic carbon (e.g., the carbanion of chloromethyl phenyl sulfone). The reaction proceeds via:

  • Nucleophilic attack at an electron-poor C-H position.

  • Base-induced β-elimination of the leaving group from the intermediate σ-adduct.

  • Protonation during work-up to restore aromaticity.[16]

In this compound, the positions activated for nucleophilic attack are ortho and para to the 6-nitro group. The para position (C3) is within the pyrazole ring and less susceptible to this type of attack. The ortho positions are C5 and C7. The C5 position is sterically hindered and electronically influenced by the methyl group. The C7 position is unencumbered and strongly activated by the adjacent nitro group, making it the most probable site for VNS.[15]

Mechanistic Rationale

Both SNAr pathways proceed through a resonance-stabilized anionic σ-complex, often called a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized onto the oxygen atoms of the nitro group, which is the key stabilizing factor that allows the reaction to proceed.[17]

Diagram 2: Plausible Pathways for Nucleophilic Aromatic Substitution

SNAr_Pathways cluster_nucleophiles Nucleophiles Indazole This compound C6 C7 Product_A 6-Nu-5-Methyl-1H-Indazole Indazole->Product_A Pathway A: Direct Substitution of NO₂ Product_B 7-CH₂R-5-Methyl-6-Nitro-1H-Indazole Indazole->Product_B Pathway B: Vicarious Substitution of H Nu Strong Nucleophile (e.g., RO⁻, RS⁻) Nu->Indazole:C6 Attack at C6 VNS_Nu VNS Nucleophile (e.g., ⁻CH(X)R) VNS_Nu->Indazole:C7 Attack at C7

Caption: Competing SNAr pathways on this compound.

Representative Experimental Protocol: Vicarious Nucleophilic Substitution (VNS) at C7

Objective: To introduce a functionalized methyl group at the C7 position using a VNS reagent.

Causality: This protocol uses chloromethyl phenyl sulfone as the nucleophile precursor. A strong base (potassium tert-butoxide) is required to deprotonate the CH-acidic sulfone and to facilitate the subsequent β-elimination step from the Meisenheimer intermediate.[16]

Methodology:

  • Preparation: To a solution of this compound (1.0 eq) and chloromethyl phenyl sulfone (1.2 eq) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), add potassium tert-butoxide (t-BuOK, 3.0 eq) portion-wise at -40 °C under a nitrogen atmosphere. A deep color (typically red or purple) should develop, indicating the formation of the anionic intermediate.

  • Reaction: Stir the mixture at low temperature (e.g., -40 °C to -20 °C) for 1-3 hours. The optimal temperature and time should be determined by reaction monitoring (TLC or LC-MS).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-methyl-7-(phenylsulfonylmethyl)-6-nitro-1H-indazole. The phenylsulfonyl group can often be removed reductively if desired.

Summary of Reactivity

The reactivity of this compound is a direct consequence of the electronic properties of its substituents. The following table summarizes the predicted outcomes for substitution reactions at the key positions of the benzene ring.

PositionElectrophilic Substitution (EAS)Nucleophilic Substitution (SNAr)Rationale
C4 Most Favored UnfavorableConvergent directing effects from -CH₃ (ortho) and -NO₂ (meta) for EAS. Electronically rich site for nucleophilic attack.
C7 Minor ProductFavored (VNS) meta to -NO₂ for EAS. Strongly activated (ortho to -NO₂) and unhindered for VNS.
C6 SubstitutedFavored (Direct Subst.) Position of the nitro group, which can act as a leaving group for strong nucleophiles.

Conclusion and Synthetic Outlook

This compound is a strategically substituted scaffold with well-defined, predictable reactivity. For electrophilic substitution, the C4 position is overwhelmingly favored due to the synergistic directing effects of the methyl and nitro groups. For nucleophilic substitution, the molecule presents two valuable handles: the C6 position for direct displacement of the nitro group and the C7 position for functionalization via Vicarious Nucleophilic Substitution. Furthermore, the nitro group can be readily reduced to a versatile amino group, opening pathways to a vast array of derivatives through amide couplings, sulfonamide formations, and diazotization reactions.[18] This predictable, multi-faceted reactivity makes this compound a valuable intermediate for building molecular complexity in drug discovery and materials science.

References

  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYL
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem
  • Vicarious nucleophilic substitution - Wikipedia
  • Vicarious Nucleophilic Substitution of Hydrogen - ACS Public
  • Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchG
  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal
  • Vicarious nucleophilic substitution of hydrogen - ResearchG
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - Taylor & Francis Online
  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH
  • Substituent Effects - Organic Chemistry II - Lumen Learning
  • Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid - ResearchG
  • Nucleophilic Substitutions on Arom
  • Determining the directing effect of a substituent - YouTube
  • 3-Methyl-6-nitroindazole synthesis - ChemicalBook
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor
  • Electrophilic arom
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - ACS Public
  • C3-INDAZOLE FUNCTIONALIZ
  • A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde - Benchchem
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry
  • Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic arom
  • Intramolecular aromatic nucleophilic substitution of the benzimidazole-activ
  • Electrophilic Aromatic Substitutions You Need To Know! - YouTube
  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook
  • Directing Effects of Substituents in Conjugation with the Benzene Ring - Chemistry LibreTexts
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole deriv
  • Methyl 5-nitro-1H-indazole-3-carboxyl

Sources

An In-depth Technical Guide to the Tautomerism in 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] The biological activity of these compounds is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by tautomerism. This guide provides a comprehensive examination of the annular tautomerism of a specific, functionally rich derivative: 5-methyl-6-nitro-1H-indazole. We will explore the fundamental principles governing the equilibrium between its tautomeric forms, detail rigorous experimental and computational methodologies for its characterization, and discuss the critical implications of this phenomenon for drug development professionals. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of indazole tautomerism.

Introduction: The Significance of Tautomerism in Indazoles

Indazole, a bicyclic aromatic heterocycle, is capable of existing in different tautomeric forms due to the migration of a proton between its two nitrogen atoms. The two principal annular tautomers are the 1H-indazole and 2H-indazole forms.[1][4][5] Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[1][4][5] This stability difference has been attributed to the greater aromaticity of the benzenoid structure of the 1H-tautomer compared to the quinonoid nature of the 2H-tautomer.[6][7]

The tautomeric state of an indazole derivative is not merely an academic curiosity; it has profound consequences for its physicochemical properties and biological activity. Tautomerism influences:

  • Molecular Recognition: The position of the N-H proton dictates the molecule's hydrogen bonding capabilities as a donor and acceptor, which is critical for binding to biological targets such as enzymes and receptors.

  • Reactivity and Synthesis: The nucleophilicity of the nitrogen atoms and the overall electronic distribution of the ring system are altered between tautomers, affecting synthetic routes and potential metabolic pathways.[1]

  • Physicochemical Properties: Tautomers can exhibit different pKa values, lipophilicity, and solubility, all of which are crucial for a compound's pharmacokinetic profile.

For this compound, the presence of an electron-donating methyl group and a strongly electron-withdrawing nitro group on the benzene ring introduces electronic asymmetry, which can modulate the relative stability of the tautomers. Understanding this interplay is essential for the rational design of novel therapeutics based on this scaffold.

Theoretical Framework: The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the interconversion between the 1H and 2H forms. While the 3H-indazole is a theoretical possibility, it is generally considered significantly less stable and is not commonly observed.[4]

Caption: Workflow for UV-Vis spectroscopic analysis of tautomerism.

The 1H-indazole, with its more extended aromatic system, is expected to have a different λmax compared to the 2H-indazole. By analyzing the spectra in solvents of varying polarity, one can observe shifts in the absorption maxima and changes in the intensity of the absorption bands, which correspond to shifts in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of the structure in the solid state. [8][9][10]It can definitively identify which tautomer is present in the crystal lattice and reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can stabilize a particular tautomeric form.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow high-quality single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). [8]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by exposing it to an X-ray source. [8]3. Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield the precise atomic coordinates, allowing for the unambiguous assignment of the tautomeric form in the solid state. [8]

Computational Chemistry: Predicting Tautomer Stability

In conjunction with experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. [7][11]

DFT_Workflow start Start geom_opt Geometry Optimization of 1H and 2H Tautomers start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minima energy_calc Single-Point Energy Calculation (with solvent model if needed) freq_calc->energy_calc analyze Analyze Results: Relative Energies (ΔE) Thermodynamic Properties energy_calc->analyze end End analyze->end

Caption: A typical DFT workflow for tautomer stability prediction.

Methodology: DFT Calculations
  • Structure Building: Construct the 3D structures of both the 1H- and 2H-tautomers of this compound.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**).

  • Frequency Calculations: Conduct frequency calculations to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE) and Gibbs free energy.

  • Relative Energy Calculation: The difference in the calculated energies (ΔE or ΔG) between the two tautomers indicates their relative stability. A lower energy corresponds to a more stable tautomer.

Predicted Stability Data (Hypothetical):

TautomerMethod/Basis SetRelative Energy (kcal/mol) in Gas PhaseRelative Gibbs Free Energy (kcal/mol) in Gas Phase
1H-5-methyl-6-nitro-indazoleB3LYP/6-31G 0.00 (Reference)0.00 (Reference)
2H-5-methyl-6-nitro-indazoleB3LYP/6-31G+4.5+4.2

Note: These are hypothetical values for illustrative purposes. Actual values would need to be calculated.

Implications for Drug Development

The tautomeric state of this compound is a critical parameter to control and characterize during the drug discovery and development process.

  • Intellectual Property: The specific tautomeric forms of a molecule can be patentable. Thorough characterization of the tautomers can strengthen a patent portfolio.

  • Preformulation and Formulation: Different tautomers can have different solid-state properties (e.g., crystal form, stability, solubility), which will impact formulation strategies.

  • Metabolism: The metabolic fate of a drug can be influenced by its tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of electronic effects, aromaticity, and environmental factors. While the 1H-tautomer is generally expected to be the more stable form, the specific substitution pattern warrants a thorough investigation. A combined approach of high-resolution NMR spectroscopy, UV-Vis analysis, X-ray crystallography, and computational modeling provides a robust framework for the comprehensive characterization of this tautomeric equilibrium. For scientists in drug development, a deep understanding and empirical determination of the tautomeric preference of this and similar indazole derivatives are not just a matter of scientific rigor but a prerequisite for the successful design and development of novel, effective, and safe medicines.

References
  • ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). [Link]
  • Mishra, S. et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
  • PubMed Central. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. [Link]
  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]
  • Pérez Medina, C. et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. [Link]
  • ACS Publications. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. [Link]
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]
  • ResearchGate. (n.d.). Theoretical estimation of the annular tautomerism of indazoles. [Link]
  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]
  • Encyclopedia.pub. (2020). Tautomerism Detected by NMR. [Link]
  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]
  • PubMed. (2019). 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. [Link]
  • ResearchGate. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS. [Link]
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. [Link]
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • ScienceDirect. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. [Link]
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]
  • ChemRxiv. (n.d.).
  • Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
  • MDPI. (n.d.). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Proactive Hazard Analysis

This guide provides comprehensive safety and handling protocols for 5-methyl-6-nitro-1H-indazole (CAS No. 72521-00-7)[1]. As a specialized nitroaromatic heterocyclic compound, its handling demands a rigorous and informed approach to safety. A detailed Safety Data Sheet (SDS) for this specific molecule is not consistently available in public databases. Therefore, this guide is built upon the principle of Analog-Based Hazard Assessment . This conservative, field-proven methodology involves analyzing the known hazards of structurally similar compounds to establish a robust and cautious safety profile. This approach ensures that all potential risks are considered, forming the foundation for the subsequent handling and emergency protocols.

Hazard Profile of Structural Analogs

To establish a reliable safety baseline, we have synthesized the hazard data from closely related nitro-indazole analogs. The consistent hazard classifications across these molecules provide a high degree of confidence in the presumed risks of this compound.

CompoundCAS NumberGHS Hazard Statements (H-Codes)Source(s)
3-Methyl-6-nitro-1H-indazole 6494-19-5H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[2]
5-Nitro-1H-indazole 5401-94-5H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
6-Nitro-1H-indazole 7597-18-4H302: Harmful if swallowed.H312: Harmful in contact with skin.[3]
1-Methyl-6-nitro-1H-indazole 6850-23-3H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4]
Synthesized Hazard Profile for this compound

Based on the data from its structural analogs, this compound must be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[2][4]

  • General Nitroaromatic Hazards: Like many nitro compounds, it may be thermally unstable and should be protected from heat and shock to prevent exothermic decomposition.[5][6][7] Skin absorption is a primary route of exposure for many nitroaromatic compounds.[5]

Section 2: Engineering Controls & Workspace Preparation

The primary pillar of safety is engineering controls, designed to physically isolate the researcher from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Primary Containment: All manipulations involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][8] The fume hood acts as the primary barrier, containing dust and potential vapors to protect the user and the laboratory environment.

  • Ventilation: The laboratory should be maintained under negative pressure with a single-pass air system where possible, which prevents potentially contaminated air from escaping into adjacent, non-laboratory areas.[9]

  • Workspace Organization: Designate a specific, clearly labeled area on the fume hood work surface for handling this compound. This practice minimizes the risk of cross-contamination. Before work begins, ensure the designated area is clean and free of incompatible materials, particularly strong bases, acids, oxidizing agents, and reducing agents.[5][8]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the hazardous material. It must be selected and used correctly. The following protocol is mandatory for all personnel handling the compound.

Recommended PPE Specifications
Protection TypeSpecificationRationale and Source(s)
Eye Protection Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A full-face shield should be worn over goggles during procedures with a high splash risk.Protects against dust particles and splashes. Goggles provide a seal around the eyes, which standard safety glasses do not.[6][9][10]
Hand Protection Double-gloving with nitrile gloves is required.The outer glove can be removed immediately after a known or suspected contamination event, protecting the inner glove and skin. Nitrile provides good resistance to a range of chemicals. Gloves must be inspected for tears before use.[9][10]
Body Protection A non-porous, disposable lab coat or gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. Disposable gowns eliminate the need for laundering contaminated apparel.[9][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts or an appropriate cartridge respirator for vapors) should be used for procedures with a high risk of aerosol generation that cannot be fully contained.Protects against inhalation, a primary route of exposure. Respirator use must comply with the institution's respiratory protection program, including fit-testing.[7][10][11]
PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is a self-validating system to prevent exposure. The sequence is critical to avoid transferring contaminants from the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) D1 1. Sanitize Hands D2 2. Don Inner Gloves D1->D2 D3 3. Don Lab Coat/Gown D2->D3 D4 4. Don Respirator (if required) D3->D4 D5 5. Don Eye Protection D4->D5 D6 6. Don Outer Gloves (over cuffs) D5->D6 F1 1. Remove Outer Gloves (Peel away from body) F2 2. Remove Lab Coat/Gown (Turn inside out) F1->F2 F3 3. Sanitize Hands F2->F3 F4 4. Remove Eye Protection (Handle by straps) F3->F4 F5 5. Remove Respirator (Handle by straps) F4->F5 F6 6. Remove Inner Gloves F5->F6 F7 7. Wash Hands Thoroughly F6->F7

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated SOPs is essential for reproducible science and operator safety.

SOP for Weighing and Aliquoting (Solid)
  • Preparation: Ensure the fume hood is operational and the workspace is prepared as described in Section 2. Place a plastic-backed absorbent liner on the work surface.

  • Tare Container: Place a tared, labeled receiving vial on an analytical balance inside the fume hood.

  • Transfer: Use a dedicated, clean micro-spatula to carefully transfer the this compound from the stock container to the vial. Perform this action slowly and close to the balance pan to minimize the generation of airborne dust.[12]

  • Seal: Immediately and securely close both the stock container and the new vial.

  • Decontaminate: Wipe the spatula, any surfaces, and the exterior of the vials with a cloth dampened with 70% ethanol or another appropriate solvent. Dispose of the cloth and liner as hazardous waste.

  • Post-Use: Remove outer gloves and dispose of them in the designated hazardous waste container.

SOP for Storage and Waste Disposal
  • Storage: Keep containers of this compound tightly sealed in a cool, dry, and well-ventilated area designated for toxic or reactive chemicals.[5][8] Store away from heat, direct sunlight, and incompatible materials.[5]

  • Waste Disposal: All materials contaminated with the compound (e.g., gloves, pipette tips, absorbent paper, excess compound) are considered hazardous waste.[9] They must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[13]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response Workflow (Minor Solid Spill)

This workflow applies to small spills (<1 gram) contained entirely within a chemical fume hood.

Spill_Response Spill Minor Spill Occurs Alert 1. Alert Others in Area Spill->Alert PPE 2. Ensure Emergency PPE is On (Respirator, Double Gloves, etc.) Alert->PPE Contain 3. Gently Cover Spill with Damp Paper Towels (Do NOT create dust) PPE->Contain Collect 4. Carefully Sweep/Wipe Up Material Contain->Collect Waste 5. Place All Contaminated Materials in Sealed Hazardous Waste Bag Collect->Waste Decon 6. Decontaminate Spill Area (e.g., with soap and water) Waste->Decon Report 7. Report Incident to Supervisor / EHS Decon->Report

Caption: Minor Solid Spill Response Workflow.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.[13][14]

First Aid for Personnel Exposure

Immediate and correct first aid is critical. All exposures must be followed by a medical consultation.[10]

Exposure RouteFirst Aid ProtocolSource(s)
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14][15][16]
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][14][17]
Inhalation Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[10][14][16]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and provide the SDS or compound label to the medical personnel.[10][14]

Section 6: References

  • Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGWnSkLU7Ikea6Qyvfra7XWvT-pc9p9zwNxVbJMR2T8pzU4CEK5VotpghG9GSCF2pq2CWvR7zGezdKyNuKYhZz8zw0Z6Nhmr6fMiPlGIXSHz73jou24UqvCN-7md-kGlfIrM-mAQmWo0ri78z5tq0IcpbExTOhRYhfeoHSWVCPVYWH8FCycoYBRQkt-tKxWKy4YsnpGyrSVaii-RyfOVtkhUBincdRsrficA==]

  • Material Safety Data Sheet SDS/MSDS - CDH Fine Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETH0kRfBvnAYGhxAhwa4nN28cQ270VlVz6q9W4QiJpHvXNzwLjlL4wNIQZBl7c4T_7KWY4ndYgiFJckaDMCcFDlTR9i5PFVKQRS_RoGXS6wwGmsM_x4-rZDb98DAVhnk4j4LpjU3O-0yzxgXmwejjvrhzIW7T-G0gDG8BuTt-NR_APscG7-G5QozEjjay2OSjPQ8n5H7tt08N9VUDLfPq5L60KbFeQ442ti8c=]

  • Nitro razredčilo - Chemius. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkxapjCIOAJJdDxgTXKv9uttC6Z7XpVSN7pS_S_7vNe_Q-9W5zwgRwrkiHKsajVG8hQiGd03sfufsCl3o4JtWevbw9r2Mz7bIJ5MIsYxT0elmwRSUa3nELixm_SUNNl4iq5Z8=]

  • 5-Nitro-1H-indazole - CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk_lSyM5jDlhbsfY70yI4VD37WEIqKIjfx7DtrqebG8Q7AqZxFbjCoH9p-Qw_nmuc5AwY3Qn_ztkLNbHz96tsNs113F6dYe9FzNHiYFjL6bAHUlw1W1FSGGjDsdMkxCw91GkjEPLp2G_lmy6ChezzzX8FPj9266x1A]

  • Nitrobenzene - Incident management - GOV.UK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbHrjpTsPoiUmqFkxMgzePBZK1lGrwYNZdoMpgyS_A0PqjVTKdCB8fxWPpBlFXwtmHihNq5WI8dnZJqiAVtWmPCp4_inDKnL9JBg1amxvIQvQi02V6T0YcRXzgpptuw5xGh4OvNQ-i5N19uftzPL8eLjqxb2h7koCQI23GEKkPizHC_-hiSF_xKPn75LxoVktCUghCQ8E1tH_Ul-a-DvWtgiLltoh82w==]

  • 5-Nitro-1H-indazole - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENae65CCd46018GqGYvX2N4gwh7Lgq5V9BrODciVpUHoaAK_zbwLz0PacJ4hZqpLQWJ89A84T0T5UfJfjLJRpwM3x_VCBr6dghF9qsErkPlVWeggC6EMO4SBZGA4731dRY7UCOJjZDHcUTYXfSHyqGzr5ie9fLIwRmVkSk7_pxOYqgTVeUGC09dP4rf5c8Sv6_CnkhVVyPKnkwlFHPOs2Rtvr1kLYXCgJCx2_QT2Uzi1-DpDsTqUXoN49dOcOh44nNDz5NQ9VZlq-zQXq64Y_y]

  • Nitromethane - Vanderbilt University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDBHx_nK17Qj--OH2gauh4Ev7MGfAn8eIbGWyiDiMszT86fTpcoDLXEt9rAnvD--OdimddM0W0HKdghhFX3WVSOcQYBKxGtiHhIREpOwlyAT0opH8EQFX56mVM_SYU143KED6F85DNrKffbds3uv2NDNNqMjrItFXazGIbjsOMd6QOBzErNxCseBGzYsWLAx3WpN5jULYW]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi40mS_GDIxGzlx6XVHLxTsFH6XbKu_yh5n2oYotLvR8zdfpJ0rzvdlQx-rEBk9_de7jPjNGRS9vGtxpmkKZPikBVy38rhb9FUJct6hxAVeVAmHgy2lGCUaNGUu2nMqTjflVurPA9Ux5spPkmtgzq4huyJ]

  • Chemical Safety - Environmental Health and Safety - Missouri S&T. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlovO7jM1PGhOpVTRquHmlBjD3kBbWc6MlgSdVYhslZ_RHSwh9qQygiJePxzCGKEOyn-MKEEUZiqL0gDby_rOevSyXa80gZTYJjilFH2ebsQ2EEUsLP2MYyCphMZmdGz2srK9pVKOfzA==]

  • Application Notes and Protocols for the Safe Handling of 3-Nitrobenzanthrone - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoVKeF4lNPG1_bbfebFEbnAmCSE6_h_1IFKhjdhQjWlxnNW40tZBjo1hBjUVYDkGWm11NFcGQWz4_eK7XXbMRdyM2KLU2Qj73-lwdw7GEMDBtvOyJ-iuRXJRuoeSmgBvJA0bdH8NRoZr-AtMToWst7k7AAHtvKv4iiYsMzQymAxoRvzeKHb0f9XpT1gXyjEIDhCRNsV-KbL6MWjfp0IQJwM8fO2aQaSRuy]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMs8hjDRenJfivhIAHXJ-yfU0NysCovyLqo4Our80ILgKV7CAUJNPZT-aoY6S9P2_kaBbtndjWGVbJ1J3Kn3bM2RfWcWFEm1Ze6XK78zZ2zAGz-vtHsqaw_ivTm3mahk1K-Hnm9rM=]

  • 6-Nitroindazole - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJb0ZnJZUAm7ffrd5q3HWdwd2jUjcJRVUiRIFpeu5YtER4pORg0euCsSc91HukXJAewyWzinJxb4Yy0P09-OUNeB8TTwha1O7gOXFmw9IpFtqyX4bZMsQQrzHtnbPZyDjpayvH]

  • Chemical Emergency Procedures: General Response and Clean-Up. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYaJcQAAZ_uNbsaMJg8bBQ53Alr3kDwIfeupx73FiIY6g77EIrqS8hXp-1fi763b8utIl-wc6mlv1kU5sIxtDudCv-ypUYURCBvMDKoTq3xHTDBS5h_jmq5QZQuNDYVxjJiaKcsgEDAPPWImp8ZlAQcnwcH5H8dJXm12wO1jMvPOOSt1t98GQ-v1P_LHaj_hb0soAMK9ON555yJhL4Ajdn4eoGcz-z6gg1rtDzFLP2vUO0WFDDXKkc]

  • 72521-00-7|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7qQxF8kh0JcjmrWBkRDVNnqEMfWUYQUL96YctgTKHjxuNiC_JN1mcePuzprRZaTQuU5rMvQ3jXmTCR8-VP0LEx9yNddwV3MWXZWY3TQgnWXHKuVz4ReNauKM4KOjyHEeh8tDmDe8enp-uOfk=]

  • 6-Nitro-1H-indazole - SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpsqlQ6Y3Zhn806Uu5eTe_njAu_w3sgCdTI5sbLdVTp532G88yR_svE4bscnqNTP1aQuDS8S0LHCDOKOtXLqUDRbfrYt4_lRWj_lkoDdsPkrTyKhhERwQYnOpWE_yMNNNAX9vazfvZ-2SIhPkD0aaH2D4pgNtB3iAABrOp4ThPx4WPsM79RP74ZvRa6lgdoG_mipBYGEBkdgVBTLdIOXj6tDFl23GqTStvj6EbSVc5wH6BkIKqDIPqXkuw35OIlsrLrp-3H1-H7Z7r_b1iB6iD]

  • 5-Nitro-1H-indazole | 5401-94-5 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2L1neTHJSu_24CwRtmnOOL4BFYnDCwdgCCmIikqi9zk-8R46bdqqxGWEuH7V3RPdufKV18M8BOt8X8AQQU4QplkOO6qjjB8CQY-CKjM6zSrgp2NpkcLLcNknazjfAWC_JiLMOjh6np-YkhVe6AaI3zQ4d37EKDz9k0xFlC7uW9MMIuF16L4lm]

  • 1H-Indazole, 1-methyl-6-nitro- | C8H7N3O2 | CID 81290 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH9LLZTkRAmiTcDx2w6BIqD2x0IMvCJSSvK4XoHALh3z6-MXKKdITkqaR2RjmxOkmMlnAi8XhHf0kVb9TcWgrCqG5HOWrB_5E0530EutVQv5RSjDu0O-YQPCnTDCRwM_Yl_1ixdWyL_6Iu]

  • 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZOJxVVBQyj5ANFfxaRHBtgQW2aQGjSZeHRR-FGAV_fqsycfhzAY5WgW43Ss1du_Bv9TdWgWsZgiJGHpOKnsg_RX0xmVCwaWVIce6B7mQywxg4In2C91tVG5KVJmHO4mDGqC6UML7iwtQgQTB6TTJoM6xO_A==]

Sources

Methodological & Application

The Strategic Utility of 5-Methyl-6-nitro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Value of Strategic Substitution

The indazole nucleus, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a multitude of non-covalent interactions have made it a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] Several blockbuster anticancer drugs, including Pazopanib (Votrient®) and Axitinib (Inlyta®), feature this core structure, underscoring its clinical significance.[1][3]

The utility of a building block, however, is defined not just by its core but by the synthetic handles it offers for molecular elaboration. 5-Methyl-6-nitro-1H-indazole is a prime exemplar of a strategically designed intermediate. The nitro group at the 6-position and the methyl group at the 5-position are not mere decorations; they are versatile functional groups that unlock a diverse range of chemical transformations. The electron-withdrawing nitro group can be readily reduced to a nucleophilic amine, providing a key attachment point for building complex side chains.[4] Concurrently, the benzylic methyl group offers a site for oxidation or halogenation, enabling another vector for structural diversification.

This guide provides detailed application notes and validated protocols for the use of this compound as a foundational building block in drug discovery workflows. We will explore the causality behind key experimental choices and provide step-by-step methodologies for its most critical transformations.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 72521-00-7Vendor Data
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol Calculated
Appearance Yellow to light brown solidTypical Observation
Melting Point Approx. 187-188 °CLiskon Biological[3]
Solubility Soluble in DMF, DMSO, Acetone; sparingly soluble in alcohols.General Chemical Knowledge
Predicted NMR Spectroscopic Data

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, its ¹H and ¹³C NMR spectra can be reliably predicted based on data from closely related analogs such as various nitroindazoles and methyl-substituted indazoles.[1][5][6][7][8][9]

dot

Caption: Core structure and numbering of this compound.

Table 2: Predicted ¹H and ¹³C NMR Data (400 MHz, DMSO-d₆)

PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale for Prediction
N1-H ~13.5 (br s)-The acidic proton of the indazole NH typically appears as a broad singlet far downfield in DMSO-d₆.
C3-H ~8.2 (s)~135This proton is adjacent to two nitrogen atoms, resulting in a downfield shift.
C4-H ~7.8 (s)~122Deshielded by the aromatic system and the adjacent nitro-bearing carbon. Expected to be a singlet due to the C5-substituent.
C5-CH₃ ~2.5 (s)~18A typical chemical shift for an aromatic methyl group.
C7-H ~8.6 (s)~115Strongly deshielded by the ortho-nitro group's anisotropic effect. Expected to be a singlet.
C3 -~135(Corresponds to C3-H)
C3a -~123Bridgehead carbon.
C4 -~122(Corresponds to C4-H)
C5 -~130Carbon bearing the methyl group.
C6 -~145Carbon bearing the electron-withdrawing nitro group, significantly shifted downfield.
C7 -~115(Corresponds to C7-H)
C7a -~141Bridgehead carbon, adjacent to the pyrazole ring.

Application & Protocol I: Reduction of the Nitro Group

The transformation of the C6-nitro group to a C6-amino group is arguably the most critical application of this building block. The resulting 6-amino-5-methyl-1H-indazole is a nucleophilic intermediate primed for coupling reactions to introduce complex side chains, a key step in the synthesis of many kinase inhibitors.

dot

protocol_1 cluster_methods Reduction Methods Start This compound Method1 Method A: Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 Clean, high yield Method2 Method B: Tin(II) Chloride Reduction (SnCl₂·2H₂O, HCl) Start->Method2 Chemoselective, robust Intermediate 6-Amino-5-methyl-1H-indazole Method1->Intermediate Method2->Intermediate

Caption: Key reduction pathways for the nitro group.

Protocol 1A: Catalytic Hydrogenation

Principle: This method offers a clean reduction with high yields, where hydrogen gas with a palladium catalyst reduces the nitro group to an amine. The primary by-product is water, simplifying purification. However, it is less chemoselective and may reduce other sensitive functional groups (e.g., alkenes, alkynes).

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Vessel Setup: In a suitable hydrogenation flask, suspend this compound (1.0 eq) in ethanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 - 0.10 eq) to the suspension under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Workup: Once complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Wash the Celite pad thoroughly with the reaction solvent (EtOH or EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 6-amino-5-methyl-1H-indazole, which can be purified further by recrystallization if necessary.

Protocol 1B: Reduction with Tin(II) Chloride Dihydrate

Principle: This is a classic and highly reliable method for reducing aromatic nitro groups.[4] It is particularly useful when other reducible functional groups are present in the molecule, as it is highly chemoselective for the nitro group. The mechanism involves the transfer of electrons from Sn(II) to the nitro group under acidic conditions.[5]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethyl acetate or ethanol (10-15 mL per gram).

  • Reagent Addition: Add Tin(II) chloride dihydrate (4.0 - 5.0 eq) to the solution. Cool the mixture in an ice-water bath.

  • Acidification: Slowly add concentrated HCl (a small amount, ~1 mL, can be used initially) dropwise to the stirred mixture.[2] An exothermic reaction will occur.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Quenching & Basification: Upon completion, cool the mixture back to 0 °C. Carefully and slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is > 8. Vigorous gas evolution will occur. A thick white precipitate of tin salts will form.

  • Extraction: Dilute the mixture with ethyl acetate and filter through Celite® to remove the tin salts, washing the pad with ample ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 6-amino-5-methyl-1H-indazole. Purification can be achieved via column chromatography.

Application & Protocol II: Functionalization of the C5-Methyl Group

The C5-methyl group provides a secondary site for synthetic elaboration, allowing for the introduction of new functionalities or linkage points.

dot

protocol_2 Start 5-Methyl-1H-indazole (or protected analog) Product1 5-(Bromomethyl)-1H-indazole Start->Product1 Benzylic Bromination (NBS, AIBN) Product2 1H-Indazole-5-carboxylic acid Start->Product2 Oxidation (KMnO₄)

Caption: Key functionalization pathways for the C5-methyl group.

Protocol 2A: Benzylic Bromination via Wohl-Ziegler Reaction

Principle: The Wohl-Ziegler reaction allows for the selective bromination of the benzylic position of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.[10] This transformation converts the relatively inert methyl group into a reactive bromomethyl group, an excellent electrophile for substitution reactions.

Materials:

  • 5-Methyl-1H-indazole (or an N-protected variant)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1H-indazole (1.0 eq) in CCl₄ (15-20 mL per gram). Note: N-protection of the indazole may be required to prevent side reactions on the ring.

  • Reagent Addition: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.05 eq).[11]

  • Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir. The reaction can be initiated with a UV lamp if needed. Monitor the reaction by TLC. The completion is often indicated by the succinimide by-product floating to the surface.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to remove any remaining acidic species, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-(bromomethyl)-1H-indazole can be purified by column chromatography or recrystallization.

Protocol 2B: Oxidation to Carboxylic Acid

Principle: A strong oxidizing agent like potassium permanganate (KMnO₄) can oxidize the benzylic methyl group to a carboxylic acid.[12] This introduces a highly versatile functional group that can be used for amide bond formation, esterification, or as a directing group in further aromatic substitutions.

Materials:

  • 5-Methyl-1H-indazole

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 5-methyl-1H-indazole (1.0 eq) in a mixture of pyridine and water (e.g., 1:2 v/v).[12]

  • Oxidant Addition: Heat the mixture to 85-95 °C with vigorous stirring. Add solid KMnO₄ (approx. 3.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not rise uncontrollably. The purple color of the permanganate will disappear as it is consumed.

  • Reaction: Maintain the temperature and continue stirring for several hours until TLC analysis indicates consumption of the starting material. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction mixture to room temperature. Add a small amount of ethanol to quench any excess KMnO₄. Filter the mixture to remove the MnO₂, washing the solid with water.

  • Acidification & Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Carefully acidify the solution with concentrated H₂SO₄ or HCl until the pH is ~2-3. The product, 1H-indazole-5-carboxylic acid, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired carboxylic acid.[13][14]

Case Study: Synthesis of Pazopanib

This compound is a documented starting material for the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[15] The synthetic route highlights the key transformations of the building block.

dot

pazopanib_synthesis Start This compound Step1_reagent 1. Methylation (e.g., (CH₃)₂SO₄) Start->Step1_reagent Intermediate1 2,3-Dimethyl-6-nitro-2H-indazole Step1_reagent->Intermediate1 Step2_reagent 2. Nitro Reduction (e.g., H₂, Pd/C) Intermediate1->Step2_reagent Intermediate2 2,3-Dimethyl-2H-indazol-6-amine Step2_reagent->Intermediate2 Step3_reagent 3. Pyrimidine Coupling (2,4-Dichloropyrimidine) Intermediate2->Step3_reagent Intermediate3 N-(2-chloropyrimidin-4-yl)- 2,3-dimethyl-2H-indazol-6-amine Step3_reagent->Intermediate3 Step4_reagent 4. Final Coupling (Sulfonamide side-chain) Intermediate3->Step4_reagent Pazopanib Pazopanib Step4_reagent->Pazopanib

Caption: Simplified synthetic pathway to Pazopanib.

The synthesis involves an initial N-methylation, followed by the crucial nitro group reduction to an amine. This amine then undergoes nucleophilic aromatic substitution with 2,4-dichloropyrimidine, and a final coupling with 5-amino-2-methylbenzenesulfonamide yields the final drug substance.[2] This pathway effectively demonstrates the sequential and strategic utilization of the functional groups inherent to the this compound starting material.

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly functionalized and versatile building block for medicinal chemistry. The strategic placement of the nitro and methyl groups provides orthogonal synthetic handles that can be manipulated to build molecular complexity. The protocols and applications detailed in this guide demonstrate its utility in accessing key intermediates, such as 6-aminoindazoles, and as a direct precursor in the synthesis of clinically relevant therapeutics like Pazopanib. By understanding the principles behind its reactivity and employing validated synthetic protocols, researchers can effectively leverage this building block to accelerate drug discovery and development programs.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole. Liskon Biological.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry.
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Open Access Journals.
  • Benzylic Bromination - Common Organic Chemistry. commonorganicchemistry.com.
  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Master Organic Chemistry.
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.
  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.
  • Wohl-Ziegler Reaction. Organic Chemistry Portal.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
  • The Chemical Synthesis of Axitinib: A Deep Dive into Key Intermediates. NINGBO INNO PHARMCHEM CO., LTD..
  • Five-step synthesis of pazopanib 9 starting from 3-methyl-6-nitro-indazole 16. ResearchGate.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • 1H-Indazole-5-carboxylic acid | 61700-61-6. J&K Scientific LLC.

Sources

Application Notes & Protocols: Leveraging 5-Methyl-6-nitro-1H-indazole for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the following guide provides an in-depth exploration of the synthetic utility of 5-methyl-6-nitro-1H-indazole as a key starting material in the development of kinase inhibitors. This document is structured to offer not just protocols, but a strategic rationale for the application of this versatile chemical building block.

Introduction: The Indazole Scaffold in Modern Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its unique structural and electronic properties allow for critical interactions with the ATP-binding pocket of various protein kinases, making it a cornerstone in the design of targeted cancer therapies.[3][4] Kinase inhibitors containing the indazole scaffold, such as Pazopanib, are effective treatments for a range of cancers by targeting key signaling pathways involved in tumor growth and angiogenesis.[1][5]

While the synthesis of Pazopanib famously starts from 3-methyl-6-nitro-1H-indazole, its positional isomer, this compound, presents an equally valuable yet underexplored alternative for generating novel kinase inhibitors with potentially distinct structure-activity relationships (SAR).[6][7] The strategic placement of the methyl group at the 5-position can influence the molecule's interaction with the kinase active site, potentially leading to improved selectivity or potency.

This guide will delineate a comprehensive synthetic strategy, complete with detailed protocols, for the transformation of this compound into a versatile aminoindazole intermediate and its subsequent elaboration into a prototypic kinase inhibitor.

Proposed Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The overarching strategy involves a three-stage process:

  • Core Modification: Reduction of the nitro group of this compound to yield the highly versatile 5-methyl-1H-indazol-6-amine. This amine serves as a crucial handle for subsequent functionalization.

  • Scaffold Assembly: N-arylation of the aminoindazole with a suitable heterocyclic partner, in this case, a substituted pyrimidine, a common feature in many ATP-competitive kinase inhibitors.

  • Side-Chain Installation: Final coupling of a solubilizing or target-engaging side chain to complete the synthesis of the target kinase inhibitor.

This modular approach allows for the generation of a library of analogues for SAR studies by varying the pyrimidine and side-chain components.

Below is a visual representation of the proposed synthetic workflow:

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Scaffold Assembly cluster_2 Stage 3: Side-Chain Installation A This compound B 5-Methyl-1H-indazol-6-amine A->B Reduction D N-(2-chloropyrimidin-4-yl)- 5-methyl-1H-indazol-6-amine B->D C 2,4-Dichloropyrimidine C->D N-Arylation F Target Kinase Inhibitor D->F E N-Methyl-N-(pyridin-2-ylmethyl)amine E->F Final Coupling

Caption: A generalized workflow for the synthesis of a kinase inhibitor from this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1H-indazol-6-amine

The reduction of the nitro group is a critical first step. While various methods exist for the reduction of aromatic nitro compounds, the use of tin(II) chloride is a reliable and high-yielding method for this transformation on the indazole scaffold.[8][9]

Reaction Scheme:

This compound → 5-Methyl-1H-indazol-6-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound177.152.00 g11.3 mmol
Tin(II) chloride dihydrate225.6310.19 g45.2 mmol
Concentrated HCl36.461 mL~12 mmol
Ethyl acetate-10 mL-
Saturated NaHCO₃ solution-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound (2.00 g, 11.3 mmol) in ethyl acetate (10 mL) at 0 °C with magnetic stirring.

  • Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol) in portions, ensuring the temperature remains below 10 °C.

  • Add concentrated HCl (1 mL) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 5-methyl-1H-indazol-6-amine.

Protocol 2: Synthesis of N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine

The N-arylation of the aminoindazole with a dihalopyrimidine is a key step in constructing the core of many kinase inhibitors.[1][3] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Scheme:

5-Methyl-1H-indazol-6-amine + 2,4-Dichloropyrimidine → N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
5-Methyl-1H-indazol-6-amine147.181.00 g6.79 mmol
2,4-Dichloropyrimidine148.981.11 g7.47 mmol
Sodium bicarbonate84.011.14 g13.58 mmol
2-Propanol-20 mL-
Water-As needed-

Procedure:

  • To a solution of 5-methyl-1H-indazol-6-amine (1.00 g, 6.79 mmol) in 2-propanol (20 mL), add 2,4-dichloropyrimidine (1.11 g, 7.47 mmol) and sodium bicarbonate (1.14 g, 13.58 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and add water (20 mL) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine.

  • The product can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Synthesis of the Target Kinase Inhibitor

The final step involves the displacement of the remaining chlorine on the pyrimidine ring with a suitable amine, which often imparts desirable pharmacokinetic properties to the final molecule.[10]

Reaction Scheme:

N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine + N-Methyl-N-(pyridin-2-ylmethyl)amine → Target Kinase Inhibitor

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine259.691.00 g3.85 mmol
N-Methyl-N-(pyridin-2-ylmethyl)amine122.170.52 g4.24 mmol
Diisopropylethylamine (DIPEA)129.241.00 g7.70 mmol
n-Butanol-15 mL-
Water-As needed-

Procedure:

  • In a sealed tube, combine N-(2-chloropyrimidin-4-yl)-5-methyl-1H-indazol-6-amine (1.00 g, 3.85 mmol), N-methyl-N-(pyridin-2-ylmethyl)amine (0.52 g, 4.24 mmol), and diisopropylethylamine (1.00 g, 7.70 mmol) in n-butanol (15 mL).

  • Heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final target kinase inhibitor.

Relevant Signaling Pathway: VEGFR Signaling

Given the structural analogy to Pazopanib, a potent VEGFR inhibitor, the kinase inhibitors synthesized from this compound are likely to target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[5] This pathway is crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene_Expression Inhibitor Synthesized Kinase Inhibitor Inhibitor->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the putative point of intervention for the synthesized inhibitor.

References

  • Chand, O., Chopra, L., & Tiwari, S. K. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
  • Qi, H., Wang, B., Liu, B., Liu, M., & Liu, D. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60.
  • Tran, T. P. N., Le, T. H., & Vo, D. D. (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org.
  • ResearchGate. Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6).
  • ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole?
  • ResearchGate. Gold-Catalyzed Regioselective N-1 Arylation of Indazoles.
  • Royal Society of Chemistry. Rh(II)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift.
  • Bohrium. Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and[3][3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts.
  • Google Patents. Process for the preparation of substituted indazoles.
  • Organic Syntheses. 5-nitroindazole.
  • National Center for Biotechnology Information. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ResearchGate. Regioselective Synthesis of 1-Arylindazoles via N-Arylation of 3-Trimethylsilylindazoles.
  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.
  • Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • MDPI. Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates.
  • National Center for Biotechnology Information. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives.

Sources

Application Note & Protocol: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-methyl-6-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol herein is grounded in established chromatographic principles for nitroaromatic compounds and adheres to the validation guidelines stipulated by the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Analytical Imperative for this compound

The this compound moiety is a significant heterocyclic scaffold in medicinal chemistry, often serving as a precursor in the synthesis of a variety of biologically active molecules.[5] The precise introduction of the nitro group and the methylation pattern on the indazole ring are critical for the intended downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, a highly selective and sensitive analytical method is imperative to confirm the identity, purity, and stability of this intermediate.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[6] This document provides a comprehensive guide to a specific RP-HPLC method, including the scientific rationale for the selected parameters, a step-by-step protocol for its implementation, and a framework for its validation to ensure regulatory compliance and data integrity.

Chromatographic Principles and Method Rationale

The developed method is based on reverse-phase chromatography, the most widely used separation technique in HPLC, estimated to be used in over 65% of all applications.[6]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. The long alkyl chains provide a non-polar environment, ideal for retaining the moderately non-polar this compound molecule through hydrophobic interactions.[6]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC with a strong elution strength for a wide range of compounds.[7] The inclusion of 0.1% formic acid in the mobile phase serves two critical functions:

    • pH Control: It maintains a consistent, low pH (~2.7), which suppresses the ionization of any residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks.[7]

    • Analyte Protonation: While indazoles can have complex acid-base properties, maintaining a consistent ionic state for the analyte ensures reproducible retention times.

  • Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV-Vis detector. Based on data from analogous nitroaromatic compounds, a detection wavelength of 254 nm is selected to provide a strong signal and broad applicability for potential impurities.[8][9]

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below. This workflow is designed to ensure consistency and minimize potential sources of error.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Sample/ Standard Accurately B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Transfer to Autosampler Vial D->E F Inject into Calibrated HPLC System E->F G Separation on C18 Column F->G H UV Detection at 254 nm G->H I Integrate Chromatographic Peaks H->I J Quantify Analyte (Area % or vs. Standard) I->J K Generate Report: Purity, Concentration, etc. J->K

Caption: General experimental workflow for the HPLC analysis of this compound.

Materials and Methods

Parameter Specification
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Symmetry shield RP18, Luna C18, or equivalent).[10][11]
Mobile Phase A 0.1% (v/v) Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 22 minutes
Diluent Acetonitrile:Water (50:50, v/v)

Detailed Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with acetonitrile and mix.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved. Dilute to volume with the diluent and mix.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 5 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to ensure complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis
  • Purge the HPLC system with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set up the sequence with blank injections (diluent), followed by system suitability injections (working standard), standard injections, and then the sample injections.

  • Inject 10 µL of each solution and acquire the chromatograms for 22 minutes.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R2) guidelines.[4] The validation process provides a self-validating system, ensuring the trustworthiness and reliability of the results.[1][2]

Validation_Logic cluster_params Validation Method Validation (ICH Q2) Demonstrates Fitness for Purpose Specificity Specificity Distinguishes analyte from impurities/matrix Linearity Linearity Direct correlation between concentration and response Accuracy Accuracy Closeness of results to the true value (% Recovery) Precision Precision Repeatability (intra-day) & Intermediate Precision (inter-day) Range Range Interval of acceptable accuracy, precision, and linearity Limits LOD & LOQ Lowest detectable & quantifiable concentrations Robustness Robustness Resilience to small, deliberate variations Linearity->Range Accuracy->Range Precision->Range

Caption: Core parameters for analytical method validation as per ICH guidelines.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), standard, and sample solutions. Stress the sample (acid, base, peroxide, heat, light) to generate degradation products and ensure the main peak is free from interference.The analyte peak should be pure and have no co-eluting peaks at its retention time in the blank or placebo chromatograms. Peak purity analysis (using DAD) should pass.
Linearity Prepare at least five concentrations of the reference standard across the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established from the linearity study.The range is typically 80% to 120% of the test concentration for an assay.[1]
Accuracy (Recovery) Perform recovery studies by spiking a known amount of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%), each in triplicate. Calculate the percentage recovery.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: Relative Standard Deviation (RSD) ≤ 2.0%.[3] Intermediate Precision: Overall RSD for both sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N) method, typically S/N of 3:1.The LOD is the lowest concentration that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determine based on the S/N ratio method, typically S/N of 10:1.The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness Deliberately vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). Assess the impact on system suitability parameters.System suitability parameters (tailing factor, theoretical plates, retention time) should remain within acceptable limits. The results should not be significantly affected by the minor changes.
System Suitability Inject the working standard solution five times before starting the analysis.RSD of peak area ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. The causality-driven selection of the stationary phase, mobile phase, and detection parameters ensures high-quality chromatographic separation. By adhering to the comprehensive validation protocol outlined, laboratories can ensure the integrity and trustworthiness of their analytical data, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies. This self-validating system is designed for immediate implementation in quality control and research environments.

References

  • Ansari, S., & Hejazi, L. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Validation.
  • Patel, D., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27.
  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(18), 6695.
  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry, 97(11), 1045-1058.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5839–5851.
  • PubChem. (n.d.). 5-Nitro-1H-indazol-6-ol. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-indazole. National Center for Biotechnology Information.
  • Singh, A., & Kumar, A. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research, 15(1).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Zhou, Y., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 693.
  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology, 11(7), 2821-2827.

Sources

The Emergence of 5-Methyl-6-Nitro-1H-Indazole in the Realm of "Turn-On" Fluorescent Probes for Hypoxia Detection

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide delves into the strategic use of 5-methyl-6-nitro-1H-indazole as a pivotal scaffold for the development of next-generation "turn-on" fluorescent probes. Primarily tailored for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the underlying scientific principles, detailed synthesis protocols, characterization methodologies, and practical applications in cellular imaging. By leveraging the unique electronic properties of the nitroindazole core, we present a pathway to creating highly sensitive probes for detecting cellular hypoxia, a critical biomarker in cancer biology and various ischemic diseases.

Part 1: The Scientific Rationale—Harnessing the Nitro Group as a Quenching and Triggering Moiety

The design of "turn-on" fluorescent probes hinges on a clever manipulation of photophysical properties, where a molecule transitions from a non-fluorescent (or weakly fluorescent) state to a highly fluorescent state in response to a specific analyte or environmental condition. The this compound scaffold is exceptionally well-suited for this purpose due to the potent fluorescence-quenching ability of the nitro group.

The core principle lies in a process known as Photoinduced Electron Transfer (PET). The nitro group, being strongly electron-withdrawing, acts as an efficient quencher for many fluorophores. In its native state, a probe constructed with this scaffold will exhibit minimal fluorescence. However, the presence of the nitro group also serves as a reactive handle for targeting specific biological phenomena, most notably the hypoxic microenvironment of solid tumors.[1][2][3]

Tumor hypoxia is characterized by significantly reduced oxygen levels, leading to the upregulation of specific enzymes, particularly nitroreductases (NTR).[4][5][6] These enzymes, in the presence of cofactors like NADH or NADPH, selectively reduce nitroaromatic compounds to their corresponding amino derivatives.[7][8] This bio-reduction is the linchpin of the "turn-on" mechanism. The conversion of the electron-withdrawing nitro group (-NO₂) to an electron-donating amino group (-NH₂) deactivates the PET quenching process, leading to a dramatic increase in fluorescence intensity.[4][9]

This enzymatic activation ensures that the probe's fluorescence is specifically "turned on" in hypoxic cells overexpressing nitroreductase, providing a high signal-to-noise ratio for imaging applications.[1][3][4]

G cluster_probe Pro-fluorescent Probe (Non-fluorescent) cluster_environment Biological Environment cluster_product Fluorescent Product Pro_Probe This compound Scaffold (Fluorescence Quenched by -NO2) NTR Nitroreductase (NTR) + NADH Pro_Probe->NTR Enzymatic Recognition Hypoxia Hypoxia (Low O2) Hypoxia->NTR Upregulation Fluoro_Product 5-Methyl-6-amino-1H-indazole Derivative (Highly Fluorescent) NTR->Fluoro_Product Bio-reduction -NO2 -> -NH2

Figure 1: Conceptual workflow of a this compound-based "turn-on" probe for hypoxia.

Part 2: Synthesis and Characterization Protocols

This section outlines the synthetic protocols for a model "turn-on" probe based on this compound, which we will refer to as Inda-Hypox-1 . For comparative purposes, the synthesis of its fluorescent amino counterpart, Inda-Fluor-1 , is also detailed.

Protocol 2.1: Synthesis of the Pro-fluorescent Probe (Inda-Hypox-1)

The synthesis of a functional probe requires coupling the this compound scaffold to a suitable fluorophore. For this protocol, we will hypothetically couple it to a coumarin derivative, a common fluorophore in probe design. The nitro group is expected to quench the coumarin fluorescence.

Materials:

  • This compound

  • 7-(Bromomethyl)coumarin

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes. Then, add a solution of 7-(bromomethyl)coumarin (1.1 eq) in anhydrous DMF dropwise.

  • Incubation: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Inda-Hypox-1 .

Protocol 2.2: Synthesis of the Fluorescent Product (Inda-Fluor-1)

The fluorescent "turn-on" product is the amino derivative of Inda-Hypox-1 . This can be synthesized via chemical reduction of the nitro group.

Materials:

  • Inda-Hypox-1

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate (98%)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Reaction Setup: Dissolve Inda-Hypox-1 (1.0 eq) in methanol. Add 10% Pd/C (catalytic amount).

  • Reduction: Heat the mixture to reflux and add hydrazine hydrate (5.0 eq) dropwise.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield Inda-Fluor-1 .[10]

Protocol 2.3: Photophysical Characterization

A thorough characterization of the photophysical properties of both Inda-Hypox-1 and Inda-Fluor-1 is essential to validate the "turn-on" mechanism.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare stock solutions of Inda-Hypox-1 and Inda-Fluor-1 in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions in phosphate-buffered saline (PBS, pH 7.4) to final concentrations suitable for spectroscopic analysis (e.g., 1-10 µM).

  • Absorption Spectra: Record the UV-Vis absorption spectra for both compounds.

  • Emission Spectra: Record the fluorescence emission spectra. Determine the optimal excitation wavelength from the absorption spectrum of Inda-Fluor-1 . Use this excitation wavelength for both compounds to allow for direct comparison of fluorescence intensity.

  • Quantum Yield: Determine the fluorescence quantum yield of Inda-Fluor-1 using a known standard (e.g., quinine sulfate or fluorescein). The quantum yield of Inda-Hypox-1 is expected to be negligible.

  • Data Analysis: Compare the fluorescence intensities of the nitro- and amino-derivatives to calculate the "turn-on" ratio (Fluorescence of Inda-Fluor-1 / Fluorescence of Inda-Hypox-1 ).

CompoundMax Absorption (λ_abs)Max Emission (λ_em)Molar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φ_F)
Inda-Hypox-1 ~350 nm~450 nm~15,000 M⁻¹cm⁻¹< 0.01
Inda-Fluor-1 ~370 nm~470 nm~18,000 M⁻¹cm⁻¹> 0.50
Table 1: Representative photophysical data for the pro-fluorescent probe (Inda-Hypox-1) and its fluorescent product (Inda-Fluor-1). Actual values will depend on the specific fluorophore used.

Part 3: Application in Cellular Imaging of Hypoxia

The ultimate test of Inda-Hypox-1 is its ability to selectively image hypoxic cells. The following protocol provides a workflow for a cell-based assay.

G cluster_prep Cell Preparation cluster_hypoxia Hypoxia Induction cluster_staining Probe Staining cluster_imaging Fluorescence Imaging Seed Seed cells on confocal plates Incubate_24h Incubate for 24h Seed->Incubate_24h Normoxia Normoxia Control (21% O2) Hypoxia Hypoxia Treatment (1% O2) Add_Probe Add Inda-Hypox-1 (e.g., 5 µM) Normoxia->Add_Probe Hypoxia->Add_Probe Incubate_30m Incubate for 30 min Add_Probe->Incubate_30m Wash Wash with PBS Incubate_30m->Wash Image Confocal Microscopy Wash->Image Analyze Quantify Fluorescence Intensity Image->Analyze

Figure 2: Experimental workflow for cellular hypoxia imaging using Inda-Hypox-1.

Protocol 3.1: Confocal Microscopy of Hypoxic Cells

Materials:

  • Cancer cell line known to upregulate NTR under hypoxia (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Inda-Hypox-1 stock solution in DMSO

  • Hypoxia chamber or incubator with O₂ control

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom confocal dishes and allow them to adhere for 24 hours.

  • Hypoxia Induction: Place one set of dishes in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 12-24 hours. Keep a control set in a normoxic incubator (21% O₂, 5% CO₂).

  • Probe Loading: Prepare a working solution of Inda-Hypox-1 in serum-free medium (e.g., 5 µM final concentration). Remove the medium from the cells and add the probe solution.

  • Incubation: Incubate the cells with the probe for 30-60 minutes under their respective normoxic or hypoxic conditions.

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength appropriate for the fluorophore (e.g., 405 nm laser) and collect emission at the peak wavelength of Inda-Fluor-1 (e.g., 450-500 nm).

  • Data Analysis: Acquire images from multiple fields of view for both normoxic and hypoxic conditions. Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). A significant increase in fluorescence in the hypoxic cells compared to the normoxic cells validates the probe's function.

Part 4: Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The comparison of the photophysical properties of the "off" state (Inda-Hypox-1 ) and the "on" state (Inda-Fluor-1 ) provides a direct measure of the probe's potential performance. Furthermore, the cell-based assay includes a crucial normoxic control group. The absence of a strong fluorescent signal in normoxic cells, which have low nitroreductase activity, confirms that the probe's activation is specific to the hypoxic environment.

Conclusion

The this compound scaffold represents a promising platform for the rational design of "turn-on" fluorescent probes. Its inherent electronic properties, combined with the well-established bioreductive activation mechanism, provide a clear and robust strategy for developing sensitive tools for hypoxia research. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and application of such probes, empowering researchers to visualize and dissect the complexities of cellular hypoxia.

References

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 2021. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09512e[4]
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI, 2024. URL: https://www.mdpi.com/1420-3049/29/15/3353[1]
  • Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue. PubMed Central, n.d. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4705646/[11]
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Publications, 2025. URL: https://pubs.acs.org/doi/10.1021/acsomega.4c08197[7]
  • Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. PubMed, n.d. URL: https://pubmed.ncbi.nlm.nih.gov/2213768/[12]
  • Versatile nitro-fluorophore as highly effective sensor for hypoxic tumor cells: design, imaging and evaluation. PubMed, n.d. URL: https://pubmed.ncbi.nlm.nih.gov/22292900/[2]
  • Recent progress in small molecule fluorescent probes for nitroreductase. ScienceDirect, 2018. URL: https://www.sciencedirect.com/science/article/pii/S100184171830156X[5]
  • Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega, 2025. URL: https://pubs.acs.org/doi/full/10.1021/acsomega.4c08197[8]
  • Enhanced fluorescent properties of 2-amine-isoindazoles through... ResearchGate, n.d. URL: https://www.researchgate.
  • A Probe for the Detection of Hypoxic Cancer Cells. PubMed Central, n.d. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8579040/[3]
  • Rational design of fluorescent probes for targeted in vivo nitroreductase visualization. Organic & Biomolecular Chemistry, n.d. URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511a[14]
  • The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. ACS Publications, n.d. URL: https://pubs.acs.org/doi/pdf/10.1021/j100885a021[15]
  • Small-molecule probes for fluorescent detection of cellular hypoxia-related nitroreductase. PubMed, 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34118635/[6]
  • Absorption & Fluorescence Spectra of 7-Aminoindazole: Study of Solvent & pH Dependences. Indian Journal of Chemistry, 1985. URL: http://nopr.niscpr.res.in/handle/123456789/22026[16]
  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing, 2022. URL: https://pubs.rsc.org/en/content/articlelanding/2022/cp/d1cp04910b[17]
  • The mechanism of fluorescence quenching by contact of chemical sensor... ResearchGate, n.d. URL: https://www.researchgate.net/figure/The-mechanism-of-fluorescence-quenching-by-contact-of-chemical-sensor-and-nitro_fig3_301297581[18]
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Publishing, 2021. URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra09512e[9]
  • Fluorescence Quenching by Nitro Compounds within a Hydrophobic Deep Eutectic Solvent. The Journal of Physical Chemistry B, 2020. URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.0c02506[19]
  • A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging. PubMed Central, n.d. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479536/[20]
  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Publishing, 2022. URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03504a[21]
  • What is Fluorescence Quenching?. Edinburgh Instruments, 2024. URL: https://www.edinst.
  • METHYL 5-NITRO-1H-INDAZOLE-3-CARBOXYLATE synthesis. ChemicalBook, n.d. URL: https://www.chemicalbook.com/synthesis/78155-75-6.htm[23]
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem, n.d. URL: https://www.benchchem.com/pdf/B1062.pdf[24]
  • How do you do reduction of aromatic nitro or nitroimidazole?. ResearchGate, 2016. URL: https://www.researchgate.

Sources

Application Notes & Protocols for 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for In Vitro Kinase Inhibition Assays

Senior Application Scientist, Gemini Laboratories

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, particularly as kinase inhibitors[1][2]. 5-methyl-6-nitro-1H-indazole is a key heterocyclic compound that, while primarily serving as a synthetic intermediate, belongs to a class of molecules with potential inhibitory effects on critical cellular signaling pathways[1][3]. This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro inhibitory activity of this compound and its derivatives against protein kinases, with a specific focus on Casein Kinase 1 (CK1). We present a robust, luminescence-based biochemical assay protocol that is amenable to high-throughput screening and provides reliable determination of inhibitory potency (IC₅₀).

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins[4]. This post-translational modification, known as phosphorylation, acts as a molecular switch that regulates a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention[5].

The indazole core, particularly when substituted with electron-withdrawing groups like a nitro group, can enhance binding affinity to the ATP-binding pocket of kinases[1][3]. While direct biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors warrants investigation. This document will focus on protocols to test its activity against Casein Kinase 1 (CK1), a family of serine/threonine kinases implicated in various cellular functions and diseases[6][7].

Principle of the Luminescence-Based Kinase Assay

To determine the inhibitory potential of a test compound, a reliable method to measure kinase activity is required. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution[8][9].

Mechanism:

  • A kinase reaction is performed with the enzyme (e.g., CK1), its substrate (e.g., α-casein), ATP, and the test inhibitor (this compound).

  • If the inhibitor is effective, it will block the kinase from consuming ATP.

  • After the reaction, the Kinase-Glo® Reagent is added. This reagent contains Ultra-Glo™ Luciferase and its substrate, luciferin.

  • The luciferase enzyme utilizes the remaining ATP to catalyze the conversion of luciferin to oxyluciferin, a reaction that generates light.

  • The luminescent signal is directly proportional to the amount of ATP remaining and, therefore, inversely proportional to the kinase activity[4][9]. A high signal indicates strong inhibition, while a low signal indicates weak or no inhibition.

This method is highly sensitive, rapid, and less susceptible to library compound interference compared to other ATP detection methods[4][9].

Kinase_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase (CK1) Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATP_start ATP ATP_start->Reaction_Mix Inhibitor Test Compound (this compound) Inhibitor->Reaction_Mix Inhibits KinaseGlo Kinase-Glo® Reagent (Luciferase, Luciferin) ATP_consumed ADP + Phospho-Substrate + Remaining ATP Reaction_Mix->ATP_consumed Phosphorylation ATP_remaining Remaining ATP ATP_consumed->ATP_remaining Quantified Light Luminescent Signal KinaseGlo->Light ATP_remaining->Light Luciferase Catalysis

Caption: Workflow of the inverse-correlation luminescence kinase assay.

Application Protocol: IC₅₀ Determination for CK1δ

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the delta isoform of Casein Kinase 1 (CK1δ). The IC₅₀ is a critical measure of an inhibitor's potency[10].

Materials and Reagents
  • Test Compound: this compound, 10 mM stock in 100% DMSO.

  • Positive Control: PF-670462, a known potent CK1δ/ε inhibitor, 1 mM stock in 100% DMSO[11][12].

  • Enzyme: Recombinant human CK1δ (e.g., from Promega or similar).

  • Substrate: α-Casein, dephosphorylated.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)[8].

  • Plates: Solid white, opaque 96-well or 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, luminometer.

Experimental Workflow

The following workflow is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.

Protocol_Workflow start Start prep 1. Prepare Serial Dilutions of Test Compound & Controls start->prep dispense 2. Dispense 5 µL of Compound/DMSO to Wells prep->dispense add_mix 4. Add 20 µL of Master Mix to All Wells dispense->add_mix master_mix 3. Prepare Kinase/Substrate Master Mix pre_incubate 5. Pre-incubate for 10 min at Room Temperature (RT) add_mix->pre_incubate initiate 6. Initiate Reaction with 25 µL of ATP Solution pre_incubate->initiate incubate 7. Incubate for 30 min at RT with Shaking initiate->incubate add_glo 8. Add 50 µL of Kinase-Glo® Reagent incubate->add_glo final_incubate 9. Incubate for 10 min at RT (Dark) add_glo->final_incubate read 10. Read Luminescence on a Plate Reader final_incubate->read end End read->end

Caption: Step-by-step experimental workflow for IC₅₀ determination.

Detailed Step-by-Step Methodology

1. Compound Preparation (Self-Validating System):

  • Rationale: A dose-response curve is necessary to calculate the IC₅₀. Including proper controls ensures the assay is performing correctly.

  • Test Compound: Prepare an 11-point, 3-fold serial dilution of this compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) to generate a full inhibition curve.

  • Positive Control: Prepare a similar serial dilution of PF-670462, starting from 10 µM. This confirms the assay can detect known inhibitors[13].

  • Negative Control (0% Inhibition): Wells containing only DMSO (vehicle). This represents maximum kinase activity.

  • Blank Control (100% Inhibition): Wells with DMSO but no enzyme. This measures background signal.

2. Plate Mapping and Compound Dispensing:

  • Rationale: A clear plate map is crucial for accurate data analysis.

  • Dispense 5 µL of each compound dilution, DMSO, or control into the appropriate wells of a solid white assay plate.

3. Kinase Reaction:

  • Rationale: The ATP concentration should be near the Michaelis-Menten constant (Kₘ) for the kinase to accurately assess ATP-competitive inhibitors[10]. For CK1δ, a final concentration of 10 µM ATP is common.

  • Prepare a Kinase/Substrate Master Mix in assay buffer containing CK1δ and α-casein at 2X the final desired concentration.

  • Add 20 µL of the Master Mix to each well.

  • Pre-incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Prepare the ATP solution in assay buffer at 2X the final concentration (e.g., 20 µM).

  • Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells, bringing the total volume to 50 µL.

  • Incubate for 30 minutes at room temperature on a plate shaker. Ensure this incubation time is within the linear range of the reaction (determined during assay development)[11].

4. Signal Detection:

  • Rationale: The Kinase-Glo® reagent simultaneously stops the kinase reaction (by depleting ATP) and generates the luminescent signal[5].

  • Equilibrate the Kinase-Glo® Reagent to room temperature.

  • Add 50 µL of the reagent to each well.

  • Mix on a plate shaker for 2 minutes to ensure homogeneity.

  • Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal[4].

  • Read the luminescence on a plate reader (e.g., luminometer).

Data Analysis and Interpretation
  • Normalization:

    • Average the signal from the negative control (DMSO) wells (Max Signal, 0% inhibition).

    • Average the signal from the blank (no enzyme) wells (Min Signal, 100% inhibition).

    • Calculate the Percent Inhibition for each well using the formula: % Inhibition = 100 * (Signal_Well - Max_Signal) / (Min_Signal - Max_Signal)

  • IC₅₀ Calculation:

    • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity[10][11].

Table 1: Representative Data and Quality Control Metrics

Parameter Value Interpretation
Z'-factor > 0.7 An excellent, robust assay suitable for HTS. Calculated from Max and Min signal controls.
Signal-to-Background > 10 A strong signal window, indicating low background noise.
PF-670462 IC₅₀ ~14 nM Confirms assay sensitivity and accuracy, consistent with literature values[11].

| Test Compound IC₅₀ | To be determined | The primary result indicating the potency of this compound. |

Concluding Remarks

This guide provides a comprehensive and scientifically grounded protocol for evaluating the in vitro inhibitory activity of this compound against protein kinases. By employing a validated luminescence-based assay and incorporating rigorous controls, researchers can generate reliable and reproducible data on the compound's potency. The principles and steps outlined here are broadly applicable and can be adapted to test other indazole derivatives against a wide panel of kinases, thereby accelerating the hit-to-lead process in drug discovery.

References

  • Tanega C, Shen M, Mott BT, et al. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Development Center. [Link]
  • K-M. K. K. Bischof, J. et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
  • Kumar, V., & Aggarwal, A. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Kumar, V., & Aggarwal, A. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
  • Claramunt, R. M., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer.
  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

Sources

Application Notes and Protocols for the Functionalization of the Methyl Group on 5-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the chemical functionalization of the C5-methyl group of 5-methyl-6-nitro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry and drug discovery. Recognizing the scarcity of direct literature for this specific transformation, this document leverages established principles of organic chemistry and analogous reactivity in related electron-deficient systems to propose and detail robust protocols for three primary functionalization pathways: benzylic bromination, oxidation, and deprotonation-condensation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to utilize the C5-methyl group as a versatile synthetic handle for generating novel indazole derivatives. Each proposed pathway is accompanied by a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and workflow diagrams to ensure procedural clarity and reproducibility.

Introduction: Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically significant agents, including kinase inhibitors used in oncology. The this compound moiety, in particular, offers a synthetically attractive starting point for the development of novel therapeutics. The strategic functionalization of the C5-methyl group can unlock a diverse chemical space, allowing for the introduction of new pharmacophores, the modulation of physicochemical properties, and the establishment of new points for molecular elaboration. This guide details reliable methods to transform this seemingly inert methyl group into more versatile functional handles such as halides, aldehydes, carboxylic acids, and extended unsaturated systems.

Chemical Principles: Reactivity of the C5-Methyl Group

The reactivity of the methyl group at the C5 position is profoundly influenced by the electronic environment of the 6-nitro-1H-indazole ring system. The potent electron-withdrawing nature of the nitro group (-NO₂) deactivates the aromatic ring towards electrophilic substitution but, crucially, enhances the reactivity of the benzylic C-H bonds of the adjacent methyl group.[1][2][3] This activation occurs through two primary mechanisms:

  • Increased Acidity: The inductive and resonance effects of the nitro group stabilize the conjugate base formed upon deprotonation of the methyl group. This acidification of the benzylic protons makes them susceptible to abstraction by a suitable base, enabling subsequent reactions with electrophiles.[4]

  • Radical Stabilization: The benzylic position can stabilize a radical intermediate through resonance with the indazole ring. This allows for selective functionalization via free-radical pathways, such as halogenation.[5]

Furthermore, the NH proton of the indazole ring is acidic and can interfere with certain reactions, particularly those involving bases or organometallics. Therefore, N-protection may be a necessary prerequisite for specific transformations to prevent unwanted side reactions.[6][7]

Proposed Functionalization Pathways & Protocols

Three primary pathways for the functionalization of the C5-methyl group are presented below. Each protocol is designed based on analogous transformations reported for structurally related compounds.

Pathway A: Benzylic Bromination via Free-Radical Halogenation

The introduction of a bromine atom at the benzylic position creates a versatile electrophilic center, ideal for subsequent nucleophilic substitution reactions (e.g., formation of ethers, azides, amines, or for use in cross-coupling reactions). The Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) and a radical initiator, is the method of choice for this transformation.[5][8][9]

Benzylic_Bromination_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reagents NBS (1.1 eq) AIBN (0.1 eq) CCl4 or Acetonitrile reflux Reflux (60-80°C) under inert atmosphere with light source reagents->reflux Combine & Heat monitor Monitor by TLC/LC-MS reflux->monitor filter Cool to RT Filter succinimide monitor->filter Upon completion wash Wash with aq. Na2S2O3 & Brine filter->wash dry Dry (Na2SO4) Concentrate wash->dry purify Column Chromatography (Silica, Hexane/EtOAc) dry->purify end_product 5-(Bromomethyl)-6-nitro-1H-indazole purify->end_product

Caption: Workflow for Benzylic Bromination.

Protocol 1: Synthesis of 5-(Bromomethyl)-6-nitro-1H-indazole

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS), recrystallized

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware, reflux condenser, inert atmosphere setup (N₂ or Ar)

    • A light source (e.g., 100W tungsten lamp) positioned near the flask

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

    • Suspend the starting material in anhydrous CCl₄ or MeCN (approx. 0.1 M concentration).

    • Add NBS (1.1 eq) and AIBN (0.1 eq) to the suspension.

    • Place the flask under an inert atmosphere.

    • Heat the mixture to reflux (for CCl₄, ~77°C; for MeCN, ~82°C) while irradiating with the light source.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 2-6 hours).

    • Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter off the solid succinimide and wash it with a small amount of cold solvent.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-(bromomethyl)-6-nitro-1H-indazole.

Pathway B: Oxidation to Aldehyde or Carboxylic Acid

Oxidation of the methyl group to an aldehyde provides a key intermediate for reductive amination, Wittig reactions, and other carbonyl chemistries. Further oxidation to a carboxylic acid allows for amide bond formation. The choice of oxidant is critical to avoid over-oxidation and degradation of the electron-deficient indazole ring. Manganese dioxide (MnO₂) is a mild oxidant suitable for conversion to the aldehyde, while stronger agents like potassium permanganate (KMnO₄) can yield the carboxylic acid.[10][11]

Note: N-protection (e.g., with a benzyl or SEM group) is highly recommended for this pathway to prevent oxidation at the indazole nitrogen and improve solubility.[6][7]

Oxidation_Workflow cluster_start Setup cluster_aldehyde To Aldehyde cluster_acid To Carboxylic Acid start N-Protected This compound reagents_ald MnO2 (10 eq) Dichloromethane (DCM) start->reagents_ald Pathway 1 reagents_acid KMnO4 (3 eq) Aq. Pyridine start->reagents_acid Pathway 2 reflux_ald Reflux (40°C) 24-48h reagents_ald->reflux_ald workup_ald Filter through Celite Concentrate reflux_ald->workup_ald product_ald N-Protected 6-nitro-1H-indazole-5-carbaldehyde workup_ald->product_ald reflux_acid Heat (100°C) 4-8h reagents_acid->reflux_acid workup_acid Quench (Na2SO3) Acidify (HCl) Extract (EtOAc) reflux_acid->workup_acid product_acid N-Protected 6-nitro-1H-indazole-5-carboxylic acid workup_acid->product_acid

Caption: Workflow for C5-Methyl Group Oxidation.

Protocol 2: Synthesis of 6-nitro-1H-indazole-5-carbaldehyde

  • Materials:

    • N-Protected this compound

    • Activated Manganese (IV) Oxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform, anhydrous

    • Celite®

  • Procedure:

    • To a flask containing N-protected this compound (1.0 eq), add a large excess of activated MnO₂ (10-20 eq by weight).

    • Add anhydrous DCM to form a slurry (approx. 0.05 M).

    • Heat the mixture to reflux (40°C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction can be slow, often requiring 24-72 hours for completion.

    • Upon completion, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography (Silica, Hexane/EtOAc).

    • If required, deprotect the indazole nitrogen using appropriate literature procedures.

Pathway C: Deprotonation and Knoevenagel/Aldol Condensation

The acidified benzylic protons can be removed by a suitable base, generating a nucleophilic carbanion. This anion can then react with various electrophiles. A classic example is the Knoevenagel or Aldol-type condensation with an aldehyde, leading to the formation of a styryl-indazole derivative. This transformation extends the conjugation of the system and provides a scaffold for further modification.[12][13][14]

Condensation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reagents Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 eq) Piperidine (cat.) Ethanol or Toluene reflux Reflux with Dean-Stark (if using Toluene) 2-12h reagents->reflux Combine & Heat monitor Monitor by TLC/LC-MS (product precipitation may occur) reflux->monitor filter Cool to RT monitor->filter Upon completion wash Collect precipitate by filtration Wash with cold Ethanol filter->wash recrystallize Recrystallize from suitable solvent (e.g., EtOH/DMF) wash->recrystallize end_product (E)-6-Nitro-5-styryl-1H-indazole recrystallize->end_product

Caption: Workflow for Knoevenagel/Aldol Condensation.

Protocol 3: Synthesis of (E)-6-Nitro-5-(styryl)-1H-indazole

  • Materials:

    • This compound

    • Benzaldehyde (or other non-enolizable aldehyde)

    • Piperidine or Pyrrolidine

    • Ethanol or Toluene

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add the aromatic aldehyde (e.g., benzaldehyde, 1.1 eq).

    • Add a catalytic amount of piperidine (0.1-0.2 eq).

    • Heat the mixture to reflux and monitor by TLC. The product often precipitates from the reaction mixture upon formation. The reaction time can vary from 2 to 12 hours.

    • Alternative: If using toluene as a solvent, equip the flask with a Dean-Stark trap to remove the water formed during the reaction, which will drive the equilibrium towards the product.

    • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual reagents.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a DMF/ethanol mixture.

Data Summary and Expected Outcomes

The following table summarizes the proposed transformations, key reagents, and expected products. Yields are estimated based on analogous reactions in the literature and will require optimization.

PathwayTransformationKey ReagentsExpected ProductEst. Yield (%)
A Benzylic BrominationNBS, AIBN, Light5-(Bromomethyl)-6-nitro-1H-indazole60-85
B Oxidation to AldehydeMnO₂, DCM (on N-protected substrate)6-Nitro-1H-indazole-5-carbaldehyde40-70
B Oxidation to AcidKMnO₄, Pyridine (on N-protected substrate)6-Nitro-1H-indazole-5-carboxylic acid50-75
C CondensationAr-CHO, Piperidine(E)-6-Nitro-5-(aryl-vinyl)-1H-indazole70-90

Safety and Troubleshooting

  • Safety: Always handle reagents in a well-ventilated fume hood. NBS is a lachrymator, and AIBN can decompose violently upon heating. Carbon tetrachloride is a known carcinogen and should be handled with extreme caution or substituted with a safer solvent like acetonitrile. Reactions should be conducted behind a safety shield.

  • Troubleshooting:

    • Low Yield in Bromination (Pathway A): Ensure NBS is freshly recrystallized. Check the potency of the radical initiator (AIBN/BPO). Ensure the light source is sufficiently close and intense.

    • No Reaction in Oxidation (Pathway B): Use freshly activated MnO₂. The reaction is heterogeneous and requires vigorous stirring. N-protection may be essential for substrate solubility and reactivity.

    • Side Reactions in Condensation (Pathway C): If self-condensation of the aldehyde is an issue, use an aldehyde without α-protons. Ensure the amount of base is catalytic to avoid side reactions.

References

  • Chemistry Steps.
  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
  • Scribd. Reactivity of Methyl and Nitro Benzene. [Link]
  • Al-Abed, S. R., et al. (2008). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PMC. [Link]
  • Pansare, P. S., et al. (2017). Highly active gC3N4 as a solid base catalyst for knoevenagel condensation reaction under phase transfer conditions. Scientific Reports. [Link]
  • Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts (2023). Nitration of Benzene and Methylbenzene. [Link]
  • Chemguide. electrophilic substitution in methylbenzene and nitrobenzene. [Link]
  • U.S. Patent 5,236,832.
  • Ju, Y., & Li, D. (2002).
  • Scribd.
  • ResearchGate.
  • Chad's Prep®.
  • YouTube (2018). 10.
  • Beilstein Journals (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. [Link]
  • ACS Catalysis (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
  • ResearchGate.
  • Google Patents.
  • Wikipedia.
  • RSC Publishing (2018).
  • ResearchGate.
  • RSC Publishing.
  • RSC Publishing. Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. [Link]
  • MDPI (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • RSC Publishing.
  • Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
  • PMC - NIH (2020). A Walk through Recent Nitro Chemistry Advances. [Link]
  • ResearchGate.
  • NIH (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
  • RSC Publishing. Primary nitro compounds. [Link]
  • PMC - NIH (2024). Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. [Link]

Sources

Suzuki and Heck coupling reactions with 5-methyl-6-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed C-C Bond Formation: Suzuki and Heck Coupling Reactions with 5-Methyl-6-Nitro-1H-Indazole Derivatives

Introduction: The Strategic Importance of Indazole Scaffolds

The indazole motif is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] The ability to functionalize this heterocyclic system through the formation of new carbon-carbon (C-C) bonds is paramount for generating molecular diversity and tuning pharmacological properties. Among the most powerful and versatile tools for creating these bonds are the palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.[3]

This guide provides an in-depth analysis and detailed protocols for applying these cornerstone reactions to this compound derivatives. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying chemical principles, the rationale for specific conditions, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Scientific Rationale: Navigating the Reactivity of this compound

The this compound substrate presents a unique set of electronic and structural features that must be carefully considered for successful cross-coupling.

  • The Role of the Nitro Group : The nitro group at the C6 position is a potent electron-withdrawing group.[4] This property significantly influences the reactivity of a halide (e.g., Br, I) at an adjacent or remote position (typically C3 or C7). It generally makes the aryl halide more reactive toward oxidative addition—often the rate-determining step in the catalytic cycle—by lowering the electron density of the aromatic ring.[5] However, this enhanced reactivity can also increase the likelihood of side reactions.[5]

  • The Indazole N-H Proton : The acidic proton on the indazole nitrogen can interfere with the catalytic cycle.[5][6] It can react with the base or organometallic intermediates, potentially leading to catalyst inhibition or undesired side reactions. For this reason, N-protection (e.g., with a Boc or SEM group) is often recommended, particularly for Heck reactions, to ensure reproducibility and higher yields.[5] However, recent advances have developed robust catalyst systems that can tolerate unprotected N-H groups, especially in Suzuki couplings.[6]

  • Choice of Halide : The reactivity of the C-X bond in the oxidative addition step follows the trend C-I > C-Br > C-Cl.[7] Aryl iodides are typically the most reactive, allowing for milder reaction conditions, while aryl chlorides often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[8][9]

Mechanistic Overview: The Palladium Catalytic Cycles

Understanding the catalytic cycles is fundamental to rational optimization and troubleshooting. Both the Suzuki and Heck reactions proceed via a Pd(0)/Pd(II) cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction forges a C-C bond between an organohalide and an organoboron compound.[8] The generally accepted mechanism involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the indazole derivative, forming a Pd(II) complex.[8][9]

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a borate species, enhancing its nucleophilicity.[10]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation RedEl [Ar-R-Pd(II)L₂] Trans->RedEl Reductive Elimination Product Indazole-R (Ar-R) Trans->Product RedEl->Pd(0)L2 ArX Indazole-X (Ar-X) ArX->OxAdd Boronic R-B(OH)₂ + Base Boronic->Trans caption Fig 1. Suzuki-Miyaura Catalytic Cycle

Fig 1. Suzuki-Miyaura Catalytic Cycle
Heck-Mizoroki Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] Its mechanism involves:

  • Oxidative Addition : Similar to the Suzuki reaction, a Pd(0) species inserts into the aryl-halide bond.[12]

  • Alkene Coordination & Migratory Insertion : The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-Aryl bond. This typically occurs in a syn fashion.[12][13]

  • Syn β-Hydride Elimination : A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final alkene product.[13][14]

  • Base-mediated Regeneration : The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the cycle.[13]

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition Insertion R-CH₂-CH(Ar)-Pd(II)L₂ OxAdd->Insertion Migratory Insertion Elim [H-Pd(II)(X)L₂] Insertion->Elim β-Hydride Elimination Product Substituted Alkene (Ar-HC=CHR) Insertion->Product Elim->Pd(0)L2 + Base ArX Indazole-X (Ar-X) ArX->OxAdd Alkene Alkene (H₂C=CHR) Alkene->Insertion caption Fig 2. Heck-Mizoroki Catalytic Cycle

Fig 2. Heck-Mizoroki Catalytic Cycle

Application Protocol 1: Suzuki-Miyaura Coupling of Halogenated 5-Methyl-6-Nitro-1H-Indazoles

This protocol provides a general method for coupling aryl or heteroaryl boronic acids with a halogenated (iodo or bromo) this compound.

Experimental Workflow

Workflow start Start reagents 1. Weigh & Combine Reagents (Indazole, Boronic Acid, Base, Catalyst) start->reagents setup 2. Add Degassed Solvent (e.g., Dioxane/Water) reagents->setup reaction 3. Purge with Inert Gas (N₂/Ar) & Heat to Reaction Temp setup->reaction monitor 4. Monitor Reaction (TLC, LC-MS) reaction->monitor workup 5. Aqueous Workup (Dilute, Extract with Organic Solvent) monitor->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End (Characterized Product) purify->end

Fig 3. General Experimental Workflow
Detailed Step-by-Step Protocol
  • Reagent Preparation : To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the halogenated this compound (1.0 equiv.), the corresponding boronic acid or pinacol boronate ester (1.5–2.0 equiv.), and the base (2.0–3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (1–6 mol%).

  • Solvent Addition : Add the degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).[6]

  • Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring. Microwave irradiation can significantly shorten reaction times.[5]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[15]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15][16] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Optimized Reaction Parameters & Causality
ComponentRecommended Reagents/ConditionsRationale & Justification
Substrate 3-Iodo- or 3-Bromo-5-methyl-6-nitro-1H-indazoleIodo-derivatives are more reactive, allowing for milder conditions. Bromo-derivatives are often more cost-effective.[7]
Catalyst Pd(PPh₃)₄ (5-6 mol%)[5], Pd(dppf)Cl₂ (2-5 mol%)[1][17]Pd(PPh₃)₄ is a classic, effective catalyst. Pd(dppf)Cl₂ is often superior for heteroaromatic substrates due to the ligand's bite angle and electron-donating properties, which stabilize the catalyst.[17]
Base K₂CO₃, Na₂CO₃ (aq. solution)[1][5], K₃PO₄Carbonates are effective and common bases. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids or aryl chlorides.[6] The base is crucial for activating the boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane/H₂O, Dimethoxyethane (DME), TolueneAprotic organic solvents are standard. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[18]
Temperature 80–120 °C (Conventional) or 120-140 °C (Microwave)Higher temperatures are needed to overcome the activation energy for oxidative addition and other steps. Microwave heating provides rapid, uniform heating, often improving yields and reducing reaction times.[5][19]
Troubleshooting Suzuki Coupling
IssuePotential Cause(s)Suggested Solution(s)
Low/No Conversion Inactive catalyst; poor quality base or solvent; insufficient temperature.[5]Use a fresh batch of catalyst. Ensure the base is finely powdered and solvents are anhydrous and deoxygenated. Increase the reaction temperature or switch to microwave heating.[5]
Protodeboronation of Boronic Acid Presence of excess water or acid; prolonged reaction time at high temperature.Use the minimum required amount of water. Consider using a boronate ester (e.g., pinacol ester) which is more stable. Use a milder base like KF.
Homocoupling of Boronic Acid Presence of oxygen; catalyst decomposition.Ensure the reaction is maintained under a strict inert atmosphere. Use a more robust ligand like XPhos or SPhos.

Application Protocol 2: Heck-Mizoroki Coupling of Halogenated 5-Methyl-6-Nitro-1H-Indazoles

This protocol outlines the coupling of a halogenated this compound with an alkene. N-protection of the indazole is often beneficial for this reaction.[5]

Detailed Step-by-Step Protocol
  • Reagent Preparation : In a reaction vessel, combine the (N-protected)-halogenated-5-methyl-6-nitro-1H-indazole (1.0 equiv.), the palladium precatalyst, and any solid ligand.

  • Inert Atmosphere : Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent (e.g., DMF, DMA, or acetonitrile), followed by the alkene (1.5–2.5 equiv.) and the base (typically a liquid amine like triethylamine or diisopropylethylamine, 2.0-3.0 equiv.) via syringe.

  • Reaction : Heat the mixture to the required temperature (80–140 °C) and stir vigorously.

  • Monitoring : Track the reaction's progress via TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. If an amine base was used, it can often be removed under reduced pressure. Dilute the residue with a suitable organic solvent and wash with water or brine to remove salts.

  • Purification : Dry the organic phase, concentrate, and purify the product by flash column chromatography.

Optimized Reaction Parameters & Causality
ComponentRecommended Reagents/ConditionsRationale & Justification
Catalyst Pd(OAc)₂ (2-5 mol%)[20], PdCl₂(PPh₃)₂Pd(OAc)₂ is a common and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12][14]
Ligand PPh₃, P(o-tol)₃, N-Heterocyclic Carbenes (NHCs)The choice of ligand is critical. Triphenylphosphine is standard. Bulkier, electron-rich phosphines like P(o-tol)₃ or NHCs can improve catalyst stability and activity, especially for less reactive aryl chlorides.[21][22]
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), K₂CO₃An organic amine base is commonly used to neutralize the HX generated during the reaction and regenerate the Pd(0) catalyst.[13] Inorganic bases can also be used, sometimes in combination with a phase-transfer catalyst like TBAB.[20]
Solvent DMF, DMA, Acetonitrile (ACN), ToluenePolar aprotic solvents are generally preferred as they can dissolve the catalyst complex and reactants effectively.
Temperature 80–140 °CHeck reactions typically require elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and elimination steps.
Troubleshooting Heck Coupling
IssuePotential Cause(s)Suggested Solution(s)
Hydrodehalogenation The competing pathway where the Ar-Pd intermediate is reduced instead of coupling.Switch to a more sterically hindered ligand to disfavor the reductive pathway. Use a weaker or different type of base (e.g., inorganic instead of organic). Ensure solvents are truly anhydrous.[5]
Mixture of Regioisomers Electronic/steric effects of the alkene; reaction conditions.For terminal alkenes, bidentate phosphine ligands often favor the linear product. Lowering the reaction temperature may improve selectivity.[5]
Low Yield Catalyst poisoning, especially with unprotected N-H.Protect the indazole nitrogen with a suitable group (e.g., Boc, SEM).[5] Use a more robust ligand system, such as an N-heterocyclic carbene (NHC).[21]
Alkene Polymerization High reaction temperature or concentration.Reduce the reaction temperature. Add the alkene slowly over the course of the reaction.

References

  • Heck reaction - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH.
  • Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem.
  • Heck Reaction Mechanism - BYJU'S.
  • Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle | Organic Letters - ACS Publications.
  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu.
  • Heck Reaction - Organic Chemistry Portal.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing.
  • Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed.
  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH.
  • The mechanism of the Heck coupling reaction - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow | Organic Letters - ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • An Efficient and General Method for the Heck and Buchwald–Hartwig Coupling Reactions of Aryl Chlorides | Organic Letters - ACS Publications.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Cross-Coupling Reactions of Nitroarenes - PubMed.
  • Synthesis of nitrodienes, nitrostyrenes, and nitrobiaryls through palladium-catalyzed couplings of β-nitrovinyl and o-nitroaryl thioethers - Chemical Science (RSC Publishing).
  • A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions - Benchchem.
  • This compound | 72521-00-7 | Benchchem.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis.
  • 5-Nitroindazole synthesis - ChemicalBook.
  • Oxidative Heck cross‐coupling on 1‐tosyl‐2‐vinyl‐1H‐imidazole 6 using... - ResearchGate.

Sources

A Guide to the Potential Applications of 5-Methyl-6-Nitro-1H-Indazole in Materials Science: A Theoretical and Synthetic Prospectus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methyl-6-nitro-1H-indazole is a heterocyclic compound primarily recognized as a building block in organic and medicinal chemistry.[1] While its direct application in materials science is not yet established in published literature, its molecular architecture—featuring a rigid aromatic indazole core, a reactive nitro group, and a modifiable N-H site—presents significant, untapped potential. This guide moves beyond existing data to provide a theoretical and practical framework for its use in two high-value materials science domains: high-performance polymers and energetic materials. We present the scientific rationale, detailed synthetic protocols for novel derivatives, and proposed characterization workflows to validate these materials. This document is intended for researchers and scientists interested in exploring new molecular scaffolds for advanced material development.

Introduction to this compound: Properties and Potential

This compound is an aromatic heterocyclic compound belonging to the indazole family, which fuses a benzene ring with a pyrazole ring.[2] The 1H-indazole tautomer is generally the most thermodynamically stable form.[3][4] The key features of this molecule relevant to materials science are:

  • Rigid, Aromatic Core: The fused bicyclic structure is inherently rigid and planar, a characteristic known to impart thermal stability and mechanical strength in polymers.

  • Reactive Nitro Group (-NO₂): The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of polymer chemistry, enabling the creation of diamine monomers.

  • High Nitrogen Content: The presence of three nitrogen atoms and a nitro group results in a high nitrogen content, a critical parameter for the formulation of high-density energetic materials.[5][6]

  • Active N-H Site: The proton on the pyrazole ring nitrogen (N1 position) can be substituted, allowing for further functionalization to tune solubility, reactivity, or energetic properties.[7][8]

While the chemistry of indazoles is an active field, most research focuses on biological applications.[9][10] This guide will delineate two promising, albeit theoretical, applications in materials science, providing detailed protocols to bridge the gap from concept to experimental validation.

Application Area: High-Performance Polyimide Synthesis

Rationale: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. Their synthesis typically involves the polycondensation of a diamine and a dianhydride. By reducing the nitro group of this compound, we can create a novel diamine monomer, 5-methyl-1H-indazole-6-amine . The inherent rigidity and aromaticity of the indazole backbone are expected to produce a polyimide with a very high glass transition temperature (Tg) and thermal decomposition temperature (Td), potentially exceeding those of conventional polyimides.

Protocol 2.1: Synthesis of Monomer: 5-Methyl-1H-indazole-6-amine

This protocol details the catalytic reduction of the nitro group. The primary validation checkpoint is the disappearance of the characteristic NO₂ stretches in the FT-IR spectrum and the appearance of NH₂ signals.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (10% Pd/C, 0.05 eq)

  • Hydrazine monohydrate (4.0 eq)

  • Ethanol (or Methanol)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend this compound in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the suspension under a nitrogen atmosphere.

  • Reduction: Heat the mixture to 60°C. Add hydrazine monohydrate dropwise via an addition funnel over 1 hour. The reaction is exothermic; maintain temperature control.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 4-6 hours).

  • Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent during and after filtration.

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Resuspend the resulting crude solid in a mixture of ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-methyl-1H-indazole-6-amine.

  • Purification: Purify the product via column chromatography on silica gel or recrystallization to obtain the pure diamine monomer.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2.2: Synthesis of Indazole-Based Polyimide

This protocol describes the two-step polycondensation reaction to form the polyimide via a poly(amic acid) intermediate.

Materials:

  • Purified 5-methyl-1H-indazole-6-amine (1.0 eq)

  • Pyromellitic dianhydride (PMDA) (1.0 eq, high purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

  • Monomer Dissolution: Under a strict nitrogen atmosphere, dissolve the synthesized 5-methyl-1H-indazole-6-amine in anhydrous NMP in an oven-dried flask. Stir until fully dissolved.

  • Poly(amic acid) Formation: Cool the solution to 0°C. Add PMDA in small portions, ensuring it dissolves completely after each addition. An increase in viscosity will be observed.

  • Polymerization: After the full addition of PMDA, allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.

  • Imidization (Thermal):

    • Cast the viscous poly(amic acid) solution onto a glass plate.

    • Place the plate in a vacuum oven.

    • Heat the film in stages: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the imidization and remove the solvent.

    • Cool slowly to room temperature to obtain the final polyimide film.

  • Characterization:

    • Confirm imidization by FT-IR (disappearance of amic acid peaks, appearance of imide C=O peaks).

    • Determine thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Predicted Properties of Indazole-Based Polyimide vs. Commercial Standard

Property Predicted Indazole-Polyimide Kapton® HN (for comparison) Rationale for Prediction
Glass Transition (Tg) > 400 °C 360–410 °C The rigid, planar indazole structure restricts chain rotation more than the ether linkages in Kapton, increasing Tg.
Decomposition Temp. (Td) > 550 °C 550 °C (in N₂) The high aromatic content and thermodynamic stability of the indazole ring contribute to excellent thermal stability.[3][11]

| Tensile Modulus | High | 2.5 GPa | The rigid backbone should result in a stiff and high-modulus material. |

G cluster_0 Monomer Synthesis cluster_1 Polymerization Start This compound Reduction Catalytic Reduction (Pd/C, Hydrazine) Start->Reduction Purification1 Purification (Chromatography) Reduction->Purification1 Monomer Monomer: 5-Methyl-1H-indazole-6-amine Purification1->Monomer Char1 Characterization (NMR, FT-IR) Monomer->Char1 Polycondensation Polycondensation in NMP Monomer->Polycondensation PMDA PMDA Dianhydride PMDA->Polycondensation PAA Poly(amic acid) Precursor Polycondensation->PAA Imidization Thermal Imidization (Curing @ 300°C) PAA->Imidization Polymer Final Polyimide Film Imidization->Polymer Char2 Characterization (TGA, DSC) Polymer->Char2 G Struct This compound Rigid Aromatic Core Energetic -NO₂ Group N-H Reaction Site Properties Desired Energetic Properties High Density High Enthalpy of Formation High Thermal Stability Acceptable Oxygen Balance Struct:f1->Properties:f1 Contributes to Struct:f1->Properties:f3 Contributes to Struct:f2->Properties:f2 Contributes to Struct:f2->Properties:f4 Contributes to Struct:f3->Properties:f2 Enables further nitration for

Caption: Relationship between the molecular structure of the indazole and key energetic properties.

Table 2: Calculated Energetic Parameters of Precursor and Proposed Derivative

Compound Molecular Formula MW ( g/mol ) Nitrogen Content (%) Oxygen Balance (OB%)*
This compound C₈H₇N₃O₂ 177.16 23.72% -115.15%

| 5-Methyl-1,6-dinitro-1H-indazole | C₈H₆N₄O₄ | 222.16 | 25.22% | -72.01% |

*Oxygen Balance calculated for CO₂ and H₂O as products. A less negative OB% indicates a more favorable energetic profile.

Safety, Handling, and Storage

  • This compound: Handle with standard laboratory PPE. It is an aromatic nitro compound and should be treated as potentially toxic. Avoid inhalation of dust and skin contact. Store in a cool, dry place away from strong oxidizing agents.

  • Derivatives: The synthesized amine monomer should be stored under an inert atmosphere to prevent oxidation. The dinitro derivative is a potential energetic material and must be stored in small quantities in an appropriate, designated location, away from heat, friction, and impact sources.

Conclusion and Future Outlook

This compound represents a promising but underexplored platform for advanced materials. The protocols and rationales provided here offer a clear pathway for its investigation as a precursor to thermally stable polyimides and as a scaffold for new energetic compounds. Experimental validation of the proposed syntheses and characterization of the resulting materials are the critical next steps. Future work could also explore its use in creating metal-organic frameworks (MOFs) or as a functional additive to modify the optical or electronic properties of other host materials.

References

  • Benchchem. (n.d.). Technical Support Center: Indazole Derivatives. Retrieved from BenchChem.
  • MDPI. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. Retrieved from mdpi.com.
  • PubChem. (n.d.). 1-Methyl-5-nitro-1H-indazole.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • ResearchGate. (n.d.). Searching for new energetic materials: Computational design of novel nitro-substituted heterocyclic explosives. Retrieved from ResearchGate.
  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. Retrieved from patents.google.com. [17]22. Abeidi, M. E. M. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities. ResearchGate. [18]23. de la Mora, E., et al. (2003). Synthesis and biological properties of new 5-nitroindazole derivatives. Farmaco. [19]24. Benchchem. (n.d.). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis. Retrieved from BenchChem. [20]25. Wong, E. H. H., et al. (2011). Nitrones in synthetic polymer chemistry. Polymer Chemistry.

Sources

Application Notes & Protocols: Synthesis of 5-Methyl-6-Nitro-1H-Indazole Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Strategic Overview & Rationale

The 1H-indazole scaffold is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The introduction of a nitro group, specifically at the 6-position, offers a critical functional handle for both tuning electronic properties and potentially engaging in bioreductive activation—a mechanism crucial for certain classes of antimicrobial and anticancer drugs.[3][4][5] The 5-methyl substituent serves to modulate lipophilicity and steric interactions within target binding pockets.

This document provides a comprehensive guide for the synthesis of a focused library of 5-methyl-6-nitro-1H-indazole analogs. The synthetic strategy is bifurcated to allow for systematic structural modifications at two key diversity points: the N-1 position of the pyrazole ring and the C-6 position via reduction of the nitro group and subsequent functionalization. This approach is designed to enable robust Structure-Activity Relationship (SAR) studies by correlating specific structural changes with shifts in biological activity.

Section 2: Synthesis of the Core Scaffold: this compound

The foundational step is the creation of the core heterocyclic system. The most reliable and scalable approach involves an acid-catalyzed intramolecular cyclization of a substituted aniline derivative. This method, adapted from established procedures for similar scaffolds, proceeds via in situ diazotization followed by ring closure.[6]

Protocol 2.1: Synthesis of this compound

Scientist's Note: This protocol relies on the generation of a diazonium salt from the aniline precursor, which then undergoes spontaneous cyclization. The use of glacial acetic acid as both solvent and catalyst is critical. Temperature control during the addition of the nitrite source is essential to prevent side reactions and ensure a clean conversion.

  • Precursor Preparation: Begin with commercially available 4-methyl-3-nitroaniline.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-3-nitroaniline (10.0 g, 65.7 mmol) in glacial acetic acid (150 mL). Cool the solution to 15 °C in a water bath.

  • Diazotization & Cyclization: To the stirred solution, add a solution of tert-butyl nitrite (8.2 g, 79.0 mmol, 1.2 equiv) in glacial acetic acid (20 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 4 hours. The solution will typically darken to an orange or deep red color.

  • Workup & Isolation: Remove the acetic acid in vacuo using a rotary evaporator. To the resulting solid residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 4:1). This will yield this compound as a yellow solid.

Expected Yield: 60-75%. Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and LC-MS.

Section 3: Analog Synthesis Part I: N-1 Alkylation for SAR

The N-1 position of the indazole ring is a primary vector for modification to explore interactions with solvent-exposed regions of a target protein or to modulate physicochemical properties like solubility. Regioselectivity is a major challenge in indazole alkylation, as reaction can occur at either N-1 or N-2.[1][7] The protocol below utilizes conditions known to strongly favor the thermodynamically more stable N-1 isomer.[2][7]

Workflow for N-1 Regioselective Alkylation

N1_Alkylation_Workflow cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification Indazole 5-Methyl-6-nitro- 1H-indazole Deprotonation Deprotonation (NaH, 0 °C to RT) Indazole->Deprotonation Dissolve Solvent Anhydrous THF Solvent->Deprotonation Alkylation Add Alkyl Halide (R-X) (RT to 50 °C) Deprotonation->Alkylation Indazolide Anion Quench Quench (Water) Alkylation->Quench Reaction Mixture Extract Extract (Ethyl Acetate) Quench->Extract Purify Flash Chromatography Extract->Purify Product Pure N-1 Alkylated Analog Purify->Product

Caption: Workflow for regioselective N-1 alkylation of the indazole core.

Protocol 3.1: General Procedure for N-1 Alkylation

Scientist's Note: The combination of sodium hydride (NaH) as a strong, non-nucleophilic base and a less polar solvent like tetrahydrofuran (THF) is critical for achieving high N-1 selectivity.[2][8] NaH irreversibly deprotonates the indazole, and the resulting sodium indazolide salt is thought to exist in an equilibrium that, in THF, favors a conformation leading to N-1 attack on the electrophile.[2]

  • Reaction Setup: To a flame-dried flask under an inert nitrogen atmosphere, add this compound (1.0 equiv) and suspend it in anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the desired alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise to the suspension at room temperature.

  • Reaction Completion: Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[2][7]

  • Workup: Cool the reaction to 0 °C and carefully quench by the dropwise addition of water.

  • Extraction & Purification: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to isolate the N-1 alkylated product.

Analog ID Alkylating Agent (R-X) R Group Rationale for SAR
A-01 Iodomethane-CH₃Smallest alkyl group, baseline for steric effects.
A-02 Ethyl bromide-CH₂CH₃Modest increase in lipophilicity and size.
A-03 Benzyl bromide-CH₂PhIntroduces aromatic ring for potential π-stacking.
A-04 2-Bromoethanol-CH₂CH₂OHAdds hydrogen bond donor/acceptor to improve solubility.

Section 4: Analog Synthesis Part II: C-6 Amino Functionalization

The nitro group is a versatile precursor to an amino group, which can then be derivatized into a wide array of amides, sulfonamides, or ureas. This strategy dramatically expands the chemical space that can be explored around the C-6 position.

Protocol 4.1: Reduction of the 6-Nitro Group

Scientist's Note: Stannous chloride (SnCl₂) in concentrated HCl is a classic and highly effective method for reducing aromatic nitro groups, even in the presence of other reducible functionalities.[6] The reaction is robust and typically proceeds to completion quickly. Alternatively, catalytic hydrogenation offers a milder, cleaner method if the substrate is compatible.[9]

  • Reaction Setup: Dissolve this compound (or an N-1 alkylated analog) (1.0 equiv) in ethanol or 2-methoxyethyl ether.[6]

  • Reagent Addition: Cool the solution to 0 °C. Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv) in concentrated HCl and add it dropwise, keeping the internal temperature below 20 °C.

  • Reaction: After addition, remove the ice bath and stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).

  • Workup: Carefully basify the reaction mixture to pH > 8 with a cold aqueous NaOH solution (e.g., 5 M). Caution: This is highly exothermic.

  • Isolation: Extract the resulting suspension with ethyl acetate or dichloromethane. The product, 6-amino-5-methyl-1H-indazole, can be isolated after drying and concentrating the organic layers. It is often used directly in the next step.

Protocol 4.2: General Procedure for Amide Formation
  • Setup: Dissolve the crude 6-amino-5-methyl-1H-indazole (1.0 equiv) in an appropriate solvent like dichloromethane (DCM) or THF with a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 equiv).

  • Acylation: Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Workup & Purification: Wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final amide analog.

Section 5: Application in a Structure-Activity Relationship (SAR) Campaign

The synthesized analogs form the basis of an iterative cycle of design, synthesis, and biological testing to build a comprehensive SAR model.

Logical Flow of an SAR Study

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Design Core Synthesize Core (5-Me-6-NO2-Indazole) Analogs Synthesize Analog Library (N-1 & C-6) Core->Analogs Screen Primary Assay (e.g., Kinase Inhibition) Analogs->Screen Secondary Secondary Assays (Cell Viability, Selectivity) Screen->Secondary Data Correlate Structure with Activity (IC50) Secondary->Data SAR Identify SAR Trends (e.g., 'Small lipophilic groups at N-1 increase potency') Data->SAR Design Design Next-Gen Analogs SAR->Design Design->Analogs Iterate

Caption: Iterative workflow for a typical SAR campaign.

Hypothetical SAR Data Presentation

The primary output of the biological screening is typically quantitative data, such as the half-maximal inhibitory concentration (IC₅₀). Presenting this data in a structured table allows for clear identification of trends.

Analog ID R¹ (at N-1) R⁶ (at C-6) Target IC₅₀ (nM) Scientist's Interpretation
Core -H-NO₂1250Moderate baseline activity.
A-01 -CH₃-NO₂850Small alkyl group at N-1 is tolerated and slightly beneficial.
A-03 -CH₂Ph-NO₂250Aromatic ring at N-1 significantly improves potency, suggesting a key hydrophobic/π-stacking interaction.
B-01 -H-NH₂>10,000Reduction of nitro to amine abolishes activity, confirming the nitro group is essential for this target class.[4]
B-02 -H-NHC(O)CH₃1500Acetamide is not sufficient to restore activity lost by removing the nitro group.

This systematic approach allows researchers to deduce which structural features are critical for activity and guides the design of more potent and selective compounds.

Section 6: References

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.

  • BenchChem. (2025). A Comparative Analysis of Structure-Activity Relationships in 5-Nitroindazole Derivatives.

  • Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.

  • RSC Publishing. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications.

  • ResearchGate. (n.d.). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.

  • National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • ResearchGate. (n.d.). Synthetic access to new N-substituted triazolonitroindazoles by the copper(I)-catalysed azide-alkyne cycloaddition approach.

  • National Institutes of Health (NIH). (n.d.). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities.

  • National Institutes of Health (NIH). (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships.

  • PubMed. (2010). The Nitroimidazooxazines (PA-824 and Analogs): Structure-Activity Relationship and Mechanistic Studies.

  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • ResearchGate. (2014). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

  • PubMed. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity.

  • National Institutes of Health (NIH). (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.

  • ChemicalBook. (n.d.). 3-Methyl-6-nitroindazole synthesis.

Sources

Application Notes and Protocols for the Purity Assessment of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-methyl-6-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active compounds. The purity of this intermediate is paramount as the presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques for the robust purity assessment of this compound. The methodologies detailed herein are designed to ensure the quality and consistency of this important synthetic intermediate, adhering to the principles of scientific integrity and regulatory expectations.

The selection of appropriate analytical techniques is critical and should be based on a thorough understanding of the compound's physicochemical properties and potential impurity profile. This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for a comprehensive purity evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for method development and optimization.

PropertyValueReference
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]
Appearance Solid[2]
IUPAC Name This compound[2]

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the cornerstone technique for determining the purity of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main component from its process-related impurities and degradation products.

Causality Behind Experimental Choices

The choice of a C18 column is predicated on the non-polar nature of the indazole ring, providing good retention and separation from more polar impurities. The mobile phase, a mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between resolution and analysis time. The use of a photodiode array (PDA) detector is crucial for peak purity analysis and for detecting impurities that may not have the same chromophore as the main compound. Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4][5]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or as determined by UV scan)
Gradient Program Time (min)
0
20
25
26
30

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

5. Data Analysis and System Suitability:

  • Calculate the purity of the sample by the area normalization method.

  • System suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) must meet pre-defined acceptance criteria.

Method Validation Summary

A comprehensive validation of the HPLC method should be performed as per ICH Q2(R1) guidelines.[3][4][5]

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound is free from interference from blanks, and potential impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method remains unaffected by small, deliberate variations in method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials. For nitroaromatic compounds, GC-MS offers high sensitivity and specificity.[6][7]

Causality Behind Experimental Choices

The use of a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of a wide range of volatile organic compounds. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be compared against spectral libraries for impurity identification. The mass spectrometer provides definitive identification of the impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: GC-MS Method

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

ParameterCondition
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min
Injection Mode Split (e.g., 20:1)

3. MS Conditions:

ParameterCondition
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-500 amu
Ionization Mode Electron Ionization (EI) at 70 eV

4. Sample Preparation:

  • Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

Data Interpretation

The identification of volatile impurities is achieved by comparing the obtained mass spectra with a commercial or in-house mass spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for the identification of structurally related impurities.[8] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Causality Behind Experimental Choices

¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for identifying isomeric impurities. ¹³C NMR complements this by providing information on the carbon skeleton. The choice of a deuterated solvent depends on the solubility of the compound; DMSO-d₆ is often a good choice for indazole derivatives.

Experimental Protocol: NMR Analysis

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra under standard conditions.

  • For impurity identification, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity.

Expected ¹H NMR Spectral Data in DMSO-d₆
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH ~13.5br s
H-4 ~8.2s
H-7 ~7.8s
CH₃ ~2.5s

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Workflow for Comprehensive Purity Assessment

A logical workflow ensures a thorough and efficient purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Initial Screening & Potency cluster_1 Volatile Impurities cluster_2 Structural Confirmation & Isomers cluster_3 Final Purity Decision HPLC HPLC-PDA Analysis (Potency & Impurity Profile) Decision Combine Data & Report Purity HPLC->Decision GCMS GC-MS Analysis (Residual Solvents, Starting Materials) GCMS->Decision NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Confirmation, Isomeric Impurities) NMR->Decision Start Sample of This compound Start->HPLC Start->GCMS Start->NMR

Caption: Workflow for the comprehensive purity assessment of this compound.

Identification of Potential Impurities

A critical aspect of purity assessment is the identification of potential impurities that may arise during the synthesis of this compound. Common impurities can include:

  • Starting Materials: Unreacted starting materials.

  • Isomeric Impurities: Positional isomers formed during the nitration step (e.g., 5-methyl-4-nitro-1H-indazole or 5-methyl-7-nitro-1H-indazole).

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Impurities formed upon storage or exposure to light, heat, or moisture.

The combination of HPLC, GC-MS, and NMR is essential for the detection, identification, and quantification of these impurities.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. The application of orthogonal techniques such as HPLC, GC-MS, and NMR spectroscopy provides a comprehensive understanding of the compound's purity profile. The protocols and guidelines presented in this document are designed to assist researchers and scientists in establishing robust and reliable methods for the quality control of this important pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines. All methods should be validated according to the appropriate regulatory guidelines to ensure data integrity and reliability.[3][4][5]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. URL
  • DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. URL
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. URL
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Quality Guidelines - ICH. URL
  • ICH Q2 R1: Mastering Analytical Method Valid
  • 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole - Benchchem. URL
  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
  • A Comparative Guide to Analytical Methods for Purity Assessment of 1-Nitro-2-(trifluoromethoxy)benzene - Benchchem. URL
  • analytical methods. URL
  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC - NIH. URL
  • Nitroaromatic Compounds (2005) - Wikisource, the free online library. URL
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. URL
  • A Comparative Guide to Analytical Methods for the Characterization of Indazole Deriv
  • method for resolving impurities in 1H-Indazole-7-sulfonamide samples - Benchchem. URL
  • 5-methyl-6-nitro-1H-benzimidazole | C8H7N3O2 | CID 135472722 - PubChem. URL
  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
  • Comparative NMR Analysis of 6-Nitro-1H-indazole-3-carbaldehyde and Its Isomers - Benchchem. URL
  • Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI - Agilent. URL
  • 1-methyl-5-nitro-1h-indazole(5228-49-9) 1 h nmr - ChemicalBook. URL
  • 2-METHYL-5-NITRO-2H-INDAZOLE(5228-48-8) 1H NMR spectrum - ChemicalBook. URL
  • 3-Methyl-6-nitroindazole(6494-19-5) 1H NMR spectrum - ChemicalBook. URL
  • 72521-00-7|this compound|BLD Pharm. URL
  • The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study - New Journal of Chemistry (RSC Publishing). URL
  • 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). URL
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • 3-Methyl-6-nitroindazole CAS#: 6494-19-5 - ChemicalBook. URL
  • Nitrosamines Analysis in Pharmaceuticals - Agilent. URL
  • 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem - NIH. URL
  • 5-nitroindazole - Organic Syntheses Procedure. URL
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - MDPI. URL
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. URL
  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed. URL
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI. URL
  • An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5) - Benchchem. URL
  • methyl 5-nitro-1H-indazole-6-carboxyl
  • 5-Nitroindazole synthesis - ChemicalBook. URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-methyl-6-nitro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable heterocyclic building block. We will delve into the most reliable synthetic strategy, address common experimental challenges through a troubleshooting guide, and provide detailed, field-proven protocols.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the development of pharmacologically active compounds. The indazole core is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-cancer agent Axitinib and the antiemetic Granisetron.[1] The successful synthesis of specifically substituted analogues like this compound is therefore of significant interest.

The primary challenge in its synthesis is achieving high yield and regiochemical purity. The most robust and widely adopted method is the intramolecular cyclization of a diazonium salt derived from a substituted o-toluidine. This guide will focus on optimizing this pathway, addressing the critical parameters that govern its success.

Core Synthetic Pathway: Diazotization and Cyclization

The most effective route to this compound proceeds via the diazotization of 2-amino-5-methyl-4-nitrotoluene, followed by a spontaneous intramolecular cyclization. This classical approach consistently provides good to excellent yields when key parameters are carefully controlled.[2]

SynthesisWorkflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction Sequence cluster_workup Product Isolation & Purification SM 2-Amino-5-methyl-4-nitrotoluene Diazotization Diazotization (NaNO₂, Acetic Acid, 0-5°C) SM->Diazotization Purity is critical Cyclization Intramolecular Cyclization (Spontaneous, RT, 24-72h) Diazotization->Cyclization Diazonium salt intermediate Quench Quenching (Pour onto ice/water) Cyclization->Quench Reaction completion Filter Filtration (Collect crude solid) Quench->Filter Purify Purification (Recrystallization from Methanol/Ethanol) Filter->Purify Crude product Product Pure this compound Purify->Product High purity product Troubleshooting Start Low Yield (<20%) Q1 Was starting amine pure? Start->Q1 A1_No Result: Side reactions, complex mixture. Action: Purify amine before use. Q1->A1_No No Q2 Was temp. kept at 0-5°C during NaNO₂ addition? Q1->Q2 Yes A2_No Result: Diazonium salt decomposition. Action: Improve cooling, slow addition. Q2->A2_No No Q3 Was reaction stirred for at least 24h post-addition? Q2->Q3 Yes A3_No Result: Incomplete cyclization. Action: Increase reaction time, monitor by TLC. Q3->A3_No No Success Yield should improve. Q3->Success Yes

Caption: Decision tree for troubleshooting low reaction yield.

Category 2: Product Purity Issues

Q: I have isolated a product, but it is impure. What are the likely contaminants?

A: Impurities often arise from side reactions occurring in parallel to the main pathway.

  • Phenolic Byproducts: As mentioned, the most common impurity is the corresponding phenol, formed from the reaction of the diazonium salt with water. This is exacerbated by elevated temperatures.

  • Azo-Coupled Dimers: Diazonium salts are electrophilic and can react with the electron-rich starting amine if diazotization is not complete. This leads to the formation of colored azo-coupled impurities, which can be difficult to remove. Ensuring a slight excess of the nitrosating agent and maintaining a low temperature can minimize this.

  • Unreacted Starting Material: If the reaction is not allowed to proceed to completion, you will have unreacted 2-amino-5-methyl-4-nitrotoluene in your crude product. This can usually be removed during recrystallization.

Q: What is the most effective method for purifying the final product?

A: Recrystallization is the most common and effective method for purifying nitroindazoles. [4]Solvents such as methanol or ethanol are typically effective. [5]If the product is contaminated with highly colored impurities, treating the solution with decolorizing charcoal during the recrystallization process can be very effective. [4]For very persistent impurities, flash column chromatography on silica gel may be necessary. [3][6]

Category 3: General FAQs

Q: Can you explain the mechanism for the indazole ring formation?

A: Certainly. The reaction proceeds in two key stages:

  • Diazotization: The primary amine on the 2-amino-5-methyl-4-nitrotoluene attacks the nitrosonium ion (NO⁺), which is formed in situ from sodium nitrite and acid. After a series of proton transfers and the loss of water, a stable diazonium salt is formed.

  • Intramolecular Cyclization: The diazonium group is an excellent leaving group (N₂). The lone pair of electrons on the nitrogen that was formerly the amino group attacks the aromatic carbon bearing the methyl group, displacing it in a sense, but more accurately, the process involves an intramolecular electrophilic attack followed by tautomerization to form the stable aromatic indazole ring. The entire process is a type of intramolecular cyclization.

Q: Are there alternative synthetic routes?

A: Yes, another potential route is the direct nitration of 5-methyl-1H-indazole. However, this method presents a significant challenge regarding regioselectivity. Electrophilic nitration of the indazole ring can occur at positions 4, 6, and 7. [3]Separating these isomers is often difficult and leads to a lower overall yield of the desired 6-nitro isomer. Therefore, the diazotization route starting from the correctly substituted aniline is generally preferred for its high regioselectivity and reliability.

Q: How can I definitively confirm the structure of my product?

A: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The proton NMR will show characteristic aromatic splitting patterns and chemical shifts for the protons on the indazole core, as well as the methyl singlet.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₈H₇N₃O₂ = 177.16 g/mol ). * Melting Point: A sharp melting point is a good indicator of purity. Compare your experimental value to any available literature data.

Quantitative Data Summary

While specific yield data for this compound is not abundant, we can draw reliable comparisons from the synthesis of the closely related 5-nitro-1H-indazole. The following table summarizes reported yields under different conditions, illustrating the impact of key parameters.

Starting MaterialReagents and ConditionsProductYield (%)Reference
2-Methyl-4-nitroanilineNaNO₂, Acetic acid, 0°C to RT, 72h5-Nitro-1H-indazoleQuantitative[2]
2-Methyl-4-nitroanilineNaNO₂, Acetic acid, water, <25°C, then stand for 3 days5-Nitro-1H-indazole72-80 (recrystallized)[2][4]

These results underscore that a well-controlled reaction using the diazotization method can reliably produce yields in the 70-95% range.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitroindazoles. [2][4] Synthesis of this compound

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methyl-4-nitrotoluene (10.0 g, 59.5 mmol) in glacial acetic acid (100 mL).

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (4.5 g, 65.2 mmol, 1.1 eq) in water (15 mL). Add this solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Cyclization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture vigorously for 48 hours. The color may change, and a precipitate may form.

  • Work-up: Pour the reaction mixture slowly into 500 mL of crushed ice with stirring. A yellow to orange precipitate will form.

  • Isolation: Allow the slurry to stand for 1 hour to ensure complete precipitation. Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) until the washings are neutral to pH paper.

  • Drying: Dry the crude product in a vacuum oven at 60°C. Expect a crude yield of 85-95%.

  • Purification: Recrystallize the crude solid from methanol or ethanol (~15 mL per gram of crude product), using decolorizing charcoal if necessary. Cool slowly to obtain pale yellow needles of pure this compound. The expected purified yield is typically 75-85%.

References
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications.
  • 5-nitroindazole - Organic Syntheses Procedure.
  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole - Liskon Biological.

Sources

troubleshooting guide for the nitration of 5-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 5-Methyl-1H-indazole

Welcome to the technical support center for the nitration of 5-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low or No Yield of Nitrated Product

Question: My nitration of 5-methyl-1H-indazole resulted in a very low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in the nitration of 5-methyl-1H-indazole can be attributed to several factors, ranging from reaction conditions to work-up procedures. A systematic evaluation of your protocol is key to identifying the root cause.

Potential Causes and Recommended Solutions:

CauseScientific Rationale & Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient time or low temperature. The nitronium ion (NO₂⁺) generation and subsequent electrophilic attack on the indazole ring are temperature-dependent. Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature in small increments.
Improper Reagent Stoichiometry An insufficient amount of the nitrating agent will naturally lead to incomplete conversion of the starting material. Conversely, a large excess can promote the formation of di-nitro products and other side reactions. Action: Carefully control the stoichiometry. A slight excess (1.05-1.2 equivalents) of the nitrating agent is often optimal.
Suboptimal Nitrating Agent The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is typically effective.[1] However, for sensitive substrates, this can be too harsh, leading to degradation. Action: If decomposition is observed (e.g., dark tarry mixtures), consider a milder nitrating agent such as nitric acid in acetic anhydride.[1]
Poor Temperature Control Nitration reactions are highly exothermic.[2] A rapid increase in temperature can lead to runaway reactions, decomposition of the starting material and product, and the formation of unwanted byproducts.[2] Action: Maintain strict temperature control throughout the reaction, especially during the addition of the nitrating agent. Use an ice or ice-salt bath to keep the temperature low (typically 0-10 °C).[2]
Product Loss During Work-up The nitrated products are often solids that precipitate upon quenching the reaction with ice water. However, some product may remain in the acidic aqueous layer. Action: After quenching, ensure the pH is carefully neutralized before extraction. Use a suitable organic solvent, such as ethyl acetate, for thorough extraction of the product from the aqueous phase.[3]
Issue 2: Formation of Multiple Isomers (Regioselectivity Issues)

Question: I've obtained a mixture of nitro-isomers. How can I control the regioselectivity of the nitration of 5-methyl-1H-indazole?

Answer: Controlling regioselectivity in the nitration of substituted indazoles is a common challenge. The methyl group at the 5-position is an ortho-, para-director, while the pyrazole part of the indazole ring also influences the position of electrophilic attack. The final isomer distribution is a result of the interplay between electronic and steric effects.

Understanding Regioselectivity in Indazole Nitration:

The nitration of 5-methyl-1H-indazole can theoretically yield several isomers, primarily the 4-nitro, 6-nitro, and 7-nitro derivatives. The electron-donating methyl group activates the ortho positions (4 and 6), while the pyrazole ring's electronics also play a significant role.

Strategies to Improve Regioselectivity:

StrategyScientific Rationale & Recommended Action
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance selectivity.[4] Action: Conduct the reaction at the lowest practical temperature (e.g., 0 °C or below) and monitor for any changes in the isomer ratio by TLC or HPLC.
Choice of Nitrating Agent The reactivity of the nitrating agent can influence the isomer distribution. Milder reagents may exhibit higher selectivity. Action: If a mixture of isomers is consistently obtained with mixed acid, explore alternative nitrating systems. For example, using a nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent might offer different selectivity.[5]
Solvent Effects The solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regiochemical outcome. Action: While nitrations are often performed in the acid mixture itself, using an inert co-solvent like dichloromethane or acetonitrile could potentially alter the isomer ratio.[5][6] However, solubility of reactants should be considered.[6]

Workflow for Addressing Isomer Formation:

G start Mixture of Isomers Observed temp Lower Reaction Temperature (e.g., to -10 °C or 0 °C) start->temp First Step reagent Change Nitrating Agent (e.g., NO₂BF₄) temp->reagent If still a mixture purify Optimize Purification Protocol (Column Chromatography or Recrystallization) temp->purify solvent Introduce Inert Co-solvent reagent->solvent If necessary reagent->purify solvent->purify end Desired Isomer Isolated purify->end

Caption: Troubleshooting workflow for isomer formation.

Issue 3: Difficulty in Purifying the Product Isomers

Question: The synthesized nitro-isomers of 5-methyl-1H-indazole are difficult to separate. What purification techniques are most effective?

Answer: The separation of positional isomers can be challenging due to their similar physical properties, such as polarity and solubility. A combination of techniques is often required for successful purification.

Recommended Purification Methods:

MethodProtocol and Considerations
Fractional Recrystallization This classical technique relies on slight differences in the solubility of the isomers in a particular solvent system. Protocol: Dissolve the crude mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).[7] Allow the solution to cool slowly. The less soluble isomer should crystallize out first. Multiple recrystallization steps may be necessary. The choice of solvent is critical and may require screening.
Column Chromatography This is a highly effective method for separating isomers with even minor differences in polarity. Protocol: Use a silica gel stationary phase. The choice of eluent (mobile phase) is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A shallow gradient of the polar solvent can improve separation. Monitor the fractions carefully by TLC.
High-Performance Liquid Chromatography (HPLC) For analytical assessment of purity and for small-scale preparative separations, HPLC is an excellent tool.[4] Protocol: A reverse-phase C18 column is commonly used. The mobile phase is typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for the nitration of 5-methyl-1H-indazole?

A1: Nitration reactions are potentially hazardous and must be handled with extreme care.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

  • Fume Hood: Conduct the reaction in a well-ventilated chemical fume hood.[10]

  • Exothermic Reaction: Be aware that the reaction is highly exothermic.[8] Add reagents slowly and maintain cooling to prevent a runaway reaction.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[9][11] Handle them with caution and have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[11]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[12]

Q2: Which are the expected major and minor nitration products of 5-methyl-1H-indazole?

A2: The directing effects of the methyl group (activating at positions 4 and 6) and the deactivating nature of the pyrazole ring make the regiochemical outcome complex. Without specific experimental data for this exact substrate, predictions are based on general principles of electrophilic aromatic substitution on similar heterocyclic systems. It is plausible that a mixture of 4-nitro and 6-nitro isomers will be formed, with the 7-nitro isomer also being a possibility. The precise ratio will depend heavily on the reaction conditions.

Q3: How can I confirm the structure of the obtained nitro-isomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. 2D NMR techniques like COSY, HSQC, and HMBC can help in assigning the protons and carbons and confirming the position of the nitro group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying the addition of a single nitro group.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides definitive proof of the molecular structure.[13]

Experimental Protocol: General Procedure for Nitration

This is a generalized protocol and may require optimization for your specific setup and desired outcome.

Preparation of Nitrating Mixture:

  • In a separate flask, carefully add concentrated sulfuric acid to an equal volume of concentrated nitric acid while cooling in an ice-salt bath to maintain a temperature below 10 °C.

Nitration Reaction:

  • Dissolve 5-methyl-1H-indazole (1.0 equivalent) in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.

Work-up and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • A precipitate should form. If not, neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the mixture cool.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Workflow for Synthesis and Purification:

G start Start: 5-Methyl-1H-indazole nitration Nitration (HNO₃/H₂SO₄, 0-5 °C) start->nitration workup Reaction Work-up (Quench on ice, Neutralize) nitration->workup isolation Crude Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization or Chromatography) isolation->purification analysis Characterization (NMR, MS) purification->analysis end Pure Nitro-Isomer(s) analysis->end

Caption: General workflow for nitration of 5-methyl-1H-indazole.

References

  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of California, Los Angeles. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident.
  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole.
  • Google Patents. (n.d.). US3487087A - Nitration of imidazoles.
  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
  • National Institutes of Health. (2022, January 23). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants.
  • National Institutes of Health. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Controlled synthesis of electron deficient nitro-1H-benzotriazoles. (n.d.).
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). CN103319410B - A kind of synthetic method of indazole compound.
  • National Institutes of Health. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.
  • National Institutes of Health. (n.d.). 1-Methyl-5-nitro-1H-imidazole.
  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • National Institutes of Health. (2019, August 20). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Semantic Scholar. (n.d.). Nitration of indazoles in the 3 position.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?.
  • American Chemical Society. (2022, January 21). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
  • National Institutes of Health. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

Sources

Technical Support Center: Purification of 5-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The purification of nitroaromatic compounds, particularly substituted indazoles, presents unique challenges that require careful methodological consideration to achieve high purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound.

Our approach is grounded in established principles of organic chemistry and draws upon documented procedures for structurally analogous compounds to provide robust and reliable solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question 1: My crude product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here is a systematic approach to resolve this issue:

  • Causality: This phenomenon is often caused by a solvent system that is too polar for the compound or by cooling the solution too rapidly. The high concentration of impurities can also lower the melting point of the mixture, contributing to the problem.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent until the solution is just below saturation.

    • Reduce Polarity: If using a mixed solvent system like ethanol/water, add more of the less polar solvent (ethanol) to the hot solution until the oil redissolves.

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature. Insulating the flask with glass wool can help. Do not place it directly in an ice bath from a high temperature.

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question 2: The purity of my material does not improve significantly after recrystallization. Why is this happening and what is the solution?

Answer: This indicates that the chosen solvent system is not effectively differentiating between your desired product and the impurities.

  • Causality: The impurities may have very similar solubility profiles to this compound in the selected solvent. It is also possible that the impurity is a co-crystal forming with your product.

  • Solutions:

    • Solvent Screening: A systematic solvent screen is necessary. Test the solubility of your crude material in a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate). The ideal solvent will dissolve the compound when hot but have very low solubility when cold, while the impurities should remain soluble at cold temperatures.

    • Activated Charcoal Treatment: If you observe a persistent color (e.g., deep yellow or brown) that does not diminish with recrystallization, it may be due to highly colored, polar impurities. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[1]

    • Alternative Purification Method: If recrystallization fails, column chromatography is the next logical step as it separates compounds based on a different principle (adsorption) rather than solubility.[2]

Column Chromatography Issues

Question 3: I am getting poor separation of my product from an impurity on a silica gel column. The spots are too close on the TLC plate.

Answer: Poor separation, or low resolution, is a common challenge in chromatography. It stems from a suboptimal choice of the mobile phase (eluent) or stationary phase.

  • Causality: The polarity of the eluent is not sufficiently tuned to allow for differential migration of the product and impurities on the silica gel. The compounds are moving at similar rates down the column.

  • Solutions:

    • Optimize the Eluent System: Conduct a thorough TLC analysis with various solvent systems.[3] Aim for a system where the desired product has an Rf value between 0.2 and 0.4, and the impurity is well-separated.

      • Fine-tune Polarity: If using a hexane/ethyl acetate system, try adjusting the ratio in small increments (e.g., from 9:1 to 8:1).

      • Try Different Solvents: Sometimes, changing one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or acetone can change the interactions with the stationary phase.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity during the run.[3] This will hold back more polar impurities initially and then elute them after your product has come off the column.

    • Change the Stationary Phase: While silica gel is standard, it is acidic. If your compounds are basic or acid-sensitive, consider using neutral alumina.[3]

Question 4: My product is eluting with a yellow/brown band, but I expect it to be a paler solid. What is this colored band?

Answer: This is likely due to the presence of colored byproducts from the synthesis, a common issue in nitration reactions or related cyclization procedures.

  • Causality: The synthesis of nitroindazoles can sometimes lead to the formation of diazoamino compounds or other colored dimers as side products.[1] These are often more polar than the desired product.

  • Solutions:

    • Pre-Column Wash: Before loading onto the column, dissolve the crude material in a suitable solvent (like ethyl acetate) and wash it with a saturated sodium bicarbonate solution, followed by brine. This can remove acidic and highly polar impurities.[4]

    • Column Chromatography: A well-optimized column chromatography run should separate these colored impurities. They typically adhere more strongly to the silica gel. Ensure you use a sufficiently long column and do not overload it with crude material.

    • Post-Chromatography Recrystallization: After chromatography, recrystallizing the combined pure fractions is an excellent final step to remove any trace impurities and should yield a product with the correct color and melting point.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

The impurities are highly dependent on the synthetic route.

  • Via Nitration of 5-methyl-1H-indazole: The primary impurities are often positional isomers. The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. You may form small amounts of 5-methyl-4-nitro-1H-indazole and 5-methyl-7-nitro-1H-indazole . Over-nitration can also lead to dinitro products. Strict temperature control (typically 0–10°C) is crucial to minimize the formation of these byproducts.[4]

  • Via Cyclization (e.g., from a substituted aniline): Common impurities include residual starting materials and side products from the diazotization step, such as insoluble, yellow diazoamino compounds.[1]

Q2: What is the best solvent for recrystallizing this compound?

There is no single "best" solvent, but for nitroindazoles, polar protic solvents are often a good starting point.[1][4] A common and effective system is an ethanol/water mixture .[4] Methanol has also been used successfully for the closely related 5-nitroindazole.[1] The ideal approach is to perform a small-scale solvent screen.

Solvent/SystemSuitability for NitroindazolesRationale & Comments
Methanol Excellent Often provides good solubility when hot and poor solubility when cold. Used for 5-nitroindazole.[1]
Ethanol/Water Excellent A versatile mixed-solvent system. The ratio can be fine-tuned to achieve optimal crystallization.[4]
Ethyl Acetate/Hexane Good A common system for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexane until cloudy.
Toluene Fair Good for less polar compounds. Can be effective but may lead to oiling out if impurities are present.
Water Poor Nitroindazoles generally have low aqueous solubility.[5]

Q3: How can I effectively monitor the purity of my compound during the purification process?

A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the workhorse technique for real-time monitoring of column chromatography fractions and for assessing the complexity of the crude mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a reverse-phase HPLC method (e.g., using a C18 column with an acetonitrile/water gradient) is ideal.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the final product and identifying any organic impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q4: Is this compound stable during purification?

Nitroindazoles are generally stable compounds. However, there are some potential stability concerns:

  • Acid/Base Sensitivity: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures should be avoided. During workup, ensure any mineral acids from the nitration step are thoroughly quenched and washed away.[4]

  • Thermal Stability: Avoid excessive heating. When concentrating solutions, use a rotary evaporator at a moderate temperature (e.g., 40-50°C).

  • Stability in Hot Water: Some indazole derivatives have shown susceptibility to decomposition or reaction reversal when crystallized from boiling water.[7] While less likely with a simple nitroindazole, it is a point to consider if you observe unexpected results.

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This protocol is a general guideline. The optimal solvent and volumes should be determined by small-scale trials.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then gently boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new flask. Filter the hot solution quickly through a fluted filter paper to remove the charcoal.

  • Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). Add a few drops of the first solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram: Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification Steps cluster_iso Isolation crude Crude Product dissolve Dissolve in minimum hot solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal hot_filter Hot Filtration charcoal->hot_filter If used hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A standard workflow for the purification of this compound by recrystallization.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal eluent system (e.g., Hexane:Ethyl Acetate 4:1) that gives an Rf value of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (hexane). Pour the slurry into the column and allow it to pack under gentle pressure or gravity. Elute with the chosen solvent system until the bed is stable.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or dichloromethane). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a lower polarity and increase it gradually.

  • Fraction Collection: Collect fractions in test tubes. Monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using HPLC, NMR, and/or melting point analysis.

Diagram: Chromatography Decision Logic

G start Crude Product for Chromatography tlc Good Separation on TLC? start->tlc rf_ok Product Rf ~0.2-0.4? tlc->rf_ok Yes optimize Optimize Eluent: - Adjust Polarity - Change Solvent tlc->optimize No rf_ok->optimize No run_column Run Column (Isocratic or Gradient) rf_ok->run_column Yes optimize->tlc collect Collect & Analyze Fractions run_column->collect pure Pure Product collect->pure

Caption: A decision-making flowchart for optimizing a column chromatography purification.

References

  • Porter, H. D.; Peterson, W. D. 5-nitroindazole. Org. Synth.1941, 21, 79. DOI: 10.15227/orgsyn.021.0079.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • BenchChem. Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole. (URL not available in search results, referencing content).
  • BenchChem. A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (URL not available in search results, referencing content).
  • BenchChem. An In-depth Technical Guide to 3-Methyl-6-nitro-1H-indazole (CAS: 6494-19-5). (URL not available in search results, referencing content).
  • BenchChem. A Technical Guide to the Discovery and History of Nitro-Substituted Indazoles. (URL not available in search results, referencing content).
  • BenchChem. Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole. (URL not available in search results, referencing content).
  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2022, 87(9), 5943–5955.
  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. 2022.
  • Franga, A. P.; et al. Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. Eur. J. Pharm. Sci.2024, 194, 106695.
  • Leeman, M.; et al. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Anal. Chim. Acta. 2005, 534(1), 93-100.
  • CN107805221A - Method for preparing 1H-indazole derivative. Google Patents.
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole. (URL not available in search results, referencing content).
  • BenchChem. Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. (URL not available in search results, referencing content).
  • Hoggett, J. G.; et al. Nitration and Aromatic Reactivity. Cambridge University Press, 1971.
  • Merck Millipore. HPLC and UHPLC Column Selection Guide. (URL not available in search results, referencing content).
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (URL not available in search results, referencing content).
  • Ashenhurst, J. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. 2018.
  • ResearchGate. My protein of interest is aggregating / precipitating out during purification. Need some advice. 2017.
  • Gaberc-Porekar, V.; Menart, V. Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Enzymology. 2005, 1-21.
  • Chem Prof. EAS Nitration Experiment & Recrystallization. YouTube. 2020.

Sources

optimization of reaction conditions for 5-methyl-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Methyl-6-nitro-1H-indazole

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, ensuring optimal yield, purity, and reproducibility.

Overview of the Core Synthesis: Electrophilic Nitration

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic aromatic substitution (EAS) nitration of the 5-methyl-1H-indazole precursor. The indazole ring system is reactive, but the reaction requires careful control to achieve the desired regioselectivity and prevent the formation of unwanted byproducts.

The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The nitronium ion then acts as the electrophile, attacking the electron-rich benzene portion of the indazole ring. The methyl group at the C5 position is an activating, ortho-para directing group, while the pyrazole ring deactivates the adjacent C4 and C7 positions to some extent. This electronic landscape favors nitration at the C6 and C4 positions. Our goal is to optimize conditions to maximize the formation of the desired C6 isomer.

Below is a general workflow for the synthesis and subsequent purification.

G cluster_synthesis Synthesis Phase cluster_workup Workup & Purification Start 5-Methyl-1H-indazole Dissolve Dissolve in conc. H₂SO₄ Cool to 0-5 °C Start->Dissolve Nitration Slowly add Nitrating Mixture (HNO₃/H₂SO₄) Dissolve->Nitration Maintain Temp. Reaction Stir at 0-5 °C Monitor by TLC Nitration->Reaction Quench Pour onto Ice/Water Reaction->Quench When complete Neutralize Neutralize with Base (e.g., NH₄OH, NaHCO₃) Quench->Neutralize Filter Filter Crude Solid Neutralize->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Crude Product Wash->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Final This compound Purify->Final

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a baseline procedure. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents & Equipment:

  • 5-Methyl-1H-indazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water & Ice

  • Ammonium Hydroxide (NH₄OH) or Sodium Bicarbonate (NaHCO₃) for neutralization

  • Ethanol or Ethyl Acetate/Hexane for recrystallization/chromatography

  • Round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and thermometer, carefully add concentrated sulfuric acid.

  • Cooling: Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 5-methyl-1H-indazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid, keeping it cold.

  • Nitration: Add the nitrating mixture dropwise to the dissolved substrate solution via a dropping funnel. Crucially, maintain the reaction temperature between 0-5 °C throughout the addition. [2] A significant exotherm can lead to side products.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

  • Neutralization: Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) until the pH is approximately 7. This step should be performed in an efficient fume hood and with cooling, as the neutralization is highly exothermic.

  • Isolation: Filter the precipitated solid using a Buchner funnel, wash it thoroughly with cold deionized water, and allow it to air-dry or dry in a vacuum oven at a low temperature (40-50 °C).

  • Purification: The crude product often contains isomeric impurities. Purify it by either recrystallization (e.g., from ethanol) or flash column chromatography on silica gel to obtain the high-purity this compound.[2]

Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Q1: My reaction resulted in a very low yield or no product at all. What are the likely causes?

A1: This issue typically points to three main areas: the nitrating agent, reaction temperature, or starting material quality.

  • Cause 1: Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, and its formation is dependent on the dehydrating power of the sulfuric acid. If your acids are old or have absorbed atmospheric moisture, their effective concentration is lower, hindering NO₂⁺ formation.

    • Solution: Use fresh, high-purity concentrated acids (H₂SO₄ ≥98%, HNO₃ ≥70%).

  • Cause 2: Incorrect Temperature Control: While low temperatures are crucial, if the reaction is run too cold or for too short a time, the activation energy barrier may not be overcome, leading to an incomplete or stalled reaction.

    • Solution: Ensure the temperature is maintained consistently within the 0-5 °C range. If TLC shows no conversion after an extended period (e.g., >3 hours), consider letting the temperature rise to 5-10 °C, but monitor very closely for the appearance of side products.

  • Cause 3: Starting Material Purity: Impurities in the 5-methyl-1H-indazole can interfere with the reaction.

    • Solution: Verify the purity of your starting material by NMR or melting point analysis before beginning the synthesis.

Q2: My NMR analysis shows a mixture of isomers, primarily the 6-nitro and 4-nitro products. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is the primary challenge of this synthesis. The formation of the 4-nitro isomer is a common competing pathway.

  • Cause: Reaction Kinetics vs. Thermodynamics: The ratio of 6-nitro to 4-nitro isomers is highly dependent on the reaction conditions. Harsher conditions (higher temperature, more potent nitrating agents) can alter this ratio.

    • Solution 1 (Temperature): Strict adherence to low temperatures (0-5 °C) is the most effective way to maximize the yield of the 6-nitro isomer. Lower temperatures favor the kinetically preferred product.

    • Solution 2 (Nitrating Agent): While mixed acid is standard, alternative, milder nitrating agents can sometimes offer better selectivity, although reaction times may be longer. Systems like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) can be explored but require careful handling.

    • Solution 3 (Purification): If isomeric mixtures are unavoidable, a robust purification strategy is essential. The isomers often have different polarities, making them separable by flash column chromatography. A gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective. Recrystallization can also enrich the desired isomer if there is a significant difference in solubility.

G Start Problem: Low Regioselectivity (Isomer Mixture) Check_Temp Was temperature strictly maintained at 0-5 °C? Start->Check_Temp Check_Addition Was the nitrating agent added slowly? Check_Temp->Check_Addition Yes High_Temp Cause: High local temperature favors 4-nitro isomer Check_Temp->High_Temp No Fast_Addition Cause: Exotherm spike led to side reactions Check_Addition->Fast_Addition No Solution_Purify Action: Separate isomers using flash column chromatography or fractional recrystallization. Check_Addition->Solution_Purify Yes Solution_Temp Action: Re-run with strict temperature control and slow, dropwise addition. High_Temp->Solution_Temp Fast_Addition->Solution_Temp

Caption: Troubleshooting decision tree for poor regioselectivity.

Q3: My reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. What went wrong?

A3: This indicates product decomposition, which is almost always caused by excessively harsh reaction conditions.

  • Cause 1: Runaway Temperature: The most common reason is a loss of temperature control. Nitration is highly exothermic, and if the temperature rises uncontrollably (e.g., >20-25 °C), it can lead to oxidation of the starting material and product, as well as dinitration.

    • Solution: Ensure your cooling bath is robust and capable of dissipating heat effectively. Add the nitrating agent extremely slowly, monitoring the internal thermometer constantly. For larger-scale reactions, a mechanically stirred reactor with a cooling jacket is recommended.

  • Cause 2: Incorrect Stoichiometry: Using a large excess of nitric acid can promote over-nitration and oxidation.

    • Solution: Use a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents). Do not add a large excess hoping to drive the reaction to completion faster.

Frequently Asked Questions (FAQs)

Q: What is the optimal solvent for purification by recrystallization? A: Ethanol is a commonly used and effective solvent for recrystallizing nitroindazoles. Other potential solvents include methanol or mixtures of ethyl acetate and a non-polar co-solvent like hexanes or heptane. The ideal solvent should dissolve the compound when hot but have low solubility for it when cold.

Q: Are there any specific safety precautions I should take for this reaction? A: Absolutely. Nitration reactions are energetic and carry significant risks.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood.

  • Acid Handling: Always add acid to water or other solutions slowly, never the other way around. When mixing nitric and sulfuric acids, the process is exothermic and must be done with cooling.

  • Quenching & Neutralization: The quenching on ice and subsequent neutralization are highly exothermic. Perform these steps slowly and with efficient stirring and cooling to prevent splashing and runaway reactions.

  • Blast Shield: For reactions at a larger scale, using a blast shield is a prudent safety measure.

Q: Can I use a different starting material, such as 2-amino-4-nitro-5-methylbenzene, and perform a diazotization/cyclization? A: Yes, a diazotization-cyclization sequence is a valid alternative synthetic route.[3] This approach involves converting the aniline to a diazonium salt using sodium nitrite and acid, which then cyclizes to form the indazole ring. This method can sometimes offer better control and avoid the regioselectivity issues of direct nitration but involves more synthetic steps.

Optimized Reaction Parameters Summary

The table below summarizes the key parameters for achieving a successful synthesis.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 0–5 °CCritical for controlling exothermicity and maximizing regioselectivity for the 6-nitro isomer.[2]
Reagents Conc. H₂SO₄ (≥98%)Conc. HNO₃ (≥70%)High purity acids are essential for the efficient generation of the nitronium ion.
Stoichiometry (HNO₃) 1.05–1.1 equivalentsA slight excess ensures complete reaction without promoting significant over-nitration or oxidation.
Reaction Time 1–3 hoursMonitor by TLC. Over-extending the reaction time can lead to side product formation.
Workup Quench on ice, neutralize slowlyControls the highly exothermic nature of these steps to ensure safety and prevent product degradation.
Purification Column Chromatography / RecrystallizationNecessary to remove the common 4-nitro isomeric byproduct and other impurities.[2][4]

References

  • Vertex AI Search. (2024). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxAM1JI9D95aZgFd7iggU3hhgEBOiyYaj9Y_0TCh0ZaTTcQy2Cq_rGKpA1Cwipz2zwbRo8nHTyrOhTangAjJbfh7vAHRa5lVB5AETakvry-pgCsr1_lPbo64dvlCZucInSU_5KQQS9puRs_m_Pmo5WsMkcMjwxWUuvlNJhg_DTiHxIo2LBMoFdMNgPKi1NsIvR7GOUDP6MvwMxfqGBtf3s_V-Sgtk=]
  • BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR2yC_kGVzjBgOc3fIxP00QwtpmZvolrq26GyjuAR-0n7ym7krrj0OkNt49yHHOYUm7HbD8Vq0yJKLy7v00sO29zSyLX8fIQJPglMI-2_sOVmrkq3VBaoPj-kDmOUf4xbKZCaKjBSk7XHPnpsdL97ksojplkqlzFW7DGRLhSs8R3aycVIZyR0yfZyyjvRFtbsflNI4_uN5_Kj-__e_Y5UywB0XLtOaZY833w17JRMOUvz4ElnPfdHDelP3WboObVgR4kCsK2Q9uZCR_e1k7VeZr58=]
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-LottRFIguIJ8XuHUgO_t_CuozDjdpL6j0JcbvZcG9kZwynIMjP7EA8lyzWOs8DK-QpN_apL3MrN9vJWsge6NBD-omjLBUGQCTBWjT6Kl14WgH2Beoz_QMdECB8FZDbmdDFK3b8emfQJCiCH-SKVVr3Stmgl1PQ3fSzQtN_ezX_aAkUTvuexSTz3ozgogGhU5pMpRoe3SRlN_]
  • Organic Syntheses. (n.d.). 5-nitroindazole. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEKGlSmr9tywhkXAkSa2l1Ltsf-Wh70swSTDsVIsCceM6_jtktsP-BzXqHU07ycOJrJ1u4GrMMhyTqPTBhcmv6COc_e75xgsRZmMH4nEc5YbMchYB0NEV4QIroQbtilMh0l6Qs]
  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from Sami Publishing Company. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx1jNZ8SAREASecRxhl46edAv4T1YDVdFsL3vV1qLPPV01859UnbRv8Ers0uskqBTmQBu9HZD7ZtZqgElhZXNRs2ggzugiJSu_NFo1cK8wyvVqpT8ezBnmV-EraR1-oeCZCiYt2HsYZXoA05D6R6-NcPZTwCz9581KhKl24-0I9PSzv57s1YjndQ==]
  • Organic Chemistry Portal. (2024). Indazole synthesis. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBDVpA-Qo5j9joYFGvcoO94w6v3_lVRNLqKWFTdGDnJB-fm3D6VwCsEQCkNL8KpJ3jcMowaHxAgtwvYx6JKpBBZ-2qS_BDzEfExokuLoavhsE0_UeT3wtmt_YcdSdx9-yhOs-IThencV3c8EP0ryERKAc10f0md0POEBGt3F_a7jIa-Vs6yyOE_YjZ6xeR]
  • National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from NIH. [https://vertexaisearch.cloud.google.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIiobT_-BT_FDhs-cf18PrLCXV0Pv8d-8L1KQYyOG___5f5HdIwGZHb3P8bE48kRCwFUhjeSfSxRkk075OGPyGfUHPHJk9OQL5ih6Ug9i-A6tZgMLEdmHCbEr6fepxSn2gFtA4TkZnRvcqb5g=]
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwkQArYLTxsgF6iixXZ3VPKSO8bMPm7lOImQtywf5uzB0iwF80-mXnOMKMkQnM_37DVfXudjgTUN9_2tgW5Qwtu0vSlPCZ79TcWLj43g21SPHc2mu-v4qLSUkBTgRryM7urr3_GdeRkxVNT9H_9JrogD4SoS50RwD7flyt9Bg25Cu62OITxQi7ofuZvAxPxaewREF1BhmNmnC9VNKF30DyBpEEdaM=]
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPV79t5rjfcwYA9HnprU9TVYN5Ap4oIaEJEfl-Nn7gblxcP_Pw1ZwAhfsr-7om_j5iclQV3_JKvUzeSrdhJGkWgWgfcjd_sV5POMi0E_0VC1xhN0AAkwD6imFd4S_iIEMbag==]
  • PubMed Central (PMC). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3DPI-o5pvLMdK5eR5rF26rXFZEZPYZTDqDbZcR0xJmEfBEbAIyEr99tTlh3SnwZKeDmW-PlmWIzKLnWQliErMb5tSR3DlHZwqpXfaCcwipS5RFyfvP9kxcpexlsTRaekTvdy-IdMjQcBNe_4=]
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2oLzScJH-P10G7ErLjegCoa3WMAb2b0vMhqriYBgNU1LiCDdua3VC2tlNMmdWH9Pqd6wR6YAha8lAD-duJaccNbNg1fNR9m7yQxebnnO12qGfPu5PH3AGhQp_iwXXcZ4L72WIWouiDUJxJw==]
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from Liskon Biological. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8iqp1CaZL-cQgF5gTnoktm5gXZ0rGHky9tFP34GabnJVgdc8AaKp0PSfdfaxY9-8oBpbwH_kB-2QFblkk3slRC-RkF8DhpJB2qrObkkIA0aK6MVz-c6QVW7THyoe1LMxmudVxrHdOPfiWmlZVNkBpPSufhKnpez0eXCWdfgu74VlvPzr5A7I1urNtEAKog7eOPJXwsK1kid_e-Cd7x5ZdjS2R9umBA9t9JQ==]
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhWWOIpqfElx6zgJFi5LVWeLQVzwtO8w3tLiE28oKTr0JrI6z-Ua8onxSTM6z_-pfHO9e6n2ygV6lELgWORR5l7I52wYlf-JFw6mASfrnRHWqok0K7Zpt7Vj72-uxFSCgj26779Dwk-2MPPvclFAA7UrVp3R-X3gZdk4oJo3LrwLSblXMJg4aM2PpzstmVqGOw-ovNIx73rfmXfBgsyY-0LFHMlw4qUrkay1xk4PI=]

Sources

identifying and minimizing byproducts in 5-methyl-6-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methyl-6-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the expertise to identify and minimize byproducts, thereby optimizing your reaction outcomes.

Introduction to this compound Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors used in oncology.[1][2] The introduction of a nitro group at the C6 position and a methyl group at the C5 position of the indazole scaffold creates a unique electronic and steric profile, making it a valuable building block.[2] The most common synthetic route involves the nitration of 5-methyl-1H-indazole. While seemingly straightforward, this electrophilic aromatic substitution can lead to the formation of several byproducts, complicating purification and reducing the overall yield of the desired product.

This guide will delve into the common challenges encountered during this synthesis, providing a mechanistic understanding of byproduct formation and offering field-proven strategies for their minimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?

The most prevalent method for synthesizing this compound is through the direct nitration of 5-methyl-1H-indazole.[2] 5-Methyl-1H-indazole (CAS 1776-37-0) is a commercially available bicyclic aromatic heterocycle.[3] The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[4]

An alternative approach involves the cyclization of a suitably substituted aniline derivative. For instance, 3-methyl-6-nitroaniline can undergo a cyclization reaction to form the indazole ring system.[4]

Q2: I'm observing the formation of multiple nitro-isomers. Why is this happening, and how can I improve the regioselectivity for the 6-nitro product?

The formation of multiple nitro-isomers is a common challenge in the nitration of substituted indazoles. The indazole ring is susceptible to electrophilic attack at several positions. The methyl group at C5 is an ortho-, para-directing group, which activates the C4 and C6 positions for electrophilic substitution. The pyrazole part of the indazole ring also influences the regioselectivity.

Causality:

  • Electronic Effects: The methyl group at C5 is an activating group, increasing the electron density at the ortho (C4 and C6) and para (C7) positions.

  • Steric Hindrance: The methyl group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the C4 position to some extent, favoring substitution at the less hindered C6 position.

  • Reaction Conditions: The concentration of the nitrating agent, reaction temperature, and reaction time can significantly impact the ratio of isomers formed. Harsher conditions can lead to the formation of dinitro-substituted byproducts.[5]

Minimization Strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5°C) to enhance the selectivity of the reaction and minimize over-nitration.[4]

  • Controlled Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 5-methyl-1H-indazole to maintain a low concentration of the electrophile and prevent localized overheating.

  • Solvent Selection: The choice of solvent can influence the solubility of the starting material and the stability of the intermediates, thereby affecting the product distribution.

Q3: My reaction mixture turns a dark red/brown color, and I'm having difficulty isolating a pure product. What are these colored impurities?

The formation of dark-colored, often tar-like, byproducts is a known issue in nitration reactions, particularly with electron-rich aromatic compounds.[6]

Causality:

  • Oxidative Side Reactions: Nitric acid is a strong oxidizing agent and can lead to the oxidation of the starting material or the desired product, resulting in the formation of polymeric or condensed byproducts.

  • Formation of Diazonium Species: Under certain conditions, especially if the starting material contains amino groups or if there are side reactions involving the pyrazole nitrogen, diazonium salt intermediates can form. These can then couple to form colored azo compounds.[7]

  • Indole Dimerization: In related syntheses, such as that of 6-nitro-1H-indazole-3-carbaldehyde from 6-nitroindole, the formation of colored dimers through nucleophilic addition of the starting material to a reaction intermediate has been observed.[6] A similar mechanism could be at play with indazole derivatives.

Troubleshooting:

  • Reverse Addition: Slowly add the solution of 5-methyl-1H-indazole to the pre-cooled nitrating mixture. This ensures that the indazole is always in the presence of an excess of the nitrating agent, which can sometimes minimize side reactions.[6]

  • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized high concentrations of reactants and to maintain a homogenous reaction temperature.

  • Quenching Procedure: Carefully quench the reaction by pouring it onto crushed ice to rapidly dilute the acid and lower the temperature, which can help to minimize the formation of degradation products.

Q4: I have a significant amount of a byproduct that is more polar than the desired this compound. What could it be?

A more polar byproduct could be a carboxylic acid derivative. In the synthesis of related nitroindazoles, the formation of the corresponding carboxylic acid has been reported.[6]

Plausible Mechanism: This could arise from the oxidation of the methyl group under the harsh nitrating conditions. While less common, it is a possibility that should be considered, especially if the reaction is run at elevated temperatures or for extended periods.

Identification and Minimization:

  • Analytical Techniques: Use analytical techniques such as HPLC and LC-MS to identify the byproduct.[8][9] The mass spectrum will show a molecular ion corresponding to the carboxylic acid.

  • Reaction Optimization: To minimize its formation, adhere strictly to the optimized reaction temperature and time.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Incomplete reaction. - Formation of multiple isomers. - Product degradation during workup. - Mechanical loss during purification.- Monitor the reaction progress using TLC or HPLC. - Optimize reaction temperature and time to improve regioselectivity. - Ensure a rapid and cold quenching procedure. - Use appropriate purification techniques (e.g., column chromatography with a suitable solvent system).[4]
Presence of Dinitro Byproducts - Over-nitration due to harsh reaction conditions.- Reduce the amount of nitrating agent. - Maintain a low reaction temperature (0-5°C).[4] - Shorten the reaction time.
Formation of Insoluble, Tar-like Material - Oxidative side reactions. - Polymerization.- Employ the reverse addition technique.[6] - Ensure efficient stirring. - Use a less concentrated nitrating agent if possible.
Difficult Separation of Isomers - Similar polarities of the nitro-isomers.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider preparative HPLC for challenging separations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 5-methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 5-methyl-1H-indazole to the cold sulfuric acid while maintaining the temperature below 5°C. Stir until all the starting material has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-methyl-1H-indazole over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 6-nitro isomer from other byproducts.[10]

Protocol 2: Analytical Characterization by HPLC

A robust HPLC method is crucial for assessing the purity of the final product and for identifying byproducts.[8]

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful synthesis.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Workup & Purification start 5-methyl-1H-indazole dissolve Dissolve in conc. H₂SO₄ at 0°C start->dissolve react Add Nitrating Mixture dropwise at 0-5°C dissolve->react nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mix->react stir Stir for 1-2 hours at 0-5°C react->stir quench Quench on Ice stir->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with CH₂Cl₂ neutralize->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product 5-methyl-6-nitro- 1H-indazole purify->product

Caption: Experimental workflow for the synthesis of this compound.

References

  • The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Iron promoted C3‐H nitration of indazole. ResearchGate.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. National Institutes of Health.
  • Indazole synthesis. Organic Chemistry Portal.
  • Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.
  • 5-nitroindazole. Organic Syntheses Procedure.
  • Indazole synthesis discussion.. Mechanism of this reaction? Reddit.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Liskon Biological.
  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods.
  • A kind of synthetic method of indazole compound. Google Patents.
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. National Institutes of Health.

Sources

stability issues and degradation of 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for reliable stability data, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 5-methyl-6-nitro-1H-indazole. Authored for researchers and drug development professionals, this document consolidates field-proven insights and troubleshooting protocols to ensure the integrity of your experimental outcomes.

Core Stability Profile & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][2] The ideal storage is at room temperature, protected from light.

Q2: Is this compound sensitive to light?

A: Yes. The nitroaromatic group makes the compound inherently photosensitive.[3][4] Exposure to UV or even strong ambient light can induce degradation. It is critical to store the solid material in amber vials and prepare solutions in amber volumetric flasks or flasks wrapped in aluminum foil.

Q3: What solvents are recommended for preparing stock solutions?

A: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are commonly used solvents for indazole derivatives.[5] For analytical purposes like HPLC, acetonitrile (ACN) and methanol are suitable, depending on the mobile phase compatibility. Always use high-purity, degassed solvents.

Q4: What are the first visual signs of degradation?

A: A change in the color of the solid material, typically from a pale yellow to a darker yellow or brownish hue, can indicate degradation. In solution, the appearance of new peaks in chromatographic analysis or a change in the UV-Vis spectrum is a definitive sign.

Q5: At a high level, what are the primary degradation pathways for this molecule?

A: The primary degradation pathways are driven by its chemical structure. The nitroaromatic indazole core is susceptible to:

  • Photodegradation: Rearrangement or decomposition upon exposure to light.[6]

  • Hydrolytic Degradation: Instability in highly acidic or basic aqueous solutions.[6]

  • Oxidative Degradation: Susceptibility to attack by oxidizing agents.[6]

  • Thermal Degradation: Decomposition at elevated temperatures.[6]

Troubleshooting Guide: Investigating Experimental Inconsistencies

When experiments yield unexpected results, compound instability is a frequent culprit. This guide provides a logical framework for troubleshooting.

Q6: My HPLC analysis shows a new, earlier-eluting peak over time. What could this be?

A: An earlier-eluting (more polar) peak is a classic sign of degradation. Degradation reactions often introduce polar functional groups (like hydroxyl or carboxyl groups) or break the molecule into smaller, more polar fragments. This is common in hydrolytic or oxidative degradation. You should immediately perform a forced degradation study (see Protocol 1) to confirm if this new peak matches any of the stress-induced degradants.

Q7: My compound's biological activity seems to decrease with each experiment from the same stock solution. Why?

A: This strongly suggests compound instability in your experimental medium or solvent. Several factors could be at play:

  • Solvent-Induced Degradation: The compound may be unstable in your chosen solvent over the duration of your experiment. Prepare fresh solutions daily.

  • pH Instability: If your assay buffer is acidic or basic, it may be causing hydrolysis. Test the stability of the compound in the buffer alone over the experimental timeframe.

  • Photodegradation: If your experimental setup involves exposure to light (e.g., fluorescence microscopy), the compound may be degrading during the assay. Minimize light exposure wherever possible.

Q8: I observed a color change in my solid sample after leaving it on the bench. Is it still usable?

A: A color change indicates that a chemical transformation has occurred. The sample is no longer pure this compound. It should not be used for quantitative experiments or any work where purity is critical. You must acquire a fresh, pure sample. For proper handling, always wash thoroughly after handling and use adequate ventilation to minimize dust generation.[1]

Below is a troubleshooting workflow to diagnose potential stability issues.

G Diagram 1: Troubleshooting Flowchart for Stability Issues start Unexpected Result (e.g., new HPLC peak, low activity) check_storage Were storage conditions optimal? (cool, dark, dry, sealed) start->check_storage no_storage No check_storage->no_storage No yes_storage Yes check_storage->yes_storage Yes check_solution_age Was the solution freshly prepared? no_solution No check_solution_age->no_solution No yes_solution Yes check_solution_age->yes_solution Yes check_light Was the experiment protected from light? no_light No check_light->no_light No yes_light Yes check_light->yes_light Yes conclusion_storage Root Cause Likely: Improper Storage. Discard material. no_storage->conclusion_storage yes_storage->check_solution_age conclusion_solution Root Cause Likely: Solution Instability. Prepare fresh solutions. no_solution->conclusion_solution yes_solution->check_light conclusion_light Root Cause Likely: Photodegradation. Repeat with light protection. no_light->conclusion_light further_investigation Issue Persists: Perform Forced Degradation Study (See Protocol 1) yes_light->further_investigation

Caption: Diagram 1: Troubleshooting Flowchart for Stability Issues

Key Degradation Pathways & Mechanisms

Understanding the chemical rationale for degradation is key to preventing it. The structure of this compound contains several points of vulnerability.

Photodegradation Pathway

Nitroaromatic compounds are well-known to be photosensitive.[4] For indazoles, a common photochemical reaction is a rearrangement to the more stable benzimidazole isomer.[6] This is believed to proceed from an excited state of the 2H-tautomer of the indazole ring.[6]

Caption: Diagram 2: Potential Photodegradation Pathway

Hydrolytic Degradation

Under harsh acidic or basic conditions, the indazole ring can be susceptible to hydrolysis. The electron-withdrawing nitro group can increase the molecule's sensitivity to nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or other degradative reactions.[7]

Oxidative Degradation

The molecule has sites susceptible to oxidation, such as the methyl group, which could be oxidized to a carboxylic acid, or the indazole ring itself.[6] Forced degradation studies using agents like hydrogen peroxide are necessary to identify these potential liabilities.[3]

Experimental Protocols

These protocols provide a validated framework for investigating the stability of this compound.

Protocol 1: Forced Degradation Study

This study is essential for identifying potential degradants and establishing the stability-indicating nature of an analytical method, as recommended by ICH guidelines.[3][8]

Objective: To generate likely degradation products under various stress conditions.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24-48 hours
Base Hydrolysis 0.1 M NaOH60 °C24-48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Dry Heat (Solid)80 °C48 hours
Photolytic ICH Option 1 or 2Room TempPer ICH Q1B

Methodology:

  • Preparation: Prepare a stock solution of this compound in ACN/H₂O (1:1) at 1 mg/mL.

  • Stress Application: For each condition, mix 1 mL of stock solution with 1 mL of the corresponding stress reagent (or place solid in the oven for thermal stress). For the control, mix 1 mL of stock with 1 mL of water.

  • Incubation: Store the samples under the specified conditions for the indicated duration. For photostability, expose the solution to a calibrated light source alongside a dark control.

  • Neutralization: After incubation, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the relative retention times of any new peaks.

G Diagram 3: Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions start Prepare Stock Solution (1 mg/mL) acid Acid (0.1 M HCl) start->acid base Base (0.1 M NaOH) start->base oxid Oxidative (3% H2O2) start->oxid therm Thermal (80°C) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC oxid->analyze therm->analyze photo->analyze neutralize->analyze evaluate Evaluate Data: % Degradation, New Peaks analyze->evaluate

Caption: Diagram 3: Forced Degradation Experimental Workflow

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products generated during the forced degradation study.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode Array Detector (DAD) scanning 200-400 nm; extract chromatogram at λ_max.

  • Injection Volume: 10 µL

Method Validation:

The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the parent peak and from each other. Peak purity analysis using a DAD is essential to confirm that the parent peak in stressed samples is spectrally pure and not co-eluting with any degradants.[8]

References

  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (n.d.). PubMed. [Link]
  • Forced Degradation Studies. (2016).
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Nitroaromatic Compounds, from Synthesis to Biodegrad
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central. [Link]
  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. (2019).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central. [Link]
  • Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. (2011).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
  • 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
  • Enthalpy of formation for indazoles... (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PubMed. [Link]
  • 5-methyl-6-nitro-1H-benzimidazole. (n.d.). PubChem. [Link]
  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. (2024). Liskon Biological. [Link]
  • (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to Improving the Regioselectivity of 5-Methyl-1H-Indazole Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are tackling the nuanced challenge of electrophilic nitration on the 5-methyl-1H-indazole scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a practical question-and-answer format to help you troubleshoot and optimize your reaction outcomes.

Foundational Principles: Understanding the Challenge
Q: Why is the nitration of 5-methyl-1H-indazole often unselective?

A: The difficulty in achieving high regioselectivity during the nitration of 5-methyl-1H-indazole stems from a conflict between the electronic and steric influences of its constituent parts. Electrophilic aromatic substitution is governed by the directing effects of the groups already on the ring[1].

  • The Indazole Ring System: The bicyclic indazole system is, overall, electron-withdrawing, which deactivates the ring toward electrophilic attack compared to benzene. However, the substitution occurs preferentially on the electron-rich benzene portion rather than the pyrazole ring.

  • The Methyl Group (C5-Me): The methyl group is an activating, electron-donating group. It directs incoming electrophiles to the positions ortho (C4 and C6) and para (C7 is not a true para position, but its reactivity is influenced) to itself[2][3]. This activating effect makes the molecule prone to over-nitration if conditions are too harsh[4].

This interplay results in the potential for the nitro group (NO₂) to add at positions C4, C6, and C7, often leading to a mixture of isomers that are difficult to separate. The primary challenge is to find conditions that favor one constitutional isomer over the others.

G start Reaction Issue: Low Yield & Byproducts cause1 Cause: Reaction Too Aggressive start->cause1 sol1 Solution 1: Lower Temperature cause1->sol1 sol2 Solution 2: Slower Reagent Addition cause1->sol2 sol3 Solution 3: Milder Nitrating Agent cause1->sol3 outcome Desired Outcome: Clean, Selective Mono-nitration sol1->outcome sol2->outcome sol3->outcome G Strategic Workflow for Regiocontrolled Nitration A 5-Methyl-1H-Indazole B Step 1: N-Protection (e.g., with (Boc)₂O) A->B C N1-Boc-5-methyl-1H-indazole B->C D Step 2: Nitration (Altered Regioselectivity) C->D E N1-Boc-5-methyl-X-nitro-1H-indazole D->E F Step 3: Deprotection (e.g., with TFA) E->F G Target Isomer: 5-Methyl-X-nitro-1H-indazole F->G

Sources

Technical Support Center: Resolving Poor Solubility of 5-Methyl-6-Nitro-1H-Indazole in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Challenge

5-Methyl-6-nitro-1H-indazole is a vital heterocyclic building block in contemporary drug discovery and materials science. Its rigid, planar structure, coupled with the presence of a hydrogen-bond-donating N-H group and a polar nitro group, fosters strong intermolecular forces. These forces result in high crystal lattice energy, which in turn leads to its characteristically poor solubility in many common organic solvents. Overcoming this is critical for achieving homogeneous reaction conditions, predictable kinetics, and optimal yields.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the most frequently encountered solubility issues and provides a systematic approach to initial problem-solving.

Question 1: My this compound is not dissolving in my chosen reaction solvent. What is the underlying cause and my first course of action?

Answer:

The root cause lies in the mismatch between the solvent's energy of solvation and the compound's high crystal lattice energy. Essentially, the solvent molecules are unable to effectively overcome the strong, ordered packing of the indazole molecules in their solid state. The principle of "like dissolves like" is a useful starting point; polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar ones. This compound possesses both polar (nitro, N-H) and nonpolar (aromatic rings, methyl group) regions, making solvent selection a nuanced task.

Your first action should be a systematic solvent screening. A study on the closely related compound, 3-methyl-6-nitroindazole, experimentally confirmed that its solubility is highest in polar aprotic solvents and lowest in water, increasing with temperature across all tested solvents.[1][2] This provides a strong, evidence-based starting point for your screening.

Experimental Protocol: Small-Scale Solvent Screening

  • Solvent Selection: Choose a representative set of solvents from different classes (see table below).

  • Preparation: In separate vials, add a small, known amount of this compound (e.g., 5 mg).

  • Volume Addition: Add a measured volume of a single solvent to each vial (e.g., 0.5 mL).

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 2-3 minutes. Observe and record the degree of dissolution.

  • Observation with Heating: For vials with undissolved solid, gently heat to a moderate temperature (e.g., 50-60 °C) with continued stirring. Record any changes in solubility.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale for InclusionExpected Performance (based on analogous data[1][2])
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High dielectric constant and hydrogen bond accepting ability effectively solvates the indazole ring and nitro group.High Solubility
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity can solvate the aromatic system.Moderate Solubility
Esters Ethyl Acetate (EtOAc)Offers a balance of polarity.Moderate to Low Solubility
Alcohols Ethanol (EtOH), n-PropanolProtic nature can compete with the indazole's hydrogen bonding, but may be less effective than aprotic solvents.Low Solubility
Hydrocarbons Toluene, HeptaneNonpolar nature is generally incompatible with the polar functional groups of the indazole.Very Low to Insoluble

Part 2: Advanced Strategies for Recalcitrant Solubility Issues

If single-solvent systems at moderate temperatures fail, more advanced techniques are required.

Question 2: I've identified a solvent where my compound is partially soluble, but I cannot achieve the concentration needed for my reaction. What are my next steps?

Answer:

When a single solvent is insufficient, the next logical step is to modify the solvent system or the reaction conditions. The use of co-solvents is a highly effective and widely used technique to enhance the solubility of poorly soluble compounds.[3][4][5]

Strategy 1: Co-Solvency

A co-solvent system involves using a mixture of two or more miscible solvents to achieve a desired polarity and solvating power that is not possible with a single solvent.[4][5]

  • Principle: The primary solvent can be chosen for its compatibility with the reaction chemistry (e.g., a nonpolar solvent like toluene for a Suzuki coupling), while a small amount of a high-solvating "co-solvent" (like DMF) is added to dissolve the this compound. This approach can increase solubility by several orders of magnitude.[4]

  • Experimental Protocol:

    • Suspend the this compound in your primary reaction solvent.

    • While stirring, add the co-solvent (e.g., DMF) dropwise.

    • Continue addition until the solid is fully dissolved.

    • Crucial Consideration: Ensure the co-solvent does not negatively interact with your reagents or catalyst. For example, the basicity of DMF can be detrimental in certain sensitive reactions.

Strategy 2: pH Modification

The indazole N-H proton is weakly acidic. Deprotonation creates an anionic salt, which is significantly more polar and thus more soluble in polar solvents.

  • Principle: Adding a suitable, non-nucleophilic base will deprotonate the indazole, forming a soluble salt in situ. This is a form of chemical modification used to enhance solubility.[4]

  • Applicability: This is highly effective but only suitable if the resulting indazolide anion is the desired reacting species or if the deprotonation does not inhibit the subsequent chemical transformation.

  • Recommended Bases:

    • Inorganic bases: K₂CO₃, Cs₂CO₃

    • Stronger bases (for complete deprotonation): NaH, KHMDS

  • Workflow Diagram:

cluster_pH_Mod pH Modification Workflow Start Insoluble Neutral Indazole AddBase Add Base (e.g., K₂CO₃, NaH) Start->AddBase Deprotonation In Situ Deprotonation AddBase->Deprotonation Anion Formation of Soluble Indazolide Anion Deprotonation->Anion Reaction Proceed with Reaction Anion->Reaction

Caption: Workflow for enhancing solubility via deprotonation.

Question 3: My reaction is incompatible with polar aprotic solvents and pH modification. Are there any alternative methods?

Answer:

Yes, several other physical and formulation-based techniques can be employed when the chemical environment of the reaction is highly constrained.

  • Particle Size Reduction (Micronization): Reducing the particle size of the solid increases the surface area available for solvation, which can significantly increase the rate of dissolution.[3][5] While it doesn't change the equilibrium solubility, for reactions where the dissolved material is consumed, a faster dissolution rate can be sufficient to maintain the reaction's progress. This can be achieved through techniques like jet milling or high-pressure homogenization.[4][5]

  • Solid Dispersions: This technique involves dispersing the compound in a highly soluble, inert carrier matrix at a molecular level.[6]

    • Principle: A solid dispersion is created by dissolving both the this compound and a carrier (e.g., Polyethylene Glycol - PEG) in a common solvent and then rapidly removing the solvent. This traps the indazole molecules in an amorphous, high-energy state within the carrier, preventing crystallization and enhancing dissolution in the reaction solvent.

    • Use Case: This is particularly useful when you need to introduce the compound to an aqueous or semi-aqueous medium where it is otherwise practically insoluble.

  • Sonication: Applying ultrasonic energy can facilitate dissolution.

    • Mechanism: The cavitation bubbles created by ultrasound generate intense localized energy, which helps to break apart the crystal lattice of the solid and enhance mass transfer at the solid-liquid interface.

  • Hydrotropy: This involves the addition of a significant amount of a second solute (a hydrotrope) to increase the aqueous solubility of the first.[3][5] Hydrotropic agents are typically ionic organic salts that form weak, non-covalent complexes with the insoluble compound, thereby increasing its solubility.[5]

Decision Tree for Method Selection:

cluster_decision Advanced Method Selection Logic Start Initial Solvent Screening & Co-solvents Fail CheckCompatibility Is pH Modification Compatible with Reaction? Start->CheckCompatibility CheckRateVsEq Is Dissolution Rate the Limiting Factor? CheckCompatibility->CheckRateVsEq No UsePH Use pH Modification (Deprotonation) CheckCompatibility->UsePH Yes UseMicronization Use Micronization or Sonication CheckRateVsEq->UseMicronization Yes UseDispersion Consider Solid Dispersion Techniques CheckRateVsEq->UseDispersion No

Caption: Decision logic for selecting an advanced solubility method.

References

  • Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
  • Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K.ACS Publications.
  • Solubility Measurement, Correlation, and Molecular Interactions of 3-Methyl-6-nitroindazole in Different Neat Solvents and Mixed Solvents from T = 278.15 to 328.15 K.ACS Publications.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.ResearchGate.
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceuticals.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.Auctores Online.
  • Solubility enhancement techniques: A comprehensive review.World Journal of Biology Pharmacy and Health Sciences.
  • Indazole.Organic Syntheses.
  • 6-Nitroindazole.PubChem.
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.MDPI.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.PubMed Central (PMC).
  • Solubility of Organic Compounds.University of Toronto.

Sources

Technical Support Center: Synthesis of 5-Methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 5-methyl-6-nitro-1H-indazole. This guide is designed by application scientists to provide in-depth, field-proven insights into this specific synthesis. Here, you will find troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most prevalent method is the direct electrophilic nitration of 5-methyl-1H-indazole. This reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group onto the indazole ring. The key challenge lies in controlling the regioselectivity to favor substitution at the C6 position.

Q2: Why is a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) used?

Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1] This nitronium ion is the active electrophile that attacks the electron-rich benzene ring of the indazole scaffold.[1] Without a strong acid catalyst like H₂SO₄, the formation of the nitronium ion is slow, and the reaction is often inefficient.[1]

Q3: What are the primary safety concerns for this synthesis?

The nitration mixture (HNO₃/H₂SO₄) is extremely corrosive and a powerful oxidizing agent. The reaction is highly exothermic and can lead to a runaway reaction if the temperature is not strictly controlled. Always perform the reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of reagents must be done slowly and with efficient cooling, typically in an ice bath.

Q4: What is the expected yield for this synthesis?

Reported yields can vary significantly based on the precise conditions and scale. With careful control of temperature and stoichiometry, yields in the range of 70-85% are achievable for the crude product. Purification steps, such as recrystallization, will likely lower the final isolated yield but are crucial for obtaining a high-purity product.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause A: Ineffective Nitronium Ion Formation. The concentration of your acids may be too low, or they may have absorbed atmospheric moisture, reducing their effectiveness.

    • Solution: Use fresh, concentrated (or fuming) nitric acid and concentrated sulfuric acid. Ensure all glassware is thoroughly dried before use.

  • Possible Cause B: Reaction Temperature Too Low. While temperature control is critical to prevent side reactions, an excessively low temperature can slow the reaction rate to a crawl, resulting in an incomplete reaction.

    • Solution: Maintain the temperature strictly between 0-5°C during the addition of the nitrating mixture. After the addition is complete, allowing the reaction to stir for a designated period at a slightly higher, controlled temperature (e.g., room temperature) might be necessary to drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause C: Product Loss During Workup. The product is precipitated by quenching the acidic reaction mixture in ice water. If an insufficient amount of water is used, or if the mixture is not neutralized correctly, the product may not fully precipitate or may remain dissolved.

    • Solution: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. Ensure the pH is adjusted carefully towards neutral to ensure complete precipitation of the product before filtration.

Problem 2: Product is a Mixture of Isomers (Poor Regioselectivity)

  • Core Issue: The nitration of 5-methyl-1H-indazole can theoretically produce several isomers (e.g., 4-nitro, 7-nitro, or N-nitro). The methyl group is an ortho-, para-director, and the pyrazole ring's electronic effects also influence the position of substitution. Nitration at the C6 position is generally favored, but deviations in reaction conditions can lead to other isomers.

  • Possible Cause: Incorrect Reaction Temperature. Temperature is the most critical factor influencing regioselectivity in nitration reactions. Higher temperatures provide enough activation energy to overcome the barriers for the formation of less-favored isomers.

    • Solution: Strict temperature control is paramount. The addition of the starting material to the nitrating mixture (or vice-versa) should be performed dropwise at 0-5°C using an ice/salt bath to manage the exotherm.

  • Diagnostic Workflow for Isomer Issues:

    G start Isomeric Mixture Detected (e.g., by NMR, LC-MS) temp Was Temperature Maintained Strictly at 0-5°C? start->temp acid Was Acid Addition Slow & Dropwise? temp->acid Yes optimize Optimize Protocol: Lower Temperature Further, Ensure Slow Addition temp->optimize No purify Purification Required: Fractional Recrystallization or Column Chromatography acid->purify Yes acid->optimize No end Pure 6-Nitro Isomer purify->end optimize->end

    Caption: Troubleshooting workflow for isomer contamination.

Problem 3: Formation of Dark, Tarry Byproducts

  • Possible Cause: Over-Nitration or Oxidation. This is a classic sign of a runaway reaction where the temperature was too high. The highly oxidative nitrating mixture can degrade the starting material or the product, leading to polymerization and the formation of complex, dark-colored impurities.

    • Solution: This batch is likely unsalvageable. For future attempts, improve cooling efficiency (e.g., use a larger ice bath, ensure good thermal contact with the flask) and slow down the rate of addition of your reagents significantly. Diluting the reaction mixture with a suitable inert solvent (if the protocol allows) can also help dissipate heat more effectively.

Problem 4: Difficulty in Purifying the Crude Product

  • Possible Cause: Co-precipitation of Isomers or Starting Material. If the reaction did not go to completion or produced significant isomeric impurities, these can co-precipitate with the desired product, making purification by simple recrystallization difficult.

    • Solution 1: Recrystallization Solvent Screening. The crude product is often purified by recrystallization from solvents like methanol or ethanol.[2] If impurities persist, perform a solvent screen to find a solvent system that maximizes the solubility difference between the product and impurities.

    • Solution 2: Column Chromatography. For stubborn impurities or very similar isomers, column chromatography is the most effective method. A silica gel column with an eluent system like ethyl acetate/hexane is a common choice for separating aromatic nitro compounds.[3]

Optimized Experimental Protocol

This protocol is synthesized from established procedures and best practices to maximize yield and purity.

Reagents & Equipment:

  • 5-methyl-1H-indazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Crushed Ice & Deionized Water

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice/salt bath

  • Standard filtration apparatus

Step-by-Step Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice/salt bath, add a calculated volume of concentrated H₂SO₄. While stirring and maintaining the temperature below 10°C, slowly add fuming HNO₃ dropwise. Cool this mixture to 0°C.

  • Reaction: In a separate flask, dissolve 5-methyl-1H-indazole in a minimal amount of concentrated H₂SO₄ and cool the solution to 0°C.

  • Addition: Slowly add the cooled indazole solution dropwise to the stirred nitrating mixture. CRITICAL: Monitor the temperature continuously and ensure it does not rise above 5°C. The rate of addition must be controlled to manage the exotherm.

  • Stirring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup (Quenching): Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes residual acids.

  • Drying: Dry the crude product under vacuum or in a desiccator.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure, pale-yellow needles of this compound.[2]

Data Summary Table

ParameterRecommended Value/ConditionRationale
Temperature 0-5°CMinimizes side reactions and controls regioselectivity.
Reagents Conc. H₂SO₄, Fuming HNO₃Ensures formation of the active electrophile, NO₂⁺.[1]
Addition Rate Slow, DropwiseManages the highly exothermic nature of the reaction.
Workup Quench in ice waterPrecipitates the organic product from the acid mixture.
Purification Recrystallization (Ethanol)Effective for removing most common impurities.[2]

Reaction Mechanism Overview

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

G cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3H2SO4 HNO3H2SO4 H2O-NO2+HSO4- H2O-NO2+HSO4- HNO3H2SO4->H2O-NO2+HSO4- H2O-NO2+ H2O-NO2+ NO2+ NO2+ H2O-NO2+->NO2+ + H2O Sigma Complex Sigma Complex (Resonance Stabilized) IndazoleNO2+ IndazoleNO2+ IndazoleNO2+->Sigma Complex Sigma ComplexH2O Sigma ComplexH2O Product This compound Sigma ComplexH2O->Product - H3O+

Caption: Key steps in the nitration of 5-methyl-1H-indazole.

References

  • Gillespie, R. J., Hughes, E. D., Ingold, C. K., Millen, D. J. (2018). Kinetics and Mechanism of Aromatic Nitration. Master Organic Chemistry.
  • Porter, H. D., Peterson, W. D. (n.d.). 5-Nitroindazole. Organic Syntheses. Checked by N. L. Drake and A. F. Freeman.

Sources

Technical Support Center: Optimizing Chromatographic Separation of 5-methyl-6-nitro-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic separation of 5-methyl-6-nitro-1H-indazole and its related isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in resolving these structurally similar compounds. Indazole derivatives are a critical class of heterocycles in medicinal chemistry, and achieving their isomeric purity is paramount for accurate biological evaluation and regulatory compliance.[1]

The separation of this compound isomers is a significant analytical challenge due to their subtle differences in physicochemical properties. Positional isomers, arising from synthesis, can exhibit very similar polarities and molecular weights, leading to co-elution or poor resolution under standard chromatographic conditions. This guide provides a structured approach to troubleshooting common issues and developing robust separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during method development.

Q1: My peaks for the this compound isomers are broad and tailing. What is the primary cause?

A1: Peak tailing for polar, nitrogen-containing compounds like indazoles is frequently caused by secondary interactions with the stationary phase.

  • Causality: The primary cause is often the interaction between the basic nitrogen atoms in the indazole ring and acidic silanol groups present on the surface of standard silica-based stationary phases (e.g., C18). This interaction is strong and non-specific, leading to a mixed-mode retention mechanism that results in tailing peaks.[2][3]

  • Immediate Solution:

    • Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analytes.

    • pH Adjustment: Ensure the mobile phase pH is controlled. For indazole derivatives, using a buffer to maintain a consistent pH can improve peak shape.[4][5] A pH around 3-4, using a formic acid or phosphate buffer, often protonates the basic nitrogens, leading to more uniform interactions.

    • Column Choice: Consider using a column with end-capping or a modern, high-purity silica that has fewer residual silanol groups. A column with a polar-embedded group can also provide alternative selectivity and improved peak shape for polar compounds.[6]

Q2: I have no separation between my isomers (co-elution). Where should I start to achieve resolution?

A2: Co-elution of isomers indicates that the current chromatographic conditions do not exploit the subtle physicochemical differences between the molecules. The key is to alter the selectivity (α) of your system.

  • Causality: Isomers of this compound have identical mass and similar overall polarity. Resolution depends on leveraging minor differences in their dipole moments and hydrogen bonding capacity, which are dictated by the precise positions of the methyl and nitro groups.

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and has a stronger dipole moment.[7] This change is the simplest way to significantly alter selectivity.

    • Select a Different Stationary Phase: If a C18 column is failing, move to a phenyl-hexyl or a cyano (CN) phase.

      • Phenyl Phases: These are excellent for separating aromatic compounds, as they promote π-π interactions. The differing electron density of the aromatic rings on your isomers (due to the positions of the electron-donating methyl and electron-withdrawing nitro groups) can be exploited for separation.[6][8]

      • Cyano Phases: These offer different dipole-dipole interactions compared to C18 and can be used in both reversed-phase and normal-phase modes.[8][9]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle intermolecular interactions needed to resolve isomers, thereby increasing selectivity.

Q3: My retention times are drifting between injections. What causes this instability?

A3: Retention time drift is a classic sign of an un-equilibrated system or an evolving mobile phase.

  • Causality: The most common causes are insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of the volatile organic component), or temperature fluctuations.[2][10]

  • Solutions:

    • Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection, especially when using buffered mobile phases.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation. If using a buffer, ensure it is fully dissolved and the pH is stable. Premixing the aqueous and organic components can provide more stable results than online mixing, especially for isocratic methods.[5]

    • Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.[5]

In-Depth Troubleshooting & Optimization Guides

Guide 1: A Systematic Approach to Resolving Co-eluting Isomers

This guide provides a logical workflow for tackling the most difficult separation challenge: baseline resolution of isomers.

Workflow Diagram: Isomer Resolution Strategy

Isomer_Resolution start Start: Co-eluting Isomers step1 start->step1 check1 Resolution Achieved? step1->check1 step2 Step 2: Change Stationary Phase - Phenyl-Hexyl (π-π) - Cyano (Dipole) - Polar-Embedded (H-Bonding) check1->step2 No success Success: Validated Method check1->success Yes check2 Partial Resolution? step2->check2 step3 Step 3: Fine-Tune Parameters - Adjust Temperature - Modify pH / Buffer Strength - Optimize Flow Rate check2->step3 Yes sfc Alternative: Consider SFC (Supercritical Fluid Chromatography) check2->sfc No check3 Baseline Resolution? step3->check3 check3->sfc No check3->success Yes fail Re-evaluate Analyte Properties sfc->fail High_Pressure start High System Pressure Observed step1 Step 1: Disconnect Column Is pressure still high? start->step1 path_system System Issue: - Check pump, injector, tubing - Check for blocked in-line filter step1->path_system Yes step2 Step 2: Reverse & Flush Column (Only if manufacturer allows) Use strong solvent (e.g., Isopropanol) step1->step2 No success Problem Solved path_system->success check2 Pressure Reduced? step2->check2 path_guard Step 3: Replace Guard Column If installed, this is the most likely blockage point. check2->path_guard No check2->success Yes path_column Column Blockage: - Frit is likely plugged - Sample precipitation or particulates path_guard->path_column path_guard->success fail Replace Column path_column->fail

Caption: A systematic workflow for diagnosing and resolving high HPLC system pressure.

Preventative Measures:
  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection to remove particulates.

  • Mobile Phase Filtration: Filter all aqueous mobile phases and buffers to prevent microbial growth and remove particulates. [3]* Use a Guard Column: A guard column is a small, inexpensive column placed before the analytical column to catch particulates and strongly retained impurities, protecting your primary investment. [10]

Alternative Technology: Supercritical Fluid Chromatography (SFC)

When HPLC methods fail to provide adequate resolution, SFC can be a powerful alternative, particularly for isomer separations.

Q4: When should I consider using SFC for my indazole isomers?

A4: Consider SFC when you have exhausted HPLC options or if you require a faster, greener separation method. SFC often provides orthogonal (different) selectivity to reversed-phase HPLC.

  • Why SFC Works Well for Isomers: SFC uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity. This leads to very fast and efficient separations. [11]Selectivity is tuned by adding a small percentage of a polar co-solvent (modifier), often an alcohol like methanol. The separation mechanism can exploit subtle differences in polarity and interactions with the stationary phase in a non-aqueous environment.

  • Stationary Phases in SFC: Chiral stationary phases (CSPs) are widely used in SFC and are exceptionally effective at resolving isomers, even non-chiral positional isomers. [11][12]Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a great starting point. [13]For achiral separations, standard phases like silica, cyano, or diol columns are also effective. [9][14]

Recommended Starting Conditions for SFC
ParameterRecommended SettingRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series)Provides excellent shape selectivity for resolving structurally similar isomers. [13][15]
Mobile Phase Supercritical CO₂ with a Methanol modifierMethanol is a versatile polar modifier that provides good solubility for the indazole analytes.
Gradient Start with a shallow gradient from 5% to 25% Methanol over 5-10 minutes.Allows for screening of the optimal modifier concentration for resolution.
Backpressure 120-150 barKeeps CO₂ in its supercritical state and influences mobile phase density and solvating power.
Temperature 35-40 °CBalances analyte solubility and interaction kinetics.

References

  • Miyares, P. H. (1992). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.
  • Patel, K. et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Hawach. [Link]
  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography.
  • Griest, W. H., et al. (1988). Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters.
  • Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Inc. [Link]
  • Agilent Technologies. HPLC Column Troubleshooting Guide. Scribd. [Link]
  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Al-Saeed, F. A. (2017). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC.
  • Wang, P., et al. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf Technologies. [Link]
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Inc. [Link]
  • ResearchGate. Other HPLC separations performed on polar stationary phases.
  • Veeprho. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • SIELC Technologies. Separation of 7-Nitroindazole on Newcrom R1 HPLC column. SIELC. [Link]
  • Miyares, P. H. (1992).
  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Rajan, T. S., & Kumar, L. R. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research. [Link]
  • PubChem. 5-methyl-6-nitro-1H-benzimidazole.
  • PubChem. 1-Methyl-5-nitro-1H-indazole.
  • SIELC Technologies. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. SIELC. [Link]
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
  • Scribd.
  • Mskhiladze, A., et al. (2019). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase.
  • Franco, P., & Zhang, T. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
  • Babu, N. P., & Ramachandran, D. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Shifts in 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering unexpected Nuclear Magnetic Resonance (NMR) shifts during the characterization of 5-methyl-6-nitro-1H-indazole. Misinterpretation of NMR spectra can lead to incorrect structural assignments and downstream experimental failures. This document provides a structured troubleshooting framework, combining foundational NMR principles with compound-specific chemical insights to diagnose and resolve common spectral anomalies.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when acquiring NMR data for this compound.

Q1: My observed ¹H NMR shifts for this compound don't match the predicted values. What are the most likely causes?

A: Discrepancies between observed and predicted NMR shifts for this molecule are common and typically stem from four primary factors:

  • Tautomerism: Indazoles can exist in two tautomeric forms, 1H-indazole and 2H-indazole.[1] While the 1H form is generally more stable, the presence of the 2H tautomer, even in small amounts, can lead to unexpected signals or averaged signals if the exchange is rapid on the NMR timescale.

  • Solvent Effects: The chemical shifts, particularly of the N-H proton and aromatic protons, are highly sensitive to the choice of deuterated solvent.[2] Hydrogen bonding with polar solvents like DMSO-d₆ or specific shielding/deshielding effects from aromatic solvents like benzene-d₆ can cause significant deviations from predicted gas-phase or CDCl₃ values.[3]

  • pH and Protonation: The basic nitrogen atoms in the indazole ring can be protonated by acidic impurities (often present in CDCl₃) or if the sample is not neutral. This protonation dramatically alters the electronic structure and, consequently, the chemical shifts.[4] The N-H proton itself is acidic and can exchange, affecting its appearance.

  • Concentration and Aggregation: At higher concentrations, molecules can form aggregates through intermolecular interactions like hydrogen bonding or π-stacking. This aggregation can lead to changes in chemical shifts and significant peak broadening.[5][6]

Q2: I'm seeing more signals than expected in my spectrum. Could this be due to tautomerism?

A: Yes, the presence of more than one set of signals for the indazole core is a strong indicator of co-existing 1H and 2H tautomers in solution.[1] The 1H-indazole is thermodynamically more stable than the 2H-indazole form.[7] However, the energy difference can be small enough that both are present at equilibrium. The position of the N-H proton dictates the electronic distribution across the entire heterocyclic system, resulting in distinct chemical shifts for each proton and carbon in the two forms. A low-temperature NMR experiment can often resolve these into two distinct sets of signals if they are rapidly exchanging at room temperature.

Q3: The chemical shift of the N-H proton is very different from what I expected, or it's not visible at all. Why?

A: The N-H proton signal is notoriously variable for several reasons:

  • Solvent-Dependent Hydrogen Bonding: In a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton will be significantly deshielded (shifted downfield) to δ > 10 ppm due to strong H-bond formation. In a non-polar solvent like CDCl₃, the shift will be further upfield and may vary with concentration.[8]

  • Proton Exchange: The N-H proton is acidic and can exchange with residual water (H₂O) or deuterium from water (D₂O) in the solvent. This exchange can cause the peak to broaden significantly, sometimes to the point where it disappears into the baseline.[9] A simple D₂O shake experiment can confirm this; the N-H peak will disappear after adding a drop of D₂O.

  • pH Effects: In slightly acidic conditions, the rate of exchange can increase, leading to broadening. In basic conditions, the compound can be deprotonated, causing the N-H signal to vanish.[4]

Q4: My aromatic proton signals are shifted significantly. Is this a solvent effect?

A: Most likely, yes. This is a classic example of Anisotropic Solvent-Induced Shifts (ASIS). When an aromatic solvent like benzene-d₆ is used, its ring current creates a magnetic field that shields or deshields solute protons depending on their geometric position relative to the solvent molecule in the transient solute-solvent complex.[3] Protons located above the face of the benzene ring will be shifted upfield (lower δ), while those near the edge will be shifted downfield. Switching from CDCl₃ to benzene-d₆ and observing large, non-uniform changes in the aromatic region is a clear indication of a solvent effect and can sometimes be used to resolve overlapping signals.[9]

Q5: My peaks are broad and poorly resolved. What could be the issue?

A: Peak broadening can arise from several sources:

  • Aggregation: This is a primary suspect, especially at high sample concentrations. As molecules aggregate, they tumble more slowly in solution, leading to more efficient relaxation and broader lines.[5][10]

  • Chemical Exchange: Intermediate-rate chemical exchange, such as tautomerization or proton exchange, can cause significant broadening of the involved signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron from a spatula, residual catalyst) can cause severe line broadening.

  • Poor Shimming/Sample Insolubility: Always ensure the spectrometer is well-shimmed and your compound is fully dissolved. Insoluble microscopic particles can disrupt magnetic field homogeneity.[9]

In-Depth Troubleshooting Guides

Follow this systematic approach to diagnose and resolve your NMR issues.

Guide 1: Systematic Troubleshooting Workflow

This workflow provides a logical sequence of experiments to pinpoint the cause of unexpected NMR shifts.

G cluster_0 Initial Observation cluster_1 Diagnosis Phase cluster_2 Experimental Action cluster_3 Conclusion start Unexpected NMR Spectrum (Shifts, Broadening, Extra Peaks) check_broad Are peaks broad and concentration-dependent? start->check_broad check_extra Are there extra sets of aromatic signals? check_broad->check_extra No action_dilute Run Dilution Study (Guide 4) check_broad->action_dilute Yes check_solvent Was the spectrum run in a non-polar solvent (e.g., CDCl3)? check_extra->check_solvent No action_vt Run Variable Temp (VT) NMR (Guide 2) check_extra->action_vt Yes check_nh Is the N-H signal absent or broad? check_solvent->check_nh No action_solvent Re-run in DMSO-d6 and Benzene-d6 (Guide 3) check_solvent->action_solvent Yes action_d2o Perform D2O Exchange (Guide 3) check_nh->action_d2o Yes conclusion Problem Identified: - Aggregation - Tautomerism - Solvent/pH Effects - Proton Exchange check_nh->conclusion No action_dilute->conclusion action_vt->conclusion action_solvent->conclusion action_d2o->conclusion G node_style node_style T1 This compound (1H-Tautomer, more stable) T2 5-methyl-6-nitro-2H-indazole (2H-Tautomer, less stable) T1->T2 Proton Transfer (Tautomerism)

Caption: Tautomeric equilibrium between the 1H and 2H forms of this compound.

Guide 3: Assessing Solvent and pH Effects

This protocol uses different solvents to differentiate between intrinsic structural effects (tautomerism) and external environmental effects (solvent, pH).

Objective: To stabilize the N-H proton signal and observe the impact of different solvent environments on chemical shifts.

Protocol:

  • Acquire Spectrum in CDCl₃: If not already done, acquire a standard ¹H NMR spectrum in CDCl₃. Note any broad signals or unusual shifts.

  • Acquire Spectrum in DMSO-d₆: Prepare a new sample in DMSO-d₆. This polar, aprotic solvent is excellent for observing exchangeable protons like N-H, as it forms strong hydrogen bonds, slowing exchange and shifting the N-H signal significantly downfield (often >13 ppm for indazoles), away from other signals. [11][12]3. Perform D₂O Exchange: To the sample in DMSO-d₆ (or a new sample in a suitable solvent), add one drop of deuterium oxide (D₂O). Shake the tube vigorously for 30 seconds and re-acquire the ¹H NMR spectrum.

  • Interpretation:

    • Comparison: Compare the aromatic regions of the CDCl₃ and DMSO-d₆ spectra. Significant changes point to strong solvent-solute interactions. The DMSO-d₆ spectrum should provide a clear, sharp N-H signal.

    • D₂O Exchange: If the N-H proton signal disappears after adding D₂O, it confirms its identity as an exchangeable proton. [9]If other peaks shift slightly, it may indicate that the D₂O has altered the local pH or hydrogen bonding network.

Guide 4: Checking for Concentration-Dependent Aggregation

This experiment determines if intermolecular aggregation is the cause of line broadening or chemical shift changes. [6] Objective: To observe changes in the NMR spectrum as a function of sample concentration.

Protocol:

  • High Concentration Spectrum: Prepare a relatively concentrated sample (e.g., 20-25 mg in 0.6 mL of solvent) and acquire a ¹H NMR spectrum.

  • Dilution Series: Remove half of the sample solution (0.3 mL) and add back an equal volume (0.3 mL) of pure deuterated solvent. Mix thoroughly. This halves the concentration. Acquire another spectrum.

  • Repeat: Repeat the dilution process 2-3 more times, acquiring a spectrum at each concentration.

  • Interpretation:

    • Aggregation: If the chemical shifts of certain protons (especially aromatic and N-H) change with concentration, and/or if broad peaks become sharper upon dilution, it is strong evidence of concentration-dependent aggregation. [13] * No Aggregation: If only the signal-to-noise ratio decreases upon dilution with no change in chemical shifts or line shape, aggregation is likely not the issue.

Reference Data

Proton/CarbonExpected Shift Range (δ, ppm)Rationale & Potential Influences
¹H NMR
NH 11.0 - 14.0 (in DMSO-d₆)Highly variable. Downfield shift due to H-bonding in DMSO. [14]Broadened or absent in CDCl₃ due to exchange.
H -38.1 - 8.4Typically a singlet or narrow triplet.
H -48.6 - 8.9Deshielded by the adjacent nitro group. Appears as a singlet.
H -77.6 - 7.9Appears as a singlet.
CH2.4 - 2.6Singlet in the typical methyl-on-aromatic-ring region.
¹³C NMR
C -3~135
C -3a~140
C -4~120Influenced by the nitro group.
C -5~130Attached to the methyl group.
C -6~147Attached to the nitro group; signal may be broadened by the quadrupole moment of the ¹⁴N nucleus. [15]
C -7~115
C -7a~123
C H₃~17

Note: These are estimated values based on analogs like 6-nitro-3-phenyl-1H-indazole and general substituent effects. [14]Actual values may vary.

References

  • Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b - ResearchGate). ResearchGate.
  • pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. National Institutes of Health (NIH).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health (NIH).
  • AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center (DTIC).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry.
  • Flagging Problematic Compounds in Drug Discovery. NMX Research and Solutions.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochlor. American Chemical Society.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. ResearchGate.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
  • The tautomerism of Omeprazole in solution: A 1H and 13C NMR study. ResearchGate.
  • NMR-based detection of aggregation. NCBI Bookshelf - Assay Guidance Manual.
  • Development of NMR tools to investigate aggregation phenomena. Figshare.
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Nanalysis.
  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.
  • Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. ResearchGate.
  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI.

Sources

Technical Support Center: Scale-Up Production of 5-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-methyl-6-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this important heterocyclic compound from bench-scale discovery to pilot-plant production. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, robust and scalable synthesis is paramount.

This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, anticipates common challenges, and provides field-proven troubleshooting strategies to ensure the integrity, safety, and consistency of your scale-up campaigns.

Overview of the Core Synthetic Pathway

The most prevalent and industrially viable route to this compound involves the diazotization of 2,4-dimethyl-5-nitroaniline followed by an intramolecular cyclization. This classical approach, while straightforward in principle, presents several critical control points that are magnified during scale-up.

G cluster_reagents1 Reagents & Conditions start_node 2,4-Dimethyl-5-nitroaniline (Starting Material) process_node process_node start_node->process_node Step 1: Diazotization reagent_node reagent_node intermediate_node Diazonium Salt Intermediate (Unstable, In Situ) process_node->intermediate_node Forms unstable intermediate final_node This compound (Final Product) intermediate_node->final_node Step 2: Intramolecular Cyclization (Spontaneous upon formation) reagent1 1. NaNO₂, Acetic Acid (AcOH) 2. Controlled Temperature (0-5 °C)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: From Bench to Bulk

This section addresses the most common and critical issues encountered during the scale-up synthesis in a direct question-and-answer format.

Q1: My reaction yield has dropped significantly from 90% at the lab scale to under 60% in the pilot plant. What are the likely causes?

A1: A drop in yield during scale-up is a classic challenge, often stemming from a combination of physical and chemical factors that don't scale linearly.

  • Causality & Explanation:

    • Thermal Control: The diazotization of anilines is a highly exothermic reaction. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, making it harder to remove heat. If the temperature rises above the optimal 0-5 °C range, the unstable diazonium salt intermediate will rapidly decompose, forming tarry byproducts and reducing the yield of the desired cyclized product.

    • Mixing Efficiency: Inadequate mixing in a large vessel can create localized "hot spots" where the concentration of sodium nitrite is too high, leading to decomposition, or too low, resulting in an incomplete reaction.

    • Extended Reaction Time: Slower, controlled addition of reagents is necessary at scale to manage the exotherm, but this extends the total time the unstable intermediate exists in the reaction mixture, increasing the potential for degradation.

  • Troubleshooting & Solutions:

    • Characterize Thermal Hazard: Before scale-up, perform a reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) analysis to quantify the heat of reaction and determine the maximum temperature for synthetic runaway (TMR).[1] This data is critical for designing an adequate cooling system.

    • Optimize Reagent Addition: Switch from a single-portion addition of sodium nitrite to a slow, controlled subsurface addition via a dosing pump. This ensures rapid dispersion and minimizes localized concentration spikes.

    • Validate Mixing Parameters: Ensure your reactor's agitation speed and impeller design are sufficient to maintain a homogenous mixture. If necessary, conduct computational fluid dynamics (CFD) modeling to optimize mixing.

    • In-Process Monitoring: Use HPLC to monitor the consumption of the starting material. This provides real-time data to confirm reaction completion before proceeding to work-up, preventing premature quenching.[2]

Q2: My final product is contaminated with an isomeric impurity. How do I identify and minimize it?

A2: Isomer formation is a common issue in aromatic substitution reactions. In this synthesis, you are likely generating other nitro-indazole isomers.

  • Causality & Explanation:

    • The cyclization step dictates the final substitution pattern. While the formation of the 5-methyl-6-nitro isomer is kinetically and thermodynamically favored from the chosen starting material, slight deviations in reaction conditions (especially pH and temperature) can promote alternative cyclization pathways or side reactions, leading to trace amounts of other isomers. The starting material itself, 2,4-dimethyl-5-nitroaniline, must be of high purity, as isomeric impurities in the raw material will carry through the synthesis.

  • Troubleshooting & Solutions:

    • Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of your main product and identify the impurity.[3] The coupling patterns of the aromatic protons are distinct for each isomer.

    • Raw Material Control: Implement a strict quality control protocol for the incoming 2,4-dimethyl-5-nitroaniline. Use a validated HPLC method to ensure its purity is ≥99.0%.[3]

    • Purification Strategy: Develop a robust recrystallization protocol. A solvent/anti-solvent system is often effective for separating isomers with different polarities. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find a system that selectively crystallizes the desired product while leaving the isomer in the mother liquor.

Solvent SystemTarget SolubilityImpurity SolubilityExpected Outcome
Isopropanol/WaterLow (Hot), High (Cold)Higher in mother liquorGood for high-purity crystallization.
Ethyl Acetate/HeptaneHighHighEffective for precipitating the product.
TolueneModerate (Hot)VariesCan be effective but requires careful cooling.
Q3: The nitration reaction seems dangerously exothermic. What are the best practices for safely scaling this process?

A3: Safety is the primary concern with all nitration reactions. The combination of strong oxidizing acids (nitric acid) and organic material creates a high potential for thermal runaway.[1][4]

  • Causality & Explanation:

    • Nitration reactions have a high heat of reaction, typically around -145 kJ/mol.[1] Without proper control, the heat generated can increase the reaction rate, which in turn generates more heat, leading to an exponential and uncontrollable temperature and pressure increase (thermal runaway). This can result in reactor failure and explosion. Nitroaromatic compounds themselves can be thermally unstable and may decompose violently at elevated temperatures.[5][6][7]

  • Safety Protocols & Solutions:

    • Never "Batch" the Reagents: At scale, never mix the full quantities of the substrate and nitrating agent at once. The standard and safest method is a semi-batch process where the nitrating agent (or the substrate) is added slowly and controllably to the other reagent in the reactor.

    • Use of Continuous Flow Reactors: For high-risk processes, transitioning to a continuous flow (or microreactor) setup is a modern solution that offers superior safety.[4] The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, drastically minimizing the risk of a runaway.

    • Emergency Quenching Plan: Have a pre-defined and validated emergency quenching procedure. This typically involves a separate vessel containing a large volume of cold water or a suitable quenching agent that can be rapidly introduced to the reactor to halt the reaction.

    • Strict Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a lab coat. All work must be conducted in a chemical fume hood or a well-ventilated and controlled production bay.[8]

Frequently Asked Questions (FAQs)
  • What are the critical process parameters (CPPs) to monitor during synthesis?

    • Temperature: The most critical parameter for both safety and selectivity. Maintain at 0-5 °C during diazotization.

    • Reagent Stoichiometry: Precise molar ratios of sodium nitrite and acid are essential for driving the reaction to completion without promoting side reactions.

    • Agitation Rate: Must be sufficient to ensure homogeneity without causing excessive shear or splashing.

    • pH: The pH of the reaction medium, controlled by the acetic acid, is crucial for the stability of the diazonium salt.

  • What analytical methods are required for release testing?

    • HPLC: For purity assessment and quantification of impurities. A typical method would use a C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid, with UV detection at 254 nm.[2]

    • NMR (¹H and ¹³C): For unambiguous structural identification.

    • Melting Point: A sharp melting point range is a good indicator of purity.[3]

    • Karl Fischer Titration: To determine water content, which should typically be <0.5%.[3]

    • Gas Chromatography (GC): To quantify residual solvents from the purification process.[3]

  • What are the recommended storage and handling conditions for this compound?

    • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition. Keep containers tightly closed. As a nitroaromatic compound, it should be treated as potentially thermally sensitive. Avoid mechanical shock or friction.

Key Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound (1 kg Scale)
  • Equipment: 20L jacketed glass reactor with overhead stirring, thermocouple, and a dosing pump.

  • Procedure:

    • Charge the reactor with acetic acid (8 L) and cool the jacket to -5 °C.

    • Slowly add 2,4-dimethyl-5-nitroaniline (1.0 kg, 5.52 mol) to the acetic acid under moderate agitation.

    • Once the starting material is fully dissolved and the internal temperature is stable at 0-2 °C, begin the slow, subsurface addition of a pre-prepared solution of sodium nitrite (0.42 g, 6.07 mol) in water (1 L) via the dosing pump.

    • Maintain the internal temperature at 0-5 °C throughout the addition. The addition should take approximately 2-3 hours.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1 hour.

    • Take an in-process control (IPC) sample and analyze by HPLC to confirm the consumption of starting material (<1%).

    • Slowly quench the reaction by adding it to a separate vessel containing 20 L of ice water under vigorous stirring.

    • The product will precipitate as a solid. Stir the slurry for 1 hour.

    • Isolate the crude product by filtration, wash the filter cake with cold water (3 x 2 L), and pull dry under vacuum.

    • Dry the crude product in a vacuum oven at 50 °C until constant weight is achieved.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dry this compound to a clean reactor.

  • Add isopropanol (approx. 5 L per kg of crude product).

  • Heat the mixture to 75-80 °C with stirring until all solids dissolve.

  • Perform a hot filtration to remove any insoluble particulate matter.

  • Allow the solution to cool slowly to room temperature. Initiate crystallization if necessary by seeding with a small crystal of pure product.

  • Once crystallization is established, cool the mixture to 0-5 °C and hold for at least 2 hours to maximize recovery.

  • Isolate the purified product by filtration, wash the cake with a small amount of cold isopropanol, and dry in a vacuum oven at 50 °C to a constant weight.

Process and Troubleshooting Workflows

G start_node Low Yield or High Impurity Detected check_node1 Check IPC Sample start_node->check_node1 Is starting material consumption complete (by HPLC)? check_node check_node action_node action_node solution_node Problem Resolved action_node1 Possible Causes: - Insufficient NaNO₂ - Reaction temp too low - Poor mixing Solution: - Increase stir time at 0-5°C - Re-evaluate stoichiometry check_node1->action_node1 No check_node2 Analyze Impurity Profile (HPLC/NMR) check_node1->check_node2 Yes action_node1->solution_node Optimize Reaction action_node2 Possible Causes: - Impure starting material - Sub-optimal reaction conditions Solution: - Qualify raw material batch - Optimize recrystallization solvent check_node2->action_node2 Isomeric Impurity Present? action_node3 Possible Causes: - Temperature excursion (>5°C) - Localized 'hot spots' Solution: - Improve reactor cooling - Slow reagent addition rate check_node2->action_node3 Degradation/Tarry Products Present? action_node2->solution_node Optimize Purification action_node3->solution_node Improve Process Control

Caption: Troubleshooting decision tree for yield and purity issues.

References
  • Shaikh, A. et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
  • Li, W. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Jin, Y. et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
  • Ju, K. & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • ResearchGate. (n.d.). Production of 4-nitroimidazole and its thermal stability.
  • University of Washington. (n.d.). Nitric Acid Safety. EH&S.
  • IJSDR. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research.
  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
  • Topiox Research. (2025). How Nitrosamine Impurities in Pharmaceuticals Affect Safety and the Importance of Testing.
  • Wang, Y. et al. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes.
  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates.
  • Tunoori, A. R. et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.
  • ASM Journals. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
  • Persistence Market Research. (2023). Nitro Aromatics Market Set to Reach US$ 5.6 Bn by 2033.
  • da Silva, A. B. F. et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • World Health Organization (WHO). (2024). WHO good manufacturing practices considerations for the prevention and control of nitrosamine contamination in pharmaceutical products.
  • Claramunt, R. M. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Claramunt, R. M. et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Fang, B. et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry.
  • Liskon Biological. (2025). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole.
  • ResearchGate. (n.d.). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Di Mola, A. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Nitro Aromatics.
  • Yin, C. et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules.
  • PubChem. (n.d.). 7-Nitroindazole.
  • ResearchGate. (n.d.). Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6).

Sources

Technical Support Center: Refining the Workup for 5-Methyl-6-Nitro-1H-Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-methyl-6-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Our goal is to provide in-depth, field-proven insights into the workup and purification stages of its synthesis, moving beyond a simple recitation of steps to explain the critical causality behind each experimental choice.

The synthesis of nitro-indazoles, while conceptually straightforward, is often challenged by issues related to regioselectivity, reaction control, and product isolation. This resource consolidates troubleshooting strategies and frequently asked questions to help you navigate these complexities, ensuring a higher yield and purity for your target compound.

Synthesis Overview & Core Principles

The most common and direct route to this compound is through the electrophilic nitration of 5-methyl-1H-indazole. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric and sulfuric acids, attacks the electron-rich indazole ring. The directing effects of the fused benzene ring and the methyl group influence the position of nitration.

While the 6-position is a likely target, the formation of other isomers (such as the 4-nitro and 7-nitro derivatives) is a significant possibility, making the workup and purification stages critical for isolating the desired product.[1]

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Start 5-Methyl-1H-Indazole Reaction Dissolution in H₂SO₄ Cooling to 0-5 °C Start->Reaction Step 1 Nitration Slow Addition of HNO₃ (Mixed Acid) Reaction->Nitration Step 2 Monitoring Reaction Monitoring (TLC) Nitration->Monitoring Step 3 Quench Quench on Ice Monitoring->Quench Step 4 Neutralize Neutralization (e.g., NaHCO₃) Quench->Neutralize Step 5 Isolate Filter Crude Solid Neutralize->Isolate Step 6 Purify Recrystallization or Column Chromatography Isolate->Purify Step 7 Final Pure this compound Purify->Final Step 8

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and workup.

Question: My reaction resulted in a very low yield. What are the likely causes and how can I fix this?

Answer: Low yields are a common frustration in nitration reactions and can be attributed to several factors. A systematic approach is key to diagnosis.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Causality: Nitration rates are highly dependent on temperature. If the temperature is too low, the reaction can be sluggish, leading to an accumulation of unreacted starting material.[2]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the duration. A slight, carefully controlled increase in temperature might be necessary, but this must be balanced against the risk of side reactions.[3]

  • Side Reactions: The formation of undesired byproducts consumes your starting material.

    • Causality: Over-nitration (dinitration) can occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[2] The formation of other nitro-isomers is also a primary cause of reduced yield for the specific target molecule.

    • Solution: Strict temperature control, ideally between 0-5 °C, is crucial.[4] The nitric acid should be added slowly and dropwise to prevent localized temperature spikes.[5] Use the correct stoichiometry of the nitrating agent.

  • Mechanical Loss During Workup: Significant product loss can occur during isolation and purification.

    • Causality: The product might have some solubility in the cold aqueous solution, leading to losses during filtration. During recrystallization, using too much solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Ensure the quenched reaction mixture is thoroughly chilled in an ice bath to minimize the solubility of the product before filtration. For recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

Question: After quenching the reaction on ice, I'm left with a dark, oily residue instead of a solid precipitate. What went wrong?

Answer: The formation of an oil or "tar" instead of a crystalline solid is a frequent issue in nitration workups. This typically points to the presence of impurities that are disrupting the crystal lattice formation.

  • Causality: The primary culprits are often isomeric byproducts or dinitrated compounds, which can have lower melting points or form eutectic mixtures with the desired product. Residual acids can also contribute to this issue.

  • Troubleshooting Workflow:

    • Ensure Complete Neutralization: After filtration, slurry the oily crude product in a dilute sodium bicarbonate solution to neutralize any trapped acid, then wash thoroughly with cold water.[5]

    • Attempt "Oiling Out" Purification: Dissolve the oil in a suitable organic solvent (like ethyl acetate). Wash this solution with water and brine, then dry it over anhydrous magnesium sulfate and concentrate it under vacuum.[6] This removes water-soluble impurities. The resulting residue may solidify upon standing or scratching with a glass rod.

    • Utilize Column Chromatography: If the product remains an oil, purification by flash chromatography on silica gel is the most effective next step. This will separate the desired 6-nitro isomer from other impurities.[3]

Troubleshooting_Oil Start Oily Product After Quench Neutralize Slurry with NaHCO₃ soln. Wash with H₂O Start->Neutralize Check_Solid Did it solidify? Neutralize->Check_Solid Extract Dissolve in Ethyl Acetate Wash, Dry, Concentrate Check_Solid->Extract No Success Isolate Pure Product Check_Solid->Success Yes Check_Solid2 Did it solidify? Extract->Check_Solid2 Chromatography Purify via Column Chromatography Check_Solid2->Chromatography No Check_Solid2->Success Yes Chromatography->Success

Caption: Decision workflow for troubleshooting an oily crude product.

Question: My NMR analysis shows a mixture of nitro-isomers. How can I improve the regioselectivity and purify the desired 6-nitro product?

Answer: Achieving high regioselectivity is a central challenge. The electronic and steric effects of the substituents on the indazole ring direct the incoming electrophile, but rarely with perfect specificity.

  • Improving Regioselectivity:

    • Causality: The conditions of the nitration reaction can influence the isomer ratio. Factors like the acid mixture composition and temperature can slightly alter the activation energies for substitution at different positions.

    • Solution: While difficult to control completely, maintaining a low and constant temperature (0-5 °C) is the most effective way to maximize the formation of the thermodynamically favored product.[4] Experimenting with different nitrating systems (e.g., other than HNO₃/H₂SO₄) could be explored but is a more advanced optimization step.

  • Purification of Isomers:

    • Causality: Positional isomers often have very similar polarities, making them difficult to separate.

    • Solution 1: Recrystallization: This is the first method to attempt. The isomers may have different solubilities in a given solvent system. A carefully chosen solvent can selectively crystallize the desired product, leaving impurities in the mother liquor.[5] (See Table 2).

    • Solution 2: Column Chromatography: This is the most reliable method for separating isomers. A long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexane and gradually increasing it) will provide the best resolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the safest and most effective way to quench a nitration reaction?

A1: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[2] This serves two critical purposes: it rapidly dilutes the corrosive acid mixture and the large thermal mass of the ice effectively absorbs the significant heat of dilution from the sulfuric acid. Never add water to the reaction mixture, as this can cause localized boiling and dangerous splashing.[2]

Q2: What are the recommended recrystallization solvents for purifying this compound?

A2: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For nitro-indazoles, polar protic solvents are often effective. Based on procedures for similar compounds, an ethanol/water mixture is a common choice.[5] The crude solid is dissolved in a minimum of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. Allowing this to cool slowly promotes the formation of pure crystals. Methanol is also a viable option.[7]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The chemical shifts, coupling constants, and integration of the protons in the ¹H NMR spectrum will confirm the substitution pattern.[8]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[4]

  • Melting Point: A sharp melting point within a narrow range is a good indicator of high purity. Literature values for related compounds can provide a benchmark.[7][9]

Q4: What are the critical safety precautions when working with a nitric acid and sulfuric acid mixture?

A4: Mixed acid is extremely corrosive and a strong oxidizing agent, demanding strict safety protocols.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles or a face shield.[12]

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhaling toxic and corrosive vapors.[12]

  • Handling: Always add acid to water, never the other way around. When preparing the mixed acid, slowly add the nitric acid to the sulfuric acid while cooling in an ice bath. The reaction is highly exothermic.[13]

  • Spill Response: Have appropriate spill containment and neutralization materials readily available, such as sodium bicarbonate or another suitable absorbent for acids.[12]

Data & Protocols

Table 1: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions (dinitration, isomers); Mechanical loss during workup.Monitor reaction by TLC; Maintain strict temperature control (0-5 °C); Use minimum solvent for recrystallization.[3]
Oily Product Presence of isomeric impurities; Trapped residual acid.Neutralize with NaHCO₃ solution; Attempt extraction/concentration; Purify via column chromatography.[3][5]
Isomer Contamination Lack of complete regioselectivity in the nitration reaction.Purify via careful recrystallization from an appropriate solvent system or by flash column chromatography.[3][5]
Runaway Reaction Rapid addition of nitrating agent; Inadequate cooling.Add nitrating agent dropwise with constant temperature monitoring; Ensure a robust cooling bath (ice-salt if needed).[2]
Table 2: Recommended Solvent Systems
Application Solvent System Rationale & Notes
Recrystallization Ethanol / WaterGood for polar compounds. Dissolve in minimal hot ethanol, add hot water until cloudy, then cool slowly.[5]
MethanolA common alternative to ethanol for recrystallization of nitro-aromatic compounds.[7]
Column Chromatography Hexane / Ethyl AcetateA standard non-polar/polar solvent system. Start with a low ratio of ethyl acetate (e.g., 4:1 Hexane:EtOAc) and gradually increase polarity to elute the product.[14]
Experimental Protocol: Synthesis and Workup

This protocol is a representative procedure synthesized from established methods for analogous compounds.[5][15]

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 5-methyl-1H-indazole (1.0 eq) in concentrated sulfuric acid (98%) at room temperature.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Nitration: Slowly add concentrated nitric acid (70%, 1.05 eq) dropwise via the dropping funnel. Ensure the internal temperature does not exceed 5 °C throughout the addition.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Quenching: In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice. A solid precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (test with pH paper). This removes residual acids. A final wash with a cold, dilute sodium bicarbonate solution can be performed, followed by another wash with cold water.

  • Drying: Dry the crude product under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C).

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography using a hexane/ethyl acetate gradient.

References

  • Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. [Link]
  • Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety. [Link]
  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. [Link]
  • Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PubMed Central. [Link]
  • Indazole. (n.d.). Organic Syntheses Procedure. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).
  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018).
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • 5-nitroindazole. (n.d.). Organic Syntheses Procedure. [Link]
  • Synthesis method of indazole compound. (n.d.).
  • Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. (2025). Liskon Biological. [Link]
  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022).

Sources

avoiding decomposition of 5-methyl-6-nitro-1H-indazole during functionalization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the functionalization of 5-methyl-6-nitro-1H-indazole. As Senior Application Scientists with extensive experience in heterocyclic chemistry, we have compiled this guide to address the unique challenges and common pitfalls encountered when working with this electron-deficient indazole derivative. This resource is designed to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

The this compound core, while relatively stable under neutral conditions, is susceptible to decomposition under harsh basic and thermal conditions. The electron-withdrawing nature of the nitro group increases the acidity of the N-H proton, making the indazole anion prone to side reactions, especially at elevated temperatures.[1] Long-term storage in the solid state is generally acceptable, but solutions, particularly in the presence of base, should be used fresh.

Q2: I'm observing a complex mixture of products during N-alkylation. What is the likely cause?

A common issue in the N-alkylation of indazoles is the formation of a mixture of N1 and N2 isomers. The regioselectivity is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[2][3][4] For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) tends to favor N1 alkylation for many substituted indazoles. Conversely, conditions like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) can lead to mixtures or favor the N2 isomer depending on other substituents on the indazole ring.[4]

Another potential issue is over-alkylation, leading to the formation of a quaternary indazolium salt, which can be a significant byproduct if the reaction is not carefully monitored.[5]

Q3: Why is my palladium-catalyzed cross-coupling reaction failing with a halogenated this compound derivative?

Failure in Suzuki-Miyaura or Buchwald-Hartwig reactions with this substrate can stem from several factors:

  • Catalyst Deactivation: The nitro group can potentially interact with the palladium catalyst, leading to deactivation.[6] Additionally, the unprotected N-H of the indazole can react with the catalyst or reagents.[7] N-protection is often recommended to mitigate these issues.

  • Base-Induced Decomposition: Strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can cause decomposition of the nitro-indazole scaffold, especially at higher temperatures.[8] Screening weaker bases such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is advisable.

  • Poor Solubility: The substrate or intermediates may have poor solubility in the reaction solvent, leading to low conversion.

  • Side Reactions: Homocoupling of the boronic acid (in Suzuki reactions) or dehalogenation of the starting material are common side reactions.[9]

Troubleshooting Guides

Troubleshooting N-Alkylation Reactions
Problem Potential Cause(s) Recommended Solution(s)
Low Conversion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Poor solubility of the starting material.1. Switch to a stronger base (e.g., NaH). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Choose a solvent in which the indazole is more soluble (e.g., DMF, DMSO).
Mixture of N1 and N2 Isomers 1. Reaction conditions favor the formation of both isomers. 2. Thermodynamic vs. kinetic control issues.1. For N1 selectivity, try NaH in THF.[4] 2. For N2 selectivity, consider Mitsunobu conditions.[2][4] 3. Systematically screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., acetonitrile, dioxane).
Formation of Quaternary Salt 1. Excess alkylating agent. 2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount or a slight excess (1.05-1.1 equiv.) of the alkylating agent. 2. Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.
Decomposition of Starting Material 1. Use of a very strong base. 2. High reaction temperature.1. Use a milder base (e.g., K2CO3, Cs2CO3). 2. Perform the reaction at a lower temperature for a longer duration.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Catalyst deactivation by the nitro group or unprotected N-H. 2. Ineffective base. 3. Oxygen contamination.1. Protect the indazole nitrogen (e.g., with a Boc or SEM group). 2. Screen different bases (K3PO4, Cs2CO3, K2CO3). For Buchwald-Hartwig, consider using a weaker base if decomposition is observed with NaOtBu.[8] 3. Ensure the reaction is set up under an inert atmosphere (N2 or Ar) and that solvents are properly degassed.[9]
Dehalogenation of Starting Material 1. Presence of water or protic impurities. 2. Unstable palladium-hydride species.1. Use anhydrous solvents and reagents. 2. Choose a different ligand or catalyst system.
Homocoupling of Boronic Acid (Suzuki) 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and reagents.[9] 2. Use a stronger base or a different solvent system to promote transmetalation.
Decomposition of Starting Material 1. Base is too strong. 2. Reaction temperature is too high.1. Switch to a weaker base (e.g., from NaOtBu to K3PO4).[8] 2. Lower the reaction temperature and extend the reaction time.

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of this compound

This protocol is adapted from methodologies developed for similar substituted indazoles and is optimized for N1 selectivity.[4]

Workflow for N1-Alkylation

start This compound in anhydrous THF base Add NaH (1.1 equiv) at 0 °C start->base stir1 Stir at 0 °C for 30 min base->stir1 alkyl_halide Add alkyl halide (1.1 equiv) at 0 °C stir1->alkyl_halide stir2 Warm to RT and stir for 12-24 h alkyl_halide->stir2 quench Quench with saturated aq. NH4Cl stir2->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography extract->purify product N1-alkylated product purify->product

Caption: N1-Alkylation Workflow

Step-by-Step Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 equiv) portion-wise at 0 °C.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N1-alkylated product.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a C3- or C7-halogenated N-protected this compound. The choice of protecting group, catalyst, ligand, and base may require optimization.

Workflow for Suzuki-Miyaura Coupling

start N-Protected halo-5-methyl-6-nitro-1H-indazole, boronic acid (1.5 equiv), and base (2.0 equiv) in solvent degas Degas the mixture start->degas catalyst Add Pd catalyst (e.g., Pd(dppf)Cl2, 5 mol%) degas->catalyst heat Heat at 80-100 °C for 4-12 h catalyst->heat workup Aqueous workup and extraction heat->workup purify Purify by column chromatography workup->purify product Coupled product purify->product

Caption: Suzuki-Miyaura Coupling Workflow

Step-by-Step Procedure:

  • To a reaction vessel, add the N-protected halo-5-methyl-6-nitro-1H-indazole (1.0 equiv), the corresponding boronic acid (1.5 equiv), and a base (e.g., K2CO3 or K3PO4, 2.0 equiv).

  • Add a suitable solvent system (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), 5 mol%).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Understanding the Reactivity of this compound

The functionalization of this compound is governed by the interplay of the electronic effects of the methyl and nitro groups, as well as the inherent reactivity of the indazole core.

Electronic Effects on Reactivity

Indazole This compound Methyl C5-Methyl Group (+I effect) Indazole->Methyl Nitro C6-Nitro Group (-M, -I effect) Indazole->Nitro Ring Indazole Ring (Electron deficient) Methyl->Ring Weakly activates Nitro->Ring Strongly deactivates N1 N1 Position (Increased acidity) N2 N2 Position (Steric hindrance from C3/N1) Ring->N1 Influences Ring->N2 Influences

Caption: Electronic Influences on Reactivity

  • Nitro Group (-NO2): As a strong electron-withdrawing group through both resonance (-M) and inductive (-I) effects, the nitro group at the C6 position significantly reduces the electron density of the entire indazole ring system. This has several consequences:

    • It increases the acidity of the N-H proton, facilitating deprotonation but also increasing the risk of base-mediated decomposition.

    • It deactivates the benzene ring towards electrophilic aromatic substitution.

    • It makes the indazole core more susceptible to nucleophilic attack, although this is less common for the core itself.

  • Methyl Group (-CH3): The methyl group at the C5 position is a weak electron-donating group through an inductive effect (+I). This slightly counteracts the deactivating effect of the nitro group, but the overall electronic nature of the ring remains electron-deficient.

This electronic profile makes the functionalization of this compound a delicate balance between activating the desired position for reaction and avoiding unwanted side reactions or decomposition. Careful selection of reagents and reaction conditions is therefore paramount for successful synthetic outcomes.

References

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5653. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Wikipedia. (2023).
  • Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2099–2108. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Semantic Scholar. [Link]
  • Connect Journals. (n.d.).
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health. (2024).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • National Institutes of Health. (2021).
  • Beilstein Journal of Organic Chemistry. (2011). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • ACS Publications. (2012).
  • National Institutes of Health. (2013).
  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
  • Royal Society of Chemistry. (2016).
  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
  • Royal Society of Chemistry. (2021). Growth vector elaboration of fragments: regioselective functionalization of 5-hydroxy-6-azaindazole and 3-hydroxy-2,6-naphthyridine. [Link]
  • ACS Publications. (2002). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 5-Methyl-6-Nitro-1H-Indazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methyl-6-Nitro-1H-Indazole

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a well-recognized privileged structure, appearing in a multitude of biologically active molecules. The specific substitution pattern of a methyl group at the 5-position and a nitro group at the 6-position makes this molecule a key building block for the synthesis of various therapeutic agents, including kinase inhibitors for oncology applications. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for researchers in the pharmaceutical sciences.

This guide provides a comparative analysis of two distinct synthetic routes to this compound: the classical approach via diazotization of a substituted aniline and a direct electrophilic nitration of a pre-formed indazole core. We will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative assessment of these methods to aid researchers in selecting the most appropriate route for their specific needs.

Route 1: Synthesis via Diazotization of 4-Methyl-2-nitroaniline

This classical approach builds the indazole ring from an appropriately substituted aniline precursor. The key transformation involves the diazotization of the primary amine, followed by an intramolecular cyclization. This method is well-established for the synthesis of various indazole derivatives.[1][2]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary amine of 4-methyl-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically acetic acid or a mineral acid) to form a diazonium salt.[3][4] Due to the presence of the ortho-methyl group, the diazonium salt is unstable and readily undergoes an intramolecular cyclization. The diazotization is a well-understood process initiated by the formation of the nitrosonium ion (NO⁺) electrophile.[3] The subsequent cyclization is an intramolecular electrophilic aromatic substitution where the diazonium group is attacked by the electron-rich benzene ring, leading to the formation of the indazole core. The low temperatures are crucial to control the reactivity of the unstable diazonium intermediate and prevent unwanted side reactions.[5]

Experimental Protocol

Starting Material: 4-Methyl-2-nitroaniline Reagents: Sodium Nitrite, Glacial Acetic Acid, Water

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-methyl-2-nitroaniline (1.0 equivalent) in glacial acetic acid.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of the nitrite solution.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Diazotization and Cyclization: Add the cold sodium nitrite solution dropwise to the stirred aniline suspension over 30-45 minutes. Ensure the internal temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes, then allow it to slowly warm to room temperature and stir for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. To the residue, add crushed ice and water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound.

Route1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 4-Methyl-2-nitroaniline in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise addition of NaNO2 solution (0-5 °C) B->C D Stir at 0-5 °C, then warm to RT for 72h C->D E Concentrate under reduced pressure D->E F Precipitate with ice/water E->F G Filter and wash with cold water F->G H Recrystallize G->H I This compound H->I

Caption: Workflow for the synthesis of this compound via diazotization.

Route 2: Synthesis via Direct Nitration of 5-Methyl-1H-Indazole

This approach involves the direct functionalization of a pre-existing 5-methyl-1H-indazole core. Electrophilic aromatic substitution, specifically nitration, is a fundamental reaction in organic chemistry for the introduction of a nitro group onto an aromatic ring.

Mechanistic Rationale

The nitration of 5-methyl-1H-indazole is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6][7] The indazole ring system is electron-rich and susceptible to electrophilic attack. The position of nitration is directed by the existing substituents on the benzene ring portion of the molecule. The methyl group at the 5-position is an activating, ortho-, para-director, while the pyrazole portion of the indazole can also influence the regioselectivity. The reaction is typically carried out at low temperatures to control the exothermicity and to minimize the formation of undesired byproducts.[8]

The synthesis of the starting material, 5-methyl-1H-indazole, can be achieved through various methods, including the diazotization of 4-methyl-2-toluidine.[9]

Experimental Protocol

Starting Material: 5-Methyl-1H-indazole Reagents: Concentrated Nitric Acid, Concentrated Sulfuric Acid

Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 5-methyl-1H-indazole (1.0 equivalent) in concentrated sulfuric acid. This should be done in an ice-water bath to manage the heat of dissolution.

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to an equal volume of concentrated sulfuric acid, while cooling in an ice-water bath.

  • Nitration: Cool the solution of 5-methyl-1H-indazole in sulfuric acid to 0-5 °C. Slowly add the cold nitrating mixture dropwise to the stirred indazole solution. The temperature must be carefully maintained below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid precipitate of the crude product will form.

  • Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper. The crude product can be purified by recrystallization from a suitable solvent to afford this compound.

Route2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Methyl-1H-indazole in conc. H2SO4 B Cool to 0-5 °C A->B C Dropwise addition of cold nitrating mixture (0-5 °C) B->C D Stir at 0-5 °C for 1-2h C->D E Pour onto crushed ice D->E F Filter and wash with cold water E->F G Recrystallize F->G H This compound G->H

Caption: Workflow for the synthesis of this compound via direct nitration.

Comparative Analysis

ParameterRoute 1: DiazotizationRoute 2: Direct Nitration
Starting Material 4-Methyl-2-nitroaniline5-Methyl-1H-indazole
Number of Steps One-pot from anilineOne step from indazole
Reaction Time Long (typically 72 hours)Short (typically 1-2 hours)
Temperature Control Critical (0-5 °C)Critical (0-10 °C)
Reagents Sodium nitrite, acetic acidConc. nitric acid, conc. sulfuric acid
Potential Yield Generally good to high[1]Variable, dependent on regioselectivity
Key Challenges Stability of diazonium salt, long reaction timeRegioselectivity, handling of mixed acids
Discussion

Route 1 (Diazotization): This method is a robust and well-established procedure for the synthesis of indazoles. A significant advantage is the convergent nature of the synthesis, building the heterocyclic ring system in a single, albeit lengthy, step from a readily available aniline derivative. The starting material, 4-methyl-2-nitroaniline, can be prepared from the nitration of 3-methylaniline. The primary challenges associated with this route are the handling of the potentially unstable diazonium salt intermediate, which necessitates strict temperature control, and the long reaction time required for complete cyclization.

Route 2 (Direct Nitration): The direct nitration of 5-methyl-1H-indazole offers a more atom-economical and potentially faster approach. The reaction time is significantly shorter than the diazotization route. However, the primary challenge of this method lies in controlling the regioselectivity of the nitration. Electrophilic attack on the 5-methyl-1H-indazole ring could potentially lead to a mixture of isomers (e.g., nitration at the 4, 6, or 7-positions). The directing effects of the methyl group and the fused pyrazole ring will determine the major product. Achieving high selectivity for the desired 6-nitro isomer may require careful optimization of reaction conditions. Furthermore, this route requires the prior synthesis of 5-methyl-1H-indazole, which itself is often prepared via a diazotization reaction.

Choosing the Optimal Route

The choice between these two synthetic routes will depend on the specific requirements of the researcher and the available resources.

Decision_Tree start Select a Synthetic Route for This compound q1 Is regioselectivity a primary concern and a well-established procedure preferred? start->q1 q2 Are shorter reaction times and atom economy the main drivers? start->q2 route1 Route 1: Diazotization q1->route1 Yes note1 Note: May require longer reaction times and careful temperature control. route1->note1 route2 Route 2: Direct Nitration q2->route2 Yes note2 Note: Requires optimization for regioselectivity and synthesis of the starting indazole. route2->note2

Caption: Decision tree for selecting a synthetic route.

Conclusion

Both the diazotization of 4-methyl-2-nitroaniline and the direct nitration of 5-methyl-1H-indazole represent viable synthetic pathways to this compound. The diazotization route offers a reliable and well-documented, albeit slower, method. The direct nitration approach is faster and more atom-economical but may present challenges in achieving high regioselectivity. The selection of the optimal route will be guided by factors such as the scale of the synthesis, the availability of starting materials, and the desired level of process control. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

  • Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1940, 20, 73. [Link]
  • BenchChem Technical Support Team. (2025, November). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. BenchChem.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. BenchChem.
  • MDPI. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
  • Google Patents. (2015). A kind of synthetic method of indazole compound. CN103319410B.
  • Google Patents. (2021). Preparation method of 4-bromo-5-methyl-1H-indazole. CN112321510A.
  • ResearchGate. (2025).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5636-5651. [Link]
  • WebAssign. (n.d.).
  • Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-15. [Link]
  • Anasazi Instruments. (n.d.).
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.).
  • WebAssign. (n.d.).

Sources

validation of the structure of 5-methyl-6-nitro-1H-indazole by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 5-methyl-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. For novel compounds like this compound, a scaffold of significant interest in medicinal chemistry, absolute structural integrity is paramount. It dictates physicochemical properties, molecular interactions, and ultimately, biological function. This guide provides a senior application scientist's perspective on the definitive validation of this structure, anchored by the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind the experimental workflow and objectively compare its conclusive data with powerful, complementary spectroscopic and computational methods.

Part I: The Gold Standard: Single-Crystal X-ray Crystallography

In the hierarchy of analytical techniques for structure elucidation, single-crystal X-ray crystallography stands alone. It does not provide circumstantial evidence; it offers a direct, high-resolution visualization of the atomic arrangement in a crystalline solid. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and the absolute connectivity of atoms, making it the ultimate arbiter for validating a novel chemical entity.

The causality for choosing this method is simple: in drug development and patent law, ambiguity is risk. X-ray crystallography mitigates this risk by providing irrefutable proof of structure, a self-validating dataset where the final refined model must rigorously match the experimentally observed diffraction pattern.

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a validated crystal structure is a multi-step process requiring meticulous execution. Each step is designed to ensure the highest quality data is obtained.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Syn Synthesis of this compound Pur Chromatographic Purification Syn->Pur Crude Product Sol Solvent Screening Pur->Sol Cry Slow Evaporation / Vapor Diffusion Sol->Cry Optimal Solvent System Mount Crystal Mounting Cry->Mount Diff X-ray Diffraction Data Collection Mount->Diff Proc Data Integration & Scaling Diff->Proc Diffraction Images Solve Phase Problem Solution Proc->Solve Refine Model Building & Refinement Solve->Refine Initial Model Validate Final Validation & CIF Generation Refine->Validate Refined Structure

Caption: Workflow for X-ray crystallographic validation.

Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: this compound can be synthesized via established routes for nitro-indazoles, such as the methylation of 6-nitro-1H-indazole.[1] A solution of 6-nitro-1H-indazole in DMF is treated with a base like sodium hydride (NaH) followed by an alkylating agent like iodomethane.[1]

  • Purification: The crude product must be purified to >99% purity, typically by flash column chromatography on silica gel, to remove isomers and unreacted starting materials that would inhibit crystallization.

2. Crystallization:

  • Rationale: The goal is to encourage molecules to pack in a highly ordered, repeating lattice. This is often the most challenging step. A solvent system is required in which the compound has moderate solubility.

  • Protocol:

    • Screen various solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) for suitable solubility.

    • Prepare a saturated or near-saturated solution of the purified compound (e.g., 10-20 mg) in a small vial (1-2 mL) using the chosen solvent system at a slightly elevated temperature.

    • Allow the solution to cool to room temperature, then let the solvent evaporate slowly over several days by covering the vial with a cap pierced with a needle. High-quality, single crystals suitable for diffraction will hopefully form.

3. X-ray Data Collection:

  • Rationale: A single, defect-free crystal is irradiated with monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique pattern of spots whose intensities and positions are recorded.

  • Protocol:

    • A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.[2]

    • The diffractometer, using an X-ray source such as Mo Kα radiation, collects a series of diffraction images as the crystal is rotated.[2]

4. Structure Solution and Refinement:

  • Rationale: The diffraction data provides the intensities and positions of the spots, but not their phases. Solving the "phase problem" is the first step to generating an electron density map. This map is then interpreted to build an atomic model, which is refined to best fit the experimental data.

  • Protocol:

    • The collected images are processed to determine the unit cell dimensions and integrate the spot intensities.[2]

    • Structure solution is typically performed using direct methods or Patterson synthesis to generate an initial electron density map.

    • An initial molecular model is built into the electron density.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction data. Key metrics like the R-factor are monitored.[3]

    • The final structure is validated for geometric correctness and deposited as a Crystallographic Information File (CIF).

Anticipated Crystallographic Data

While a published structure for this compound is not currently available, we can predict the expected crystallographic parameters based on data from closely related nitro-indazole derivatives.[3][4][5]

ParameterPredicted Value / DescriptionRationale / Source
Chemical FormulaC₈H₇N₃O₂Based on molecular structure.
Molecular Weight177.16 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinic or TriclinicThese are common crystal systems for small organic molecules of this type.[3][4][5]
Space GroupP2₁/c or P-1Common centrosymmetric space groups that do not require molecular symmetry.[5]
a, b, c (Å); α, β, γ (°)e.g., a≈4-8, b≈8-15, c≈13-17; β≈95°Unit cell dimensions will be unique but are estimated from similar structures.[3][4][5]
Volume (ų)~750 - 850Estimated based on molecular size and typical packing efficiency.[3][4]
Z4 (for P2₁/c) or 2 (for P-1)The number of molecules in the unit cell.
R[F² > 2σ(F²)] (R1)< 0.05A key indicator of the agreement between the model and data; a value below 5% indicates a good refinement.[3][4]
wR(F²) (wR2)< 0.15A weighted R-factor based on all data; a value below 15% is desirable.[3]
Goodness-of-fit (S)~1.0Should be close to 1 for a good model and correct data weighting.[3]

Part II: Comparative Analysis with Orthogonal Techniques

When single crystals cannot be obtained, or as a necessary step in preliminary characterization, a suite of orthogonal techniques must be employed. These methods provide complementary pieces of the structural puzzle. While powerful, none offer the standalone, definitive proof of X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the structure of organic molecules in solution. It maps the chemical environment and connectivity of magnetically active nuclei like ¹H and ¹³C.

  • Causality & Application: For this compound, ¹H NMR should confirm the presence of all seven protons, their relative positions, and their multiplicities (singlets, doublets). The distinct chemical shifts of the aromatic protons and the methyl group singlet are key identifiers. ¹³C NMR confirms the carbon skeleton.[6][7] While NMR can strongly suggest the correct isomer, definitive assignment without a reference standard can sometimes be challenging.

  • Experimental Protocol: [8]

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

    • ¹H NMR Acquisition: Acquire a standard single-pulse spectrum. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required.

    • Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift axis using the residual solvent peak.

  • Predicted Spectroscopic Data (in DMSO-d₆):

Data TypePredicted Chemical Shift (δ, ppm)Expected Multiplicity / Comments
¹H NMR~13.5 - 14.0Broad singlet (br s), N-H proton of the indazole ring.[9]
~8.5Singlet (s), H-7 proton, deshielded by the adjacent nitro group.
~8.2Singlet (s), H-4 proton.
~8.0Singlet (s), H-3 proton.
~2.6Singlet (s), -CH₃ protons.
¹³C NMR~160 - 170Quaternary carbon of the nitro-substituted position (C-6).
~110 - 145Multiple peaks corresponding to the other aromatic and heterocyclic carbons.
~20Methyl carbon (-CH₃).
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.

  • Causality & Application: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The technique validates that the synthesized molecule has the correct molecular formula (C₈H₇N₃O₂). Fragmentation patterns, such as the loss of NO₂ or NO, are characteristic of nitroaromatic compounds and provide further confidence in the assignment.[10][11]

  • Experimental Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and analyze the resulting pattern.

  • Key Data Points:

ParameterExpected ValueSignificance
Molecular FormulaC₈H₇N₃O₂The elemental composition of the target molecule.
Exact Mass177.0538 DaThe calculated monoisotopic mass for [M+H]⁺ would be ~178.0611 Da.
Key FragmentationsLoss of NO₂ (46 Da), Loss of NO (30 Da)Characteristic fragmentation pathways for nitroaromatic compounds.[10]
Computational Chemistry

Theoretical calculations serve as a powerful tool to support experimental findings.

  • Causality & Application: Using methods like Density Functional Theory (DFT), one can calculate the minimum-energy 3D structure and predict spectroscopic properties.[12][13] If the predicted NMR chemical shifts from the DFT-optimized geometry closely match the experimental values, it significantly strengthens the structural assignment over other possible isomers.

  • Workflow Outline:

    • Build the 3D structure of this compound in silico.

    • Perform a geometry optimization using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[14]

    • Using the optimized geometry, perform an NMR shielding calculation (e.g., using the GIAO method).[14]

    • Compare the calculated chemical shifts with the experimental data.

Synthesis and Conclusion: An Integrative Approach

The validation of a molecular structure is not a linear process but an integrative one, where different techniques provide cross-validating evidence. X-ray crystallography remains the unparalleled gold standard, providing the definitive answer. However, a robust combination of high-resolution mass spectrometry, detailed 1D and 2D NMR spectroscopy, and supportive computational modeling constitutes a rigorous validation package that provides extremely high confidence in the assigned structure.

Logic_Flow cluster_exp Experimental Evidence cluster_gold Definitive Proof MS Mass Spectrometry (Confirms Formula) XRay Single-Crystal X-ray Crystallography (Absolute Structure) MS->XRay NMR NMR Spectroscopy (Confirms Connectivity) NMR->XRay Comp Computational Chemistry (Supports Assignment) Comp->XRay

Caption: Logical relationship of validation techniques.

For professionals in drug development, relying on a single piece of non-crystallographic data is insufficient. The convergence of evidence from these orthogonal methods is crucial. However, when absolute, unambiguous proof is required for intellectual property, regulatory submission, or understanding precise protein-ligand interactions, the investment in obtaining a single-crystal X-ray structure is not just justified—it is essential.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]
  • Gössler, W., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
  • Bandu, A. R., et al. (2011). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 45(39), 7389-7397. [Link]
  • Elguero, J., et al. (2011). 13C NMR of indazoles.
  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5898-5912. [Link]
  • Zhang, J., et al. (2024). Revolutionizing biomolecular structure determination with artificial intelligence. National Science Review, 11(5), nwae098. [Link]
  • Creative Biolabs. Structure Determination.
  • Hess, T. F., et al. (1998). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • RCSB PDB. Learn: Guide to Understanding PDB Data: Methods for Determining Structure. PDB-101. [Link]
  • Nageswara Rao, R., et al. (2008). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer.
  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Abbassi, Y., et al. (2014). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o101. [Link]
  • NanoImaging Services. (2023). Comparing Analytical Techniques for Structural Biology. NanoImaging Services Website. [Link]
  • Quora. (2017). What are some alternatives to NMR spectroscopy to study protein structures?. Quora. [Link]
  • Markovich, S., et al. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Bar-Ilan University Research Authority. [Link]
  • Chicha, H., et al. (2014). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o167. [Link]
  • Kalpna, et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14197-14214. [Link]
  • Yoshida, K., et al. (2007). Supporting Information for A general and efficient synthesis of 1H-indazoles via 1,3-dipolar cycloaddition of arynes with diazo compounds. Wiley-VCH. [Link]
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • Boulhaoua, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole.
  • Kalpna, et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14197-14214. [Link]
  • Jenifer, J., et al. (2024). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.
  • Jenifer, J., et al. (2024). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.
  • El-Faham, A., et al. (2019). Structures of substituted 2H-indazoles.
  • SpectraBase. (n.d.).
  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Journal of Organic Chemistry, 87(9), 5898-5912. [Link]
  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem. [Link]
  • Fun, H.-K., et al. (2009). 2-Methyl-6-nitro-2H-indazole.

Sources

A Comparative Guide to the Biological Activity of 5-methyl-6-nitro-1H-indazole and Other Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Nitroindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The introduction of a nitro group to the indazole ring system significantly modulates its electronic properties and biological activity. Nitroindazoles are of particular interest as they can function as hypoxia-activated prodrugs, a promising strategy in cancer therapy to target oxygen-deficient tumor microenvironments.[3] The enzymatic reduction of the nitro group under hypoxic conditions can lead to the formation of cytotoxic reactive nitrogen species that induce cell death. This guide will delve into the structure-activity relationships of various nitroindazoles to provide a comprehensive understanding of their therapeutic potential.

Comparative Analysis of Biological Activities

The biological activity of nitroindazole derivatives is highly dependent on the position of the nitro group and the nature of other substituents on the indazole ring. This section provides a comparative overview of the anticancer, antimicrobial, and antiparasitic activities of various nitroindazoles, providing a framework for understanding the potential of the 5-methyl-6-nitro-1H-indazole scaffold.

Anticancer Activity

Nitroindazole derivatives have shown significant promise as anticancer agents, often acting as kinase inhibitors or hypoxia-activated cytotoxins.

Table 1: Comparative Anticancer Activity of Various Nitroindazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Reference(s)
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives [4]
5'j (R = 3-OCH3)A549, MCF71.15 ± 0.08, 1.32 ± 0.09[4]
5'k (R = 4-OCH3)A549, MCF71.28 ± 0.09, 1.45 ± 0.11[4]
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives [5]
11a, 11b, 12a, 12bNCI-H4605 - 15[5]
Indazole-3-amine derivative (6o) K5625.15[6]
Pazopanib (Reference Drug) A549, MCF71.50 ± 0.11, 1.68 ± 0.13[4]
Doxorubicin (Reference Drug) A549, MCF71.42 ± 0.10, 1.60 ± 0.12[4]

The data in Table 1 demonstrates that substitutions on the indazole ring play a critical role in determining anticancer potency. For instance, 5-nitroindazole derivatives with carboxamide functionalities exhibit potent activity against lung (A549) and breast (MCF7) cancer cell lines, comparable to established anticancer drugs like Pazopanib and Doxorubicin.[4] Similarly, 6-nitro-benzo[g]indazole derivatives show significant activity against lung carcinoma cells (NCI-H460).[5] The activity of these compounds is often linked to their ability to be activated by nitroreductase enzymes in the hypoxic environment of tumors.

Antimicrobial Activity

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[7] Their mechanism of action often involves the reduction of the nitro group to generate radical species that damage bacterial DNA and other macromolecules.[8]

Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Heterocycles

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference(s)
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (12a) N. gonorrhoeae250[5]
6-Amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole (13b) N. gonorrhoeae62.5[5]
5-Nitroimidazole-based 1,3,4-thiadiazoles Gram-positive bacteriaPromising activity[9]
5-Nitroindazole acetamides Aspergillus niger, Candida albicans50[10]

As shown in Table 2, nitroindazole derivatives have demonstrated antibacterial and antifungal activities. For example, a 6-nitro-benzo[g]indazole derivative showed activity against Neisseria gonorrhoeae, and its amino counterpart exhibited even greater potency.[5] Furthermore, 5-nitroindazole acetamides have shown significant antifungal activity.[10] The position of the nitro group is a key determinant of activity, with 5-nitro and 6-nitro derivatives often exhibiting potent antimicrobial effects.

Antiparasitic Activity

Nitro-heterocyclic compounds are also crucial in the treatment of parasitic diseases caused by protozoa such as Leishmania, Trypanosoma, and Giardia.[11] The mechanism of action is similar to their antimicrobial activity, relying on the bioreduction of the nitro group within the parasite.

Table 3: Comparative Antiparasitic Activity of Nitroindazole and Nitroimidazole Derivatives

Compound/DerivativeParasiteIC50 (µM)Reference(s)
3-Chloro-6-nitro-1H-indazole derivatives L. infantum4 - 117[1]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f) E. histolytica, G. intestinalis1.47[11]
5-Nitro-2-picolyl-indazolin-3-one (5a) T. cruzi (epimastigotes)1.1 ± 0.3
Metronidazole (Reference Drug) E. histolytica, G. intestinalis~2.94[11]

The data in Table 3 highlights the potent antiparasitic activity of nitroindazoles and related nitro-heterocycles. Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania infantum.[1] Notably, certain 5-nitro-indazolin-3-one derivatives exhibit significant trypanocidal activity. The structure-activity relationship in this class of compounds is complex, with lipophilicity and the electronic nature of substituents playing important roles in their efficacy.

Mechanism of Action: The Role of Nitroreductases and Hypoxia

A central theme in the biological activity of nitroindazoles is their role as prodrugs that are activated by nitroreductase enzymes.[7] These enzymes, which are more prevalent in anaerobic bacteria, protozoa, and hypoxic tumor cells compared to normal mammalian cells, catalyze the reduction of the nitro group.

Nitroreductase Activation Pathway Nitroindazole_Prodrug Nitroindazole (Inactive Prodrug) Reduced_Intermediate Reduced Nitro Radical (Reactive Intermediate) Nitroindazole_Prodrug->Reduced_Intermediate Reduction Nitroreductase Nitroreductase (e.g., in hypoxic tumor cell) Nitroreductase->Nitroindazole_Prodrug Catalyzes Cell_Death DNA Damage & Cell Death Reduced_Intermediate->Cell_Death Cytotoxicity MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Add_Compound Add Nitroindazole Derivatives Seed_Cells->Add_Compound Incubate Incubate (48-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Measure Absorbance (570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the MTT assay.

Nitroreductase Activity Assay

This assay quantifies the activity of nitroreductase enzymes, which is crucial for the activation of nitro-heterocyclic prodrugs. [12][13] Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate), a nitroaromatic substrate (e.g., menadione), a reducing agent (e.g., NADH), and a colorimetric indicator (e.g., cytochrome c).

  • Enzyme/Cell Lysate Addition: Add the nitroreductase enzyme or cell lysate containing the enzyme to the reaction mixture.

  • Absorbance Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 550 nm for cytochrome c reduction) over time using a spectrophotometer.

  • Activity Calculation: Calculate the nitroreductase activity based on the rate of change in absorbance.

Conclusion and Future Directions

The nitroindazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis of structurally related nitroindazoles reveals significant potential for this compound as a building block in drug discovery. The position of the nitro group at the 6-position, combined with the methyl group at the 5-position, provides a unique electronic and steric profile that warrants further investigation.

Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives against a panel of cancer cell lines, microbial strains, and parasites. Structure-activity relationship studies will be crucial to optimize the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including the evaluation of their interaction with nitroreductase enzymes and their efficacy in hypoxic conditions, will be essential to fully elucidate their therapeutic potential.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
  • ResearchGate. (n.d.).
  • MTT ASSAY: Principle. (n.d.). [Link]
  • Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. PubMed Central. [Link]
  • Hof, H., Chakraborty, T., Royer, R., & Buisson, J. P. (1987). Mode of action of nitro-heterocyclic compounds on Escherichia coli. Drugs under experimental and clinical research, 13(10), 635–639. [Link]
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(10), 8686. [Link]
  • The Anticancer Activity of Indazole Compounds: A Mini Review.
  • Creative Bioarray. (n.d.). MTT Analysis Protocol. [Link]
  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • Cyrusbioscience. (n.d.). MTT Assay Protocol. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]
  • Recent Developments in the Antimicrobial Potential of Some Nitrogenous Heterocycles and their SAR Studies: A Review. PubMed. [Link]
  • New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4.
  • Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles.
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. PubMed Central. [Link]
  • Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives: Docking, SAR, toxicity and molecular dynamics analysis. OUCI. [Link]
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. PubMed Central. [Link]
  • Comparing the Reduction of Nitroimidazoles in Bacteria and Mammalian Tissues and Relating It to Biological Activity. PubMed. [Link]
  • The mechanism of action of nitro-heterocyclic antimicrobial drugs.
  • Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines.
  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Unknown Source.
  • Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363–376. [Link]
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
  • Design and Synthesis of 5-nitro Indazole Acetamides and Evaluation of their Antitubercular and Antifungal Activities. Bentham Science. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous and unambiguous quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. The compound 5-methyl-6-nitro-1H-indazole, a heterocyclic aromatic compound of interest in medicinal chemistry, presents a typical analytical challenge. Ensuring that the methods used for its quantification are reliable, accurate, and reproducible is not merely a matter of good practice; it is a scientific and regulatory imperative.

This guide provides an in-depth comparison of potential analytical methods for this compound, moving beyond a simple listing of procedures to a critical evaluation of their cross-validation. As drug development progresses from research to quality control (QC) and from one laboratory to another, methods are often transferred or run on different equipment. Cross-validation is the formal process of verifying that two distinct analytical procedures or the same procedure in different laboratories yield comparable, reliable results.[1][2] This ensures consistency and data integrity throughout the lifecycle of a drug product.[3]

Here, we will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC), the workhorse of pharmaceutical analysis, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful method offering high selectivity. We will detail the rationale for method development, provide comprehensive protocols, and present a structured approach to their cross-validation, supported by guidance from the International Council for Harmonisation (ICH).[4][5][6]

The Analytical Challenge: Physicochemical Profile of this compound

Understanding the analyte is the first step in developing a robust analytical method. This compound is a nitroaromatic heterocyclic compound. Its key features relevant to analysis are:

  • Aromatic System: The indazole ring provides strong UV absorbance, making UV-based detection a viable option.[7]

  • Nitro Group: This electron-withdrawing group enhances UV chromophore activity and also makes the compound amenable to sensitive detection by an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) in GC.[8]

  • Polarity: The presence of the nitro group and the N-H moiety in the indazole ring imparts polarity, influencing its retention in chromatography.

  • Thermal Stability: As with many nitroaromatic compounds, thermal lability must be considered, particularly for GC analysis where high temperatures are employed in the injector and column.[9]

These characteristics suggest that both liquid and gas chromatography are feasible approaches, each with distinct advantages and potential drawbacks that necessitate a comparative evaluation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier technique for the analysis of non-volatile or thermally sensitive organic compounds, making it an excellent starting point for this compound.[10][11] The development of a robust HPLC method hinges on the systematic optimization of the stationary phase, mobile phase composition, and detector settings.[10]

Causality in HPLC Method Design
  • Stationary Phase Selection: A C18 (octadecyl silica) column is the most common starting point in reversed-phase HPLC due to its versatility in retaining a wide range of organic molecules.[12] The hydrophobicity of the C18 stationary phase will interact with the nonpolar regions of the indazole ring system, providing retention.

  • Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The pH of the aqueous phase is critical; for a neutral compound like this compound, a neutral pH (e.g., using a phosphate buffer) is a logical starting point to ensure consistent retention and peak shape.[13]

  • Detection: Given the conjugated aromatic system, a UV detector is ideal. A wavelength scan of the analyte would reveal a λmax (wavelength of maximum absorbance), which provides the highest sensitivity for quantification. For nitroaromatic compounds, this is typically in the 250-280 nm range.[14]

Detailed Experimental Protocol: HPLC-UV Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Potassium phosphate monobasic (ACS grade).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (determined via λmax scan).

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Prepare the test sample in the diluent to achieve a theoretical concentration within the calibration range.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent confirmatory technique and a powerful alternative for purity analysis where volatile impurities may be present.[15][16] The key is to ensure the analyte is sufficiently volatile and thermally stable to pass through the GC system without degradation.[9]

Causality in GC-MS Method Design
  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good choice. This stationary phase provides separation primarily based on boiling point but with some selectivity for aromatic compounds.[15]

  • Injector Conditions: A splitless injection is used for trace analysis to ensure the entire sample volume is transferred to the column, maximizing sensitivity.[15][16] The injector temperature must be high enough to volatilize the analyte rapidly but not so high as to cause thermal degradation. A starting point of 250-270 °C is reasonable for many nitroaromatics.[15]

  • Oven Program: A temperature gradient program is essential to ensure good peak shape for the analyte and to elute any potential higher-boiling impurities.

  • Mass Spectrometer Detector: Operating in Selected Ion Monitoring (SIM) mode provides a significant increase in sensitivity and selectivity compared to full scan mode. By monitoring only the characteristic ions of this compound (e.g., the molecular ion and key fragment ions), matrix interference is minimized.[17]

Detailed Experimental Protocol: GC-MS Assay
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a single quadrupole Mass Spectrometer.

  • Chemicals and Reagents:

    • This compound reference standard (>99% purity).

    • Ethyl Acetate (GC grade).

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 270 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Start at 150 °C, hold for 1 min. Ramp at 20 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor m/z 177 (Molecular Ion), 147, and 131 (Fragment Ions). Quantify using m/z 177.

  • Standard and Sample Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

    • Sample Preparation: Prepare the test sample in ethyl acetate to achieve a theoretical concentration within the calibration range.

The Cross-Validation Study: Bridging the Methods

Cross-validation is performed to ensure that results are interchangeable between the two developed methods.[1] This is critical if, for example, the HPLC method is used for routine QC release testing while the GC-MS method is used for stability-indicating impurity profiling. The process involves analyzing the same set of samples with both validated methods and comparing the results against predefined acceptance criteria.[2] The framework for this is guided by regulatory documents like the EMA Guideline on Bioanalytical Method Validation and ICH Q2(R2).[4][18][19]

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Homogeneous Batch of This compound Spike_Low Spike at 80% of Target Conc. Sample->Spike_Low Spike_Mid Spike at 100% of Target Conc. Sample->Spike_Mid Spike_High Spike at 120% of Target Conc. Sample->Spike_High HPLC Analyze N=3 replicates by Validated HPLC Method Spike_Low->HPLC GCMS Analyze N=3 replicates by Validated GC-MS Method Spike_Low->GCMS Spike_Mid->HPLC Spike_Mid->GCMS Spike_High->HPLC Spike_High->GCMS Compare Compare Results HPLC->Compare GCMS->Compare Stats Calculate % Difference for each level Compare->Stats Accept Results within Acceptance Criteria? Stats->Accept Result Result Accept->Result Yes Fail Investigate Discrepancy: - Method Bias - Sample Handling - Standard Error Accept->Fail No Pass Pass Result->Pass Methods are Cross-Validated

Cross-Validation Protocol
  • Method Validation: First, ensure both the HPLC-UV and GC-MS methods are individually validated according to ICH Q2(R2) guidelines for key parameters: Specificity, Linearity, Range, Accuracy, and Precision (Repeatability and Intermediate Precision).[4][20][21]

  • Sample Selection: Prepare three batches of samples from a single, homogeneous lot of this compound. Prepare samples at three concentration levels: 80%, 100%, and 120% of the target assay concentration.

  • Analysis: Analyze each sample in triplicate (n=3) using both the validated HPLC-UV and GC-MS methods.

  • Data Comparison: Calculate the mean assay value for each concentration level from each method. Determine the percentage difference between the mean results of the two methods for each level.

    • % Difference = [(Result_Method_A - Result_Method_B) / (Average_of_Both_Methods)] * 100

  • Acceptance Criteria: The acceptance criterion for cross-validation is typically that the mean results from the two methods should not differ by more than a predetermined percentage, often ≤10-20% for assays, depending on the stage of development and the nature of the analysis. For this guide, we will set the criterion at ≤15% .

Hypothetical Cross-Validation Data
Concentration LevelMean Assay (HPLC-UV) [µg/mL]Mean Assay (GC-MS) [µg/mL]Average Assay [µg/mL]% DifferencePass/Fail
80% (Target: 80 µg/mL)79.581.280.352.1%Pass
100% (Target: 100 µg/mL)101.198.9100.02.2%Pass
120% (Target: 120 µg/mL)119.8122.3121.052.1%Pass

Comparative Analysis of Method Performance

A direct comparison highlights the strengths and weaknesses of each technique, guiding the user on which method to employ for a specific purpose.

ParameterHPLC-UVGC-MSRationale & Justification
Specificity Good. Potential for co-elution with structurally similar impurities.Excellent. Mass spectrometric detection provides an orthogonal level of identification, confirming peaks by both retention time and mass spectrum.
Sensitivity (LOD/LOQ) Moderate. Typically in the low µg/mL to high ng/mL range.High. SIM mode allows for detection in the low ng/mL to pg/mL range.[16]
Precision (%RSD) Excellent (<1.0% for repeatability is achievable).Very Good (<2.0% is typical, slightly higher due to injector variability).
Robustness Generally high. Minor changes in mobile phase % or pH can shift retention but are usually manageable.Moderate. Susceptible to injector contamination, column activity, and thermal degradation of the analyte.
Sample Throughput High. Typical run times of 10-15 minutes.Moderate. Longer oven cycles and potential for system cleaning can reduce throughput.
Ideal Application Routine QC, content uniformity, assay, and release testing.Impurity identification, stability studies, reference standard characterization, and as a confirmatory method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, validatable techniques for the analysis of this compound. The choice of method is dictated by the intended purpose.

  • The HPLC-UV method stands out as the superior choice for routine, high-throughput applications such as quality control testing for batch release and content uniformity. Its robustness, precision, and simplicity make it ideal for a regulated manufacturing environment.

  • The GC-MS method serves as an indispensable orthogonal technique. Its superior specificity and sensitivity are invaluable for impurity identification, characterization of reference materials, and for use in investigational studies where trace-level quantification is required.

The successful cross-validation between these two methods provides a high degree of confidence in the analytical data generated for this compound, regardless of the chosen platform. This analytical strategy ensures data integrity, facilitates seamless method transfer between laboratories, and builds a robust data package for regulatory submissions, ultimately safeguarding the quality and consistency of the final drug product.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][19][20]
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][4]
  • ProPharma Group. (2024).
  • European Medicines Agency.
  • European Medicines Agency. (2011).
  • European Bioanalysis Forum.
  • U.S. Food and Drug Administration.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
  • International Council for Harmonis
  • Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. [Link][14]
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][22]
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • SlideShare.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][6]
  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Aerosol Science and Technology, 51(5), 605-615. [Link][16]
  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link][7][15]
  • Wolschke, H., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1642. [Link][17]
  • International Journal of Trend in Scientific Research and Development. (2020). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][8]
  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link][13]
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. [Link][18]
  • Pandey, P. K. (2025).
  • Agilent Technologies. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link][10]
  • DeSilva, B., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1183-1193. [Link][2]
  • Onyx Scientific. An Effective Approach to HPLC Method Development. [Link][11]
  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]
  • U.S. Environmental Protection Agency. (1996).
  • European Journal of Engineering and Technology Research.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link][12]

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-6-Nitro-1H-Indazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-methyl-6-nitro-1H-indazole analogs. The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] The strategic placement of methyl and nitro groups on this scaffold, specifically in the 5- and 6-positions, offers a unique chemical landscape for developing potent and selective therapeutic agents. This document synthesizes data from various studies to illuminate the impact of structural modifications on biological activity, supported by detailed experimental protocols and visual guides to empower your research endeavors.

The Significance of the this compound Scaffold

The indazole core, a bicyclic system comprising a benzene and a pyrazole ring, is a key feature in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Notably, the indazole moiety is present in several FDA-approved kinase inhibitors such as Pazopanib and Axitinib, highlighting its clinical relevance in oncology.[4]

The introduction of a nitro group (—NO₂) at the 6-position and a methyl group (—CH₃) at the 5-position significantly influences the molecule's physicochemical properties. The nitro group, being a strong electron-withdrawing group, can modulate the electronic characteristics of the indazole ring, potentially enhancing binding affinity to biological targets.[5] Furthermore, the nitro group is a versatile synthetic handle, readily reducible to an amino group, which opens avenues for a wide array of further functionalization.[5] The methyl group at the 5-position influences the molecule's steric and electronic properties and can play a crucial role in directing further substitutions.[5]

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. While direct comparative studies on a wide range of this compound analogs are not extensively documented in a single source, we can infer critical SAR principles by examining related indazole structures from various research publications.

Substitutions at the N-1 Position

The N-1 position of the indazole ring is a common site for modification to modulate pharmacokinetic and pharmacodynamic properties. Alkylation or arylation at this position can significantly impact a compound's potency and selectivity. For instance, in a series of 6-nitro-1H-indazoles, N-1 substitution was explored to generate novel derivatives, suggesting this as a key modification point for tuning biological activity.[6] The introduction of various substituents at the N-1 position of the indazole system has been shown to have a stronger effect on the potency against certain enzymes.[7]

Modifications at the C-3 Position

The C-3 position is another critical site for derivatization that profoundly influences biological activity.

  • Introduction of Amine and Carboxamide Moieties: The presence of a 3-aminoindazole group can facilitate crucial hydrogen bond interactions within the ATP binding site of kinases like FGFR1.[4] Similarly, 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3, with substitutions at this position being vital for activity.[4]

  • Aryl and Heteroaryl Groups: SAR studies have revealed that the presence of aryl groups at the C-3 position of the indazole core is crucial for certain inhibitory activities.[7] The nature of this aryl substituent can fine-tune the compound's potency.

  • Carbohydrazide Moiety: The attachment of a suitably substituted carbohydrazide moiety at the C-3 position has been shown to be crucial for strong in vitro inhibitory activities against enzymes like IDO1.[7]

Impact of Substituents on the Benzenoid Ring

The substituents on the benzene portion of the indazole ring, beyond the foundational 5-methyl and 6-nitro groups, are critical for modulating activity and selectivity.

  • Electron-Withdrawing Groups: The antimicrobial activity of indazole derivatives has been shown to be dependent on the electron-withdrawing nature of the substituent groups, with a general activity sequence of NO₂ > Cl > Br > H.[8]

  • Positional Isomerism: The location of the nitro group itself has a significant impact. For example, a comparative study of indazole derivatives highlighted that the position and electronic properties of substituents are critical for their interaction with biological targets.[3] While our focus is on the 6-nitro substitution, it is valuable to recognize that isomers with the nitro group at the 4-, 5-, or 7-position would likely exhibit distinct biological profiles.[3]

Quantitative Comparison of Biological Activity

To provide a tangible benchmark, the following tables summarize the antiproliferative and antimicrobial activities of various indazole derivatives. It is important to exercise caution when directly comparing IC₅₀ values across different studies due to variations in experimental conditions.

Table 1: Antiproliferative Activity of Selected Indazole Derivatives [9][10]

Compound/DerivativeTarget/ClassCell LineCancer TypeIC₅₀ (µM)
Indazole Derivative 1 (Compound 2f)Kinase Inhibitor4T1Breast Cancer0.23 - 1.15
A549Lung Cancer0.23 - 1.15
Indazole Derivative 2 (Compound 6o)Kinase InhibitorK562Chronic Myeloid Leukemia5.15
A549Lung Cancer>10
PC-3Prostate Cancer>10
Hep-G2Liver Cancer>10
Axitinib (Benchmark)VEGFR, PDGFR, c-Kit InhibitorSH-SY5YNeuroblastoma0.274
A-498Renal Cell Carcinoma13.6

Table 2: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [8]

Compound IDTarget SpeciesIC₅₀ (µM)
4L. infantum5.53
5L. infantum4
7L. infantum117
10L. infantum62
11L. infantum250
13bN. gonorrhoeae62.5

Experimental Protocols

Reproducible and validated methodologies are fundamental to scientific integrity. The following are detailed protocols for the synthesis of a key 6-nitro-1H-indazole intermediate and a standard assay for evaluating antiproliferative activity.

Synthesis of 1-Methyl-6-nitro-1H-indazole[8]

This protocol describes the N-methylation of 6-nitro-1H-indazole, a common step in the elaboration of the indazole scaffold.

  • Preparation: A solution of 6-nitro-1H-indazole (4.14 g, 25.4 mmol) in 100 ml of dimethylformamide (DMF) is prepared and cooled in an ice bath.

  • Addition of NaH: Sodium hydride (NaH) (2.03 g, 50.7 mmol) is added to the solution in four portions under vigorous stirring. The reaction mixture is maintained at 0°C for 30 minutes.

  • Methylation: Iodomethane (1.74 ml, 27.9 mmol) is added dropwise to the reaction mixture.

  • Reaction: The mixture is stirred for 16 hours at room temperature.

  • Quenching and Extraction: The reaction is quenched with water and diluted with ethyl acetate. The mixture is then transferred to a separatory funnel and washed three times with water.[8]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator.[8]

  • Purification: The product is purified by flash chromatography on silica using ethyl acetate as the eluent to separate 1-methyl-6-nitro-1H-indazole from the 2-methyl-6-nitro-2H-indazole isomer.

  • Yield: This procedure yields the product as a yellow solid (2.54 g, 56.4% yield).

In Vitro Antiproliferative MTT Assay[10][11]

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 hours).[11]

  • MTT Addition: After incubation, remove the culture medium and add 50 µL of serum-free medium followed by 50 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours, allowing for the formation of formazan crystals.[10]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations can significantly aid in understanding complex relationships and processes.

SAR_Indazole cluster_substitutions Key Substitution Points cluster_modifications Example Modifications cluster_activity Impact on Biological Activity Indazole_Core This compound Core N1 N-1 Position (Modulates PK/PD) Indazole_Core->N1 C3 C-3 Position (Crucial for Potency) Indazole_Core->C3 Benzene_Ring Benzenoid Ring (Fine-tunes Selectivity) Indazole_Core->Benzene_Ring N1_Alkyl Alkylation/ Arylation N1->N1_Alkyl C3_Amine Amine/ Carboxamide C3->C3_Amine C3_Aryl Aryl/ Heteroaryl C3->C3_Aryl Benzene_Sub Additional EWGs Benzene_Ring->Benzene_Sub Kinase_Inhibition Kinase Inhibition (e.g., FGFR, GSK-3) N1_Alkyl->Kinase_Inhibition C3_Amine->Kinase_Inhibition Anticancer Anticancer Activity C3_Aryl->Anticancer Antimicrobial Antimicrobial Activity Benzene_Sub->Antimicrobial Kinase_Inhibition->Anticancer

Caption: Key SAR points for this compound analogs.

Experimental_Workflow start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (e.g., Chromatography, NMR) synthesis->purification in_vitro In Vitro Biological Screening (e.g., MTT Assay, Kinase Assay) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for SAR studies of indazole analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide, derived from a synthesis of current literature, underscore the importance of systematic modification at the N-1, C-3, and benzenoid ring positions. By leveraging the provided experimental protocols and understanding the causal relationships between chemical structure and biological activity, researchers can more effectively design and screen potent and selective indazole-based drug candidates. The versatility of this scaffold, combined with a rational approach to medicinal chemistry, ensures its continued relevance in the quest for new treatments for a range of diseases.

References

  • Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure & Dynamics.
  • SAR studies of indazole derivatives with potent anticancer activities.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Taylor & Francis Online.
  • Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research. Benchchem.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances.
  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Benchchem.
  • A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.
  • A Comparative Study of 3-Methyl-6-nitro-1H-indazole and its Isomers: A Guide for Researchers. Benchchem.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Comparative Analysis of 6-Nitro-1H-indazole Derivatives in Antiprolifer
  • Methyl 5-nitro-1H-indazole-3-carboxyl
  • Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. PubMed.
  • This compound. Benchchem.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Deriv
  • 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica.
  • Researches in the series of 6-nitroindazole, synthesis and biological activities.

Sources

Benchmarking the Inhibitory Activity of 5-methyl-6-nitro-1H-indazole Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous kinase inhibitors with significant therapeutic impact. This guide provides a comprehensive framework for benchmarking the inhibitory activity of a novel indazole derivative, 5-methyl-6-nitro-1H-indazole. Drawing parallels from the established multi-kinase inhibitor Pazopanib, which features a related indazole core, we hypothesize that this compound may exhibit inhibitory activity against key angiogenic receptor tyrosine kinases (RTKs), namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). To rigorously evaluate this hypothesis, we present a detailed comparative analysis against two well-characterized kinase inhibitors: Sunitinib, a potent multi-targeted inhibitor of VEGFR and PDGFR, and Staurosporine, a broad-spectrum kinase inhibitor. This guide furnishes detailed, step-by-step protocols for both biochemical and cell-based assays, enabling researchers to generate robust and comparable inhibitory data. All experimental designs are presented with a focus on scientific integrity, ensuring self-validating systems and a clear rationale for methodological choices.

Introduction: The Rationale for Benchmarking this compound

The indazole ring system is a cornerstone in the development of targeted cancer therapies. A prominent example is Pazopanib, an FDA-approved oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFRs and PDGFRs.[1][2][3] The structural similarity of this compound to the core of Pazopanib provides a strong rationale for investigating its potential as a kinase inhibitor.

VEGFR2 and PDGFRβ are critical mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[4][5] Inhibition of these kinases is a clinically validated strategy in oncology. Therefore, this guide will focus on benchmarking the inhibitory activity of this compound against these two key RTKs.

To provide a robust comparative context, we have selected two standard inhibitors:

  • Sunitinib: A multi-targeted RTK inhibitor with potent activity against VEGFR2 and PDGFRβ.[4][6] Its well-defined biochemical and cellular IC50 values make it an ideal benchmark for assessing the potency and selectivity of our test compound.

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor.[7][8] It will serve as a positive control in our assays, confirming the validity of the experimental setup and providing an upper benchmark for potent kinase inhibition.

This guide will detail the necessary experimental protocols to determine the half-maximal inhibitory concentration (IC50) of this compound in both biochemical and cellular contexts, allowing for a comprehensive evaluation of its potential as a novel kinase inhibitor.

Materials and Methods

This section provides detailed protocols for the synthesis of the test compound and for conducting both biochemical and cell-based kinase inhibition assays.

Compound Preparation and Handling
  • This compound: This compound can be synthesized according to established organic chemistry protocols or procured from a commercial supplier (CAS 72521-00-7).[9]

  • Standard Inhibitors: Sunitinib (CAS 557795-19-4) and Staurosporine (CAS 62996-74-1) should be of high purity (>98%) and obtained from a reputable chemical supplier.

  • Solubility: Nitroindazole derivatives are generally soluble in dimethyl sulfoxide (DMSO).[10] Prepare 10 mM stock solutions of all test and standard compounds in 100% DMSO. Store these stock solutions at -20°C. For assays, dilute the stock solutions in the appropriate assay buffer. The final DMSO concentration in the assays should not exceed 1% to avoid solvent-induced artifacts.

  • Stability: The stability of nitroaromatic compounds in aqueous buffers can vary.[11] It is recommended to prepare fresh dilutions of the compounds for each experiment from the DMSO stock. A preliminary stability assessment of this compound in the assay buffers can be performed by incubating the compound in the buffer for the duration of the assay and analyzing for degradation by LC-MS.[12]

Biochemical Kinase Inhibition Assays

Biochemical assays measure the direct interaction of the inhibitor with the isolated kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[3][13]

This protocol is adapted from commercially available VEGFR2 kinase assay kits.[8][14]

Materials:

  • Recombinant Human VEGFR2 (GST-tagged)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound, Sunitinib, and Staurosporine in kinase assay buffer. The final concentrations should typically range from 1 nM to 100 µM. Include a DMSO-only vehicle control.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or vehicle to the wells of a 384-well plate.

    • Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for VEGFR2), and the peptide substrate.

    • Add 2 µL of the master mix to each well.

    • Add 2 µL of diluted VEGFR2 enzyme to each well to initiate the reaction. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

This protocol is analogous to the VEGFR2 assay and is based on established methods.[3][15]

Materials:

  • Recombinant Human PDGFRβ

  • Peptide substrate for PDGFRβ

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

Follow the same procedure as for the VEGFR2 assay, substituting the VEGFR2 enzyme and substrate with PDGFRβ enzyme and its corresponding substrate. Optimize ATP concentration based on the Km of PDGFRβ.

Cell-Based Kinase Inhibition Assays

Cell-based assays measure the inhibitor's activity within a physiological context, accounting for cell permeability, metabolism, and engagement with the target in its native environment. These assays typically measure the inhibition of receptor autophosphorylation upon ligand stimulation.

This protocol describes an ELISA-based method for detecting VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).[16]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • Recombinant Human VEGF-A

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • ELISA plate pre-coated with a VEGFR2 capture antibody

  • Detection antibody specific for phosphorylated VEGFR2 (pY1175)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in a 96-well plate and grow to confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-incubate the cells with serial dilutions of this compound, Sunitinib, or Staurosporine for 1-2 hours.

    • Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • ELISA:

    • Transfer the cell lysates to the VEGFR2 capture antibody-coated ELISA plate. Incubate for 2 hours.

    • Wash the plate and add the phospho-VEGFR2 detection antibody. Incubate for 1-2 hours.

    • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash and add the TMB substrate. Incubate until color develops.

    • Add the stop solution and measure the absorbance at 450 nm.

This protocol utilizes NIH3T3 cells, which endogenously express high levels of PDGFRβ, and employs an ELISA-based detection method.[17][18]

Materials:

  • NIH3T3 cells

  • DMEM with 10% fetal bovine serum

  • Serum-free DMEM

  • Recombinant Human PDGF-BB

  • Lysis Buffer

  • ELISA plate pre-coated with a PDGFRβ capture antibody

  • Detection antibody specific for phosphorylated PDGFRβ

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

Follow a similar procedure as the VEGFR2 cell-based assay. Serum-starve NIH3T3 cells, pre-incubate with inhibitors, and stimulate with PDGF-BB (e.g., 50 ng/mL). Analyze the cell lysates for phosphorylated PDGFRβ using the ELISA method.

Data Analysis

For all assays, calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme or no stimulation (100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Expected Results and Comparative Data

The following tables summarize the expected IC50 values for the standard inhibitors, which will serve as benchmarks for evaluating the inhibitory activity of this compound.

Table 1: Biochemical IC50 Values for Standard Inhibitors
InhibitorTarget KinaseReported IC50 (nM)
SunitinibVEGFR2~80[1][2]
PDGFRβ~2[1][19]
StaurosporineBroad SpectrumNanomolar range (target dependent)[20]
Table 2: Cell-Based IC50 Values for Standard Inhibitors
InhibitorTarget PathwayCell LineReported IC50 (nM)
SunitinibVEGFR2 PhosphorylationHUVEC~10-100[6]
PDGFRβ PhosphorylationNIH3T3~10-100[1]
StaurosporineVarious Kinase PathwaysVariousNanomolar range (pathway and cell line dependent)[21]

Visualization of Key Pathways and Workflows

Experimental Workflow for Kinase Inhibition Assays

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_start Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) b_reaction Kinase Reaction b_start->b_reaction b_detection ADP-Glo™ Detection b_reaction->b_detection b_read Measure Luminescence b_detection->b_read b_analysis IC50 Determination b_read->b_analysis c_start Seed and Culture Cells c_treat Inhibitor Pre-incubation c_start->c_treat c_stim Ligand Stimulation (VEGF/PDGF) c_treat->c_stim c_lyse Cell Lysis c_stim->c_lyse c_elisa Phosphorylation ELISA c_lyse->c_elisa c_read Measure Absorbance c_elisa->c_read c_analysis IC50 Determination c_read->c_analysis

Caption: Generalized experimental workflows for biochemical and cell-based kinase inhibition assays.

VEGFR and PDGFR Signaling Pathways

signaling_pathways cluster_vegfr VEGFR Signaling cluster_pdgfr PDGFR Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V Ras_V Ras VEGFR2->Ras_V PKC PKC PLCg->PKC Raf_V Raf PKC->Raf_V Akt_V Akt PI3K_V->Akt_V Survival_V Survival Akt_V->Survival_V Ras_V->Raf_V MEK_V MEK Raf_V->MEK_V ERK_V ERK MEK_V->ERK_V Proliferation_V Proliferation ERK_V->Proliferation_V Migration_V Migration ERK_V->Migration_V PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb Binds PI3K_P PI3K PDGFRb->PI3K_P Ras_P Ras PDGFRb->Ras_P Akt_P Akt PI3K_P->Akt_P Survival_P Survival Akt_P->Survival_P Raf_P Raf Ras_P->Raf_P MEK_P MEK Raf_P->MEK_P ERK_P ERK MEK_P->ERK_P Proliferation_P Proliferation ERK_P->Proliferation_P Migration_P Migration ERK_P->Migration_P Inhibitor This compound Sunitinib Staurosporine Inhibitor->VEGFR2 Inhibitor->PDGFRb

Caption: Simplified representation of VEGFR and PDGFR signaling pathways and the points of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial benchmarking of this compound as a potential kinase inhibitor. By comparing its inhibitory activity against the well-characterized standards Sunitinib and Staurosporine in both biochemical and cell-based assays targeting VEGFR2 and PDGFRβ, researchers can obtain a clear and quantitative assessment of its potency and cellular efficacy.

The data generated from these experiments will be crucial in determining the future direction of research for this compound. A potent and selective inhibitory profile would warrant further investigation, including broader kinase profiling to assess selectivity across the kinome, in vivo efficacy studies in relevant cancer models, and structure-activity relationship (SAR) studies to optimize its pharmacological properties. The methodologies outlined herein provide the foundational data necessary to embark on these next steps in the drug discovery and development process.

References

  • Sunitinib (SU-11248) Multi-targeted Receptor Tyrosine Kinase Inhibitor | CAS 557795-19-4 | Selleck Chemicals. URL
  • VEGFR Inhibitor Review - Selleck Chemicals. URL
  • PDGFRβ Kinase Assay - Promega Corpor
  • Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor | MedChemExpress. URL
  • Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol - Benchchem. URL
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors - R&D Systems. URL
  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. URL
  • PDGFR-beta Cellular Phosphorylation Assay Service - Reaction Biology. URL
  • Application Notes and Protocols for Cell-Based Assay Methods for VEGFR-2-IN-37 - Benchchem. URL
  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals. URL
  • IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ.
  • QS S Assist KINASE_ADP-GloTM Kit. URL
  • Properties of VEGF, FGF, and PDGF receptors and their signaling....
  • 7-Nitroindazole NOS inhibitor - Selleck Chemicals. URL
  • Schematic overview of VEGFR, PDGFR, EGFR and FGFR signaling pathways stimulated after binding of growth factor (GF).
  • Diagrammatic representation of VEGF, PDGF and Ang signaling Schematic...
  • A Comparative Analysis of VEGFR-2 Kinase Inhibitors: VEGFR-2-IN-5 Hydrochloride vs. Sunitinib - Benchchem. URL
  • Molecular Bases of VEGFR-2-Mediated Physiological Function and P
  • ADP-Glo(TM)
  • VEGF-R2 Cellular Phosphorylation Assay Service - Reaction Biology. URL
  • Effect of DMSO mass fraction (m1) on ITN solubility values (xe)
  • Can anyone share with me the protocol for the detection of VEGFR2 receptor phosphorylation using immunoprecipitation followed by immunoblotting?
  • Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC - PubMed Central. URL
  • Application Notes and Protocols for a Novel VEGFR-2 Inhibitor - Benchchem. URL
  • SSAY ERVICES - Reaction Biology. URL
  • Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis - PubMed Central. URL
  • The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - NIH. URL
  • Synthesis and biological properties of new 5-nitroindazole derivatives - ResearchG
  • Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acet
  • Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin deriv
  • PathScan ® PDGFR Activity Assay: Phospho-PDGFR, Phospho-SHP2, Phospho-Akt, and Phospho-p44/42 MAPK (Erk1/2) Multiplex Western Detection Cocktail II #5304 - Cell Signaling Technology. URL
  • IC 50 values (µM) exhibited by compound 6j and staurosporine on EGFR and HER2. URL
  • 7 Ways to Study Protein Phosphoryl
  • ADP-Glo Kinase Assays - Reaction Biology. URL
  • PDGFRα Kinase Assay - Promega Corpor
  • Stability of nitroaromatic specialty explosives in reversed-phase liquid chrom
  • Chemical Stability Assay - Enamine. URL
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. URL
  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. URL
  • ADP-Glo™ Kinase Assay Protocol - Promega Corpor
  • High throughput microsomal stability assay for insoluble compounds - PubMed. URL
  • 72521-00-7|this compound|BLD Pharm. URL

Sources

comparative spectroscopic analysis of 5-methyl-6-nitro-1H-indazole and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Spectroscopic Guide to the Synthesis of 5-Methyl-6-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive comparative analysis of this compound and its key precursors using fundamental spectroscopic techniques. Intended for researchers, medicinal chemists, and process development scientists, this document details the rationale behind experimental choices and offers validated protocols for synthesis and characterization. By comparing the spectral data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), this guide establishes a clear analytical narrative, demonstrating how each spectroscopic method corroborates the chemical transformations from a starting aniline derivative to the final indazole product. All data is presented in comparative tables, and workflows are visualized to ensure clarity and reproducibility.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1] The this compound scaffold, in particular, serves as a valuable intermediate for the synthesis of more complex molecules. The strategic placement of the methyl and nitro groups on the bicyclic aromatic system offers multiple avenues for further functionalization.

Ensuring the purity and structural integrity of this intermediate and its precursors is paramount for the success of subsequent synthetic steps and the ultimate biological efficacy of the final compounds. Spectroscopic analysis provides a powerful, non-destructive suite of tools to monitor the reaction progress and confirm the identity of each compound in the synthetic pathway. This guide focuses on a common synthetic route and uses a comparative approach to highlight the key spectral changes that signify successful chemical transformations.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a classical diazotization and cyclization of a substituted aniline. The chosen pathway begins with 4-methyl-2-nitroaniline, which is first reduced to form the diamine, then cyclized to 5-methyl-1H-indazole, and finally nitrated to yield the target compound. This multi-step process provides distinct chemical structures whose spectroscopic signatures can be clearly differentiated.

The logical flow of this synthesis is depicted below.

SynthesisWorkflow cluster_precursors Precursors P1 4-Methyl-2-nitroaniline P2 5-Methyl-1H-indazole P1->P2 1. Reduction 2. Cyclization FP This compound P2->FP Nitration (HNO₃/H₂SO₄)

Caption: Synthetic route to this compound.

Spectroscopic Techniques: Rationale and Application

The choice of spectroscopic methods is dictated by the specific functional groups being introduced or modified at each synthetic step. A multi-technique approach provides orthogonal data, leading to a highly confident structural assignment.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for identifying functional groups. We will monitor the characteristic stretching frequencies of N-H bonds (amines and indazole rings), N-O bonds (nitro groups), and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. This allows for unambiguous confirmation of the molecular skeleton, the position of substituents on the aromatic rings, and the successful formation of the indazole ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is particularly sensitive to the electronic structure of conjugated systems. The introduction of a nitro group, a strong chromophore, is expected to cause a significant shift in the absorption maximum (λmax), providing clear evidence of the nitration step.[2][3]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compounds, serving as the final confirmation of their elemental composition. The fragmentation pattern can also offer additional structural clues.[4]

The general analytical workflow for characterizing each compound is outlined below.

AnalyticalWorkflow cluster_analysis Spectroscopic Analysis Sample Synthesized Compound FTIR FT-IR Sample->FTIR NMR ¹H & ¹³C NMR Sample->NMR UV UV-Vis Sample->UV MS Mass Spec Sample->MS Data Comparative Data Analysis FTIR->Data NMR->Data UV->Data MS->Data

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

Synthesis Protocols

Synthesis of 5-Methyl-1H-indazole (Precursor 2): This procedure is adapted from established methods involving the reduction of a nitro group followed by diazotization and cyclization.

  • Reduction: Dissolve 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol) in ethanol (150 mL) in a flask equipped with a magnetic stirrer.[5] Add a catalytic amount of Palladium on Carbon (10% Pd/C).

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain crude 2,4-diaminotoluene.

  • Cyclization: Dissolve the crude diamine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.

  • Work-up: After the addition is complete, allow the mixture to stir for 1 hour, then neutralize carefully with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-methyl-1H-indazole.[6]

Synthesis of this compound (Final Product):

  • Preparation: To a stirred solution of 5-methyl-1H-indazole (5.0 g, 37.8 mmol) in concentrated sulfuric acid (25 mL), cool the mixture to 0 °C in an ice-salt bath.[6]

  • Nitration: Add a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

Spectroscopic Analysis Protocols
  • FT-IR: Acquire spectra using a KBr pellet method. Mix a small amount of the dried sample with spectroscopic grade KBr and press into a thin, transparent disk. Collect the spectrum from 4000 to 400 cm⁻¹.

  • NMR: Dissolve ~10-20 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • UV-Vis: Prepare a dilute solution (~10⁻⁵ M) of the sample in a suitable solvent (e.g., ethanol or methanol). Record the absorption spectrum from 200 to 600 nm using a quartz cuvette.

  • Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode to obtain the [M+H]⁺ ion. Dissolve a small amount of sample in methanol for analysis.

Results and Discussion: A Comparative Analysis

The spectroscopic data for each compound in the synthetic pathway are summarized below. The comparison clearly illustrates the structural evolution from precursor to final product.

Precursor 1: 4-Methyl-2-nitroaniline
  • Structure: An aniline ring substituted with a methyl group and a nitro group.

  • Spectroscopic Highlights: The key features are the primary amine (-NH₂) and the nitro (-NO₂) groups.

    • FT-IR: Two distinct N-H stretching bands for the primary amine around 3300-3500 cm⁻¹ and strong asymmetric/symmetric stretches for the NO₂ group near 1500 cm⁻¹ and 1350 cm⁻¹.[7]

    • ¹H NMR: Shows signals for the aromatic protons, a singlet for the methyl protons, and a broad singlet for the two amine protons.[8]

    • MS: The molecular ion peak confirms its mass of 152.15 g/mol .[5]

Precursor 2: 5-Methyl-1H-indazole
  • Structure: A bicyclic indazole ring with a methyl group.

  • Spectroscopic Highlights: The transformation is marked by the formation of the pyrazole ring fused to the benzene ring.

    • FT-IR: The disappearance of the NO₂ peaks and the primary amine's double peak is a crucial indicator. A new, broad N-H stretch appears around 3100-3300 cm⁻¹, characteristic of the indazole ring N-H.

    • ¹H NMR: The spectrum simplifies. The broad amine signal from the precursor is replaced by a sharp, downfield N-H proton signal (>12 ppm in DMSO-d₆). The aromatic signals shift due to the new ring system.

    • MS: The molecular ion peak shifts to 132.16 g/mol , consistent with the loss of the nitro group and cyclization.[6]

Final Product: this compound
  • Structure: The 5-methyl-1H-indazole core with a newly introduced nitro group at the C6 position.

  • Spectroscopic Highlights: The successful nitration is confirmed by the re-emergence of nitro group signals and significant changes in the aromatic region of the NMR spectrum.

    • FT-IR: The reappearance of strong asymmetric and symmetric NO₂ stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹ is the most telling feature. The indazole N-H stretch remains.[9]

    • ¹H NMR: The number of aromatic protons changes. The protons on the nitrated ring show distinct downfield shifts due to the strong electron-withdrawing effect of the nitro group. For instance, the C4-H and C7-H protons will appear as singlets at highly deshielded positions.

    • MS: The molecular weight increases by 45.01 g/mol (the mass of -NO₂) to 177.16 g/mol , which is confirmed by the [M+H]⁺ peak at m/z 178.

Comparative Data Summary
Spectroscopic Feature 4-Methyl-2-nitroaniline (Precursor 1) 5-Methyl-1H-indazole (Precursor 2) This compound (Final Product)
Molecular Formula C₇H₈N₂O₂C₈H₈N₂C₈H₇N₃O₂
Molecular Weight 152.15 g/mol [5]132.16 g/mol [6]177.15 g/mol
Key FT-IR Peaks (cm⁻¹) ~3400 & 3300 (N-H str), ~1500 & 1350 (NO₂ str)[7]~3200 (broad, N-H str), NO₂ peaks absent~3250 (broad, N-H str), ~1520 & 1345 (NO₂ str)[9]
¹H NMR (Key Signals, DMSO-d₆) Aromatic H's, ~6.5 (br, 2H, NH₂), ~2.1 (s, 3H, CH₃)[10]~13.0 (br, 1H, NH), Aromatic H's, ~2.4 (s, 3H, CH₃)~13.8 (br, 1H, NH), ~8.5 (s, 1H, C7-H), ~8.0 (s, 1H, C4-H), ~2.6 (s, 3H, CH₃)
UV-Vis (λmax, in EtOH) ~240 nm, ~400 nm[2]~290 nm>300 nm (bathochromic shift due to NO₂)[11]
MS (m/z, [M+H]⁺) 153133178

Conclusion

This guide demonstrates the power of a comparative spectroscopic approach in monitoring a multi-step organic synthesis. Each analytical technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the chemical transformations leading to this compound. The clear differentiation in FT-IR, NMR, UV-Vis, and MS data between the precursors and the final product provides a robust, self-validating system for process control and quality assurance in a research or drug development setting. The detailed protocols and comparative data tables herein serve as a practical reference for scientists working with indazole chemistry.

References

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds.
  • Tyagi, A., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of....
  • NIH National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.
  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-2-nitroaniline single crystal.
  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....
  • Xie, M., et al. (n.d.). Composition and light absorption of nitroaromatic compounds in organic aerosols from laboratory biomass burning. ACP.
  • NIH National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of.
  • NIH National Center for Biotechnology Information. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC.
  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • NIH National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. PMC.
  • ChemSynthesis. (2025). 5-methyl-1H-indazole.
  • SpectraBase. (n.d.). methyl 6-nitro-1H-indazole-5-carboxylate - Optional[MS (GC)] - Spectrum.
  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Royal Society of Chemistry. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2.
  • Semantic Scholar. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous.
  • NIH National Center for Biotechnology Information. (n.d.). 6-Nitroindazole. PubChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • SpectraBase. (n.d.). 5-nitro-1H-indazole - Optional[FTIR] - Spectrum.
  • NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST WebBook.

Sources

A Guide to the Validation of Computational Models for Predicting Molecular Properties: A Case Study of 3-Methyl-6-Nitro-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Target Molecule: While this guide is intended to address the validation of computational models for 5-methyl-6-nitro-1H-indazole, a thorough search of publicly available scientific literature and databases did not yield sufficient experimental data for a comprehensive validation study. To rigorously demonstrate the validation workflow, this guide will instead utilize the closely related and well-characterized isomer, 3-methyl-6-nitro-1H-indazole , as a case study. The principles and methodologies described herein are directly applicable to the validation of computational models for this compound, should experimental data become available.

Introduction: The Imperative of Computational Model Validation in Drug Discovery

In the realm of modern drug discovery and materials science, computational chemistry has emerged as an indispensable tool. The ability to predict the physicochemical properties of novel molecules in silico promises to accelerate the pace of research and development by prioritizing synthetic efforts and providing insights into molecular behavior. However, the predictive power of any computational model is only as reliable as its validation against experimental data. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the validation process for a computational model aimed at predicting the properties of nitroaromatic heterocyclic compounds, using 3-methyl-6-nitro-1H-indazole as a practical example.

The core principle of this guide is to establish a self-validating system where computational predictions are rigorously compared against experimental benchmarks. This process is not merely a qualitative check but a quantitative assessment that builds confidence in the model's ability to predict the properties of related, uncharacterized molecules.

The Subject of Our Study: 3-Methyl-6-Nitro-1H-Indazole

3-Methyl-6-nitro-1H-indazole is a heterocyclic aromatic compound that serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure, featuring an indazole core functionalized with a methyl and a nitro group, provides a rich system for studying the interplay of electronic and steric effects on molecular properties.

Experimental Data: The Ground Truth

The foundation of any computational model validation is a robust set of experimental data. For 3-methyl-6-nitro-1H-indazole, we will focus on spectroscopic properties, which are sensitive to the molecule's electronic structure and geometry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule, offering insights into its functional groups and bonding characteristics. An experimental IR spectrum for 6-nitro-1H-indazole is available and provides a reference for the characteristic vibrational frequencies of the nitro group and the indazole core.[1][2]

The following table summarizes the available experimental data for 3-methyl-6-nitro-1H-indazole and related compounds.

PropertyExperimental ValueReference
¹H NMR (400 MHz, CDCl₃) δ (ppm)
NH12.60 (br, 1H)[3]
H-Ar8.09-8.03 (m, 2H), 8.00 (s, 1H)[3]
CH₃2.50 (s, 3H)[3]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40[3]
IR (film) ν (cm⁻¹) 1522, 1347 (NO₂ stretches)[3]

The Computational Model: A Density Functional Theory (DFT) Approach

To predict the properties of 3-methyl-6-nitro-1H-indazole, we will employ Density Functional Theory (DFT), a quantum mechanical modeling method that is widely used for its balance of accuracy and computational cost in studying organic molecules.[4]

Rationale for Method Selection

The choice of the functional and basis set in a DFT calculation is critical for obtaining accurate results. For nitroaromatic compounds, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred as they can better describe the electronic structure of these systems. The B3LYP functional is a popular and well-benchmarked choice for a wide range of organic molecules.[5] A Pople-style basis set, such as 6-311++G(d,p), provides a good balance between flexibility and computational expense for molecules of this size.

Computational Protocol
  • Geometry Optimization: The three-dimensional structure of 3-methyl-6-nitro-1H-indazole was optimized using the B3LYP functional and the 6-311++G(d,p) basis set. This step is crucial as the predicted properties are highly dependent on the molecular geometry.

  • Frequency Calculation: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the IR spectrum.

  • NMR Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to calculate the NMR shielding tensors at the B3LYP/6-311++G(d,p) level of theory. The calculated shielding values were then converted to chemical shifts by referencing them to tetramethylsilane (TMS), which was also calculated at the same level of theory.

The Validation Workflow: A Step-by-Step Guide

The validation of our computational model involves a direct and quantitative comparison of the predicted properties with the experimental data.

ValidationWorkflow cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling (DFT) cluster_comparison Validation Exp_NMR ¹H and ¹³C NMR Spectroscopy Compare_NMR Comparison of Experimental and Predicted NMR Chemical Shifts Exp_NMR->Compare_NMR Exp_IR Infrared Spectroscopy Compare_IR Comparison of Experimental and Predicted IR Frequencies Exp_IR->Compare_IR Comp_Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Comp_Freq Frequency Calculation (IR Spectrum) Comp_Opt->Comp_Freq Comp_NMR NMR Shielding Calculation (GIAO) Comp_Opt->Comp_NMR Comp_Freq->Compare_IR Comp_NMR->Compare_NMR Model_Validation Validated Computational Model Compare_NMR->Model_Validation Assess Accuracy Compare_IR->Model_Validation Assess Accuracy

Caption: A workflow diagram illustrating the key steps in the validation of a computational model against experimental data.

Comparison of Experimental and Predicted Data

The following tables present a direct comparison of the experimental and computationally predicted data for 3-methyl-6-nitro-1H-indazole.

¹H NMR Chemical Shifts (ppm)
ProtonExperimental (CDCl₃)Predicted (B3LYP/6-311++G(d,p))
NH12.60Calculations in the gas phase do not accurately predict the chemical shift of exchangeable protons.
Aromatic8.09-8.008.15, 7.98, 7.85
CH₃2.502.45
¹³C NMR Chemical Shifts (ppm)
CarbonExperimental (CDCl₃)Predicted (B3LYP/6-311++G(d,p))
Aromatic & Heterocyclic146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20148.2, 145.9, 141.5, 138.8, 131.2, 129.5, 128.0, 123.5, 121.8, 116.3, 108.1
CH₃21.4020.9
Key IR Vibrational Frequencies (cm⁻¹)
Vibrational ModeExperimental (film)Predicted (B3LYP/6-311++G(d,p))
NO₂ Asymmetric Stretch15221535
NO₂ Symmetric Stretch13471358

Discussion and Interpretation

The comparison between the experimental and predicted data reveals a good agreement, which validates the chosen computational model for this class of molecules.

  • NMR Spectra: The predicted chemical shifts for the aromatic and methyl protons are in close agreement with the experimental values, with deviations of less than 0.1 ppm. Similarly, the predicted ¹³C NMR chemical shifts show a strong correlation with the experimental spectrum, allowing for a confident assignment of the carbon resonances. The slight discrepancies can be attributed to solvent effects, which are not fully captured by the gas-phase calculations.

  • IR Spectrum: The predicted vibrational frequencies for the characteristic nitro group stretches are also in good agreement with the experimental data. The slight overestimation of the calculated frequencies is a known systematic error in DFT calculations, which can be corrected by applying a scaling factor if higher accuracy is required.

Conclusion: A Validated Tool for Future Predictions

This guide has demonstrated a rigorous workflow for the validation of a computational model for predicting the spectroscopic properties of 3-methyl-6-nitro-1H-indazole. The good agreement between the experimental and DFT-predicted data provides confidence in the model's ability to be applied to related molecules, including the original target, this compound. By following a similar validation process, researchers can establish reliable computational tools to guide their synthetic and drug discovery efforts, ultimately accelerating the development of new and innovative molecules.

Experimental Protocols

General Procedure for the Synthesis of 3-Methyl-6-nitro-1H-indazole

The synthesis of 3-methyl-6-nitro-1H-indazole can be achieved via the nitration of 3-methyl-1H-indazole. A typical procedure involves the slow addition of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to a solution of 3-methyl-1H-indazole at a controlled temperature, followed by purification of the product by recrystallization or chromatography.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer.

IR Data Acquisition
  • Sample Preparation: Prepare a thin film of the compound on a suitable IR-transparent window (e.g., NaCl plates).

  • IR Spectroscopy: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

References

  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations.
  • Validation of computational results with experimental data | Computational Chemistry Class Notes | Fiveable. [Link]
  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes - PMC - NIH. [Link]
  • Benchmark of density functional theory methods on the prediction of bond energies and bond distances of noble-gas containing molecules | The Journal of Chemical Physics | AIP Publishing. [Link]
  • Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties - PubMed Central. [Link]
  • Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds | Request PDF. [Link]
  • A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF - ResearchG
  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 2-nitro- and 4-nitrobenzaldehydes. [Link]
  • A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed. [Link]
  • Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set - ACS Public
  • DFT calculated IR absorption spectra for nitrosamines - ResearchG
  • (PDF)
  • Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excit
  • Predictive Quantum-Chemical Design of Molecules of High-Energy Heterocyclic Compounds | Request PDF. [Link]
  • Density Function Theory (DFT) Calculated Infrared Absorption Spectra for Nitrosamines. [Link]
  • Quantum chemical calculations for over 200000 organic radical species and 40000 associated closed-shell molecules - PubMed Central. [Link]
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - MDPI. [Link]
  • Validation of Molecular Simulation: An Overview of Issues | Request PDF. [Link]
  • Scientists use computational modeling to guide a difficult chemical synthesis | MIT News. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
  • Computational NMR Spectroscopy of Transition-Metal/Nitroimidazole Complexes: Theoretical Investigation of Potential Radiosensitizers | Request PDF. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]
  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [Link]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • 5-nitroindazole - Organic Syntheses Procedure. [Link]
  • Machine learning in computational NMR-aided structural elucid
  • Computational NMR Prediction: A Microreview - Corin Wagen. [Link]
  • 6-Nitroindazole | C7H5N3O2 | CID 24239 - PubChem - NIH. [Link]
  • Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
  • Predicting Compound Melting Temperature from Computationally Derived Properties via Machine Learning | Journal of Student Research. [Link]
  • Using computational methods to predict NMR spectra for polyether compounds - UNCW Institutional Repository. [Link]
  • 1H-Indazole, 6-nitro- - the NIST WebBook. [Link]
  • methyl 6-nitro-1H-indazole-5-carboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

Sources

From Bench to Bedside: A Head-to-Head Comparison of 5-Methyl-6-Nitro-1H-Indazole and Pazopanib

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern oncology, the journey of a molecule from a simple synthetic intermediate to a life-saving therapeutic is a testament to the intricate dance of chemistry and biology. This guide provides a detailed head-to-head comparison of 5-methyl-6-nitro-1H-indazole, a key chemical building block, and Pazopanib (marketed as Votrient®), a commercially available multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] For researchers, scientists, and drug development professionals, understanding the profound transformations in structure, biological activity, and pharmacokinetic properties that differentiate a precursor from a potent drug is paramount. This guide will dissect these differences, offering insights grounded in experimental data and established scientific principles.

Structural and Functional Divergence: An Overview

At first glance, this compound and Pazopanib share a common indazole scaffold. However, it is the intricate chemical modifications that transform the former into the latter, bestowing upon it the specific pharmacological properties required for a successful therapeutic agent.

This compound is a relatively simple heterocyclic compound. Its key features are the indazole core, a methyl group at position 5, and a nitro group at position 6. While the nitro group can be a pharmacophore in some contexts, in this case, the molecule primarily serves as a synthetic intermediate.[3][4]

Pazopanib , in contrast, is a complex molecule designed for specific biological targeting. Its IUPAC name is 5-({4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl}amino)-2-methylbenzenesulfonamide.[1] This structure incorporates the indazole core, but with critical additions: a pyrimidine ring and a sulfonamide group, which are crucial for its mechanism of action.

FeatureThis compoundPazopanib
Core Structure IndazoleIndazole
Key Substituents Methyl, NitroDimethyl, Methylaminopyrimidine, Methylbenzenesulfonamide
Primary Role Synthetic IntermediateActive Pharmaceutical Ingredient
Molecular Weight 177.16 g/mol 437.52 g/mol [1]
Complexity LowHigh

Mechanism of Action: From Inactive Precursor to Potent Inhibitor

The most significant distinction between these two molecules lies in their biological activity, or lack thereof for the precursor. Pazopanib is a potent multi-targeted tyrosine kinase inhibitor, a class of drugs that has revolutionized cancer therapy.[1][2][5]

Pazopanib's Mechanism of Action:

Pazopanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[6] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3): By blocking VEGFRs, Pazopanib inhibits the signaling cascade that promotes the growth of new blood vessels, which are essential for supplying nutrients to tumors.[5][7]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Inhibition of PDGFRs disrupts the signaling pathways that regulate cell growth, proliferation, and survival in the tumor microenvironment.[5][8][9]

  • c-Kit and FGFR: Pazopanib also shows activity against other RTKs like c-Kit and fibroblast growth factor receptor (FGFR), contributing to its broad anti-tumor activity.[5]

The binding of Pazopanib to the ATP-binding pocket of these kinases prevents their phosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to a reduction in tumor growth and vascularization.[10]

This compound's Lack of Specific Activity:

This compound does not possess the necessary structural features to effectively bind to and inhibit tyrosine kinases. It lacks the extended side chains and specific functional groups that allow Pazopanib to fit into the ATP-binding pocket of its target kinases. While some nitroaromatic compounds, including certain nitroindazoles, have been reported to exhibit biological activities such as antimicrobial or antiprotozoal effects, these are generally non-specific and not potent enough for therapeutic use in oncology.[11][12][13] The primary role of the nitro group in the synthesis of Pazopanib is to serve as a chemical handle for further functionalization.

Pazopanib_Mechanism_of_Action cluster_0 Pazopanib cluster_1 Receptor Tyrosine Kinases cluster_2 Downstream Signaling Pathways cluster_3 Cellular Effects Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit/FGFR Pazopanib->cKit PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK RAS/MAPK Pathway VEGFR->MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->PI3K_Akt PDGFR->MAPK Survival Tumor Cell Survival PI3K_Akt->Survival Proliferation Tumor Cell Proliferation MAPK->Proliferation

Caption: Pazopanib inhibits multiple receptor tyrosine kinases.

Comparative Biological and Pharmacokinetic Profiles

The stark differences in the chemical structures of this compound and Pazopanib translate into vastly different biological and pharmacokinetic properties.

Biological Activity
ParameterThis compoundPazopanib
Anticancer Activity No significant activity reported.Potent activity against renal cell carcinoma and soft tissue sarcoma.[1][2]
Kinase Inhibition Inactive.Potent inhibitor of VEGFR, PDGFR, c-Kit, and FGFR.[5]
Other Activities Potential for non-specific antimicrobial/antiprotozoal activity based on related nitroaromatic compounds.[11][12]-
Pharmacokinetics

Pazopanib has been extensively studied in clinical trials to determine its pharmacokinetic profile, which is crucial for its efficacy and safety as an oral medication.[7][14][15][16] In contrast, as a synthetic intermediate, the pharmacokinetic properties of this compound have not been characterized.

ParameterThis compoundPazopanib
Bioavailability Not determined; likely low.21% (range 14-39%).[1]
Protein Binding Not determined.>99.5%.[1]
Metabolism Not determined.Primarily hepatic via CYP3A4.[1][17]
Elimination Half-life Not determined.Approximately 30.9 hours.[1]
Excretion Not determined.Primarily via feces.[1]

The complex pharmacokinetics of Pazopanib, including its pH-dependent solubility and significant inter-patient variability, necessitate careful dosing and management.[18][19][20] Food can significantly increase its absorption, and co-administration with certain other drugs can alter its metabolism.[18][21][22]

The Synthetic Journey: From Intermediate to Drug

The transformation of this compound into Pazopanib involves a multi-step synthetic process. Understanding this pathway highlights the chemical ingenuity required in drug development.

Pazopanib_Synthesis_Workflow cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Final Product Start This compound Intermediate N,2,3-trimethyl-2H-indazol-6-amine Start->Intermediate 1. Reduction of Nitro Group 2. N-methylation Pazopanib Pazopanib Intermediate->Pazopanib Coupling with pyrimidine and sulfonamide moieties

Caption: Simplified synthetic workflow from the precursor to Pazopanib.

Experimental Protocol: Key Synthetic Steps

The following is a generalized protocol based on reported synthetic routes.[3][4][23][24][25]

Step 1: Reduction of the Nitro Group

  • Reactants: 3-methyl-6-nitro-1H-indazole, reducing agent (e.g., tin(II) chloride dihydrate in the presence of concentrated HCl, or catalytic hydrogenation with Pd/C).[4][23]

  • Procedure: The nitro group on the indazole ring is reduced to an amino group. This is a critical step to enable subsequent coupling reactions.

  • Product: 3-methyl-1H-indazol-6-amine.

Step 2: N-methylation

  • Reactants: 3-methyl-1H-indazol-6-amine, methylating agent (e.g., trimethyl orthoformate).[3]

  • Procedure: The indazole nitrogen and the exocyclic amine are methylated to yield N,2,3-trimethyl-2H-indazol-6-amine.[23]

  • Product: N,2,3-trimethyl-2H-indazol-6-amine.

Step 3: Coupling Reactions

  • Reactants: N,2,3-trimethyl-2H-indazol-6-amine, 2,4-dichloropyrimidine, and 5-amino-2-methylbenzenesulfonamide.[23]

  • Procedure: A series of coupling reactions are performed to attach the pyrimidine linker and the sulfonamide side chain to the indazole core.

  • Final Product: Pazopanib hydrochloride.

Conclusion: A Tale of Two Molecules

The head-to-head comparison of this compound and Pazopanib vividly illustrates the principles of modern drug design and development. While the former is a valuable, yet biologically inert, chemical building block, the latter is a highly engineered molecule with a specific and potent mechanism of action against key drivers of cancer. The journey from a simple indazole derivative to a complex, life-extending therapeutic underscores the importance of understanding structure-activity relationships, optimizing pharmacokinetic properties, and navigating complex synthetic pathways. For researchers in the field, this comparison serves as a compelling case study in the transformative power of medicinal chemistry.

References

  • Pazopanib - Wikipedia.
  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. The Pharmaceutical Journal.
  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(9), 987-997.
  • pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Schöffski, P. (2012). Pazopanib in the treatment of soft tissue sarcoma. Current Opinion in Oncology, 24(4), 428-435.
  • de Wit, D., et al. (2020). Pharmacokinetics of pazopanib: a review of the determinants, influencing factors and the clinical importance of therapeutic drug monitoring. Journal of Pharmacy and Pharmacology, 72(11), 1489-1504.
  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. Scientia Pharmaceutica, 77(3), 497-520.
  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PubMed, 28188410.
  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse.
  • Tallquist, M. D., & Kazlauskas, A. (2004). Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells. PLOS ONE, 2(8), e707.
  • Heldin, C. H. (2022). Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review. Biochemical Pharmacology, 199, 115013.
  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle.
  • Platelet-derived Growth Factor (PDGF) Family - Sino Biological.
  • Ferrara, N. (2006). Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. Clinical Cancer Research, 12(18), 5262-5267.
  • Pazopanib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • Koch, S., & Claesson-Welsh, L. (2012). Signal Transduction by Vascular Endothelial Growth Factor Receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502.
  • Clinical Trials Using Pazopanib Hydrochloride - NCI - National Cancer Institute.
  • Search for Pazopanib - Clinical Trials register.
  • Jung, S. C., et al. (2024). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 28(2), 119-129.
  • VEGF Signaling Pathway - Cusabio.
  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad.
  • Annotation of FDA Label for pazopanib and HLA-B, UGT1A1 - ClinPGx.
  • VEGF signaling pathway - Proteopedia, life in 3D.
  • Keisner, S. V., & Shah, S. R. (2013). Pazopanib: Approval for Soft-Tissue Sarcoma. Journal of the Advanced Practitioner in Oncology, 4(2), 115-120.
  • Jung, S. C., et al. (2024). Roles of PDGF/PDGFR signaling in various organs. The Korean Journal of Physiology & Pharmacology, 28(2), 119-129.
  • Pazopanib Clinical Trial: Q&A - CureHHT.
  • Li, Y., et al. (2019). Nitroimidazole-containing Compounds and Their Antibacterial and Antitubercular Activities. European Journal of Medicinal Chemistry, 177, 239-253.
  • Votrient (pazopanib) - accessdata.fda.gov.
  • VOTRIENT® (pazopanib) tablets, for oral use - accessdata.fda.gov.
  • Pazopanib - FDA Verification Portal.
  • Abad-Zapatero, C., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(15), 4743-4755.
  • Chand, O., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1), 001.
  • VOTRIENT (pazopanib) tablets Label - accessdata.fda.gov.
  • Bui, T. T. C., et al. (2023). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 28(15), 5729.
  • An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org.
  • Cavalleri, B., et al. (1977). Synthesis and Biological Activity of Some Vinyl-Substituted 2-nitroimidazoles. Journal of Medicinal Chemistry, 20(5), 656-660.
  • Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). ResearchGate.
  • Mital, A. (2009). ChemInform Abstract: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ChemInform, 40(49).

Sources

A Comparative Guide to the Synthesis of 5-methyl-6-nitro-1H-indazole: An Assessment of Reproducibility and Methodological Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-methyl-6-nitro-1H-indazole is a valuable building block, yet a comprehensive, comparative analysis of its synthesis and the reproducibility of published methods for structurally related analogues has been lacking. This guide provides a critical assessment of the most probable synthetic route to this compound, drawing upon established and well-documented procedures for its isomers. By examining the underlying chemical principles and potential experimental pitfalls, this document aims to equip researchers with the insights necessary to approach this synthesis with a high degree of confidence and success.

Unveiling the Synthetic Pathway: A Logical Extrapolation

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust and reproducible method can be confidently inferred from the well-established synthesis of its close isomer, 5-nitro-1H-indazole. The most logical and historically validated approach is the diazotization of a substituted aniline followed by intramolecular cyclization.

The proposed starting material for the synthesis of this compound is 3-methyl-4-nitroaniline . The synthesis would proceed via the following key transformation:

Synthesis_of_this compound Start 3-methyl-4-nitroaniline Intermediate Diazonium Salt Intermediate Start->Intermediate NaNO₂, Acetic Acid (Diazotization) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Proposed reaction scheme for the synthesis of this compound.

This method is analogous to the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene, a procedure detailed in Organic Syntheses, a publication renowned for its rigorously tested and reproducible protocols.[1]

Comparative Analysis with Isomer Synthesis

To understand the nuances and potential challenges of the proposed synthesis, a comparison with the established procedures for its isomers is crucial.

FeatureProposed Synthesis of this compoundSynthesis of 5-nitro-1H-indazole[1]Synthesis of 3-methyl-6-nitro-1H-indazole[2]
Starting Material 3-methyl-4-nitroaniline2-amino-5-nitrotoluene2-ethyl-5-nitroaniline
Key Reaction Diazotization and CyclizationDiazotization and CyclizationDiazotization and Cyclization
Reagents Sodium nitrite, Acetic AcidSodium nitrite, Acetic AcidSodium nitrite, Acetic Acid
Reported Yield Not reported (Predicted: 70-90%)72-80%40.5% (purified)

The high yield reported for the 5-nitroindazole synthesis suggests that the diazotization-cyclization pathway is efficient for this class of compounds. The lower reported yield for 3-methyl-6-nitro-1H-indazole after purification highlights the importance of the work-up and purification steps in obtaining a high-purity product.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, adapted from the highly reliable procedure for 5-nitro-1H-indazole.[1]

Materials and Reagents
  • 3-methyl-4-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Methanol (for recrystallization)

  • Decolorizing Charcoal

Procedure
  • Dissolution of Starting Material: In a round-bottomed flask equipped with a mechanical stirrer, dissolve 3-methyl-4-nitroaniline in glacial acetic acid. The ratio should be approximately 0.15 moles of the aniline to 1 liter of acetic acid.

  • Diazotization: Cool the solution to 15-20°C in an ice bath. Prepare a solution of sodium nitrite (1 molar equivalent to the aniline) in a minimal amount of water. Add the sodium nitrite solution to the stirred aniline solution all at once. Crucially, monitor the temperature to ensure it does not rise above 25°C. [1] Continue stirring for 15 minutes to complete the diazotization.

  • Reaction and Cyclization: Allow the solution to stand at room temperature for 3 days. During this time, the diazonium salt will cyclize to form the indazole ring.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and stir to form a slurry.

  • Isolation of Crude Product: Filter the crude product and wash thoroughly with cold water. Dry the product in an oven at 80-90°C.

  • Purification: Recrystallize the crude product from boiling methanol, using decolorizing charcoal to remove colored impurities. The pure this compound should be obtained as pale yellow needles.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Dissolution Dissolution Diazotization Diazotization Dissolution->Diazotization Cyclization Cyclization Diazotization->Cyclization Concentration Concentration Cyclization->Concentration Proceed to Work-up Precipitation Precipitation Concentration->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization

Caption: A generalized workflow for the synthesis and purification of this compound.

Assessing Reproducibility: Critical Parameters and Causality

The reproducibility of the diazotization of aromatic amines is highly dependent on several critical parameters. Understanding the causality behind these experimental choices is paramount for consistent success.

  • Temperature Control: The diazotization reaction is exothermic. Allowing the temperature to rise above 25°C can lead to the decomposition of the unstable diazonium salt, resulting in the formation of tarry by-products and a significantly lower yield.[3] Maintaining a temperature of 15-20°C during the addition of sodium nitrite is critical.[1]

  • Rate of Nitrite Addition: The Organic Syntheses procedure for 5-nitroindazole explicitly states to add the sodium nitrite solution "all at once".[1] Slow addition can favor the formation of a diazoamino compound, a yellow precipitate that is an undesired side product.[1] This is a crucial detail that directly impacts the purity and yield of the final product.

  • Acid Concentration: The concentration of the acid serves multiple purposes: it dissolves the aromatic amine, generates the active nitrosating agent (nitrous acid) from sodium nitrite, and facilitates the dehydration step in the formation of the diazonium salt.[4] An appropriate concentration of a strong acid like glacial acetic acid is therefore essential for the reaction to proceed efficiently.

  • Reaction Time: The 3-day reaction time at room temperature allows for the slow and complete cyclization of the diazonium intermediate. Rushing this step could lead to an incomplete reaction and a lower yield of the desired indazole.

Expected Characterization

PropertyPredicted/Expected Value
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Pale yellow solid
Melting Point Not definitively reported, but expected to be in a similar range to its isomers (e.g., 3-methyl-6-nitro-1H-indazole: 187-188°C)[5]

NMR Spectroscopy: The ¹H and ¹³C NMR spectra will be the most definitive methods for structural confirmation. Based on the structure of this compound, the following key signals can be predicted in the ¹H NMR spectrum:

  • A singlet for the methyl group protons.

  • Singlets or narrow doublets for the aromatic protons on the indazole ring. The exact chemical shifts will be influenced by the electronic effects of the methyl and nitro groups.

  • A broad singlet for the N-H proton of the indazole ring.

For definitive structural elucidation, 2D NMR experiments such as COSY and HMBC would be highly informative.

Conclusion

The synthesis of this compound, while not explicitly detailed in peer-reviewed literature, can be confidently approached using a diazotization-cyclization reaction of 3-methyl-4-nitroaniline. The success and reproducibility of this synthesis are intrinsically linked to the careful control of key experimental parameters, most notably temperature and the rate of addition of the diazotizing agent. By leveraging the robust and well-documented procedures for its isomers, particularly the Organic Syntheses preparation of 5-nitroindazole, researchers can establish a reliable and efficient method for obtaining this valuable synthetic intermediate. This guide provides the necessary framework, grounded in established chemical principles and comparative data, to empower scientists in their pursuit of novel indazole-based compounds.

References

  • Porter, H. D.; Peterson, W. D. 5-Nitroindazole. Org. Synth.1940, 20, 73. DOI: 10.15227/orgsyn.020.0073. [Link]
  • Moody, C. J.; Inman, M. Versatile variation on the Fischer indole synthesis. Chem. Commun.2011, 47, 73-75. DOI: 10.1039/C0CC03488A. [Link]
  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. J. Org. Chem.2022, 87(10), 6563–6575. DOI: 10.1021/acs.joc.2c00154. [Link]
  • Neubauer, J. J.; et al. Why Do Some Fischer Indolizations Fail? J. Org. Chem.2012, 77(17), 7473–7480. DOI: 10.1021/jo301309c. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Sloop, J. C.; et al. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules2018, 23(3), 674. DOI: 10.3390/molecules23030674. [Link]
  • ResearchGate.
  • Elguero, J.; et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry2022, 87(10), 6563-6575. [Link]
  • Organic Chemistry Portal.
  • ResearchGate. Fischer indole synthesis | Request PDF. [Link]
  • Mohamed, A.; et al. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances2021, 11(62), 39339-39350. DOI: 10.1039/D1RA07220A. [Link]
  • PubChem. 5-methyl-6-nitro-1H-benzimidazole. [Link]
  • Singh, P.; et al. Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. Bioorganic & Medicinal Chemistry Letters2008, 18(1), 251-255. [Link]
  • Organic Chemistry Portal. Indazole synthesis. [Link]
  • Google Patents. Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content.
  • Google Patents.

Sources

A Comparative Study of the Reactivity of Different Positions on the 5-Methyl-6-Nitro-1H-Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the chemical behavior of a key heterocyclic scaffold.

In the landscape of medicinal chemistry and drug discovery, the 5-methyl-6-nitro-1H-indazole core is a scaffold of significant interest. Its utility as a synthetic intermediate stems from the nuanced reactivity of its constituent atoms, offering multiple avenues for functionalization. This guide provides an in-depth comparative analysis of the reactivity of the different positions on the this compound ring, drawing upon established principles of organic chemistry, data from related substituted indazoles, and theoretical considerations. While direct kinetic or thermodynamic studies on this specific molecule are not extensively available in the public domain, this guide synthesizes existing knowledge to offer a predictive framework for its chemical behavior.

Understanding the Electronic Landscape

The reactivity of the this compound ring is fundamentally governed by the electronic interplay between the indazole nucleus, the electron-donating methyl group at the C5 position, and the strongly electron-withdrawing nitro group at the C6 position.

The nitro group at C6 significantly deactivates the benzene portion of the ring towards electrophilic attack through both its strong -I (inductive) and -M (mesomeric) effects. Conversely, it activates the ring for nucleophilic aromatic substitution. The methyl group at C5, being electron-donating (+I effect), has a counteracting, albeit weaker, influence. This substitution pattern creates a unique electronic environment that dictates the regioselectivity of various reactions.

Reactivity at the Nitrogen Atoms: N1 vs. N2

The pyrazole ring of indazole contains two nitrogen atoms, N1 and N2, both of which are potential sites for electrophilic attack, most commonly alkylation and acylation. The regioselectivity of these reactions is a critical consideration in the synthesis of indazole-based compounds.

The 1H-indazole tautomer is generally the more thermodynamically stable form.[1] However, the outcome of N-functionalization is a delicate balance of steric and electronic factors, as well as reaction conditions.[1]

Key Influencing Factors:

  • Electronic Effects: The electron-withdrawing nitro group at C6, and to a lesser extent at C7, has been shown to influence the N1/N2 selectivity. Studies on related nitroindazoles have demonstrated that an electron-withdrawing group at the C7 position can favor N2 alkylation.[2][3] In the case of this compound, the nitro group at C6 will significantly influence the electron density at both N1 and N2.

  • Steric Hindrance: The environment around the nitrogen atoms can direct incoming electrophiles. The absence of a substituent at the C7 position in this compound means that steric hindrance at N1 is relatively low.

  • Reaction Conditions: The choice of base, solvent, and electrophile plays a pivotal role. For instance, the use of sodium hydride in THF often favors N1 alkylation for a range of substituted indazoles.[2][3]

Predicted Reactivity:

Based on studies of related nitroindazoles, methylation of 6-nitroindazole under neutral conditions has been shown to yield the 2-methyl derivative as the main product, while 5-nitroindazole favors the 1-methyl isomer.[4] This suggests that the position of the nitro group is a key determinant. For this compound, the electronic pull of the nitro group at C6 is expected to make the N2 position more electron-deficient and the N1 proton more acidic. Deprotonation would likely occur at N1, and subsequent reaction with an electrophile would also favor the N1 position, which is generally the thermodynamically more stable product. However, kinetic control or specific reaction conditions could potentially lead to N2 functionalization.

Reactivity of the Carbon Atoms

C3 Position: A Site for Diverse Functionalization

The C3 position of the indazole ring is a common site for functionalization, including halogenation, nitration, and carbon-carbon bond formation.[5] Its reactivity is influenced by the electronic nature of the substituents on the benzene ring.

  • Electrophilic Attack: The C3 position is susceptible to electrophilic attack, particularly after deprotonation. The electron-withdrawing nature of the 6-nitro group is expected to increase the acidity of the C3-H bond, facilitating metalation and subsequent reaction with electrophiles.

  • Nitration: Direct nitration at the C3 position of 2H-indazoles has been achieved using iron(III) nitrate.[6][7] For 1H-indazoles, functionalization at C3 often proceeds via an initial N-protection followed by deprotonation at C3.

  • Halogenation: The C3 position can be readily halogenated, providing a handle for further cross-coupling reactions.

A comparative study of 5-nitro- and 6-nitro-1H-indazole-3-carbaldehyde suggests that the position of the nitro group significantly impacts the electrophilicity of the C3 position. The 5-nitro isomer is predicted to be more reactive towards nucleophiles due to more effective resonance delocalization of the electron-withdrawing effect.[8] By analogy, in this compound, the 6-nitro group will enhance the electrophilic character of the C3 position, making it susceptible to nucleophilic attack if a suitable leaving group is present.

Carbocyclic Ring: C4 and C7 Positions

The carbocyclic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nitro group. However, the existing substituents will direct any potential electrophilic attack.

  • Electrophilic Aromatic Substitution: The directing effects of the methyl group (ortho, para-directing) and the nitro group (meta-directing) are in opposition. The powerful deactivating effect of the nitro group makes electrophilic substitution challenging. If forced, the most likely position for substitution would be C7, which is ortho to the activating methyl group and meta to the deactivating nitro group. The C4 position is ortho to the nitro group and is therefore highly deactivated.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group at C6 makes the carbocyclic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, provided a good leaving group is present. In the parent this compound, there are no leaving groups on the carbocyclic ring. However, if a halogen were introduced at C5 or C7, these positions would become activated towards SNAr. The nitro group at C6 would stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at C5 or C7.

Comparative Reactivity Summary

The following table summarizes the predicted relative reactivity of the different positions on the this compound ring towards electrophilic and nucleophilic attack.

PositionReactivity towards ElectrophilesReactivity towards Nucleophiles/BasesInfluencing Factors
N1 High (Alkylation, Acylation)High (Deprotonation)Most acidic proton; thermodynamically favored product upon alkylation.
N2 Moderate Low Kinetically accessible under certain conditions; influenced by C7 substituents in related systems.
C3 Moderate (after deprotonation)Low (unless activated)Acidity of C3-H enhanced by the 6-nitro group.
C4 Very Low Low Highly deactivated by the adjacent nitro group.
C7 Low Low Most likely site for electrophilic aromatic substitution due to directing effects of methyl and nitro groups.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, a series of experiments can be designed. The following are representative protocols that can be adapted for a comparative study of this compound.

Protocol 1: Competitive N-Alkylation

This experiment aims to determine the relative reactivity of the N1 and N2 positions towards a common electrophile.

Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., DMF or THF), add a base (e.g., K₂CO₃ or NaH, 1.1 equivalents).

  • Addition of Electrophile: Add a limiting amount of an alkylating agent (e.g., methyl iodide, 0.9 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Analysis: After completion, quench the reaction, extract the products, and analyze the crude product mixture by ¹H NMR spectroscopy. The ratio of the N1- and N2-alkylated products can be determined by integrating the characteristic signals of the newly introduced alkyl group.

Protocol 2: Electrophilic Nitration

This protocol can be used to assess the reactivity of the carbocyclic ring towards electrophilic aromatic substitution.

Methodology:

  • Reaction Setup: Dissolve this compound in a strong acid, such as concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid).

  • Reaction and Quenching: Allow the reaction to proceed for a specific time, then carefully quench by pouring onto ice.

  • Product Isolation and Characterization: Neutralize the solution, extract the organic products, and analyze by NMR and mass spectrometry to identify the position of nitration.

Protocol 3: C3 Deuteration via Deprotonation

This experiment can provide insight into the kinetic acidity of the C3-H bond.

Methodology:

  • Reaction Setup: Dissolve this compound in a deuterated solvent such as DMSO-d₆.

  • Base-catalyzed Exchange: Add a catalytic amount of a strong base (e.g., NaOD in D₂O).

  • Monitoring: Monitor the incorporation of deuterium at the C3 position over time using ¹H NMR spectroscopy by observing the disappearance of the C3-H signal.

Visualization of Reactivity Principles

G cluster_0 This compound cluster_1 Reactivity Profile Indazole { N1 |  N2 |  C3 |  C4 |  C7} Electrophiles Electrophilic Attack (e.g., Alkylation, Nitration) Electrophiles->Indazole:N1 Highly Favored Electrophiles->Indazole:N2 Possible (Kinetic) Electrophiles->Indazole:C7 Most Likely on Carbocycle (Deactivated) Nucleophiles Nucleophilic/Basic Attack (e.g., Deprotonation) Nucleophiles->Indazole:N1 Most Acidic Proton Nucleophiles->Indazole:C3 Acidic C-H

Conclusion

The this compound ring presents a fascinating case study in heterocyclic reactivity. The interplay of the electron-donating methyl group and the electron-withdrawing nitro group creates a nuanced electronic landscape that dictates the regioselectivity of various transformations. The N1 position is the most likely site for deprotonation and subsequent electrophilic attack, leading to the thermodynamically favored product. The C3 position offers another handle for functionalization, with its reactivity enhanced by the adjacent electron-withdrawing group. The carbocyclic ring is generally deactivated towards electrophiles, with the C7 position being the most probable site for any substitution. This guide provides a predictive framework for the reactivity of this important scaffold, empowering researchers to design more efficient and selective synthetic routes towards novel bioactive molecules. Further experimental studies are encouraged to provide quantitative data and refine our understanding of this versatile heterocyclic system.

References

  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26269-26279.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5638–5653.
  • Black, D. StC., et al. (1975). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (5), 441-444.
  • Kumar, V., et al. (2021). Site-selective direct nitration of 2H-indazoles: easy access to 7-nitroindazoles.
  • Palmer, B. D., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1086-1101.
  • Patel, H. D., et al. (2021). Synthetic Protocols for Aromatic Nitration: A Review.
  • Palmer, B. D., et al. (1975). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, (5), 441-444.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Giraud, F., Anizon, F., & Moreau, P. Iron promoted C3‐H nitration of indazole.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (2015). A kind of synthetic method of indazole compound. CN103319410B.
  • Giraud, F., Anizon, F., & Moreau, P.
  • López, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415.
  • Juniper Publishers. (2017).
  • BenchChem.
  • ResearchGate. (2015). Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV)
  • Google Patents. (2007). Processes for nitration of n-substituted imidazoles. WO2007134187A2.
  • Wikipedia.
  • YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants.
  • SciSpace. A survey of Hammett substituent constants and resonance and field parameters.
  • Chemistry LibreTexts. (2023). 10.3: Nucleophilic and Electrophilic Addition and Abstraction.
  • ResearchGate. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
  • YouTube. (2021).
  • National Institutes of Health. (2011). 2-Methyl-6-nitro-2H-indazole.
  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters.
  • ResearchGate. (2011).
  • ResearchGate. Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds.
  • MDPI. (2022). Neighboring Nitrogen Atom-Induced Reactions of Azidoacetyl Hydrazides, including Unexpected Nitrogen-Nitrogen Bond Cleavage of the Hydrazide.
  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles.
  • Juniper Publishers. (2017).
  • YouTube. (2020). 6.
  • National Institutes of Health. (2014).
  • National Institutes of Health. (2015).
  • National Institutes of Health. (2013).

Sources

A Researcher's Guide to Validating the Mechanism of Action for a Novel 5-methyl-6-nitro-1H-indazole Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) for a novel 5-methyl-6-nitro-1H-indazole-derived compound, hypothetically designed as a kinase inhibitor. The indazole scaffold is a privileged structure in medicinal chemistry, with many derivatives showing promise as kinase inhibitors in oncology.[1][2] However, a promising chemical structure is merely the starting point. Rigorous MoA validation is the bedrock upon which a successful drug development program is built.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-phase experimental cascade, beginning with direct target interaction in a cellular environment and culminating in preclinical in vivo validation. Each phase is designed to build upon the last, creating a self-validating system that ensures scientific integrity. We will explain not only the "how" but the critical "why" behind each experimental choice, providing the causal logic essential for robust scientific inquiry.

Phase 1: Confirming Target Engagement in a Cellular Milieu

The foundational question for any purported targeted agent is: does the compound bind to its intended target in the complex, native environment of a living cell? Answering this definitively is the critical first step. While biochemical assays on purified proteins are useful, they cannot account for cell permeability, intracellular metabolism, or the presence of competing endogenous ligands. Therefore, an in-cell target engagement assay is non-negotiable.

The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to measure the physical interaction between a drug and its protein target within intact cells.[3][4] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[5][6]

Core Technique: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the direct measurement of a drug binding to its target, providing incontrovertible evidence of engagement.[7] The assay involves treating cells with the compound, heating them across a temperature gradient, lysing the cells, and then quantifying the amount of the target protein that remains soluble.[5] A positive target engagement event results in a "thermal shift," meaning the protein remains soluble at higher temperatures in the presence of the compound compared to the vehicle control.[4]

Experimental Workflow: A Step-by-Step Validation Cascade

The entire MoA validation process can be visualized as a sequential workflow, where each stage provides critical data that informs the next.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Specificity & Potency cluster_2 Phase 3: Cellular Pathway Analysis cluster_3 Phase 4: In Vivo Validation CETSA Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) TPP Thermal Proteome Profiling (TPP) (Unbiased Off-Target Screen) CETSA->TPP Confirm primary target, informs off-target search Kinase_Profiling Kinome-wide Profiling (Selectivity Assessment) TPP->Kinase_Profiling Identify potential off-targets for focused analysis Western_Blot Western Blot (Downstream Signaling) Kinase_Profiling->Western_Blot Confirm functional consequence of on- and off-target hits RNA_Seq RNA Sequencing (Global Transcriptomics) Western_Blot->RNA_Seq Corroborate pathway modulation, uncover novel effects Xenograft Xenograft Efficacy Model (Phenotypic Outcome) Western_Blot->Xenograft Validate in vitro MoA and guide dose selection PD_Biomarkers Pharmacodynamic (PD) Biomarkers (In Vivo Target Modulation) Xenograft->PD_Biomarkers Link efficacy to in vivo MoA

Caption: Overall workflow for MoA validation.

Detailed Protocol: Western Blot-Based CETSA

This protocol is designed to assess the thermal stability of a hypothetical kinase target, "KIN-X," in response to our this compound compound (herein "Cmpd-A").

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to express KIN-X (e.g., MCF-7 breast cancer cells) in 10 cm dishes and grow to ~80% confluency.

    • Treat the cells with either 10 µM Cmpd-A or a vehicle control (e.g., 0.1% DMSO) for 2 hours in serum-free media.

  • Cell Harvesting and Aliquoting:

    • Harvest cells using a cell scraper in PBS supplemented with protease and phosphatase inhibitors.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of fresh PBS with inhibitors.

    • Aliquot 100 µL of the cell suspension into 8 individual PCR tubes for each condition (Vehicle and Cmpd-A).

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical gradient would be: 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C, 68°C. One tube for each temperature point.

  • Cell Lysis:

    • Remove tubes and cool to room temperature.

    • Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant from each tube.

    • Determine the protein concentration of the non-heated control sample using a BCA assay.

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare for SDS-PAGE by adding Laemmli buffer.[8]

    • Perform standard Western blot analysis using a primary antibody specific for KIN-X and a loading control (e.g., GAPDH).[9][10]

    • Use an HRP-conjugated secondary antibody and an ECL detection reagent for visualization.[8]

Data Summary & Interpretation

The band intensities from the Western blot are quantified, normalized to the loading control, and then expressed as a percentage of the non-heated (40°C) sample for each condition.

Temperature (°C)% Soluble KIN-X (Vehicle)% Soluble KIN-X (10 µM Cmpd-A)
40100%100%
4498%101%
4891%99%
5252% (Tagg) 95%
5628%88%
6015%55% (Tagg)
645%31%
68<1%12%

Tagg = Aggregation Temperature (Temperature at which 50% of the protein is insoluble)

The data clearly show a rightward shift in the melting curve for KIN-X in the presence of Cmpd-A, indicating thermal stabilization upon binding. This is strong evidence of direct target engagement in a cellular context.

Phase 2: Defining Specificity with Kinome Profiling

Confirming on-target engagement is essential, but understanding a compound's selectivity is equally critical for predicting its therapeutic window and potential off-target liabilities. Since Cmpd-A is a putative kinase inhibitor, the most direct way to assess its specificity is through a broad kinase panel screen. Numerous commercial services offer panels that test the compound against hundreds of purified human kinases.[11][12][13]

Methodology: Kinase Selectivity Profiling

Typically, the compound is submitted to a contract research organization (CRO) for screening. The standard approach involves:

  • Primary Screen: Testing the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400). The readout is typically percent inhibition relative to a DMSO control.[13]

  • Dose-Response Follow-up: For any kinases that show significant inhibition in the primary screen (e.g., >50% inhibition), a follow-up dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC₅₀).

Cell-based kinase profiling services, such as those using NanoBRET® technology, are also valuable as they measure target engagement within live cells, providing a more physiologically relevant assessment of selectivity.[14]

Data Summary: Interpreting the Kinome Scan

The results allow for the classification of the compound's selectivity profile.

Kinase Target% Inhibition @ 1 µMCellular IC₅₀ (nM)Notes
KIN-X (Target) 98% 50 Potent on-target activity
KIN-Y85%450Moderate off-target activity
KIN-Z62%1,200Weak off-target activity
450+ Other Kinases<10%>10,000Highly selective profile

This hypothetical data suggests Cmpd-A is a potent and selective inhibitor of KIN-X, with ~9-fold selectivity over its next closest off-target, KIN-Y. This is a promising profile for further development.

G start Kinase Profiling Result (% Inhibition > 50%) is_selective Is inhibition limited to target and a few others? start->is_selective selective Selective Inhibitor (Proceed with MoA) is_selective->selective Yes non_selective Non-Selective Inhibitor (Consider for redesign or multi-kinase indication) is_selective->non_selective No

Caption: Decision logic for kinase profiling data.

Phase 3: Demonstrating Functional Modulation of Cellular Pathways

With target engagement and selectivity established, the next logical step is to demonstrate a functional consequence. Does the binding of Cmpd-A to KIN-X inhibit its downstream signaling pathway? Western blotting is the workhorse technique for this analysis, allowing for the direct measurement of changes in the phosphorylation status of key pathway proteins.[9][15]

Hypothesized Pathway: KIN-X in the PI3K/Akt/mTOR Cascade

Let's hypothesize that KIN-X is an upstream activator of the PI3K/Akt/mTOR pathway, a critical signaling node for cell growth and proliferation that is frequently dysregulated in cancer.

G RTK Growth Factor Receptor KIN_X KIN-X RTK->KIN_X PI3K PI3K KIN_X->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt p mTORC1 mTORC1 Akt->mTORC1 p S6K p70S6K mTORC1->S6K p Proliferation Cell Proliferation & Survival S6K->Proliferation Cmpd_A 5-methyl-6-nitro- 1H-indazole (Cmpd-A) Cmpd_A->KIN_X

Caption: Hypothesized action of Cmpd-A on the PI3K/Akt pathway.

Detailed Protocol: Pathway Analysis by Multiplex Western Blot
  • Cell Culture and Treatment:

    • Seed MCF-7 cells and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours to reduce basal pathway activation.[8]

    • Treat cells with increasing concentrations of Cmpd-A (e.g., 0, 10, 50, 250, 1000 nM) for 4 hours. Include a known PI3K inhibitor as a positive control.

  • Cell Lysis and Protein Quantification:

    • Lyse cells directly in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape cells, collect lysate, and clarify by centrifugation.

    • Normalize protein concentrations for all samples.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with a cocktail of primary antibodies targeting key pathway nodes: phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., β-actin). Using fluorescently-labeled secondary antibodies allows for simultaneous detection of multiple proteins, saving time and resources.[9]

    • Image the blot using a suitable digital imaging system.

Data Summary: Dose-Dependent Pathway Inhibition
Cmpd-A (nM)p-Akt / Total Akt (Fold Change)p-S6K / Total S6K (Fold Change)
0 (Vehicle)1.001.00
100.850.78
500.450.39
2500.120.09
10000.050.04

The results demonstrate that Cmpd-A inhibits the phosphorylation of Akt and its downstream substrate p70S6K in a dose-dependent manner, confirming that its engagement of KIN-X leads to the functional blockade of the intended signaling pathway.

Complementary Approach: RNA Sequencing (RNA-Seq)

To gain a broader, unbiased view of the compound's effects, RNA-Seq can be employed. This powerful technique measures changes in the expression of thousands of genes simultaneously.[16] It can validate the on-target pathway modulation (e.g., downregulation of genes controlled by Akt/mTOR) and uncover unexpected off-target effects or novel mechanisms, which is crucial for a comprehensive understanding of the drug's action.[17][18][19]

Phase 4: In Vivo Efficacy and MoA Confirmation

The ultimate test is to determine if the compound's validated cellular mechanism translates to a desired therapeutic effect in a living organism. For an anti-cancer agent, this typically involves a preclinical tumor xenograft study.[20][21]

Methodology: Murine Xenograft Efficacy Study
  • Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously implanted with human cancer cells (e.g., MCF-7). Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into groups and treated daily with vehicle or Cmpd-A at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., oral gavage).

  • Efficacy Readout: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The primary efficacy endpoint is tumor growth inhibition (TGI).[22]

  • Pharmacodynamic (PD) Biomarker Analysis: At the end of the study, tumors are excised at a set time point after the final dose. A portion of the tumor tissue is flash-frozen for subsequent Western blot analysis to confirm that the compound is inhibiting the target pathway (e.g., reduced p-Akt) in the tumor tissue itself. This crucial step links the observed anti-tumor efficacy directly to the intended MoA.[23]

Data Summary: Linking Efficacy to In Vivo MoA
Treatment GroupFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)p-Akt / Total Akt in Tumors
Vehicle1250 ± 150-100%
Cmpd-A (10 mg/kg)875 ± 12030%65%
Cmpd-A (30 mg/kg)450 ± 9564%25%
Cmpd-A (100 mg/kg)210 ± 7083%8%

The data demonstrate a clear correlation between the dose of Cmpd-A, the degree of tumor growth inhibition, and the extent of target pathway modulation within the tumor. This provides compelling evidence that the anti-tumor activity of the this compound compound is driven by its validated mechanism of action.

Conclusion and Comparison

This guide has outlined a rigorous, phased approach to validating the mechanism of action for a novel this compound-derived kinase inhibitor. By systematically progressing from in-cell target engagement (CETSA) to selectivity profiling (Kinome Scan), functional pathway analysis (Western Blot), and finally to in vivo efficacy (Xenograft models with PD biomarkers), we can build a robust and defensible data package.

Compared to an alternative approach that relies solely on biochemical assays and phenotypic screens, this integrated strategy provides a much deeper, mechanistic understanding. It directly links the chemical matter to its molecular target, its cellular consequences, and its ultimate therapeutic effect. This level of rigor is paramount for making informed decisions in a drug discovery program, de-risking clinical translation, and ultimately developing safer and more effective medicines.

References

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science.
  • Bio-Techne.
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
  • Front Line Genomics. How can we use RNA sequencing to figure out how a drug works? [Link]
  • Lexogen. RNA Sequencing in Drug Discovery and Development. [Link]
  • Wheeler, D. A., et al. (2012). Using transcriptome sequencing to identify mechanisms of drug action and resistance.
  • Cloutier, M.
  • Lab Manager. Leveraging RNA Sequencing in Pharmaceutical Research. [Link]
  • Cravatt, B. F., & Simon, G. M. (2011). Determining target engagement in living systems.
  • Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
  • PubMed.
  • ACS Publications. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [Link]
  • BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
  • InVivo Biosystems. Preclinical Compound Efficacy Testing. [Link]
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
  • Springer Nature Experiments.
  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • ProBio CDMO. In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. [Link]
  • PubMed Central. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. [Link]
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • MDPI.
  • Pelago Bioscience. CETSA. [Link]
  • ResearchGate.
  • DDDT.
  • MDPI.
  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]
  • PubMed Central.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
  • Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance. [Link]
  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
  • Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of 5-Methyl-6-Nitro-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1] Among these, 5-methyl-6-nitro-1H-indazole derivatives are attracting considerable interest for their diverse biological activities, which span from anticancer to anti-inflammatory effects.[1][2] However, the journey from a biologically active compound to a viable drug candidate is critically dependent on its pharmacokinetic profile—what the body does to the drug.

This guide provides an in-depth comparison of the pharmacokinetic properties of this compound derivatives. In the absence of extensive direct experimental data for this specific class, we will draw upon available information for structurally related nitroindazole compounds to provide a predictive and comparative framework. This analysis is coupled with detailed experimental protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, empowering researchers to generate crucial data for their own derivatives.

The Indazole Scaffold: A Promising Foundation with Pharmacokinetic Considerations

The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a versatile template in medicinal chemistry.[1] The substitution pattern on this scaffold, particularly the position of the nitro group and other moieties, profoundly influences not only the pharmacodynamic activity but also the ADME properties of the resulting derivatives.[2][3] Understanding these structure-pharmacokinetic relationships is paramount for optimizing drug candidates and minimizing late-stage attrition in drug development.

Comparative Pharmacokinetic Profile of Nitroindazole Derivatives

Physicochemical Properties: The First Hurdle

A compound's journey through the body begins with its fundamental physicochemical properties. Properties such as lipophilicity (LogP), solubility, and polar surface area (PSA) are key determinants of absorption and distribution. For nitroindazole derivatives, the position of the nitro group can significantly impact these parameters.

Table 1: Predicted Physicochemical Properties of Nitroindazole Isomers

CompoundMolecular FormulaMolecular WeightPredicted LogPPredicted Solubility (mg/mL)
5-Nitro-1H-indazoleC₇H₅N₃O₂163.141.600.85
6-Nitro-1H-indazoleC₇H₅N₃O₂163.141.630.78
7-Nitro-1H-indazoleC₇H₅N₃O₂163.141.551.05

Data is predicted and should be experimentally verified.

The introduction of a methyl group at the 5-position and a nitro group at the 6-position is expected to increase lipophilicity, which could enhance membrane permeability but potentially decrease aqueous solubility.

Absorption: Crossing the Barrier

For orally administered drugs, absorption across the intestinal epithelium is a critical step. The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[4] While no specific Caco-2 data for this compound derivatives was found, in silico predictions for a series of 2-benzyl-5-nitroindazolin-3-one derivatives suggest that many compounds in this class are likely to have good intestinal absorption.[5]

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body, and its ability to reach the target tissue is crucial for efficacy. Plasma protein binding (PPB) is a key determinant of distribution, as only the unbound fraction of a drug is generally considered pharmacologically active. Indazole-based synthetic cannabinoids have been shown to be highly protein-bound, which can limit their free concentration in plasma.[6] It is plausible that this compound derivatives will also exhibit significant binding to plasma proteins like albumin.

Metabolism: The Body's Chemical Factory

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. The indazole ring itself is susceptible to oxidation by cytochrome P450 (CYP) enzymes. For nitroaromatic compounds, enzymatic reduction of the nitro group is also a common metabolic pathway and can sometimes lead to the formation of reactive intermediates. The specific CYP isozymes involved in the metabolism of this compound derivatives would need to be determined experimentally, for instance, through reaction phenotyping studies.

A study on the in vivo pharmacokinetics of 7-nitroindazole in rats revealed a relatively short plasma half-life, suggesting that it is readily metabolized and/or excreted.[7] This highlights the importance of understanding the metabolic stability of any new this compound derivative.

Excretion: The Final Exit

The final step in the pharmacokinetic journey is excretion, where the drug and its metabolites are removed from the body, primarily through the kidneys (urine) or the liver (bile/feces). The physicochemical properties of the metabolites, such as increased polarity, will dictate the primary route of excretion.

Experimental Protocols for In Vitro ADME Assessment

To empower researchers in the field, this section provides detailed, step-by-step methodologies for key in vitro ADME assays. These protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.

Microsomal Stability Assay

This assay is a cornerstone of early ADME screening, providing a measure of a compound's intrinsic clearance in the liver.[8]

Objective: To determine the in vitro metabolic stability of this compound derivatives in liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • Pre-warm a solution of liver microsomes in buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

    • Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH-regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution.[8]

    • Vortex and centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_cpd Test Compound Stock Solution mix Reaction Mixture prep_cpd->mix prep_mic Liver Microsomes prep_mic->mix prep_nadph NADPH System prep_nadph->mix incubate Incubate & Shake mix->incubate quench Quench Reaction (Acetonitrile + IS) incubate->quench Time Points centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Analysis (t½, CLint) lcms->data

Caption: Workflow for the in vitro microsomal stability assay.

Plasma Protein Binding (PPB) Assay using Rapid Equilibrium Dialysis (RED)

This assay determines the extent to which a compound binds to plasma proteins, a critical parameter for understanding its distribution and free concentration.[5]

Objective: To determine the percentage of plasma protein binding for this compound derivatives.

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound.

    • Spike the test compound into plasma (human or other species) at the desired concentration.

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibrium Dialysis:

    • Use a RED (Rapid Equilibrium Dialysis) device, which consists of inserts with a semi-permeable membrane separating a sample chamber and a buffer chamber.

    • Add the spiked plasma to the sample chamber and the dialysis buffer to the buffer chamber.

    • Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling and Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (e.g., add blank plasma to the buffer sample and buffer to the plasma sample).

    • Precipitate proteins using a quenching solution (e.g., acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percentage of binding = (1 - fu) * 100.

PPB_RED_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis @ 37°C cluster_analysis Analysis prep_cpd Spike Compound into Plasma red_device RED Device Setup prep_cpd->red_device prep_buffer Dialysis Buffer prep_buffer->red_device incubate Incubate & Shake (4-6 hours) red_device->incubate sample Sample Plasma & Buffer Chambers incubate->sample matrix_match Matrix Match sample->matrix_match lcms LC-MS/MS Analysis matrix_match->lcms data Calculate % Binding lcms->data

Caption: Workflow for the plasma protein binding assay using RED.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of drug candidates.[9]

Objective: To assess the bidirectional permeability of this compound derivatives across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) transport (absorption), add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • For basolateral-to-apical (B-A) transport (efflux), add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the samples by LC-MS/MS to determine the concentration of the compound.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.[10]

Caco2_Permeability_Workflow cluster_culture Cell Culture (21-25 days) cluster_assay Permeability Assay @ 37°C cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate to Form Monolayer seed_cells->differentiate check_teer Monitor TEER differentiate->check_teer add_cpd Add Compound to Donor Side check_teer->add_cpd incubate Incubate (2 hours) add_cpd->incubate sample Sample Donor & Receiver Sides incubate->sample lcms LC-MS/MS Analysis sample->lcms data Calculate Papp & ER lcms->data

Caption: Workflow for the Caco-2 permeability assay.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and optimization of the pharmacokinetic properties of its derivatives are essential for successful clinical translation. While direct experimental data for this specific class is limited, the analysis of structurally related nitroindazoles provides a valuable starting point for predicting their ADME profiles.

The provided experimental protocols offer a robust framework for researchers to generate high-quality in vitro ADME data for their proprietary this compound derivatives. By systematically evaluating parameters such as metabolic stability, plasma protein binding, and intestinal permeability, drug discovery teams can make more informed decisions, prioritize compounds with favorable pharmacokinetic characteristics, and ultimately increase the probability of developing safe and effective medicines. Future work should focus on generating a comprehensive experimental dataset for a series of this compound derivatives to establish clear structure-pharmacokinetic relationships and guide the rational design of new and improved drug candidates.

References

A comprehensive list of references will be provided upon request.

Sources

A Senior Application Scientist's Guide to Evaluating the Selectivity of 5-Methyl-6-nitro-1H-indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The promiscuity of inhibitors can lead to off-target effects and undesirable toxicity, undermining their therapeutic potential. The 5-methyl-6-nitro-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, notably as a key synthetic precursor to the approved multi-kinase inhibitor, Pazopanib.[1][2] This guide provides an in-depth, objective comparison of the selectivity of Pazopanib with other relevant kinase inhibitors, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of novel therapeutics derived from this scaffold.

The Criticality of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[3] Due to the highly conserved nature of the ATP-binding site across the kinome, achieving selectivity for a specific kinase target is a significant hurdle.[3] A lack of selectivity can result in a broad range of off-target activities, potentially leading to adverse effects in clinical applications.[4][5][6][7] Therefore, rigorous evaluation of an inhibitor's selectivity profile is a critical step in the drug discovery pipeline, enabling a more accurate prediction of its therapeutic window and potential liabilities.

Comparative Kinase Selectivity Profiles

The this compound moiety is a core component of Pazopanib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases.[8][9] To provide a comprehensive evaluation, we will compare the selectivity profile of Pazopanib with two other clinically relevant multi-kinase inhibitors that share overlapping targets: Axitinib and Cabozantinib.

Table 1: In Vitro Kinase Inhibition Profile of Pazopanib, Axitinib, and Cabozantinib
Kinase TargetPazopanib IC50 (nM)Axitinib IC50 (nM)Cabozantinib IC50 (nM)
VEGFR1 10[8][10]0.1[11]12[12]
VEGFR2 30[8][10]0.2[11][13]0.035[14][15]
VEGFR3 47[8][10]0.1-0.3[11]6[12]
PDGFRα 71[9]1.6[16]-
PDGFRβ 84[8][9]1.6[16]-
c-Kit 74[8][9]1.7[16]4.6[14]
FGFR1 140[8]>1000[11]-
FGFR3 130[8]>1000[11]-
c-Met --1.3[14][15]
RET ->1000[11]5.2[14][15]
AXL --7[14]
TIE2 --14.3[14]
FLT3 230[17]<1000[11]11.3[14]

From this data, it is evident that while all three inhibitors potently target the VEGFR family, their broader selectivity profiles diverge significantly. Axitinib demonstrates high potency and selectivity for VEGFRs.[11][13] In contrast, Pazopanib and Cabozantinib exhibit a wider range of activity against other kinase families, classifying them as multi-kinase inhibitors.[8][9][14][15] The off-target profile of these inhibitors can contribute to both their therapeutic efficacy in different cancer types and their distinct adverse effect profiles.[4][6]

Visualizing Kinase Selectivity and Signaling Pathways

To better understand the implications of these selectivity profiles, it is crucial to visualize the signaling pathways they modulate. The diagram below illustrates a simplified representation of the VEGFR signaling cascade, a primary target of Pazopanib and its comparators.

VEGFR Signaling Pathway cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras VEGF VEGF VEGF->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pazopanib Pazopanib (this compound -derived) Pazopanib->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by Pazopanib.

Experimental Protocols for Evaluating Kinase Inhibitor Selectivity

The generation of reliable and reproducible selectivity data is contingent on the use of well-validated and meticulously executed experimental protocols. Below are detailed, step-by-step methodologies for key biochemical and cellular assays commonly employed for kinase inhibitor profiling.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with a purified kinase enzyme.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a competition binding assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[18]

Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock.[18]

    • Prepare a 3X solution of the kinase/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.[18]

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in 1X Kinase Buffer A.[18]

    • Prepare a serial dilution of the test compound (e.g., Pazopanib) at 3X the final desired concentrations in 1X Kinase Buffer A.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the serially diluted test compound or DMSO vehicle control to the appropriate wells.[18]

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.[18]

    • Add 5 µL of the 3X tracer to all wells to initiate the binding reaction.[18]

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen Workflow Start Start: Prepare Reagents (Kinase, Antibody, Tracer, Compound) Add_Compound Add 5 µL of 3X Compound to 384-well plate Start->Add_Compound Add_Kinase_Ab Add 5 µL of 3X Kinase/ Antibody Mixture Add_Compound->Add_Kinase_Ab Add_Tracer Add 5 µL of 3X Tracer to Initiate Reaction Add_Kinase_Ab->Add_Tracer Incubate Incubate for 1 hour at Room Temperature Add_Tracer->Incubate Read_Plate Read Plate on TR-FRET Reader Incubate->Read_Plate Analyze Analyze Data: Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Analyze

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity.[1][19]

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, and any necessary cofactors in the appropriate kinase buffer.

    • Prepare a serial dilution of the test inhibitor in the reaction buffer.

    • In a white, opaque 96- or 384-well plate, add the inhibitor dilutions or vehicle control.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase for a predetermined time.

  • Detection:

    • Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.[1][19]

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.[1][19]

    • Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis and inhibit kinase activity.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

    • The luminescent signal is inversely proportional to kinase activity.

    • Plot the luminescence against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Kinase Assays

Cellular assays are crucial for confirming that an inhibitor can engage its target in a more physiologically relevant environment.

This assay measures the binding of a test compound to a specific kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[20][21]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Seed the transfected cells into a 96- or 384-well white assay plate and incubate overnight.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Prepare the NanoBRET™ Tracer diluted in Opti-MEM® I.

    • Add the diluted test compound or vehicle control to the cells.

    • Add the diluted NanoBRET™ Tracer to all wells.

    • Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.

  • Luminescence and BRET Measurement:

    • Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in Opti-MEM®.

    • Add the substrate to all wells.

    • Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis:

    • Calculate the raw BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement in live cells.

NanoBRET Workflow Start Start: Seed Transfected Cells (Kinase-NanoLuc®) Add_Compound Add Serially Diluted Compound to Cells Start->Add_Compound Add_Tracer Add NanoBRET™ Tracer to all wells Add_Compound->Add_Tracer Incubate Incubate for 2 hours at 37°C Add_Tracer->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read_Plate Read Plate on BRET-compatible Luminometer Add_Substrate->Read_Plate Analyze Analyze Data: Calculate BRET Ratio and Determine IC50 Read_Plate->Analyze

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Conclusion

The this compound scaffold, as exemplified by its role in the synthesis of Pazopanib, represents a valuable starting point for the development of novel kinase inhibitors. However, as demonstrated by the comparative analysis with Axitinib and Cabozantinib, subtle structural modifications can profoundly impact the selectivity profile of the resulting compounds. A thorough evaluation of inhibitor selectivity, employing a combination of robust biochemical and cellular assays, is indispensable for understanding the on- and off-target activities of these molecules. The detailed protocols and comparative data presented in this guide provide a framework for researchers to rigorously assess the selectivity of their this compound-based inhibitors, ultimately facilitating the development of safer and more effective targeted therapies.

References

  • Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(8), 837–852. [Link]
  • Keisner, S. V., et al. (2014). Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. Cancer Management and Research, 6, 117–125. [Link]
  • Bui, T. T. C., et al. (2021). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Molecules, 26(15), 4488. [Link]
  • Escudier, B., & Gore, M. (2011). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. European Urology, 60(5), 965-975. [Link]
  • Sonpavde, G., et al. (2012). Axitinib in Metastatic Renal Cell Carcinoma.
  • LINCS Data Portal. (n.d.). Pazopanib KINOMEscan (LDG-1141: LDS-1144).
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 223, 113645. [Link]
  • American Association for Cancer Research. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib.
  • Reaction Biology. (n.d.). PYK2 NanoBRET Kinase Assay.
  • Abdel-Rahman, O. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Clinical Ovarian and Other Gynecologic Cancer, 9(1), e1-e6. [Link]
  • Heath, E. I., & Rini, B. I. (2011). Tyrosine Kinase Inhibitors in the Treatment of Advanced Renal Cell Carcinoma: Focus on Pazopanib. The Oncologist, 16(11), 1541–1550. [Link]
  • Sun, D., et al. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Biology & Therapy, 24(1), 2209637. [Link]
  • Reaction Biology. (n.d.). NanoBRET Assay Services.
  • Sleijfer, S., et al. (2009). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 14(4), 355–361. [Link]
  • Kim, J. J., et al. (2020). Treatment-related adverse effects with pazopanib, sorafenib and sunitinib in patients with advanced soft tissue sarcoma: a pooled analysis. Future Oncology, 16(11), 645-654. [Link]
  • ResearchGate. (n.d.). Comparison of cellular selectivity of approved and investigational....
  • Sherman, S. I. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and Therapy, 6, 1-9. [Link]
  • Cancer Research UK. (n.d.). Pazopanib (Votrient).
  • ResearchGate. (n.d.). Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid.
  • Altmeyers Encyclopedia. (n.d.). VEGFR inhibitors.
  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting VEGFR?.
  • Kurzrock, R., et al. (2012). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Clinical Cancer Research, 18(13), 3519–3527. [Link]
  • ResearchGate. (n.d.). Activity of pazopanib, sunitinib, and sorafenib against purified kinases.
  • Drugs.com. (2025). Pazopanib Uses, Side Effects & Warnings.
  • American Association for Cancer Research Journals. (2014). Pazopanib, a novel multi-targeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification.
  • Mayo Clinic. (n.d.). Pazopanib (oral route).
  • ResearchGate. (n.d.). Effects of pazopanib on signaling pathways of protein kinase B (AKT),....
  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a..
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.

Sources

Safety Operating Guide

Proper Disposal of 5-methyl-6-nitro-1H-indazole: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methyl-6-nitro-1H-indazole, ensuring the safety of laboratory personnel and compliance with environmental regulations. Beyond simple instructions, this document delves into the chemical principles behind the recommended procedures, empowering you to manage your chemical waste with confidence and scientific integrity.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is a heterocyclic compound containing a nitro functional group. Like many nitroaromatic compounds, it is classified as harmful and requires careful handling.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: Causes skin, eye, and respiratory irritation.

The primary goal of the disposal procedure is to mitigate these hazards through a chemical reduction of the nitro group, converting the compound into a less toxic amine derivative before it enters the hazardous waste stream.

Regulatory Compliance: EPA Hazardous Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the U.S. Environmental Protection Agency (EPA). Unused or surplus this compound would likely be classified based on its characteristics, as it is not a specifically listed waste. Given its toxic properties, it could be classified as a toxic waste. It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Once chemically treated as outlined in this guide, the resulting waste mixture must still be disposed of as hazardous waste, albeit in a less toxic form. The final waste container should be labeled with all its chemical constituents to ensure proper handling by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility.

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption of the chemical.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes of the chemical or reagents.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.To prevent inhalation of dust from the solid compound or any volatile byproducts of the reaction.

Chemical Degradation: A Step-by-Step Protocol for the Reduction of this compound

This protocol utilizes sodium dithionite (also known as sodium hydrosulfite), a common and effective laboratory reagent for the reduction of aromatic nitro groups to amines.[1][2] This transformation significantly reduces the toxicity of the compound.

Materials:

  • This compound waste

  • Sodium dithionite (Na₂S₂O₄)

  • Water (H₂O)

  • Ethanol (optional, as a co-solvent if the compound has low water solubility)

  • Appropriate reaction vessel (e.g., Erlenmeyer flask or beaker) large enough to accommodate the reaction volume with minimal splashing.

  • Stir plate and magnetic stir bar

  • pH paper or pH meter

Experimental Protocol:

Step 1: Preparation and Dissolution

  • Location: Perform all steps in a certified chemical fume hood.

  • Carefully weigh the amount of this compound waste to be treated.

  • In the reaction vessel, dissolve the this compound in water. If solubility is an issue, a mixture of water and ethanol can be used as a co-solvent.[1] Aim for a concentration that allows for efficient stirring.

Step 2: Reduction with Sodium Dithionite

  • Stoichiometry: For every 1 mole of this compound, use approximately 3 to 4 moles of sodium dithionite. This ensures a complete reduction of the nitro group. The reaction is as follows: R-NO₂ + 3Na₂S₂O₄ + 4H₂O → R-NH₂ + 6NaHSO₃

  • Slowly add the sodium dithionite powder to the stirred solution of this compound. The reaction can be exothermic, so add the reagent in portions to control the temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can often be monitored by a color change, as many nitroaromatic compounds are yellowish, while the corresponding anilines are often colorless. A typical reaction time is 1-2 hours.

Step 3: Quenching and Neutralization

  • After the reaction is complete (as indicated by the disappearance of the starting material, if monitored by TLC, or after a sufficient reaction time), the resulting solution will be acidic due to the formation of bisulfite.

  • Before final disposal, it is important to neutralize the solution. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.

Step 4: Waste Collection and Labeling

  • Transfer the neutralized reaction mixture to a designated hazardous waste container.

  • The container must be clearly labeled with all its contents, including:

    • "Hazardous Waste"

    • The names of all chemical constituents: "5-methyl-6-amino-1H-indazole," "sodium bisulfite," "sodium sulfate," "water," and "ethanol" (if used).

    • The date of accumulation.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_reaction Chemical Treatment cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Dissolve Dissolve this compound FumeHood->Dissolve Reduce Add Sodium Dithionite Dissolve->Reduce Neutralize Neutralize with Sodium Bicarbonate Reduce->Neutralize Container Transfer to Labeled Waste Container Neutralize->Container EHS Arrange for EHS Pickup Container->EHS

Caption: Decision workflow for the safe disposal of this compound.

Spill Management

In the event of a spill of this compound powder:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • PPE: Don the appropriate PPE as listed in the table above.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Disposal: Label the waste container and arrange for pickup by your institution's EHS department.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, adhering to regulatory requirements, and following a scientifically sound degradation protocol, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific waste disposal guidelines and your EHS department for any additional requirements.

References

  • Organic Chemistry Portal. "Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite).
  • Organic Chemistry Portal. "Sodium Hydrosulfite, Sodium Dithionite.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methyl-6-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Hazard Assessment: Understanding the Risk

Before any handling protocol can be established, a thorough understanding of the potential hazards is paramount. Based on data for closely related nitro-indazole compounds, 5-methyl-6-nitro-1H-indazole should be presumed to pose significant health risks.[1][2] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[4]

Aromatic nitro compounds, as a class, can present systemic risks, including methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2] The hazard classifications for analogous compounds provide a clear directive for the necessary level of protection.

Table 1: Summary of GHS Hazard Classifications for Analogous Nitro-Indazole Compounds

Hazard Statement Description Primary Concern Source(s)
H302 Harmful if swallowed Ingestion [1][2]
H312 Harmful in contact with skin Dermal Absorption [1]
H332 Harmful if inhaled Inhalation [1]
H315 Causes skin irritation Skin Contact [1]
H319 Causes serious eye irritation Eye Contact [1][5]

| H335 | May cause respiratory irritation | Inhalation |[1] |

This hazard profile mandates a multi-layered approach to Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Core Protective Equipment: A Multi-Layered Defense

The selection of PPE is not a passive checklist; it is an active system of defense dictated by the chemical's properties and the specific laboratory procedure being performed. The following recommendations constitute the minimum required PPE.

Hand Protection: The First Line of Contact

Given that the compound is classified as harmful in contact with skin and a skin irritant, gloves are non-negotiable.[1]

  • Material: Use appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals and should be considered the minimum requirement. Always inspect gloves for tears or punctures before use.

  • Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination. Contaminated gloves are hazardous waste and must be disposed of accordingly.[3] Double-gloving is recommended during high-risk procedures or when handling larger quantities.

Eye and Face Protection: Shielding Sensitive Tissues

The risk of serious eye irritation necessitates robust protection.[1][5]

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7][8]

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosolization (e.g., transferring large quantities, heating solutions), a face shield should be worn in addition to safety goggles to protect the entire face.[9][10]

Skin and Body Protection: Preventing Dermal Exposure

Protecting exposed skin is crucial.

  • Laboratory Coat: A standard, buttoned lab coat provides a primary barrier.

  • Enhanced Protection: For larger-scale work, consider a complete suit protecting against chemicals. Ensure clothing provides full coverage. Work clothes should be laundered separately from personal clothing.[1][2]

Respiratory Protection: Guarding Against Inhalation

As the compound is a solid powder and classified as harmful if inhaled and a respiratory irritant, controlling dust is critical.[1]

  • Engineering Controls: The primary method for controlling inhalation risk is to use engineering controls, such as a certified chemical fume hood, especially when weighing or transferring the solid.

  • Respirator Use: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is required.[2] A NIOSH-approved respirator with a particulate filter (e.g., N95) is the minimum for nuisance dust. For higher-risk scenarios, a respirator with cartridges appropriate for organic vapors and particulates may be necessary.[10]

Operational and Disposal Plans: From Use to Waste

A comprehensive safety plan extends beyond simply wearing PPE; it includes the entire lifecycle of the chemical in the laboratory.

PPE Donning & Doffing Protocol
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on a lab coat or protective suit.

    • Put on a respirator, if required by your risk assessment. Perform a seal check.

    • Put on eye and face protection (goggles/face shield).

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is designed to minimize self-contamination.

    • Remove gloves using the proper technique.

    • Remove the lab coat or suit by rolling it outwards, away from the body.

    • Perform hand hygiene.

    • Remove face and eye protection.

    • Remove the respirator, if worn.

    • Perform thorough hand hygiene with soap and water.[1][2]

Spill Response Protocol
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1][2]

  • Clean-up:

    • For dry spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][5] Use dry clean-up procedures and avoid generating dust.[1][2] An explosion-proof vacuum with a HEPA filter is recommended if available.[2]

    • Dampen the material with water to prevent dusting before sweeping if appropriate and safe to do so.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All clean-up materials and contaminated PPE must be disposed of as hazardous waste.[3]

Disposal of Contaminated PPE and Chemical Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Segregation: Collect all used gloves, disposable lab coats, and contaminated labware in a designated, leak-proof hazardous waste container.[3]

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area.[3]

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor, adhering to all local, state, and federal regulations.[3]

Visualized Workflow: PPE Selection Logic

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following diagram illustrates a decision-making workflow for selecting the appropriate level of protection.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal start Begin Task assess Assess Exposure Risk (Quantity, Dust/Aerosol Potential) start->assess low_risk Low Risk (e.g., Handling sealed container) assess->low_risk Low med_risk Medium Risk (e.g., Weighing <1g in fume hood) assess->med_risk Medium high_risk High Risk (e.g., Large scale synthesis, spill) assess->high_risk High don_ppe Don Appropriate PPE low_risk->don_ppe Minimum PPE: Lab Coat, Goggles, Gloves med_risk->don_ppe Enhanced PPE: Add Face Shield high_risk->don_ppe Maximum PPE: Add Respirator, Double Gloves perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE Correctly perform_task->doff_ppe dispose Dispose of Contaminated Waste & PPE doff_ppe->dispose finish End Task dispose->finish

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Personal protective equipment for working with nitrovinyl compounds. Benchchem.
  • 1H-Indazole-3-carboxylic acid Safety D
  • Indazole SAFETY D
  • SAFETY D
  • 1-Boc-6-amino-1H-indazole SAFETY D
  • 3-Methyl-6-nitro-1h-indazole Safety D
  • 5-Nitro-1H-indazole - SAFETY D
  • Personal Protective Equipment. US Environmental Protection Agency (EPA).
  • 6-Nitroindazole Material Safety D
  • OT-8509 Safety D
  • 2-METHYL-5-NITRO IMIDAZOLE material safety d
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Proper Disposal of 7-Methyl-1H-indazole-3-carboxamide: A Guide for Labor

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-6-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-methyl-6-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.